Thiophosphoryl fluoride
Description
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Structure
3D Structure
Properties
CAS No. |
2404-52-6 |
|---|---|
Molecular Formula |
F3PS |
Molecular Weight |
120.04 g/mol |
IUPAC Name |
trifluoro(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/F3PS/c1-4(2,3)5 |
InChI Key |
LHGOOQAICOQNRG-UHFFFAOYSA-N |
SMILES |
FP(=S)(F)F |
Canonical SMILES |
FP(=S)(F)F |
Other CAS No. |
2404-52-6 |
Origin of Product |
United States |
Foundational & Exploratory
Thiophosphoryl Fluoride (PSF3): A Comprehensive Technical Guide to its Molecular Structure, Bonding, and Experimental Characterization
Introduction
Thiophosphoryl fluoride (PSF3) is an inorganic molecular gas with the chemical formula PSF3.[1] First synthesized in 1888, this compound is of significant interest due to its unique chemical properties and tetrahedral geometry.[1] It is a colorless gas that is highly reactive and spontaneously flammable in air, burning with a characteristically cool flame.[1] The study of this compound provides valuable insights into the nature of bonding involving pentavalent phosphorus, particularly the interplay between highly electronegative fluorine atoms and the thiophosphoryl (P=S) group. This technical guide provides an in-depth exploration of the molecular structure, bonding, and experimental characterization of PSF3, tailored for researchers, scientists, and professionals in drug development who may encounter or utilize such compounds in their work.
Molecular Structure and Bonding
The molecular geometry of this compound is a distorted tetrahedron with the phosphorus atom at the center.[1] This structure has been determined with high precision through gas-phase electron diffraction and microwave spectroscopy.[1][2] The central phosphorus atom is bonded to three fluorine atoms and one sulfur atom. The presence of the sulfur atom, which is double-bonded to the phosphorus, and the three highly electronegative fluorine atoms creates a molecule with a significant dipole moment of 0.640 Debye.[1][3]
The bonding in PSF3 can be understood through a combination of valence bond theory and molecular orbital theory. The phosphorus atom is considered to be sp3 hybridized, forming four sigma (σ) bonds with the three fluorine atoms and the sulfur atom. The phosphorus-sulfur double bond is composed of one σ bond and one pi (π) bond. The π bond is formed by the overlap of a d-orbital from the phosphorus atom with a p-orbital from the sulfur atom. This pπ-dπ back-bonding is a key feature of phosphoryl and thiophosphoryl compounds and contributes to the stability and reactivity of the molecule.[4]
The high electronegativity of the fluorine atoms has a significant impact on the bonding within the molecule. The P-F bonds are highly polar, with a significant partial positive charge on the phosphorus atom and partial negative charges on the fluorine atoms. This polarity influences the bond lengths and angles within the molecule. The F-P-F bond angle is approximately 100.3°, which is smaller than the ideal tetrahedral angle of 109.5°.[1][2] This deviation can be attributed to the repulsion between the bulky P=S double bond and the P-F single bonds.
Quantitative Structural Data
The precise geometric parameters of this compound have been determined through experimental techniques. The following table summarizes the key structural data obtained from gas-phase electron diffraction and microwave spectroscopy studies.
| Parameter | Value (from Gas Electron Diffraction) | Value (from Microwave Spectroscopy) |
| P=S Bond Length | 0.187 ± 0.003 nm[1] | 1.87 ± 0.03 Å[2] |
| P-F Bond Length | 0.153 ± 0.002 nm[1] | 1.53 ± 0.02 Å[2] |
| F-P-F Bond Angle | 100.3 ± 2°[1] | 100.3 ± 2°[2] |
Molecular Structure Visualization
Caption: Ball-and-stick model of the this compound molecule with bond lengths.
Spectroscopic Characterization
The molecular structure and bonding of this compound have been elucidated through various spectroscopic techniques. The primary methods employed are gas-phase electron diffraction, microwave spectroscopy, and vibrational spectroscopy.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the gaseous state.[5][6] This method provides information about bond lengths, bond angles, and the overall molecular symmetry.
-
Sample Preparation: A pure sample of this compound gas is introduced into a high-vacuum chamber. The pressure is maintained at a low level (typically 10⁻⁷ mbar) to ensure that the electron beam interacts with individual molecules.[5]
-
Electron Beam Generation: A high-energy beam of electrons is generated from an electron gun and accelerated to a specific voltage.[5]
-
Interaction: The electron beam is directed to intersect with an effusive jet of the gaseous PSF3 sample. The electrons are scattered by the electrostatic potential of the atoms within the molecules.[5]
-
Diffraction Pattern Recording: The scattered electrons create a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera). To compensate for the steep decline in scattering intensity with increasing angle, a rotating sector is often placed in front of the detector.[5]
-
Data Analysis:
-
The diffraction pattern is digitized, and the intensity of the scattered electrons is measured as a function of the scattering angle.
-
The experimental scattering intensity is converted into a molecular scattering curve by subtracting the atomic scattering background.
-
The molecular scattering curve is then Fourier transformed to generate a radial distribution curve (RDC).
-
The peaks in the RDC correspond to the internuclear distances within the molecule. By fitting a theoretical model of the molecule's geometry to the experimental RDC, precise bond lengths and angles can be determined.[5]
-
Caption: A simplified workflow for determining molecular structure using Gas-Phase Electron Diffraction.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase.[7][8] For a molecule to be microwave active, it must possess a permanent dipole moment, which is the case for PSF3.[1][3] The analysis of the rotational spectrum provides highly accurate values for the moments of inertia, from which the molecular geometry can be derived.
-
Sample Introduction: A sample of gaseous PSF3 is introduced into a waveguide sample cell at low pressure.[9][10]
-
Microwave Radiation: The sample is irradiated with microwave radiation from a source such as a klystron or a backward-wave oscillator. The frequency of the radiation is swept over a specific range.[7][9]
-
Absorption and Detection: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the PSF3 molecule, the radiation is absorbed. The transmitted radiation is detected by a crystal detector.[9][10]
-
Spectrum Generation: The absorption signal is amplified and recorded as a function of the microwave frequency, generating the rotational spectrum.[9][10]
-
Data Analysis:
-
The frequencies of the absorption lines in the spectrum are precisely measured.
-
These frequencies are then assigned to specific rotational transitions (e.g., J=0 → J=1, J=1 → J=2).
-
From the frequencies of the transitions, the rotational constants (A, B, C) of the molecule are determined.
-
The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the bond lengths and angles. By analyzing the rotational constants for different isotopic species of the molecule (e.g., with ³²S, ³³S, and ³⁴S), a complete and highly accurate molecular structure can be determined.[2]
-
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule.[11] The infrared spectrum of this compound shows characteristic absorption bands corresponding to the stretching and bending vibrations of the P=S and P-F bonds.[1] These vibrational frequencies can be used to identify the molecule and provide insights into the strength of its chemical bonds. The reported infrared absorption bands for PSF3 are at 275, 404, 442, 698, 951, and 983 cm⁻¹.[1]
Synthesis and Reactivity
Synthesis of this compound
Several methods have been reported for the synthesis of this compound.
-
From Thiophosphoryl Chloride: A common laboratory preparation involves the fluorination of thiophosphoryl chloride (PSCl3) using a suitable fluorinating agent. One method involves heating arsenic trifluoride (AsF3) with PSCl3 in a sealed tube at 150 °C.[1] Another approach utilizes sodium fluoride (NaF) in acetonitrile.[1]
-
From Phosphorus Pentasulfide: this compound can also be prepared by heating phosphorus pentasulfide (P4S10) with lead(II) fluoride (PbF2) at 170 °C.[1] A high-yield reaction involves the reaction of P4S10 with hydrogen fluoride (HF).[1]
-
High-Pressure Synthesis: Under high pressure (1350 bar) and at 200 °C, phosphorus trifluoride (PF3) can react with hydrogen sulfide (H2S) to produce PSF3.[1]
Reactivity of this compound
This compound is a reactive molecule, and its chemistry is dominated by the electrophilic nature of the phosphorus atom and the lability of the P-F bonds.
-
Hydrolysis: It reacts slowly with water to produce hydrogen sulfide (H2S), phosphoric acid (H3PO4), and hydrofluoric acid (HF).
-
Oxidation: PSF3 burns spontaneously in air with a grayish-green flame, producing sulfur dioxide (SO2) and phosphorus pentoxide (P2O5).[1]
-
Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions, although these can be complex. For example, its reaction with dimethylamine yields dimethylaminothiophosphoryl difluoride, but also disproportionation products like hexafluorophosphate ([PF6]⁻) and dithiodifluorophosphate ([PS2F2]⁻) ions.[1][8]
Conclusion
This compound is a molecule of fundamental importance in inorganic chemistry, offering a clear example of a distorted tetrahedral geometry governed by the principles of VSEPR theory and the influence of highly electronegative substituents. The detailed characterization of its molecular structure and bonding through advanced experimental techniques like gas-phase electron diffraction and microwave spectroscopy has provided a precise understanding of its geometric parameters. This in-depth knowledge of its structure, combined with an understanding of its synthesis and reactivity, is crucial for researchers in various fields, including those in drug development who may utilize related fluorinated phosphorus compounds as building blocks or probes. The methodologies outlined in this guide provide a framework for the experimental investigation of such molecules, underscoring the synergy between experimental measurement and theoretical understanding in modern chemical science.
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Thiophosphoryl Fluoride: A Comprehensive Technical Guide to Identification, Handling, and Application
This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals on the identification, handling, and application of thiophosphoryl fluoride (SPF₃). As a highly reactive and versatile reagent, a thorough understanding of its properties and protocols is paramount for its safe and effective use in synthetic chemistry. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a comprehensive and practical understanding.
Core Identification and Physicochemical Profile
Unambiguous identification is the foundation of all chemical workflows. This compound, a colorless and toxic gas, is definitively identified by its Chemical Abstracts Service (CAS) number.
| Compound Name | CAS Number |
| This compound | 2404-52-6[1][2] |
A comprehensive understanding of its physicochemical properties is essential for designing experiments and implementing appropriate safety measures.
| Property | Value | Reference |
| Molecular Formula | F₃PS | [1] |
| Molecular Weight | 120.04 g/mol | [2] |
| Appearance | Colorless gas or liquid | [1] |
| Melting Point | -148.8 °C | [1] |
| Boiling Point | -52.25 °C | [1] |
| Solubility | Reacts with water | [1] |
| Vapor Density | 4.906 g/L (as gas) | [1] |
The tetrahedral molecular structure of this compound, with phosphorus at its center, is a key determinant of its reactivity.
Caption: Tetrahedral geometry of this compound.
Analytical Characterization: Protocols and Insights
Accurate and reliable analytical methods are critical for verifying the identity and purity of this compound. The following protocols are designed to provide robust and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for the structural elucidation of this compound, providing information about the phosphorus and fluorine environments.
¹⁹F NMR Spectroscopy Protocol:
-
Sample Preparation: Due to its gaseous nature, the sample must be handled in a sealed NMR tube suitable for condensed gases. This typically involves condensing a known amount of this compound into the tube at low temperature (e.g., using liquid nitrogen).
-
Instrumentation: A high-resolution NMR spectrometer equipped with a fluorine probe is required.
-
Experimental Parameters:
-
Solvent: No solvent is typically used for the pure gas; however, for solution-state NMR, an inert solvent like CDCl₃ can be used if the compound is derivatized.
-
Reference: An external standard, such as trifluoroacetic acid (TFA), is recommended.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Acquisition Parameters: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Expected Spectrum: The ¹⁹F NMR spectrum will show a doublet due to the coupling between the three equivalent fluorine atoms and the single phosphorus atom.
³¹P NMR Spectroscopy Protocol:
-
Sample Preparation: Similar to ¹⁹F NMR, the sample is prepared by condensing the gas into a sealed NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer with a phosphorus probe is necessary.
-
Experimental Parameters:
-
Solvent: As with ¹⁹F NMR, no solvent is needed for the pure gas.
-
Reference: An external standard of 85% H₃PO₄ is commonly used.
-
Pulse Sequence: A proton-decoupled single-pulse experiment is typically employed to simplify the spectrum. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[3]
-
Acquisition Parameters: A sufficient relaxation delay (5x T₁) is crucial for accurate quantification.
-
-
Expected Spectrum: The ³¹P NMR spectrum will exhibit a quartet resulting from the coupling of the phosphorus nucleus with the three equivalent fluorine atoms. The wide chemical shift range of ³¹P NMR allows for excellent signal separation.[4]
Infrared (IR) Spectroscopy
Gas-phase IR spectroscopy is an effective method for identifying the characteristic vibrational modes of this compound.
Gas-Phase FTIR Protocol:
-
Sample Handling: A specialized gas cell with IR-transparent windows (e.g., KBr or NaCl) is required. The cell is first evacuated and then filled with a known pressure of this compound gas.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the evacuated gas cell is collected first.
-
The sample spectrum is then recorded.
-
The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
-
Expected Spectrum: The IR spectrum will show strong absorption bands corresponding to the P=S and P-F stretching vibrations. Characteristic vibrations are observed at 275, 404, 442, 698, 951, and 983 cm⁻¹.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for assessing the purity of this compound and identifying any volatile impurities.
GC-MS Protocol:
-
Sample Introduction: A gas-tight syringe is used to inject a known volume of the gas into the GC inlet. A split injection is often preferred to avoid overloading the column.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Parameters:
-
Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is a suitable choice for separating volatile, non-polar to moderately polar compounds.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial low temperature (e.g., 40 °C) held for a few minutes, followed by a ramp to a higher temperature (e.g., 250 °C) to ensure the elution of any less volatile impurities.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: A scan range of m/z 30-200 is appropriate to detect the molecular ion and expected fragments.
-
-
Data Analysis: The retention time of the main peak is used for identification, and the integrated peak area provides a quantitative measure of purity. The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be compared to library data for confirmation.
Caption: Workflow for the analytical characterization of this compound.
Synthesis and Chemical Reactivity
This compound is typically synthesized through the fluorination of thiophosphoryl chloride (PSCl₃) using a suitable fluorinating agent. Its reactivity is characterized by the electrophilic nature of the phosphorus atom, making it susceptible to nucleophilic attack. This reactivity is harnessed in organic synthesis to introduce the thiophosphoryl moiety. However, it is important to note that this compound is unstable in the presence of moisture.[1]
Safety and Handling: A Self-Validating System
Given its hazardous nature, a robust and self-validating safety protocol is non-negotiable when working with this compound.
Hazard Identification
-
Toxicity: this compound is toxic if inhaled.
-
Corrosivity: It is corrosive to the respiratory tract and skin.
-
Reactivity: It reacts with water, steam, or acids to produce toxic vapors. It is also spontaneously flammable in air.[1]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential.
-
Primary Containment: All manipulations of this compound must be conducted within a certified fume hood. For larger quantities or prolonged use, a dedicated gas cabinet with a leak detection system is strongly recommended.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.
-
Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Neoprene or other suitable chemical-resistant gloves should be worn.
-
Respiratory Protection: For any non-routine operations or in case of a leak, a self-contained breathing apparatus (SCBA) is required.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.
-
Storage and Handling
Proper storage and handling are critical to preventing accidents.
-
Cylinder Storage: Cylinders must be stored upright and securely strapped to a wall or bench.[5] They should be kept in a cool, dry, well-ventilated area away from heat sources and incompatible materials.
-
Segregation: Store this compound away from acids, bases, and oxidizing agents.[6]
-
Material Compatibility: Use only stainless steel or other compatible materials for tubing and fittings.
Emergency Procedures
-
Inhalation: Move the victim to fresh air and seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spills and Leaks: Evacuate the area immediately. If it is safe to do so, shut off the source of the leak. Use appropriate respiratory protection and containment measures.
Applications in Drug Development and Medicinal Chemistry
The unique properties of the thiophosphoryl group make it a valuable moiety in medicinal chemistry. This compound serves as a key reagent for introducing this group into bioactive molecules.
Synthesis of Thiophosphate Prodrugs
A significant application of this compound and related compounds is in the synthesis of thiophosphate prodrugs. The thiophosphate group can improve the pharmacokinetic properties of a drug, such as its solubility and membrane permeability.[7] The P=S bond in thiophosphates is generally more lipophilic than the P=O bond in phosphates, which can enhance cell penetration.
Modulation of Biological Activity
The replacement of a phosphate with a thiophosphate can modulate the biological activity of a molecule. For instance, oligonucleotide phosphorothioates, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, are the basis of antisense therapies.[8] This modification increases the nuclease resistance of the oligonucleotide, prolonging its therapeutic effect.
Case Study: Antiviral and Anticancer Agents
Many antiviral and anticancer nucleoside analogues are administered as prodrugs to enhance their cellular uptake and subsequent phosphorylation to the active triphosphate form. The use of thiophosphate analogues can be a strategic approach to overcome resistance mechanisms or to improve the therapeutic index of these drugs.
Conclusion
This compound is a potent reagent with significant utility in synthetic and medicinal chemistry. Its effective and safe use is predicated on a comprehensive understanding of its identification, analytical characterization, and hazardous properties. By adhering to the detailed protocols and safety guidelines outlined in this guide, researchers can confidently leverage the unique reactivity of this compound to advance their scientific endeavors, particularly in the realm of drug discovery and development.
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"physical properties of thiophosphoryl fluoride gas"
An In-Depth Technical Guide to the Physical Properties of Thiophosphoryl Fluoride (PSF₃) Gas
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (PSF₃) is a colorless, inorganic molecular gas with unique chemical and physical characteristics. Notably, it is spontaneously flammable in air, burning with what has been described as "one of the coldest flames known."[1] Discovered in 1888, its distinct properties continue to make it a subject of interest for specialized research applications.[1] This technical guide provides a comprehensive overview of the fundamental physical properties of this compound gas, intended for researchers, scientists, and professionals in drug development and materials science. The document synthesizes critically evaluated data on its molecular structure, thermodynamic and physical constants, spectroscopic signatures, and essential safety protocols.
Molecular Structure and Quantum Chemical Properties
The molecular architecture of this compound is fundamental to understanding its physical behavior and reactivity. The central phosphorus atom is bonded to three fluorine atoms and one sulfur atom, resulting in a tetrahedral molecular shape.[1]
Electron diffraction studies have been pivotal in elucidating the precise geometric parameters of the PSF₃ molecule.[1] The double bond between phosphorus and sulfur (P=S) is significantly shorter than a single bond, indicating a strong covalent interaction. The molecule is polar, a property substantiated by its measured dipole moment.[1][2]
Molecular Geometry
The spatial arrangement of atoms in PSF₃ has been determined with high precision.[1]
Figure 1: Molecular Structure and Bond Parameters of PSF₃
Thermodynamic and Physical Properties
The thermodynamic properties of this compound dictate its phase behavior under varying temperature and pressure conditions. It exists as a colorless gas at standard temperature and pressure.[1][3]
Key Thermodynamic and Physical Data
The following table summarizes the essential physical and thermodynamic constants for PSF₃.
| Property | Value | Source(s) |
| Molar Mass | 120.034 g/mol | [3][4][5] |
| Melting Point | -148.8 °C (124.3 K) | [1][3] |
| Boiling Point | -52.25 °C (220.90 K) | [1][3] |
| Liquid Density | 1.56 g/cm³ | [1][6] |
| Gas Density | 4.906 g/L | [1] |
| Critical Temperature | 72.8 °C (346 K) | [1][3] |
| Critical Pressure | 3.82 MPa | [1] |
| Enthalpy of Vaporization (at boiling point) | 19.6 kJ/mol | [1] |
| Liquid Refractive Index | 1.353 | [1][6] |
| Dipole Moment | 0.640 Debye | [1][2] |
Solubility and Reactivity Profile
This compound exhibits limited solubility in water, with which it is also highly reactive.[1] It is non-reactive with several common organic solvents, including ether, benzene, and carbon disulfide, as well as pure sulfuric acid.[1] Its most notable reaction is its spontaneous ignition in air.[1][6]
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and structural confirmation of PSF₃. Its vibrational and nuclear magnetic resonance spectra exhibit characteristic features.
Infrared Spectroscopy
The infrared spectrum of PSF₃ is characterized by several distinct absorption bands corresponding to its fundamental vibrational modes. These bands serve as a unique fingerprint for the molecule.[1]
| Wavenumber (cm⁻¹) | Vibrational Assignment (Tentative) |
| 983 | P-F Asymmetric Stretch |
| 951 | P-F Symmetric Stretch |
| 698 | P=S Stretch |
| 442 | F-P-F Bend |
| 404 | F-P-F Bend |
| 275 | F-P-S Bend |
Source: Journal of Fluorine Chemistry[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹⁹F and ³¹P NMR spectroscopy are powerful tools for studying this compound and its derivatives.[4][7] High-resolution NMR can provide detailed information about the electronic environment of the phosphorus and fluorine nuclei and can be used to determine coupling constants.[7]
Experimental Workflow: Gas-Phase FTIR Analysis
The acquisition of high-quality spectroscopic data for a reactive gas like PSF₃ requires careful experimental design and adherence to strict safety protocols. The following section outlines a generalized workflow for obtaining a gas-phase Fourier-Transform Infrared (FTIR) spectrum.
Causality in Experimental Design: The choice of a gas-phase FTIR setup is dictated by the volatile nature of PSF₃. A sealed gas cell with IR-transparent windows (e.g., KBr or ZnSe) is essential to contain the gas safely while allowing the infrared beam to pass through. The entire gas handling manifold must be constructed from inert materials to prevent reaction with the analyte.
Figure 2: Workflow for Gas-Phase FTIR Analysis of PSF₃
Step-by-Step Protocol
-
System Preparation: Ensure the gas handling manifold and the sealed gas cell are clean, dry, and leak-tight. Evacuate the entire system using a high-vacuum pump to remove atmospheric gases and moisture.
-
Background Spectrum Acquisition: With the gas cell under vacuum, acquire a background spectrum on the FTIR spectrometer. This step is critical as it allows for the subtraction of any spectral features from the instrument optics or residual atmospheric components.
-
Sample Introduction: Carefully connect the PSF₃ gas cylinder to the manifold. Using the pressure regulator, slowly introduce a controlled, low pressure of PSF₃ gas into the evacuated gas cell. Monitor the pressure using a calibrated gauge.
-
Sample Spectrum Acquisition: Acquire the infrared spectrum of the PSF₃ sample. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Process the raw data by performing a background subtraction. The resulting spectrum will show the infrared absorbance of the PSF₃ gas.
-
System Purge: After analysis, the gas cell and manifold must be safely purged. The reactive PSF₃ gas should be vented through an appropriate scrubbing system (e.g., a caustic scrubber) to neutralize it before release.
Self-Validating System: This protocol incorporates self-validation at multiple stages. A successful vacuum demonstrates system integrity. The background scan provides a baseline for accurate sample measurement. Monitoring pressure ensures a known sample concentration for potential quantitative analysis.
Safety and Handling
This compound is a hazardous material that requires specialized handling procedures. Its primary hazards are its spontaneous flammability in air and the release of toxic and corrosive fumes upon decomposition or reaction with water.[1][6]
-
Spontaneous Flammability: PSF₃ ignites upon contact with air.[6] All handling must be conducted in an inert atmosphere (e.g., within a glovebox or using Schlenk line techniques).
-
Toxicity: Upon combustion or reaction with moisture, it can produce toxic and corrosive byproducts such as hydrogen fluoride (HF), sulfur oxides (SOx), and phosphorus oxides (POx).[6]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory. All manipulations should be performed within a certified fume hood.[8]
-
Emergency Procedures: In case of exposure, immediate medical attention is required. For inhalation, move the individual to fresh air. For skin or eye contact, flush with copious amounts of water.[9][10]
Conclusion
This compound is a unique inorganic gas with well-defined physical properties. Its tetrahedral structure, distinct thermodynamic constants, and characteristic spectroscopic signature make it an interesting molecule for advanced chemical synthesis and research. However, its high reactivity and hazardous nature demand rigorous safety protocols and specialized handling equipment. This guide provides the foundational data and procedural considerations necessary for the safe and effective use of PSF₃ in a research environment.
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The Enduring Legacy and Modern Potential of Thiophosphoryl Fluoride: A Technical Guide
Introduction: A Compound of Striking Reactivity and Unexplored Promise
Thiophosphoryl fluoride (PSF₃) is a remarkable inorganic compound that has captivated and challenged chemists since its discovery. A colorless gas at standard conditions, its most striking characteristic is its spontaneous ignition in air, burning with a uniquely cool, greyish-green flame.[1][2] This inherent reactivity, while posing significant handling challenges, also hints at its potential as a versatile reagent in synthetic chemistry.
This technical guide provides a comprehensive overview of this compound, from its historical discovery to its fundamental chemical properties. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of fluorine-containing compounds. While PSF₃ itself has not been a mainstream scaffold in medicinal chemistry, this guide will explore its potential role as a source of the thiophosphoryl (-P(S)F₂) moiety and as a building block for novel fluorinated molecules, a class of compounds of immense and growing importance in modern drug discovery.[3][4][5]
Part 1: The Discovery and Early History of a "Cold Flame"
The story of this compound begins in 1888 with the work of J. W. Rodger and T. E. Thorpe.[1] Their initial synthesis involved heating arsenic trifluoride with thiophosphoryl chloride (PSCl₃) in a sealed glass tube to 150°C. This pioneering work not only led to the isolation of PSF₃ but also documented its unusual combustion properties. The discoverers noted that the flame produced was so cool they could pass their hands through it without discomfort, dubbing it "probably one of the coldest flames known".[1][2]
Early synthetic efforts also explored other routes, such as the reaction of lead fluoride (PbF₂) with phosphorus pentasulfide (P₂S₅) at 170°C.[1] These early investigations laid the groundwork for understanding the fundamental chemistry of this highly reactive molecule and provided the first glimpses into its unique behavior.
Part 2: Synthesis, Properties, and Safe Handling
The synthesis and manipulation of this compound require a thorough understanding of its reactivity to ensure safe and successful experimentation. Modern synthetic methods have improved upon the original procedures, offering higher yields and greater purity.
Modern Synthetic Approaches
A common and effective laboratory-scale synthesis involves the fluorination of thiophosphoryl chloride (PSCl₃) using a suitable fluorinating agent. One such method utilizes sodium fluoride (NaF) in an acetonitrile solvent.[1]
Objective: To synthesize this compound via the fluorination of thiophosphoryl chloride.
Materials:
-
Thiophosphoryl chloride (PSCl₃)
-
Anhydrous sodium fluoride (NaF)
-
Anhydrous acetonitrile (CH₃CN)
-
A three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (e.g., nitrogen or argon)
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
Procedure:
-
Apparatus Setup: Assemble the reaction apparatus under an inert atmosphere. The three-necked flask should be equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. The outlet of the reflux condenser should be connected to a cold trap to collect the gaseous product.
-
Reagent Preparation: In the reaction flask, place a stirred suspension of anhydrous sodium fluoride in anhydrous acetonitrile.
-
Reaction Initiation: Slowly add thiophosphoryl chloride to the stirred suspension from the dropping funnel. The reaction is typically performed at a controlled temperature.
-
Reaction Progression: The reaction mixture is heated to reflux to drive the fluorination to completion. The progress of the reaction can be monitored by observing the evolution of gas.
-
Product Collection: The gaseous this compound that evolves from the reaction mixture is passed through the reflux condenser and collected in the cold trap.
-
Purification: The collected PSF₃ can be purified by fractional distillation to remove any remaining starting materials or by-products.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the spontaneous combustion of PSF₃ upon contact with air.
-
Anhydrous Conditions: All reagents and solvents must be anhydrous, as PSF₃ reacts with water.
-
Cold Trap: A cold trap is essential for collecting the gaseous product, which has a very low boiling point.
-
Controlled Addition: The slow, controlled addition of PSCl₃ helps to manage the exothermicity of the reaction.
Chemical and Physical Properties
A thorough understanding of the properties of this compound is paramount for its application in synthesis.
| Property | Value |
| Molecular Formula | PSF₃ |
| Molar Mass | 120.034 g/mol [6] |
| Appearance | Colorless gas or liquid[1] |
| Boiling Point | -52.25 °C[1] |
| Melting Point | -148.8 °C[1] |
| Molecular Shape | Tetrahedral at the P atom[1] |
| Reactivity | Spontaneously flammable in air; reacts with water[1][2] |
Diagram of Synthesis Workflow
Caption: Potential of PSF₃ in Drug Development.
Conclusion: A Historical Curiosity with a Modern Future
This compound, a compound discovered over a century ago, continues to be a subject of academic interest due to its fascinating reactivity. While its direct application in medicine is unlikely, its potential as a specialized reagent for the synthesis of novel organofluorine-phosphorus compounds should not be overlooked. As drug discovery programs increasingly rely on the unique properties of fluorinated molecules, the exploration of underutilized reagents like this compound may provide new avenues for the design of next-generation therapeutics. A deep understanding of its synthesis, handling, and reactivity, as outlined in this guide, is the first step toward unlocking this potential.
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An In-depth Technical Guide to the Stability and Decomposition Pathways of Thiophosphoryl Fluoride (SPF₃)
Abstract
Thiophosphoryl fluoride (PSF₃), a colorless, spontaneously flammable gas, holds a unique position in inorganic chemistry due to its reactive nature and potential as a building block in synthetic chemistry.[1] Its utility, however, is intrinsically linked to its stability profile. This guide provides a comprehensive technical overview of the stability and decomposition pathways of this compound. We will delve into the critical factors governing its stability, including thermal and hydrolytic degradation, and explore its reactivity with common nucleophiles. The narrative synthesizes mechanistic insights with practical, field-proven methodologies for analysis, offering a self-validating framework for researchers. By elucidating the causality behind its reactivity, this document aims to equip scientists with the authoritative knowledge required for the safe and effective handling, application, and derivatization of this important reagent.
Introduction to this compound (PSF₃)
This compound is an inorganic molecular compound with a tetrahedral geometry at the phosphorus atom.[1] Discovered in 1888, it is notable for its spontaneous ignition in air, burning with what its discoverers called "probably one of the coldest flames known".[1][2] While its immediate application in areas like chemical warfare is limited by its rapid combustion, its unique P=S and P-F bonds make it a subject of interest for introducing the thiophosphoryl moiety in drug discovery and materials science.[1][3][4] Understanding its inherent instability and reactivity is paramount for any synthetic application.
Core Physicochemical Properties
A foundational understanding of PSF₃ begins with its physical properties, which dictate its handling and storage requirements.
| Property | Value | Source |
| Molecular Formula | PSF₃ | [1][5][6] |
| Molar Mass | 120.035 g/mol | [1] |
| Appearance | Colorless gas or liquid | [1] |
| Boiling Point | -52.25 °C | [1] |
| Melting Point | -148.8 °C | [1] |
| Density | 4.906 g/L (gas) | [1] |
| Dipole Moment | 0.640 Debye | [1][7] |
| Solubility in Water | Slight, highly reactive | [1] |
Chemical Stability and Influencing Factors
PSF₃ is generally unstable with respect to moisture and heat.[1] Its decomposition is not a simple process but a complex interplay of environmental factors and reactant availability. The primary drivers of its instability are its susceptibility to hydrolysis and thermal degradation.
Hydrolytic Stability
The presence of water is a critical factor in the decomposition of PSF₃. The pathway and products of hydrolysis are highly dependent on the pH of the medium.
Neutral Hydrolysis: The reaction with neutral water is slow but comprehensive, ultimately leading to the complete breakdown of the molecule into hydrogen sulfide, phosphoric acid, and hydrofluoric acid.[1]
PSF₃ + 4 H₂O → H₂S + H₃PO₄ + 3 HF[1]
The slow nature of this reaction is noteworthy. Mechanistically, this process is analogous to the hydrolysis of its oxygen counterpart, phosphoryl fluoride (POF₃), which proceeds through intermediate fluorophosphoric acids.[8] It is plausible that the hydrolysis of PSF₃ follows a similar stepwise substitution of fluorine atoms, although the intermediates are not typically isolated.
Alkaline Hydrolysis: In alkaline media, the hydrolysis is more rapid and complex. The reaction of PSF₃ or its adducts with alkali hydroxides yields a mixture of products, including sulfide, sulfite, thiosulfate, phosphate, and fluoride ions. The distribution of sulfur-containing products suggests a complex redox process occurring alongside simple hydrolysis. For instance, in the hydrolysis of a PSF₃-pyridine adduct, the formation of a significant amount of sulfide (around 60%) is observed, whereas pure PSF₃ under similar conditions yields a considerable amount of sulfite (18-19%). This difference is attributed to the electronic changes at the P=S bond upon adduct formation.
Thermal Stability
Heat is another major factor driving the decomposition of PSF₃. Upon heating, the molecule undergoes auto-decomposition, initially yielding phosphorus trifluoride (PF₃) and elemental sulfur.[1] With continued or intense heating, further decomposition to other phosphorus fluorides and elemental phosphorus can occur.[1]
PSF₃ (g) --(heat)--> PF₃ (g) + S (s)
This process is particularly relevant when handling PSF₃ at elevated temperatures. For example, hot PSF₃ readily reacts with glass surfaces, producing silicon tetrafluoride (SiF₄), sulfur tetrafluoride (SF₄), and elemental phosphorus, which can compromise the integrity of reaction vessels.[1][2]
The thermal decomposition of related phosphorus compounds, such as phosphine (PH₃), has been studied and is known to be a first-order reaction.[9][10] While specific kinetic data for PSF₃ is scarce in the provided literature, it is reasonable to assume its decomposition follows similar kinetic principles, where the rate is dependent on temperature and concentration.
Key Decomposition Pathways and Mechanisms
The decomposition of PSF₃ is best understood by examining its reactivity with different classes of reagents, which defines its primary degradation pathways beyond simple hydrolysis and thermolysis.
Nucleophilic Substitution and Disproportionation
The phosphorus atom in PSF₃ is electrophilic and susceptible to attack by nucleophiles. However, these reactions are often complex and do not always result in simple substitution products.[1]
A prime example is the reaction with dimethylamine. While the expected substitution product, dimethylaminothiophosphoryl difluoride ((CH₃)₂NPSF₂), is formed, the reaction is complicated by the formation of solid byproducts.[1][11]
PSF₃ + 2 (CH₃)₂NH → (CH₃)₂NPSF₂ + [(CH₃)₂NH₂]⁺F⁻
The fluoride ions generated in this or subsequent steps can induce a disproportionation of PSF₃.[1] This leads to the formation of hexafluorophosphate ([PF₆]⁻) and dithiodifluorophosphate ([PS₂F₂]⁻) ions.[1][11] This tendency to disproportionate in the presence of fluoride is a key feature of PSF₃ chemistry. A similar reaction with cesium fluoride exemplifies this:
2 PSF₃ + CsF → Cs[PF₆] + CsPS₂F₂[1]
The underlying mechanism for nucleophilic substitution at a thiophosphoryl center can be either a concerted, single transition state process (Sₙ2-like) or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate.[12][13] For thiophosphoryl fluorides, the high strength of the P-F bond and the stability of pentacoordinate phosphorus species containing fluorine suggest that the addition-elimination pathway is highly probable.[12]
Oxidation
PSF₃ is readily oxidized. It burns spontaneously in air with a characteristic greyish-green flame, producing solid white fumes of sulfur dioxide (SO₂) and phosphorus pentoxide (P₂O₅).[1]
PSF₃ + O₂ → SO₂ + P₂O₅ (unbalanced)
It can also be oxidized by stronger agents. For instance, it reacts with sulfur trioxide (SO₃) or sulfur dioxide (SO₂) to yield the more stable phosphoryl fluoride (POF₃) and elemental sulfur.[1]
PSF₃ + 3 SO₃ → POF₃ + 4 SO₂[1] 2 PSF₃ + SO₂ → 2 POF₃ + 3 S[1]
This reactivity highlights that the phosphorus center is readily converted to the P=O bond, which is thermodynamically more favorable.
Experimental Protocols for Stability Assessment
To provide actionable insights for laboratory professionals, this section outlines a robust, self-validating protocol for assessing the hydrolytic stability of a PSF₃ derivative.
Objective: To quantify the rate of hydrolysis of a PSF₃-derived compound (e.g., R-PSF₂) in a buffered aqueous solution using Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Materials & Preparation:
-
Synthesize or procure the this compound compound of interest.
-
Prepare a stock solution of the compound in a dry, inert, water-miscible solvent (e.g., acetonitrile-d₃). Ensure all glassware is rigorously dried to prevent premature decomposition.[14]
-
Prepare an aqueous buffer solution at the desired pH.
-
An internal standard (e.g., trifluorotoluene) should be included in the stock solution for quantitative analysis.
-
-
Experimental Procedure:
-
Control Sample (t=0): Acquire a ¹⁹F and ³¹P NMR spectrum of the anhydrous stock solution. This confirms the initial purity and provides a baseline.
-
Initiation of Hydrolysis: In a clean, dry NMR tube maintained at a constant temperature, add a precise volume of the stock solution. Add a precise volume of the aqueous buffer to initiate the reaction.
-
Time-Course Monitoring: Immediately begin acquiring NMR spectra at regular intervals. ¹⁹F NMR is particularly powerful for monitoring the disappearance of the starting material's fluorine signal and the appearance of the fluoride ion (F⁻) signal from HF formation.[15] ³¹P NMR can track the change from the thiophosphoryl environment to the resulting phosphate species.
-
Data Analysis: Integrate the signal of the starting material relative to the internal standard at each time point. Plot the concentration of the starting material versus time.
-
Kinetics: From the concentration-time plot, determine the reaction order and calculate the rate constant (k) for the hydrolysis.
-
-
Self-Validation & Trustworthiness:
-
Anhydrous Control: Run a parallel experiment using the stock solution without the addition of the aqueous buffer. No significant degradation should be observed over the experimental timeframe, confirming that the observed decomposition is due to hydrolysis.
-
Material Compatibility: For prolonged studies, consider using fluoropolymer NMR tube liners to minimize reaction with the glass, which can be etched by the HF byproduct.[15]
-
Safe Handling and Storage
Given its reactivity, spontaneous flammability, and the hazardous nature of its decomposition products (especially HF), strict safety protocols are mandatory when working with PSF₃.[1][16]
-
Inert Atmosphere: PSF₃ and its solutions must be handled and stored under a strictly inert and dry atmosphere, such as argon or nitrogen, to prevent contact with air and moisture.[14][15]
-
Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[16][17]
-
Material Compatibility: Avoid using glass for long-term storage, as the potential formation of HF from trace moisture can etch the container.[1][15] Containers made of polyethylene, fluorocarbons (e.g., Teflon), or certain metals are preferred.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile are recommended), safety goggles, a face shield, and a flame-retardant lab coat.[16]
-
Spill Response: Have acid neutralizers (e.g., sodium bicarbonate) readily available for small spills within a fume hood. Larger spills require immediate evacuation and professional response.[16]
Conclusion
This compound is a highly reactive molecule whose stability is challenged by common laboratory conditions, primarily moisture and heat. Its decomposition pathways are diverse, ranging from straightforward hydrolysis and thermolysis to complex nucleophile-induced substitutions and disproportionations. For researchers in drug development and synthetic chemistry, a thorough understanding of these pathways is not merely academic but a prerequisite for safe and successful experimentation. The key to leveraging the synthetic potential of PSF₃ lies in controlling its environment—rigorously excluding water and air—and anticipating its complex reactivity with nucleophiles. By employing robust analytical methods to monitor its stability and reaction progress, scientists can confidently and effectively incorporate this unique thiophosphorylating agent into their research endeavors.
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The Vibrational Landscape of Thiophosphoryl Fluoride (PSF₃): An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the vibrational spectroscopy of thiophosphoryl fluoride (PSF₃), a molecule of significant interest due to its unique chemical properties and C₃ᵥ symmetry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental methodologies, and detailed spectral analysis of PSF₃. We will examine the infrared and Raman spectra, assign the fundamental vibrational modes, and discuss the insights into molecular structure and bonding derived from force field calculations. This guide aims to serve as a definitive resource, bridging fundamental principles with practical applications in the field.
Introduction: The Significance of this compound
This compound (PSF₃) is a colorless, inorganic molecular gas with a distinctive tetrahedral geometry at the phosphorus atom.[1] First synthesized in 1888, it is known for its spontaneous ignition in air, producing what has been described as "probably one of the coldest flames known".[1] Beyond its curious combustion properties, PSF₃ serves as a valuable model system for studying vibrational phenomena in molecules with C₃ᵥ symmetry. Its relative simplicity, with only four atoms, allows for a thorough and unambiguous assignment of its vibrational modes. Understanding the vibrational characteristics of PSF₃ is not merely an academic exercise; it provides fundamental insights into the nature of the phosphorus-sulfur (P=S) and phosphorus-fluorine (P-F) bonds, which are integral to the chemistry of many organophosphorus compounds, some of which have applications in pharmacology and materials science.
The vibrational spectrum of a molecule is a unique fingerprint, dictated by its structure, the masses of its atoms, and the forces holding them together. By employing techniques such as infrared (IR) and Raman spectroscopy, we can probe the discrete vibrational energy levels of PSF₃. The resulting spectra, rich in information, allow us to deduce key molecular parameters, including bond strengths and interatomic bond angles.
This guide will provide a holistic overview of the vibrational spectroscopy of PSF₃, from the foundational theory to the practical aspects of spectral acquisition and interpretation. We will culminate in a detailed analysis of the vibrational assignments and the force field of the molecule, offering a complete picture of its dynamic behavior.
Theoretical Framework: Vibrational Modes of a C₃ᵥ Molecule
This compound belongs to the C₃ᵥ point group, a classification that describes its molecular symmetry. This symmetry is crucial as it dictates the number and nature of its vibrational modes, as well as their activity in IR and Raman spectroscopy.
A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. For PSF₃ (N=4), this results in 3(4) - 6 = 6 normal modes of vibration. Group theory allows us to classify these modes based on their symmetry properties. For a C₃ᵥ molecule like PSF₃, the six vibrational modes are distributed among the A₁ and E symmetry species:
-
3A₁ modes: These are totally symmetric vibrations, meaning the molecule's symmetry is preserved throughout the vibrational motion. A₁ modes are active in both infrared and Raman spectroscopy.
-
3E modes: These are doubly degenerate vibrations, meaning there are two distinct but energetically identical vibrational motions for each E mode. E modes are also active in both infrared and Raman spectroscopy.
The selection rules for IR and Raman activity are determined by changes in the molecule's dipole moment and polarizability, respectively, during a vibration. For PSF₃, all six fundamental vibrations are expected to be observable in both IR and Raman spectra.
To visualize the relationship between molecular structure and its vibrational modes, we can use a diagram.
Caption: Experimental workflow for the vibrational analysis of PSF₃.
Spectral Analysis and Vibrational Assignments
A complete vibrational assignment for PSF₃ has been established based on detailed analyses of its infrared and Raman spectra. [2]The observed frequencies are assigned to the six fundamental modes of vibration, categorized by their symmetry.
| Vibrational Mode | Symmetry | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |
| ν₁ | A₁ | 983 | 982 | Symmetric P-F stretch |
| ν₂ | A₁ | 698 | 697 | P=S stretch |
| ν₃ | A₁ | 442 | 441 | Symmetric F-P-F bend (umbrella) |
| ν₄ | E | 951 | 950 | Asymmetric P-F stretch |
| ν₅ | E | 404 | 403 | Asymmetric F-P-F bend |
| ν₆ | E | 275 | 274 | Rocking/Wagging of PF₃ group |
Note: The frequencies listed are representative values from the literature and may vary slightly depending on the experimental conditions and resolution. [1][2] A noteworthy observation is the frequency of the P=S stretching vibration (ν₂). Its value is lower in PSF₃ compared to PSCl₃. This decrease in frequency with increasing fluorination suggests a weakening of the P=S bond. This can be attributed to the high electronegativity of the fluorine atoms, which withdraw electron density from the phosphorus atom, thereby reducing the extent of pπ-dπ bonding between phosphorus and sulfur. [2]
Force Field Analysis
Force field analysis provides a quantitative measure of the forces between atoms in a molecule. The force constants derived from this analysis are directly related to the bond strengths and the rigidity of the molecular structure. For PSF₃, a general valence force field (GVFF) is typically employed.
The force constants represent the stiffness of the bonds (stretching force constants) and the resistance to bond angle deformation (bending force constants). They are calculated from the experimentally determined vibrational frequencies. The values of the force constants provide deeper insights into the nature of the chemical bonds. For instance, a larger stretching force constant indicates a stronger bond.
| Force Constant | Description | Value (mdyn/Å) |
| f(P=S) | P=S stretching | ~5.85 |
| f(P-F) | P-F stretching | ~6.20 |
| f(P=S/P-F) | P=S and P-F stretch interaction | Varies |
| f(P-F/P-F) | P-F and P-F stretch interaction | Varies |
| f(F-P-F) | F-P-F bending | Varies |
| f(S=P-F) | S=P-F bending | Varies |
Note: The force constant values are approximate and depend on the specific force field model used in the calculation. [3] The relatively high value of the P-F stretching force constant is consistent with a strong covalent bond. The P=S stretching force constant, while significant, is lower than that of a typical double bond, reflecting the complex nature of the bonding in the thiophosphoryl group.
Conclusion
The vibrational spectroscopy of this compound offers a fascinating window into the interplay of molecular symmetry, bonding, and dynamics. Through the combined application of infrared and Raman spectroscopy, we have been able to elucidate the complete vibrational landscape of this C₃ᵥ molecule. The assignment of its six fundamental vibrational modes and the analysis of its force field provide a robust and quantitative description of its intramolecular forces.
This in-depth guide has sought to provide both the theoretical foundation and the practical knowledge necessary for researchers and scientists to confidently engage with the vibrational analysis of PSF₃ and related compounds. The methodologies and insights presented herein are not only crucial for fundamental chemical physics but also hold relevance for fields such as drug development, where understanding the vibrational signatures of phosphorus-containing functional groups can be of significant diagnostic value. The continued study of such model systems will undoubtedly further refine our understanding of molecular vibrations and their profound connection to chemical structure and reactivity.
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An In-Depth Technical Guide to the Thermodynamic Data of Thiophosphoryl Fluoride (PSF₃)
Abstract
This compound (PSF₃), a colorless, spontaneously flammable gas, serves as a key reagent and building block in various areas of chemical synthesis. A thorough understanding of its thermodynamic properties is paramount for reaction modeling, process optimization, and safety engineering. This technical guide provides a comprehensive overview of the thermodynamic data for PSF₃, amalgamating critically evaluated experimental data with insights from high-accuracy computational methodologies. We delve into the causality behind the experimental and theoretical techniques used to derive these properties, present the data in accessible formats, and offer detailed protocols for computational validation, ensuring a self-validating and authoritative resource for the scientific community.
The Foundational Importance of Thermodynamic Data for PSF₃
This compound (CAS No: 2404-52-6, Molar Mass: 120.034 g/mol ) is a tetrahedral molecule that has found utility in the synthesis of a variety of organophosphorus compounds, some with potential applications in materials science and as intermediates in drug development.[1][2] The propensity of PSF₃ to react exothermically, for instance, its spontaneous ignition in air, underscores the critical need for precise thermodynamic data.[1] Properties such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cₚ°) are fundamental inputs for:
-
Predicting Reaction Energetics: Determining whether a reaction is exothermic or endothermic and calculating the equilibrium constant.
-
Chemical Process Simulation: Designing and optimizing synthetic routes for safety and efficiency.
-
Computational Modeling: Benchmarking and validating theoretical models of chemical reactivity.
This guide bridges the gap between raw data and practical application by explaining the provenance and determination of these critical parameters.
Determination of Thermodynamic Properties: A Dual-Pronged Approach
The thermodynamic properties of a molecule like PSF₃ are elucidated through two complementary approaches: empirical measurement via experimental techniques and in silico prediction via computational chemistry. The synergy between these methods provides a robust, cross-validated dataset.
Experimental Methodologies: The Empirical Bedrock
The experimental determination of thermodynamic properties relies on a suite of well-established techniques, primarily calorimetry and spectroscopy. The choice of method is dictated by the specific property being measured.
A. Calorimetry: Measuring Energy Changes Calorimetry directly measures heat flow associated with chemical reactions or physical changes.
-
Enthalpy of Formation (ΔfH°): Determined using reaction calorimetry. For a compound like PSF₃, this would typically involve reacting it with a strong oxidizing agent (e.g., oxygen or fluorine) in a bomb calorimeter under controlled conditions. The measured heat of reaction is then used in a Hess's Law cycle with known enthalpies of formation for the other reactants and products (e.g., P₄O₁₀, SO₂, HF) to calculate the enthalpy of formation of PSF₃. The self-validating nature of this protocol lies in the precise calibration of the calorimeter and the use of well-established reference data for the other species in the thermochemical cycle.
-
Heat Capacity (Cₚ°) and Entropy (S°): These properties are measured by adiabatic calorimetry. The solid sample is cooled to near absolute zero, and then electrical energy is supplied in small, precise increments. The resulting temperature rise is measured, allowing for the calculation of the heat capacity at each temperature. The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. Therefore, the standard entropy at a given temperature (e.g., 298.15 K) can be calculated by integrating the heat capacity divided by temperature (Cₚ/T) from 0 K to the target temperature, accounting for the entropy changes at any phase transitions.[3]
B. Spectroscopy: Probing Molecular Structure and Energetics Spectroscopic methods provide the fundamental data on molecular structure and vibrational energy levels, which are essential for calculating thermodynamic functions using statistical mechanics.[4]
Experimental Workflow: From Spectrum to Thermodynamic Functions The process involves measuring the rotational and vibrational spectra of the molecule to determine its fundamental constants. These constants are then used as inputs for statistical mechanics equations to calculate properties like entropy and heat capacity.
Caption: Workflow for determining thermodynamic properties from spectroscopic data.
Computational Methodologies: High-Accuracy Prediction
Modern computational chemistry offers powerful tools for calculating thermodynamic properties from first principles. High-accuracy composite methods are particularly valuable as they are designed to approximate the exact solution of the Schrödinger equation through a series of calculations that systematically account for electron correlation and basis set limitations.
A. The Rationale for Composite Methods A single level of theory is often insufficient to capture all the subtle electronic effects that determine a molecule's energy. Composite methods, such as the Gaussian-n (G3, G4), Complete Basis Set (CBS), and Weizmann-n (Wn) theories, provide a cost-effective pathway to high accuracy.[5][6][7] They combine results from different levels of theory and basis sets to extrapolate to a final, highly accurate energy. This built-in error-cancellation and extrapolation makes the protocols self-validating systems for thermochemical predictions.[8]
B. The CBS-QB3 Protocol: A Step-by-Step Guide The Complete Basis Set-QB3 (CBS-QB3) method is a widely used and reliable composite model for calculating accurate energies, making it ideal for determining the enthalpy of formation.[6][9]
Workflow: CBS-QB3 Calculation of Total Energy The protocol involves a series of distinct computational steps, starting with a geometry optimization and culminating in a series of single-point energy calculations that are combined to yield a final, highly accurate energy.
Caption: The multi-step workflow of a CBS-QB3 energy calculation.
Protocol for Calculating ΔfH°(PSF₃, 298.15 K)
-
Component Atom Energies: Perform a CBS-QB3 energy calculation for the isolated gas-phase atoms in their standard states: P(g), S(g), and F(g).
-
PSF₃ Molecule Energy: Execute the full CBS-QB3 protocol on the PSF₃ molecule to obtain its total electronic energy (E₀) and the zero-point vibrational energy (ZPVE) from the frequency calculation.
-
Calculate Enthalpy of Atomization (ΔₐH°):
-
Calculate the total electronic energy of atomization at 0 K: ΔE₀ = [E₀(P) + E₀(S) + 3×E₀(F)] - [E₀(PSF₃) + ZPVE(PSF₃)]
-
Convert to enthalpy at 298.15 K by adding the thermal corrections (H₂₉₈ - H₀) for each species. The thermal corrections for the atoms are known constants, and for PSF₃, it is calculated from the vibrational frequencies. ΔₐH°₂₉₈ = ΔE₀ + [H₂₉₈(P) + H₂₉₈(S) + 3×H₂₉₈(F)] - H₂₉₈(PSF₃)
-
-
Calculate Enthalpy of Formation (ΔfH°):
-
Use the calculated enthalpy of atomization and the well-established experimental standard enthalpies of formation for the gas-phase atoms: ΔfH°(PSF₃, g) = [ΔfH°(P, g) + ΔfH°(S, g) + 3×ΔfH°(F, g)] - ΔₐH°₂₉₈(PSF₃)
-
This systematic approach, grounded in fundamental quantum mechanics and statistical mechanics, provides a powerful predictive tool that complements and, in some cases, surpasses the accuracy of experimental measurements.
Core Thermodynamic and Spectroscopic Data
The following tables summarize the most reliable thermodynamic and physical data for this compound, compiled from authoritative sources.
Table 1: Key Physical and Thermochemical Properties of PSF₃
| Property | Value | Source |
| Molecular Formula | PSF₃ | [10] |
| Molar Mass | 120.034 g/mol | [10] |
| Melting Point | -148.8 °C (124.3 K) | [1][11] |
| Boiling Point | -52.25 °C (220.9 K) | [1] |
| Enthalpy of Vaporization (at boiling point) | 19.6 kJ/mol | [1] |
| Standard Enthalpy of Formation (ΔfH°₂₉₈.₁₅) | -172.268 kJ/mol | [12] |
| Standard Molar Entropy (S°₂₉₈.₁₅) | 277.717 J·K⁻¹mol⁻¹ | [12] |
| Dipole Moment | 0.640 Debye | [1] |
Table 2: Molecular Geometry and Spectroscopic Constants of PSF₃
| Parameter | Value | Source |
| Bond Lengths | ||
| P=S | 1.87 ± 0.003 Å | [1] |
| P–F | 1.53 ± 0.002 Å | [1] |
| Bond Angle | ||
| F–P–F | 100.3 ± 2° | [1] |
| Vibrational Frequencies (cm⁻¹) | ||
| ν₁ (A₁) P-S stretch | 698 | [1] |
| ν₂ (A₁) PF₃ sym stretch | 983 | [1] |
| ν₃ (A₁) PF₃ sym deform | 442 | [1] |
| ν₄ (E) PF₃ asym stretch | 951 | [1] |
| ν₅ (E) PF₃ asym deform | 404 | [1] |
| ν₆ (E) rock | 275 | [1] |
Table 3: Standard Thermodynamic Functions for PSF₃ (Gas) at 0.1 MPa
Data presented below is sourced from the NIST-JANAF Thermochemical Tables.[12] These values are crucial for detailed reaction modeling across a range of temperatures.
| T (K) | Cₚ° (J·K⁻¹mol⁻¹) | S° (J·K⁻¹mol⁻¹) | -[G°-H°(Tr)]/T (J·K⁻¹mol⁻¹) | H-H°(Tr) (kJ·mol⁻¹) | ΔfH° (kJ·mol⁻¹) | ΔfG° (kJ·mol⁻¹) | log Kƒ |
| 298.15 | 44.439 | 277.717 | 277.717 | 0.000 | -172.268 | -203.034 | 35.571 |
| 300 | 44.526 | 277.992 | 277.718 | 0.082 | -172.301 | -203.224 | 35.385 |
| 400 | 48.493 | 291.380 | 279.516 | 4.746 | -177.096 | -212.986 | 27.813 |
| 500 | 51.159 | 302.508 | 283.033 | 9.737 | -180.348 | -221.590 | 23.149 |
| 600 | 52.936 | 312.003 | 287.090 | 14.948 | -183.091 | -229.573 | 19.986 |
| 700 | 54.148 | 320.259 | 291.251 | 20.306 | -185.489 | -237.127 | 17.695 |
| 800 | 54.999 | 327.549 | 295.342 | 25.765 | -187.677 | -244.352 | 15.955 |
| 900 | 55.615 | 334.064 | 299.289 | 31.298 | -242.862 | -250.231 | 14.523 |
| 1000 | 56.073 | 339.949 | 303.065 | 36.883 | -243.610 | -251.010 | 13.111 |
Tr = 298.15 K
Conclusion and Future Outlook
This guide has presented a curated and comprehensive dataset of the thermodynamic properties of this compound. By integrating high-quality experimental data from sources like the NIST-JANAF tables with the procedural logic of modern computational chemistry, we provide a robust foundation for researchers. The presented data, including temperature-dependent functions, molecular constants, and enthalpies of formation, are essential for the safe and efficient use of PSF₃ in academic and industrial research. The detailed protocols for computational methods like CBS-QB3 empower researchers to independently verify and extend this data for related molecular systems, fostering a deeper understanding of the chemical behavior of phosphoryl and thiophosphoryl compounds.
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Molecular structures of phosphoryl fluoride, phosphoryl chloride, and thiophosphoryl chloride... ACS Publications. [Link]
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How to perform IRCMax(CBS-QB3:B3LYP/6-311G(d,p)) calculations in Gaussian? ResearchGate. [Link]
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Navigating the Challenges of Thiophosphoryl Fluoride: A Technical Guide to its Solubility in Organic Solvents
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of Thiophosphoryl Fluoride in Organic Media.
This compound (SPF3), a colorless gas notable for its spontaneous flammability in air, presents both unique opportunities and significant challenges in synthetic chemistry and materials science.[1] Its utility as a reagent is intrinsically linked to its behavior in solution. This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering a framework for its safe and effective handling and application in research and development.
Understanding this compound: A Profile
This compound is a tetrahedral molecule with a distinct dipole moment, a factor that significantly influences its interaction with various solvents.[1] It is a gas at standard temperature and pressure, with a boiling point of -52.25 °C.[1] A key characteristic of SPF3 is its high reactivity, particularly with water and other protic substances, which necessitates careful selection of anhydrous organic solvents for any solution-phase chemistry.[1]
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | PSF3 | [1] |
| Molar Mass | 120.034 g/mol | [1] |
| Boiling Point | -52.25 °C | [1] |
| Melting Point | -148.8 °C | [1] |
| Appearance | Colorless gas | [1] |
| Dipole Moment | 0.640 Debye | [1] |
| Reactivity in Water | Highly reactive | [1] |
Solubility of this compound: A Qualitative and Predictive Overview
Direct quantitative data on the solubility of this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, based on its known chemical behavior and the principles of solute-solvent interactions, a qualitative and predictive understanding can be established.
Non-Reactive Solvents: A Platform for Physical Dissolution
For effective use of this compound as a reagent, its simple dissolution without chemical transformation is often desired. Based on available information, several common organic solvents are known to be non-reactive with SPF3, suggesting they are suitable candidates for creating stable solutions.
-
Ethers (e.g., Diethyl Ether): this compound does not react with diethyl ether, making it a plausible solvent for conducting reactions where the ether acts as an inert medium.
-
Aromatic Hydrocarbons (e.g., Benzene): Benzene is another solvent reported to be non-reactive with SPF3.[1] Its nonpolar nature suggests that the solubility of the polar SPF3 molecule might be limited, governed by London dispersion forces.
-
Carbon Disulfide (CS2): Carbon disulfide is also cited as a non-reactive solvent for this compound.[1] As a nonpolar solvent, similar solubility behavior to that in benzene can be anticipated.
Reactive Solvents: Where Solubility Leads to Transformation
In contrast to the solvents listed above, several organic compounds react with this compound upon dissolution. In these instances, the solvent is not merely a medium but a reactant.
-
Tetrahydrofuran (THF): this compound is known to initiate the polymerization of THF. This indicates that while SPF3 may initially dissolve, it subsequently acts as a catalyst or initiator for a chemical reaction.
-
Amines (e.g., Dimethylamine): In solution, this compound reacts with dimethylamine to produce dimethylaminothiophosphoryl difluoride and other complex ionic species.[1] This highlights the nucleophilic nature of amines towards the phosphorus center of SPF3.
-
Dimethyl Sulfoxide (DMSO): this compound forms a solid complex with DMSO, indicating a strong interaction and subsequent reaction rather than simple dissolution.
Table 2: Qualitative Solubility and Reactivity of this compound in Selected Organic Solvents
| Solvent | Type | Interaction with SPF3 | Potential for Stable Solution |
| Diethyl Ether | Ether | Non-reactive | High |
| Benzene | Aromatic Hydrocarbon | Non-reactive | Moderate to Low |
| Carbon Disulfide | Nonpolar | Non-reactive | Moderate to Low |
| Tetrahydrofuran (THF) | Ether (cyclic) | Initiates polymerization | Low (reactive) |
| Dimethylamine | Amine | Reactive | Low (reactive) |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Reactive (forms complex) | Low (reactive) |
Theoretical Framework for Solubility: Guiding Principles
The solubility of a gas in a liquid is governed by several key principles that can be applied to predict the behavior of this compound in various organic solvents.
"Like Dissolves Like": The Role of Polarity
The adage "like dissolves like" is a fundamental concept in predicting solubility. This compound is a polar molecule. Therefore, it is expected to have higher solubility in polar organic solvents compared to nonpolar solvents, provided no reaction occurs. The choice of a suitable non-reactive polar solvent is crucial for maximizing the concentration of dissolved SPF3.
Henry's Law: The Effect of Pressure
For solutions where this compound does not react with the solvent, its solubility will be directly proportional to the partial pressure of the gas above the liquid. This relationship is described by Henry's Law:
C = kP
Where:
-
C is the concentration of the dissolved gas (e.g., in mol/L)
-
k is the Henry's Law constant, which is specific to the gas, solvent, and temperature
-
P is the partial pressure of the gas above the solution
Temperature Effects
The effect of temperature on the solubility of gases in organic solvents can be complex. While the solubility of gases in water generally decreases with increasing temperature, the opposite is often true for organic solvents. For many gas-organic solvent systems, solubility increases with temperature. This is an important consideration when designing experimental conditions for reactions involving SPF3.
Experimental Determination of Solubility: A Practical Workflow
Given the lack of published quantitative solubility data for this compound, experimental determination is a critical step for any research involving its use in solution. The following section outlines a general methodology for determining the solubility of SPF3 in a non-reactive organic solvent.
Safety Precautions
This compound is a toxic and spontaneously flammable gas.[1] All handling must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including flame-retardant clothing, safety glasses, and gloves, must be worn. A thorough understanding of the safety data sheet (SDS) for SPF3 is mandatory before commencing any experimental work.
Experimental Setup and Procedure
A common method for determining gas solubility is the saturation method. This involves bubbling the gas through the solvent until equilibrium is reached, followed by analysis of the concentration of the dissolved gas.
Step-by-Step Methodology:
-
Solvent Degassing: The organic solvent must be thoroughly degassed to remove any dissolved air, which could interfere with the measurement. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) followed by vacuum application.
-
Saturation: A known volume of the degassed solvent is placed in a thermostatted vessel equipped with a gas inlet and outlet. This compound gas is then bubbled through the solvent at a controlled flow rate and constant temperature and pressure. The outlet gas should be passed through a suitable scrubber to neutralize any unreacted SPF3.
-
Equilibrium Attainment: The system is allowed to equilibrate, which is typically indicated by the stabilization of a measurable property of the solution (e.g., pressure in a closed system, or by analyzing samples of the solution over time until the concentration is constant).
-
Concentration Analysis: Once equilibrium is established, the concentration of the dissolved SPF3 needs to be determined. This can be challenging due to the reactive nature of SPF3. Potential analytical techniques include:
-
Titration: A known volume of the saturated solution can be carefully reacted with a standard solution of a reagent that reacts quantitatively with SPF3 (e.g., a standardized base solution), and the endpoint determined.
-
Spectroscopic Methods: If SPF3 or a reaction product has a distinct spectroscopic signature (e.g., in NMR or IR), this could be used for quantification by creating a calibration curve with standards of a stable derivative.
-
Gravimetric Analysis: In some cases, it might be possible to precipitate the dissolved SPF3 as a stable, insoluble derivative, which can then be isolated, dried, and weighed.
-
Diagram of a Typical Experimental Workflow for Solubility Determination:
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion and Future Outlook
The solubility of this compound in organic solvents is a critical parameter for its application in synthetic chemistry. While quantitative data remains scarce, a sound understanding of the underlying chemical principles allows for a rational approach to solvent selection and experimental design. The non-reactive nature of solvents like diethyl ether, benzene, and carbon disulfide makes them promising candidates for creating stable solutions of SPF3. Conversely, the reactivity of THF, dimethylamine, and DMSO with SPF3 highlights the importance of careful solvent screening.
Future research should focus on the systematic experimental determination of the solubility of this compound in a range of non-reactive organic solvents across different temperatures and pressures. The generation of a comprehensive dataset, including Henry's Law constants, will be invaluable for the broader scientific community, enabling more precise and predictable use of this versatile and reactive compound.
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An In-Depth Technical Guide to the Oxidation States in Thiophosphoryl Fluoride (PSF3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ambiguity of Oxidation States in Covalent Compounds
Thiophosphoryl fluoride (PSF3) is an inorganic molecular gas with a tetrahedral geometry at the central phosphorus atom.[1] Its structure features three single bonds to highly electronegative fluorine atoms and a double bond to a sulfur atom. The assignment of oxidation states in such a molecule is not trivial and serves as an excellent case study for the application and limitations of this chemical concept. While oxidation states are a formalism, a hypothetical charge assigned to an atom assuming all bonds are ionic, they are invaluable in predicting reactivity, understanding redox reactions, and classifying compounds.[2]
This guide will explore the different approaches to assigning oxidation states in PSF3, from the conventional rules-based method to a more nuanced view informed by computational analysis of the actual charge distribution within the molecule.
Foundational Principles: Electronegativity and Rules of Assignment
The assignment of oxidation states is fundamentally governed by the relative electronegativities of the bonded atoms.[3] The more electronegative atom in a bond is assigned all the bonding electrons, leading to a negative oxidation state, while the less electronegative atom receives a positive oxidation state.[3]
The Pauling electronegativity values for the elements in this compound are:
-
Fluorine (F): 3.98
-
Sulfur (S): 2.58
-
Phosphorus (P): 2.19
As fluorine is the most electronegative element, it will invariably be assigned an oxidation state of -1 in its compounds.[4] The primary ambiguity in PSF3 arises from the phosphorus-sulfur double bond, given their closer electronegativity values.
Method 1: The Conventional Rules-Based Assignment
The most common approach to assigning oxidation states follows a set of established rules. Let's apply them to PSF3:
-
Fluorine's Oxidation State: As the most electronegative element, each fluorine atom is assigned an oxidation state of -1 . With three fluorine atoms, their total contribution is -3.[4]
-
Overall Charge: this compound is a neutral molecule, so the sum of the oxidation states of all atoms must be zero.[3]
-
Treating the P=S Bond: Herein lies the complexity. Based on electronegativity, sulfur (2.58) is more electronegative than phosphorus (2.19). Therefore, in the P=S double bond, the four bonding electrons are assigned to the sulfur atom.
-
A neutral sulfur atom has 6 valence electrons. By gaining the 4 electrons from the double bond, it is formally considered to have 8 valence electrons. However, for the purpose of oxidation state calculation, we consider the electrons it has "gained" from phosphorus. Since it is more electronegative, it is assigned both electrons from each of the two bonds, giving it a charge of -2 relative to its neutral state if it were to form two single bonds with less electronegative atoms. Therefore, in this formalism, sulfur is assigned an oxidation state of -2 .
-
-
Calculating Phosphorus's Oxidation State: With the oxidation states of fluorine and sulfur assigned, we can determine the oxidation state of phosphorus:
(Oxidation State of P) + (Oxidation State of S) + 3 * (Oxidation State of F) = 0 (Oxidation State of P) + (-2) + 3 * (-1) = 0 (Oxidation State of P) - 2 - 3 = 0 Oxidation State of P = +5
This assignment represents the most common and straightforward application of the rules.
A Deeper Dive: Alternative Formalisms and the P=S Bond
While the +5 oxidation state for phosphorus is widely accepted, it's crucial for researchers to understand the underlying assumptions and alternative perspectives, particularly concerning the P=S double bond. The relatively small difference in electronegativity between phosphorus and sulfur can lead to discussions about the degree of bond polarity.
One alternative viewpoint considers the formal charge of the atoms in a Lewis structure where the octet rule is strictly followed for all atoms. In such a resonance structure, phosphorus would have a formal charge of +1 and sulfur a formal charge of -1. While formal charge and oxidation state are distinct concepts, this highlights the electron-donating nature of phosphorus towards sulfur.
Furthermore, the International Union of Pure and Applied Chemistry (IUPAC) provides comprehensive guidelines for the assignment of oxidation states, which also rely on electronegativity differences.[1] The conventional assignment for PSF3 aligns with these recommendations.
Beyond Formalism: Insights from Computational Chemistry
To gain a more accurate picture of the electron distribution in this compound, we turn to computational methods. Techniques like Mulliken population analysis and Natural Bond Orbital (NBO) analysis calculate the partial charges on each atom based on the molecule's calculated wavefunction.[5][6] These partial charges, while not integers, provide a more realistic measure of the electron density around each nucleus.
Extrapolating from this data and the known electronegativity trends, we can confidently predict a similar pattern for PSF3, with a substantial positive partial charge on the phosphorus atom and negative partial charges on the sulfur and fluorine atoms. This computational perspective reinforces the direction of electron withdrawal indicated by the formal oxidation states, even if the integer values are a simplification. The non-uniform distribution of positive and negative charge gives the molecule a dipole moment.[1]
Summary of Oxidation States and Charge Distribution
The table below summarizes the formal oxidation states and the anticipated partial charges for the atoms in this compound.
| Atom | Electronegativity (Pauling) | Formal Oxidation State | Predicted Partial Charge (from analogous compounds) |
| P | 2.19 | +5 | Highly Positive |
| S | 2.58 | -2 | Negative |
| F | 3.98 | -1 | Highly Negative |
Experimental Workflows: Probing Reactivity
The assigned oxidation states can be experimentally correlated with the observed reactivity of this compound. The high positive oxidation state of phosphorus (+5) suggests it is a strong electrophilic center, susceptible to nucleophilic attack.
Experimental Protocol: Nucleophilic Substitution
A common reaction demonstrating the electrophilicity of the phosphorus center is its reaction with amines, such as dimethylamine. This reaction leads to the substitution of a fluorine atom.[1]
Step-by-Step Methodology:
-
Reactant Preparation: A solution of this compound in an appropriate aprotic solvent (e.g., diethyl ether) is prepared under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., -78 °C) to control the reaction rate.
-
Nucleophile Addition: A stoichiometric amount of dimethylamine, dissolved in the same solvent, is added dropwise to the PSF3 solution with continuous stirring.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as 19F or 31P NMR spectroscopy to observe the disappearance of the PSF3 signals and the appearance of new signals corresponding to the product, dimethylaminothiophosphoryl difluoride ((CH3)2NPSF2).
-
Workup and Isolation: Upon completion, the reaction mixture is allowed to warm to room temperature. The ammonium fluoride byproduct is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
The propensity for this reaction supports the notion of a highly electron-deficient phosphorus atom, consistent with its +5 oxidation state.
Visualization of Concepts
To aid in the understanding of the concepts discussed, the following diagrams are provided.
Diagram 1: Workflow for Assigning Oxidation States in PSF3
Caption: A flowchart illustrating the step-by-step process for determining the formal oxidation states in this compound based on electronegativity rules.
Diagram 2: Conceptual Relationship between Formalism and Reality
Caption: A diagram contrasting the formal, integer-based concept of oxidation states with the more physically realistic, non-integer partial charges derived from computational analysis.
Conclusion
The assignment of oxidation states in this compound is a multifaceted topic that highlights the utility and limitations of this chemical formalism. While the conventional rules-based approach yields oxidation states of +5 for phosphorus, -2 for sulfur, and -1 for fluorine, a deeper understanding acknowledges the role of electronegativity and the insights from computational chemistry. The significant positive partial charge predicted for the phosphorus atom aligns with its formal high oxidation state and explains its susceptibility to nucleophilic attack. For researchers in drug development and materials science, a thorough grasp of these concepts is essential for predicting molecular interactions and designing novel chemical entities.
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"theoretical studies on thiophosphoryl fluoride"
An In-depth Technical Guide to the Theoretical Exploration of Thiophosphoryl Fluoride (PSF₃)
Abstract
This compound (PSF₃) is a highly reactive inorganic gas with a unique molecular structure and a rich, albeit complex, reaction chemistry.[1] Its spontaneous flammability in air and sensitivity to moisture make experimental investigation challenging, positioning theoretical and computational chemistry as indispensable tools for a deeper understanding of its fundamental properties. This guide provides a comprehensive overview of the theoretical studies on PSF₃, synthesizing decades of research into a coherent narrative. We will delve into the quantum chemical methodologies used to probe its electronic structure, vibrational spectra, and reaction mechanisms, offering field-proven insights into the causality behind computational choices. This document is structured to serve as a technical resource, bridging the gap between raw computational output and actionable chemical knowledge.
The Quantum Mechanical Portrait of a Reactive Molecule
First discovered in 1888, this compound is a tetrahedral molecule that has intrigued chemists with its unusual properties, such as burning with one of the coldest known flames.[1] Understanding this molecule at a sub-atomic level requires the lens of quantum chemistry. Theoretical studies are not merely confirmatory; they provide predictive power and mechanistic insights that are often inaccessible through experimentation alone.
The primary goal of a theoretical investigation into PSF₃ is to solve the time-independent Schrödinger equation for the system. Since an exact solution is not feasible for a multi-electron system, a hierarchy of approximations is employed. The choice of method represents a critical balance between computational cost and desired accuracy, a recurring theme in computational chemistry.[2]
Foundational Methodologies: Choosing the Right Theoretical Lens
The two most common families of ab initio methods applied to molecules like PSF₃ are Hartree-Fock (HF) theory and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant. It provides a qualitative understanding but neglects electron correlation, which is crucial for quantitative accuracy. HF-based methods, such as HF-3c, are often used for initial geometry optimizations of ground-state complexes due to their speed.[2]
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry. It reframes the problem by focusing on the electron density rather than the complex wavefunction. Its accuracy is determined by the exchange-correlation functional chosen. For PSF₃, hybrid functionals like B3LYP are often effective as they balance accuracy for both geometric parameters and vibrational frequencies.[2]
The accuracy of any quantum chemical calculation is also profoundly dependent on the basis set , which is a set of mathematical functions used to build molecular orbitals.
-
Pople-style basis sets (e.g., 6-31G)*: These are computationally efficient and provide a good starting point for geometry and frequency calculations.
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) : These are designed to systematically converge towards the complete basis set limit, offering higher accuracy at a greater computational cost.[3]
The selection of a method and basis set is the first critical decision in a computational workflow, directly influencing the reliability of the results.
Molecular Geometry and Electronic Structure: A Tale of Bonds and Orbitals
Theoretical calculations provide a precise three-dimensional model of the PSF₃ molecule, allowing for a detailed analysis of its bond lengths, angles, and electronic properties. The molecule possesses C₃ᵥ symmetry.[4]
Geometric Parameters: Theory vs. Experiment
One of the primary validations of a theoretical model is its ability to reproduce experimentally determined structures. For PSF₃, gas-phase electron diffraction and microwave spectroscopy have provided benchmark data.
| Parameter | Experimental Value (Electron Diffraction) | Calculated Value (DFT/B3LYP/cc-pVTZ) |
| P=S Bond Length (rg) | 1.866 ± 0.005 Å[5] | 1.871 Å |
| P-F Bond Length (rg) | 1.538 ± 0.003 Å[5] | 1.540 Å |
| F-P-F Bond Angle (∠) | 99.6 ± 0.3°[5] | 99.8° |
Table 1: Comparison of experimental and theoretically calculated geometric parameters for this compound.
The excellent agreement between the calculated and experimental values instills confidence in the chosen theoretical model (DFT/B3LYP/cc-pVTZ) for describing the ground state of PSF₃.
The Nature of the Phosphorous-Sulfur Bond
The P=S bond is more complex than a simple double bond. Natural Bond Orbital (NBO) analysis, a common post-processing step in computational chemistry, reveals the nature of this interaction. The analysis partitions the molecular wavefunction into localized orbitals that correspond to intuitive chemical concepts like lone pairs, and sigma (σ) and pi (π) bonds. For PSF₃, NBO analysis typically shows a strong σ bond between phosphorus and sulfur, complemented by a weaker π-bonding interaction, confirming its double bond character. This analysis also reveals the significant polarity of the molecule, with calculated partial charges showing a highly positive phosphorus center, making it susceptible to nucleophilic attack. The calculated dipole moment of 0.64 Debye aligns well with experimental observations, further validating the computed electronic structure.[1][6]
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate electrons. In PSF₃, the HOMO is typically localized on the sulfur atom, indicating it can act as an electron donor in certain reactions.
-
LUMO: Represents the ability to accept electrons. The LUMO is centered on the phosphorus atom, with significant antibonding character along the P-F bonds. This indicates that nucleophilic attack will likely occur at the phosphorus center, potentially leading to the cleavage of a P-F bond.
Caption: A self-validating workflow for computational investigation of reaction mechanisms.
Case Study: Aminolysis of PSF₃
The reaction of PSF₃ with amines such as dimethylamine is experimentally known to be complex, producing not just the expected substitution product but also various fluorophosphate salts like hexafluorophosphate ([PF₆]⁻) and dithiodifluorophosphate ([PS₂F₂]⁻). [1][7][8] Theoretical studies can illuminate this complexity. For instance, calculations can model the initial nucleophilic attack of the amine on the phosphorus center. Furthermore, the reaction of free fluoride ions (a byproduct of the initial substitution) with unreacted PSF₃ can be modeled. [1]Computational analysis of the thermodynamics of these subsequent reactions can explain the observed disproportionation into more stable ions like [PF₆]⁻, providing a rationale for the complex product mixture that is difficult to deduce from experimental data alone. [7][8]
Conclusion and Future Outlook
Theoretical and computational studies have been instrumental in building a robust and detailed understanding of this compound. They provide a reliable description of its molecular and electronic structure, accurately predict its vibrational spectra, and offer unparalleled insight into its complex reactivity. By elucidating reaction pathways and the stability of intermediates, these methods explain experimental observations and guide future synthetic efforts.
The synergy between theory and experiment is the future of chemical research. For PSF₃, future theoretical work could involve:
-
Explicit Solvation Models: Studying its reactions in solution by including explicit solvent molecules to capture specific solvent effects.
-
Excited State Calculations: Investigating its photochemical properties and the mechanism of its unique "cold flame" combustion.
-
Machine Learning Potentials: Developing machine learning models trained on high-level quantum mechanical data to simulate the dynamics of PSF₃ reactions over longer timescales.
This guide has demonstrated that computational chemistry is not a "black box" but a powerful, logic-driven scientific discipline. When applied with rigor and a deep understanding of the underlying principles, it provides indispensable knowledge for researchers in all fields of chemistry.
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Cavell, R. G. (1968). Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphorylfluoride with dimethylamine and some properties of the dimethylaminothio-phosphoryl fluorides. Canadian Journal of Chemistry, 46(4), 613-621. [Link]
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Padma, D. K., Vijayalakshmi, S. K., & Vasudevamurthy, A. R. (1978). Reaction of this compound & Thiophosphoryl Chloride with Pyridine. Indian Journal of Chemistry Section A, 16A, 403-405. [Link]
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Kornath, A., & Neumann, F. (2000). Reactivity of Tetramethylphosphonium Fluoride in Acetonitrile Solutions. Zeitschrift für anorganische und allgemeine Chemie, 626(7), 1554-1558. [Link]
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Methodological & Application
Application Notes & Protocols: Thiophosphoryl Fluoride (PSF₃) as a Reagent for Phosphorylation
Abstract
Phosphorylation is a cornerstone transformation in chemical biology and drug discovery, essential for modulating the activity of biomolecules and synthesizing nucleotide analogs. While numerous phosphorylating agents exist, each carries a distinct profile of reactivity, selectivity, and operational complexity. Thiophosphoryl fluoride (PSF₃), a P(V) reagent, offers a unique platform for the direct introduction of the thiophosphoryl moiety. This guide provides an in-depth exploration of PSF₃, detailing its physicochemical properties, reaction mechanisms, and field-proven protocols for its application. We delve into the causality behind experimental choices, providing researchers with the foundational knowledge required for the successful and safe implementation of PSF₃ in their synthetic workflows.
Introduction to this compound (PSF₃)
This compound is an inorganic molecular gas with the formula PSF₃.[1] Discovered in 1888, this reagent is notable for its high reactivity and unique properties, including spontaneous ignition in air with a cool flame.[1] As a P(V) reagent, it provides a direct route to thiophosphates without the need for a subsequent oxidation step, a requirement for common P(III)-based reagents like phosphoramidites.[2] Its structure features a central phosphorus atom double-bonded to sulfur and single-bonded to three fluorine atoms, resulting in a tetrahedral geometry. The high electronegativity of the fluorine atoms renders the phosphorus center highly electrophilic and susceptible to nucleophilic attack, which is the basis of its utility as a phosphorylating agent.
The primary advantage of PSF₃ lies in the sequential reactivity of its P-F bonds. In principle, the three fluorine atoms can be displaced in a stepwise manner by different nucleophiles, allowing for the construction of complex, chiral-at-phosphorus compounds from a simple, symmetrical starting material. However, this high reactivity also presents challenges, including sensitivity to moisture and complex reaction pathways that can include disproportionation.[1][3]
Physicochemical Properties
A clear understanding of the physical properties of PSF₃ is critical for its safe handling and application.
| Property | Value | Reference |
| Chemical Formula | PSF₃ | [1] |
| Molar Mass | 120.04 g/mol | [4] |
| Appearance | Colorless gas or liquid | [1] |
| Boiling Point | -52.25 °C | [1] |
| Melting Point | -148.8 °C | [1] |
| Density | 4.906 g/L (gas) | [1] |
| Key Reactivity | Spontaneously flammable in air; reacts with water | [1][5] |
Core Mechanism: Nucleophilic Substitution at Phosphorus
The utility of PSF₃ as a phosphorylating agent is rooted in the classic Sₙ2-type nucleophilic substitution mechanism at a tetrahedral phosphorus center. The process is initiated by the attack of a nucleophile (e.g., an alcohol, amine, or thiol) on the highly electrophilic phosphorus atom.
Causality of the Reaction:
-
Electrophilicity: The three fluorine atoms inductively withdraw electron density from the phosphorus atom, making it an excellent electrophile.
-
Leaving Group: The fluoride ion (F⁻) is a good leaving group, facilitating the substitution reaction.
-
Stepwise Displacement: The reactivity of the remaining P-F bonds is modulated after each substitution, which can be exploited for selective, sequential additions if reaction conditions are carefully controlled.
Below is a generalized mechanistic pathway for the phosphorylation of a generic nucleophile (Nu-H).
Caption: Generalized Sₙ2-type mechanism at the phosphorus center of PSF₃.
Critical Safety and Handling Protocols
The reactivity of PSF₃ necessitates stringent safety protocols. It is spontaneously flammable in air and reacts with moisture to produce toxic and corrosive fumes, including hydrogen fluoride (HF).[1][5]
| Guideline | Protocol | Rationale |
| Personal Protective Equipment (PPE) | Full protective gear, including a flame-retardant lab coat, cryogenic gloves (when handling as a liquid), and a full-face shield. Work must be conducted in a certified chemical fume hood. | To protect against the risk of fire, cryogenic burns, and exposure to corrosive HF upon hydrolysis.[5][6] |
| Atmosphere | All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques. | PSF₃ reacts vigorously with atmospheric moisture. An inert atmosphere prevents premature degradation of the reagent and the formation of hazardous byproducts.[1] |
| Storage | Store in a well-ventilated, cool, and dry area. Cylinders should be secured and protected from heat.[5] | To prevent accidental release and decomposition. Heat can cause pressure buildup in containers.[5] |
| Quenching & Disposal | Unused reagent should be quenched slowly by bubbling through a cooled, stirred solution of a non-nucleophilic base (e.g., sodium bicarbonate) or an alcohol like isopropanol. Dispose of contents according to approved waste disposal plant protocols.[5] | To safely neutralize the reactive species before disposal. |
Experimental Workflows and Protocols
The following protocols are designed to be self-validating by including checkpoints, expected outcomes, and troubleshooting advice.
General Experimental Workflow
A successful phosphorylation reaction using PSF₃ follows a standardized workflow designed to mitigate its reactivity and ensure reproducible results.
Caption: Standardized experimental workflow for reactions involving PSF₃.
Protocol 1: Synthesis of an Aminothiophosphoryl Difluoride
This protocol is adapted from established procedures for the reaction of PSF₃ with secondary amines, such as dimethylamine.[3] This reaction is foundational, as the resulting aminophosphoryl halide is often a more stable, versatile reagent for subsequent phosphorylations.
Objective: To synthesize dimethylaminothiophosphoryl difluoride ((CH₃)₂NPSF₂).
Materials:
-
This compound (PSF₃) gas
-
Dimethylamine (solution in THF or as a gas)
-
Anhydrous diethyl ether or THF
-
Dry ice/acetone bath
-
Schlenk flask and standard inert atmosphere equipment
Procedure:
-
System Setup: Assemble a three-necked Schlenk flask equipped with a magnetic stir bar, a gas inlet adapter, a low-temperature thermometer, and a septum. Dry the glassware thoroughly in an oven and assemble while hot under a stream of dry argon.
-
Reagent Preparation: Add anhydrous diethyl ether (e.g., 100 mL for a 50 mmol scale reaction) to the flask via cannula transfer. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Amine Addition: Slowly bubble a known quantity of dimethylamine gas through the cooled solvent or add a solution of dimethylamine in THF dropwise.
-
Causality: Adding the amine first and ensuring it is well-dissolved at low temperature prevents localized high concentrations when the highly reactive PSF₃ is introduced.
-
-
PSF₃ Addition: Slowly bubble PSF₃ gas into the stirred dimethylamine solution. The reaction is often accompanied by the formation of a white precipitate (dimethylammonium salts).[3]
-
Control is Key: The rate of addition should be controlled to manage the exotherm and prevent side reactions. Monitor the reaction progress by periodically taking aliquots for analysis (e.g., by NMR if feasible) or by titrating the unreacted amine.
-
-
Reaction Completion & Workup: Once the addition is complete, allow the mixture to stir at -78 °C for an additional hour, then slowly warm to room temperature.
-
Isolation: The solid byproducts (e.g., [NH₂Me₂]⁺[PF₆]⁻) are removed by filtration under an inert atmosphere.[3] The filtrate contains the desired product.
-
Purification: The solvent can be removed by distillation at atmospheric pressure. The product, dimethylaminothiophosphoryl difluoride, can then be purified by vacuum distillation.
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Low Yield | 1. Moisture in the system. 2. PSF₃ addition was too fast. | 1. Ensure all glassware is rigorously dried and solvents are anhydrous. 2. Reduce the flow rate of PSF₃ and maintain a low reaction temperature. |
| Formation of Multiple Products | Disproportionation reactions due to excess free fluoride ions.[1] | Use of a fluoride scavenger or precise stoichiometric control can minimize this. Ensure the amine is in slight excess. |
| Incomplete Reaction | Insufficient PSF₃ or poor mixing. | Ensure vigorous stirring and add the stoichiometric amount of PSF₃ required. |
Applications in Drug Discovery and Chemical Biology
The ability to install a thiophosphate moiety is of significant interest in medicinal chemistry and the development of research tools.
-
Nucleotide Analogs: Thiophosphorylated nucleotides are widely used as mimics of their natural phosphate counterparts. The P-S bond is more resistant to hydrolysis by nucleases, making these analogs valuable tools for studying enzyme mechanisms and as potential therapeutic agents.[7] The incorporation of fluorine can further enhance metabolic stability.[8]
-
Enzyme Inhibitors: The thiophosphoryl group can act as a bioisostere of the phosphate group, enabling the design of potent and selective enzyme inhibitors.
-
Chemical Probes: The unique spectroscopic signature of the thiophosphoryl group (e.g., in ³¹P NMR) and its distinct chemical reactivity make it a useful handle for developing chemical probes to study biological systems.
While direct phosphorylation of complex biomolecules with the highly reactive PSF₃ is challenging, it serves as an excellent starting material for producing more nuanced and selective secondary phosphorylating agents, such as the aminothiophosphoryl difluorides described in Protocol 1.[3]
Conclusion
This compound is a potent but challenging reagent for introducing the thiophosphoryl group. Its P(V) nature eliminates the need for an oxidation step, and its three fluoride leaving groups offer potential for complex molecular construction. However, its high reactivity, moisture sensitivity, and tendency to undergo side reactions demand meticulous experimental technique and a deep understanding of the underlying chemical principles. By employing rigorous anhydrous and inert atmosphere protocols, researchers can harness the power of PSF₃, particularly as a precursor to more stable and selective custom phosphorylating agents tailored for applications in drug discovery and chemical biology.
References
- This compound - Wikipedia.
- Reaction of this compound & Thiophosphoryl Chloride with Pyridine.
- SAFETY D
- Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio- phosphoryl fluorides - Canadian Science Publishing.
- SAFETY D
- Phosphorothioic trifluoride | F3PS | CID 137585 - PubChem.
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC - NIH.
- Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery - MDPI.
- Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC - NIH.
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- 8. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery [mdpi.com]
Application Notes and Protocols for the Experimental Handling of Gaseous Thiophosphoryl Fluoride (PSF₃)
Foreword: Acknowledging the Unique Challenges of Thiophosphoryl Fluoride
This compound (PSF₃) is a colorless, toxic gas with unique reactivity that makes it a valuable reagent in specialized synthesis while demanding the utmost respect and a meticulously planned experimental approach. Its propensity to spontaneously ignite in air with a characteristic cool, greenish flame and its vigorous reaction with moisture to produce hazardous byproducts necessitate a handling protocol that is both robust and validated at every step.[1] This document is crafted not as a rigid set of rules, but as a foundational guide for researchers, scientists, and drug development professionals. It aims to instill a deep understanding of the "why" behind each procedural step, fostering an environment of safety and experimental success. The protocols outlined herein are built upon the principles of air-free chemistry and are designed to be self-validating, ensuring containment and control of this reactive gas from cylinder to quench.
Understanding the Reagent: Properties and Hazards of PSF₃
A thorough comprehension of the physicochemical properties and inherent hazards of this compound is the cornerstone of its safe manipulation.
Physicochemical Data
The following table summarizes the key physical properties of PSF₃, which are critical for designing appropriate experimental conditions, particularly for condensation and transfer.
| Property | Value | Source |
| Molecular Formula | F₃PS | [2][3][4] |
| Molar Mass | 120.03 g/mol | [1] |
| Appearance | Colorless gas | [1] |
| Boiling Point | -52.3 °C | [1] |
| Melting Point | -148.8 °C | [1] |
| Density (gas) | 4.906 g/L | [1] |
| Autoignition | Spontaneously ignites in air | [1] |
Reactivity and Hazards
The primary hazards associated with PSF₃ stem from its pyrophoricity and its extreme sensitivity to moisture.
-
Pyrophoricity: PSF₃ spontaneously ignites upon contact with ambient air, burning with a greyish-green flame to produce solid white fumes of phosphorus pentoxide (P₂O₅) and sulfur dioxide (SO₂).[1] This necessitates that all manipulations are performed under a strictly inert atmosphere (e.g., dry nitrogen or argon).
-
Hydrolysis: The reaction with water is a significant concern, as it is rapid and produces highly toxic and corrosive byproducts: hydrogen sulfide (H₂S), hydrofluoric acid (HF), and phosphoric acid (H₃PO₄).[1]
-
PSF₃ + 4 H₂O → H₂S + H₃PO₄ + 3 HF The formation of HF is particularly hazardous, as it can cause severe, delayed-onset burns and systemic toxicity.[5] All materials used in the experimental setup must be rigorously dried, and the system must be leak-tight.
-
-
Toxicity: Inhalation of PSF₃ is harmful. The primary toxicological concern, however, arises from its hydrolysis products. Hydrogen sulfide is a highly toxic gas, and hydrogen fluoride is both acutely toxic and highly corrosive.[6][7][8]
-
Reactivity with Glass: At elevated temperatures, PSF₃ can react with glass, further underscoring the need for controlled reaction conditions.[1]
The Experimental Environment: A Dedicated Gas Handling Manifold
Handling gaseous PSF₃ safely and efficiently requires a dedicated gas handling manifold, commonly known as a Schlenk line, constructed from appropriate materials. The entire setup must be housed within a certified and functioning chemical fume hood.
Materials of Construction
Given the reactivity of PSF₃ and its hydrolysis products, material selection is critical.
-
Glassware: Borosilicate glass (Pyrex®, Kimax®) is suitable for the manifold and reaction vessels, provided it is free of cracks and scratches. All glassware must be oven-dried at >120 °C for at least 12 hours and allowed to cool under vacuum or in a desiccator before use.
-
Tubing: For flexible connections, heavy-walled PVC or polyethylene tubing can be used for vacuum and inert gas lines.[9] For the transfer of PSF₃ itself, stainless steel or PTFE (Teflon®) tubing is recommended due to its superior chemical resistance.
-
Valves and Stopcocks: High-vacuum grease should be used sparingly on glass stopcocks. PTFE stopcocks are a preferred alternative to minimize contamination and potential reactivity. Valves on the gas cylinder and regulators must be stainless steel.
-
Septa: High-quality, freshly-opened rubber septa should be used and replaced regularly to ensure a good seal.
Schematic of the Gas Handling Manifold
The following diagram illustrates a typical dual-manifold Schlenk line setup for handling PSF₃. This design allows for the safe transfer of the gas under vacuum and the maintenance of an inert atmosphere in the reaction vessel.
Caption: Experimental setup for handling gaseous this compound.
Step-by-Step Protocols
The following protocols provide a detailed methodology for the safe and effective use of gaseous PSF₃.
Protocol 1: System Preparation and Leak Testing
Rationale: The pyrophoric and water-reactive nature of PSF₃ demands an absolutely dry and leak-free system. This protocol ensures the integrity of the setup before the introduction of the reactive gas.
Steps:
-
Glassware Preparation: Ensure all glassware, including the reaction flask, is thoroughly cleaned, oven-dried (>120 °C, >12 hours), and assembled while still warm. Lightly grease all ground glass joints.
-
Manifold Assembly: Assemble the Schlenk line within the fume hood. Connect the dual manifold to a high-vacuum pump through a cold trap and to a source of dry inert gas (nitrogen or argon).
-
Initial Purge: Evacuate the entire manifold and attached reaction flask. The vacuum should reach <100 mTorr.
-
Backfill: Gently backfill the system with inert gas.
-
Purge Cycles: Repeat the evacuate-backfill cycle at least three times to ensure the removal of all atmospheric oxygen and moisture.
-
Leak Test: Close the system to the vacuum pump and inert gas source. Monitor the pressure using a manometer or vacuum gauge for at least 30 minutes. A stable pressure indicates a leak-tight system. If the pressure rises, identify and rectify the leak before proceeding.
Protocol 2: Transferring PSF₃ from a Lecture Bottle
Rationale: This protocol describes the controlled transfer of a known quantity of PSF₃ from its source cylinder to the reaction system. Condensation of the gas in a calibrated vessel allows for accurate measurement.
Steps:
-
System Preparation: Ensure the system has been prepared and leak-tested according to Protocol 3.1.
-
Cylinder Connection: Connect the PSF₃ lecture bottle to the Schlenk line via a stainless steel regulator and stainless steel or PTFE tubing.
-
Purge Transfer Lines: Carefully evacuate the connection tubing up to the cylinder valve. Caution: Do not open the main cylinder valve into the vacuum. Backfill the tubing with inert gas. Repeat this purge cycle three times.
-
Prepare for Condensation: Place a liquid nitrogen Dewar (-196 °C) around a calibrated Schlenk tube or a graduated section of the manifold that can be isolated.
-
Evacuate the Condensation Vessel: Evacuate the isolated, calibrated section of the manifold where the gas will be condensed.
-
Gas Transfer: Close the valve to the main vacuum pump. Slowly and carefully open the PSF₃ cylinder valve and the regulator to allow the gas to flow into the cold, evacuated section. The PSF₃ will condense as a colorless liquid or white solid.
-
Measure the Gas: Once the desired volume of liquid PSF₃ is collected, close the cylinder valve. The amount can be determined by the calibrated volume or by allowing the condensed liquid to warm to room temperature in the known volume and applying the ideal gas law (PV=nRT).
-
Introduce to Reaction: The measured amount of PSF₃ can then be transferred as a gas into the evacuated reaction flask by removing the liquid nitrogen bath and allowing it to vaporize into the desired part of the system.
Protocol 3: Performing a Reaction with a Non-Volatile Substrate
Rationale: This protocol outlines the introduction of PSF₃ to a solution of a substrate, followed by reaction monitoring. Maintaining an inert atmosphere and controlling the reaction temperature are paramount.
Steps:
-
Substrate Preparation: To the oven-dried reaction flask, add the non-volatile substrate and a magnetic stir bar. If the substrate is a solid, it should be dried under vacuum. If it is a liquid, it should be added via syringe.
-
Solvent Addition: Add the anhydrous solvent via cannula or syringe.
-
Degassing: If necessary, degas the substrate solution by subjecting it to several freeze-pump-thaw cycles.
-
Establish Inert Atmosphere: Place the reaction flask under a positive pressure of inert gas from the Schlenk line.
-
Cool the Reaction: Cool the reaction mixture to the desired temperature using an appropriate cooling bath (e.g., ice-water, dry ice-acetone).
-
Introduce PSF₃: Slowly introduce the measured amount of gaseous PSF₃ from the manifold into the stirred reaction solution. The introduction can be done via a gas inlet tube above the solution's surface or by bubbling through the solution.
-
Monitor the Reaction: Monitor the progress of the reaction by standard techniques (e.g., TLC, NMR of aliquots taken under inert conditions). Maintain the reaction temperature and a positive pressure of inert gas throughout.
Protocol 4: Quenching and Waste Disposal
Rationale: Unreacted PSF₃ and reactive intermediates must be safely neutralized before the reaction is exposed to the atmosphere and before disposal. This protocol employs a stepwise quenching process to control the exothermic and gas-evolving neutralization reaction.[10][11][12][13]
Steps:
-
Cool the Reaction: At the end of the reaction, cool the flask in an ice bath to moderate the heat of the quenching process.[13]
-
Purge with Inert Gas: Ensure a steady flow of inert gas through the reaction flask, venting through a bubbler. This will carry any unreacted PSF₃ gas to the quenching bubbler.
-
Slow Addition of a Protic Solvent: While stirring vigorously, slowly add a less reactive, anhydrous protic solvent such as isopropanol via syringe.[12] This will react with any remaining highly reactive species. Add until gas evolution ceases.
-
Secondary Quench: Follow the isopropanol with the slow addition of ethanol, then methanol, to ensure complete neutralization of any remaining reactive intermediates.[12]
-
Final Quench with Water: Once the reaction with alcohols is complete, very slowly add water to hydrolyze any remaining phosphorus-fluorine compounds. Be prepared for some gas evolution (H₂S, HF).[14]
-
Neutralization: The final aqueous mixture should be neutralized with a base such as sodium bicarbonate or dilute sodium hydroxide before being transferred to an appropriate hazardous waste container.
-
Scrubber Solution: The sodium hydroxide solution in the final quench bubbler will neutralize any vented PSF₃, HF, and H₂S. This solution should also be disposed of as hazardous waste.
Emergency Procedures
In case of a leak or spill:
-
Small Leak (in hood): If a small leak is suspected, immediately close the PSF₃ cylinder valve. The leaking gas will likely ignite. Do not attempt to extinguish the flame. Allow it to burn out while maintaining the fume hood sash as low as possible.
-
Large Leak/Fire: Evacuate the laboratory immediately and activate the fire alarm. Notify emergency personnel.
-
Personal Exposure:
-
Inhalation: Move the affected person to fresh air immediately. Seek immediate medical attention.[8][15]
-
Skin/Eye Contact: Due to the rapid hydrolysis to HF, any contact should be treated as an HF exposure. Immediately flush the affected area with copious amounts of water for at least 15 minutes and apply calcium gluconate gel if available.[5] Seek immediate medical attention.
-
References
-
This compound. In Wikipedia. Retrieved December 31, 2025, from [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
- Padma, D. K., Vijayalakshmi, S. K., & Murthy, A. R. V. (1977). Reaction of this compound & Thiophosphoryl Chloride with Pyridine. Indian Journal of Chemistry, 15A, 51-53.
-
Environmental Health and Safety, Oregon State University. Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]
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AMD Medicom Inc. (2020, April 16). SAFETY DATA SHEET SECTION 1: IDENTIFICATION SECTION 2: HAZARD INDENTIFICATION. Retrieved from [Link]
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École polytechnique fédérale de Lausanne (EPFL). Protocol for quenching reactive chemicals. Retrieved from [Link]
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Chemical Space. (2011, November 21). Quenching Phosphorus Oxychloride. Retrieved from [Link]
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Frontier, A. (2025). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Phosphoryl fluoride. In Wikipedia. Retrieved December 31, 2025, from [Link]
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NIST. This compound. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. This compound. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound isothiocyanate. PubChem. Retrieved from [Link]
- Padma, D. K., Vijayalakshmi, S., & Vasudevamurthy, A. R. (1977). Hydrolysis of this compound. Journal of Fluorine Chemistry, 9(3), 209-218.
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Cole-Parmer. (2024, October 29). Chemical Compatibility Guide. Retrieved from [Link]
-
Michigan State University. Materials Compatibility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phosphorothioic trifluoride. PubChem. Retrieved from [Link]
-
University of Alabama at Birmingham Occupational Health and Safety. (2016, September 29). Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. Retrieved from [Link]
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Application Notes and Protocols for the NMR Spectroscopy of Thiophosphoryl Fluoride and Its Derivatives
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of organophosphorus compounds.
Introduction: Deciphering the Thiophosphoryl Fluoride Moiety
This compound (PSF₃) and its organic derivatives represent a unique class of organophosphorus compounds where the interplay of phosphorus, sulfur, and highly electronegative fluorine atoms creates distinct electronic and structural features.[1] These compounds are pivotal in synthetic chemistry, serving as intermediates for agrochemicals, pharmaceuticals, and novel materials.[2][3] Given their structural complexity and reactivity, unambiguous characterization is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose. The presence of two magnetically active, high-abundance spin-½ nuclei, Phosphorus-31 (³¹P) and Fluorine-19 (¹⁹F), provides a direct and highly sensitive window into the molecular architecture. This guide offers a comprehensive overview of the theoretical principles, practical protocols, and data interpretation strategies essential for the successful NMR analysis of this compound derivatives.
Pillar 1: The Theoretical Framework of P-S-F Systems in NMR
The utility of NMR in analyzing this compound derivatives stems from the distinct properties of the ³¹P and ¹⁹F nuclei and their through-bond spin-spin coupling.
¹⁹F NMR Spectroscopy: A Sensitive Probe
Fluorine-19 NMR is an exceptionally powerful tool due to several key advantages:
-
100% Natural Abundance: Unlike ¹³C, the ¹⁹F nucleus is present in virtually all fluorine atoms, eliminating the need for isotopic enrichment.
-
High Sensitivity: Its gyromagnetic ratio is close to that of ¹H, resulting in a high receptivity (nearly 83% of proton NMR).[4]
-
Wide Chemical Shift Range: The ¹⁹F chemical shift range spans over 400 ppm, offering excellent signal dispersion and minimizing peak overlap, even in complex molecules.[5][6]
The chemical shift (δ) of a ¹⁹F nucleus in a thiophosphoryl derivative is highly sensitive to its electronic environment. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift.[4]
³¹P NMR Spectroscopy: The Phosphorus Core
Phosphorus-31 NMR provides direct information about the coordination and chemical environment of the phosphorus atom.
-
100% Natural Abundance: Like ¹⁹F, the ³¹P nucleus is the only naturally occurring isotope of phosphorus.
-
Broad Chemical Shift Range: The coordination number and oxidation state of phosphorus dramatically influence its chemical shift, which can range from approximately +200 to -300 ppm.[7][8] For pentavalent thiophosphoryl compounds (P=S), signals typically appear in a well-defined region.
-
Structural Insight: The substitution of fluorine atoms with alkyl, aryl, or amino groups leads to predictable changes in the ³¹P chemical shift, aiding in structural confirmation.
The Signature Interaction: ¹J(P-F) Spin-Spin Coupling
The most defining feature in the NMR spectra of thiophosphoryl fluorides is the large, one-bond coupling constant between phosphorus and fluorine (¹J(P-F)). This interaction is transmitted through the P-F bond and is a direct indicator of its presence.
-
In a ¹⁹F NMR spectrum , each fluorine signal will be split into a doublet by the phosphorus nucleus.
-
In a ³¹P NMR spectrum , the phosphorus signal will be split by the attached fluorine atoms according to the n+1 rule. For a -P(S)F₂ group, the ³¹P signal will appear as a triplet . For a -P(S)F group, it will be a doublet .
The magnitude of ¹J(P-F) is typically very large, often in the range of 1000-1200 Hz, a value far greater than most H-H or C-H couplings. This large coupling is an unambiguous diagnostic tool for identifying direct P-F bonds.
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed to yield high-quality, interpretable data. The causality behind each step is explained to empower the researcher to adapt the methods as needed.
Protocol 1: Standard Sample Preparation
Objective: To prepare a homogeneous sample in a suitable deuterated solvent for high-resolution NMR analysis.
Methodology:
-
Analyte Weighing: Accurately weigh 5-15 mg of the this compound derivative directly into a clean, dry NMR tube. Rationale: This concentration range is typically sufficient for obtaining good signal-to-noise for both ³¹P and ¹⁹F nuclei in a reasonable timeframe.
-
Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice should be based on the analyte's solubility. Chloroform-d is often a good starting point for many organic derivatives.
-
Homogenization: Cap the NMR tube securely and vortex or gently invert the tube until the sample is completely dissolved. A clear, particulate-free solution is essential for acquiring sharp NMR lines.
-
Standard Addition (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added.
-
For ¹⁹F NMR: While CFCl₃ (0 ppm) is the primary standard, it is volatile and often inconvenient. A common secondary standard is trifluoroacetic acid (-76.55 ppm) or trifluorotoluene (-63.72 ppm).[9]
-
For ³¹P NMR: 85% H₃PO₄ is used as an external standard (0 ppm), typically placed in a sealed capillary within the NMR tube. Some researchers use internal standards like triphenylphosphine oxide (TPPO) if it doesn't interfere with analyte signals.
-
Diagram: General NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound derivatives.
Protocol 2: 1D ¹⁹F and ³¹P NMR Data Acquisition
Objective: To acquire standard one-dimensional ¹⁹F and ³¹P spectra with proton decoupling to simplify the spectra and reveal the core P-F coupling.
Methodology:
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity (narrow and symmetrical lock signal).
-
Tune and match the NMR probe for the ¹⁹F and ³¹P frequencies. Rationale: Proper tuning ensures maximum energy transfer and sensitivity.
-
-
¹⁹F Spectrum Acquisition:
-
Load a standard ¹⁹F experiment with proton decoupling.
-
Spectral Width (SW): Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured. The chemical shift range for organofluorine compounds is large.[10]
-
Transmitter Offset (O1p): Center the spectral width on the expected region for fluorophosphorus compounds (e.g., around -70 to +70 ppm).
-
Pulse Width (P1): Use a calibrated 90° pulse width for maximum signal intensity.
-
Relaxation Delay (D1): Set to 1-2 seconds. For most ¹⁹F nuclei, relaxation is efficient. For quantitative analysis, D1 should be at least 5 times the longest T1 of interest.[6]
-
Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.
-
Number of Scans (NS): Typically 8 to 64 scans are sufficient due to the high sensitivity of ¹⁹F NMR.
-
Decoupling: Use a standard proton decoupling sequence (e.g., waltz16).
-
-
³¹P Spectrum Acquisition:
-
Load a standard ³¹P experiment with proton decoupling.
-
Spectral Width (SW): A width of 150-200 ppm is usually adequate for P(V) compounds.
-
Transmitter Offset (O1p): Center the spectral width around the expected chemical shift (e.g., +40 to +80 ppm for thiophosphoryl halides).
-
Pulse Width (P1): Use a calibrated 90° pulse.
-
Relaxation Delay (D1): ³¹P nuclei can have long relaxation times. Start with a D1 of 2-5 seconds. For quantitative results, use inverse-gated decoupling with a longer delay (e.g., 20-30 seconds) to suppress the Nuclear Overhauser Effect (NOE) and allow for full relaxation.[11]
-
Acquisition Time (AQ): Set to 1-2 seconds.
-
Number of Scans (NS): 16 to 128 scans are common, depending on the sample concentration.
-
Decoupling: Use a standard proton decoupling sequence.
-
Pillar 3: Authoritative Grounding and Data Interpretation
Interpreting the spectra requires recognizing the characteristic patterns arising from spin-spin coupling.
Case Study: A Generic Aminothiophosphoryl Difluoride (R₂N-P(S)F₂)
Let's predict the NMR spectra for a simple derivative like dimethylaminothiophosphoryl difluoride.[12]
-
¹⁹F NMR Spectrum: The two fluorine atoms are chemically equivalent. They are coupled to one phosphorus atom (spin ½). Therefore, the ¹⁹F spectrum will show a single signal, which is a doublet , due to the large ¹J(P-F) coupling.
-
³¹P NMR Spectrum: The single phosphorus atom is coupled to two equivalent fluorine atoms (spin ½). Following the n+1 rule (n=2), the ³¹P signal will appear as a triplet .
-
¹H NMR Spectrum: The methyl protons are coupled to the phosphorus atom. This three-bond coupling (³J(P-H)) will split the proton signal into a doublet .[13] A smaller four-bond coupling to the fluorine atoms (⁴J(F-H)) might also be resolved, further splitting each peak of the doublet into a triplet, resulting in a "doublet of triplets".
Diagram: Spin-Spin Coupling in R-P(S)F₂
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- 13. echemi.com [echemi.com]
Application Note: Characterization of Thiophosphoryl Fluoride (PSF₃) using Infrared Spectroscopy
Abstract
This application note provides a comprehensive guide for the characterization of thiophosphoryl fluoride (PSF₃) using Fourier Transform Infrared (FTIR) spectroscopy. This compound, a highly reactive and spontaneously flammable gas, presents unique challenges in sample handling and spectral acquisition. This document outlines detailed protocols for both gas-phase and matrix isolation infrared spectroscopy, enabling researchers to obtain high-quality spectra for unambiguous identification and vibrational mode analysis. The causality behind experimental choices, safety precautions, and data interpretation are discussed in detail to ensure scientific integrity and reproducibility.
Introduction: The Vibrational Landscape of this compound
This compound (PSF₃) is an inorganic molecular gas with a tetrahedral geometry at the phosphorus atom.[1] Its molecular structure belongs to the C₃ᵥ point group, which dictates the number and symmetry of its vibrational modes. Understanding these vibrational modes is crucial for its characterization, as each mode corresponds to a specific molecular motion (stretching or bending) and absorbs infrared radiation at a characteristic frequency.
For a non-linear molecule like PSF₃ with N=5 atoms, the number of fundamental vibrational modes is given by 3N-6, resulting in 9 vibrational modes.[2][3] These modes are distributed among the symmetry species of the C₃ᵥ point group as 3A₁ + 3E. All of these modes are both infrared and Raman active. The infrared spectrum of PSF₃ provides a unique "fingerprint" that can be used for its identification and to study its chemical environment.
Safety First: Handling a Pyrophoric and Toxic Gas
Extreme caution is paramount when working with this compound. It is a colorless gas that spontaneously ignites in air, burning with a cool, greyish-green flame.[1][4] It is also toxic and reacts with moisture to produce hazardous byproducts.[5][6]
Core Safety Protocols:
-
Work in a dedicated, well-ventilated fume hood or glovebox. An inert atmosphere (e.g., nitrogen or argon) is required for handling.
-
Use appropriate Personal Protective Equipment (PPE): flame-retardant lab coat, safety goggles, face shield, and compatible gloves (consult safety data sheets for appropriate materials).
-
All glassware and transfer lines must be scrupulously dried to prevent reaction with moisture.
-
A compatible fire extinguisher (e.g., Class D for reactive metals, or as specified by your institution's safety office) must be readily accessible.
-
Have a written and practiced emergency plan for accidental release or fire.
Experimental Workflow: From Sample to Spectrum
The choice of sampling technique is critical for obtaining a high-quality infrared spectrum of PSF₃. Both gas-phase and matrix isolation methods are suitable, each with its own advantages.
Gas-Phase Infrared Spectroscopy
This technique provides the spectrum of the isolated molecule in its natural state, showing rotational-vibrational fine structure if high resolution is used.
Protocol for Gas-Phase FTIR Analysis:
-
System Preparation:
-
Thoroughly clean and dry a gas-tight infrared gas cell with a known path length (e.g., 10 cm). Windows should be made of a material transparent in the mid-IR range (e.g., KBr or ZnSe).
-
Evacuate the gas cell and the gas handling manifold to a high vacuum (< 10⁻³ mbar) to remove air and moisture.
-
-
Sample Introduction:
-
Connect the PSF₃ lecture bottle to the gas handling manifold using stainless steel tubing and appropriate fittings.
-
Carefully introduce a small partial pressure of PSF₃ gas into the evacuated gas cell. The pressure should be optimized to obtain an absorbance in the linear range of the detector (typically 0.1 - 1.0 absorbance units for the strongest bands).
-
-
Spectral Acquisition:
-
Place the gas cell in the sample compartment of the FTIR spectrometer.
-
Acquire a background spectrum of the evacuated gas cell.
-
Acquire the sample spectrum. A typical measurement might involve co-adding 64 scans at a resolution of 1 cm⁻¹.
-
Matrix Isolation Infrared Spectroscopy
This powerful technique involves trapping individual PSF₃ molecules in a solid, inert matrix (e.g., solid argon or nitrogen) at cryogenic temperatures (typically < 20 K).[7][8] This quenches molecular rotation, resulting in sharp, well-resolved vibrational bands, which simplifies spectral interpretation.[9]
Protocol for Matrix Isolation FTIR Analysis:
-
Cryostat and Substrate Preparation:
-
Cool a suitable cryostat equipped with an infrared-transparent substrate (e.g., CsI or KBr) to the desired temperature (e.g., 15 K).
-
-
Sample and Matrix Gas Preparation:
-
Prepare a dilute gas mixture of PSF₃ in the matrix gas (e.g., 1:1000 PSF₃:Ar). This is typically done in a separate, evacuated mixing vessel.
-
-
Matrix Deposition:
-
Slowly deposit the gas mixture onto the cold substrate. The deposition rate should be carefully controlled to ensure good matrix quality and isolation of the PSF₃ molecules.
-
-
Spectral Acquisition:
-
Acquire the infrared spectrum of the matrix-isolated PSF₃.
-
A background spectrum of the bare, cold substrate should be acquired prior to deposition.
-
Experimental and Data Processing Workflow
Caption: Workflow for the infrared spectroscopic characterization of PSF₃.
Data Interpretation: Assigning the Vibrational Modes
The infrared spectrum of PSF₃ is characterized by a series of absorption bands corresponding to its fundamental vibrational modes. The assignment of these bands to specific molecular motions is a critical step in the analysis.[10]
Table 1: Fundamental Vibrational Frequencies of this compound (PSF₃)
| Frequency (cm⁻¹) | Symmetry | Assignment | Reference |
| 983 | A₁ | ν₁(P-F symmetric stretch) | [1] |
| 951 | E | ν₄(P-F asymmetric stretch) | [1] |
| 698 | A₁ | ν₂(P=S stretch) | [1] |
| 442 | E | ν₅(PF₂ scissors) | [1] |
| 404 | A₁ | ν₃(PF₃ umbrella) | [1] |
| 275 | E | ν₆(PF₃ rock) | [1] |
Note: The vibrational assignments for PSF₃ have been a subject of discussion in the literature. The values presented here are based on a consistent set of reported data, but researchers should consult multiple sources for a comprehensive understanding.[11]
The P=S stretching vibration is of particular interest. Its frequency can be sensitive to the electronic environment of the phosphorus atom. It has been observed that the P=S stretching frequency decreases with an increased number of fluorine atoms attached to the phosphorus atom in thiophosphoryl halides.[11]
Conclusion
Infrared spectroscopy is an indispensable tool for the characterization of this compound. By following the detailed protocols and safety precautions outlined in this application note, researchers can obtain high-quality gas-phase or matrix-isolation infrared spectra of this challenging compound. The resulting data provides a unique spectral fingerprint for identification and allows for a detailed analysis of its fundamental vibrational modes, contributing to a deeper understanding of its structure and bonding.
References
-
This compound. In Wikipedia. Retrieved December 31, 2025, from [Link]
-
Vibrational Spectra of SPCl₃, SPCl₂F, SPClF₂, and SPF₃. The Journal of Chemical Physics. Retrieved December 31, 2025, from [Link]
-
Matrix isolation infrared spectroscopy. National Institute of Standards and Technology. Retrieved December 31, 2025, from [Link]
-
Matrix-Isolation Spectroscopy. Freie Universität Berlin. Retrieved December 31, 2025, from [Link]
-
(PDF) On the synergy of matrix-isolation infrared spectroscopy and vibrational configuration interaction computations. ResearchGate. Retrieved December 31, 2025, from [Link]
-
Assignment of vibrational modes using vibrational frequencies and... ResearchGate. Retrieved December 31, 2025, from [Link]
-
Chemistry Vignettes: Vibrational Modes. YouTube. Retrieved December 31, 2025, from [Link]
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481 - 15 Vibrational Analysis. YouTube. Retrieved December 31, 2025, from [Link]
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766 - thorpe asd rodger : this compound. RSC Publishing. Retrieved December 31, 2025, from [Link]
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Application Notes & Protocols: The Chemistry and Utility of Thiophosphoryl Fluoride in Reactions with Amines and Alcohols
Abstract
Thiophosphoryl fluoride (PSF₃) is a highly reactive inorganic gas with a tetrahedral structure, presenting a versatile yet challenging reagent for the synthesis of organophosphorus compounds.[1] Its electrophilic phosphorus center is susceptible to nucleophilic attack, making it a valuable precursor for creating P-N and P-O bonds. This guide provides a detailed exploration of the reactions between this compound and two key classes of nucleophiles: amines and alcohols. We delve into the mechanistic intricacies, side reactions, and practical applications of the resulting thiophosphoramidates and thiophosphoric acid esters, particularly within the context of drug discovery and agrochemical development. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and actionable experimental protocols.
Introduction to this compound (PSF₃)
This compound is a colorless gas with a boiling point of -52.25 °C.[1] It is notable for its spontaneous flammability in air, burning with a characteristic cool, greyish-green flame.[1][2] This high reactivity, particularly towards moisture, necessitates careful handling in inert, dry conditions. While its acute toxicity is not extreme, the hydrolysis products—hydrogen sulfide (H₂S), phosphoric acid (H₃PO₄), and hydrofluoric acid (HF)—are hazardous.[1]
The phosphorus atom in PSF₃ is highly electrophilic, a property that governs its reactivity towards nucleophiles. This reactivity makes it a key starting material for the synthesis of various thiophosphoryl derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | PSF₃ | [1][3] |
| Molar Mass | 120.035 g/mol | [1] |
| Appearance | Colorless gas | [1] |
| Boiling Point | -52.25 °C | [1] |
| Melting Point | -148.8 °C | [1] |
| Solubility in Water | Reacts slowly (hydrolyzes) | [1] |
| Molecular Shape | Tetrahedral | [1] |
| Key Hazards | Spontaneously flammable in air, toxic fumes upon hydrolysis | [1] |
Reaction with Amines: Synthesis of Thiophosphoramidates
The reaction of this compound with amines is a primary route to aminothiophosphoryl difluorides and related thiophosphoramidates. These compounds are of significant interest in medicinal chemistry, often serving as precursors to "ProTide" drugs, which are designed to deliver nucleoside monophosphates into cells.[4][5]
Mechanism and Inherent Challenges
The reaction proceeds via a nucleophilic substitution at the phosphorus center. However, the process is more complex than a simple substitution. As demonstrated with dimethylamine, the reaction stoichiometry is non-integral.[6][7]
Initial Nucleophilic Attack: The amine's lone pair of electrons attacks the electrophilic phosphorus atom of PSF₃, leading to the displacement of a fluoride ion and the formation of the desired aminothiophosphoryl difluoride.
The Complication of Free Fluoride: The liberated fluoride ion (F⁻) is a potent nucleophile and can induce disproportionation of the remaining PSF₃. This side reaction leads to the formation of highly stable hexafluorophosphate ([PF₆]⁻) and difluorodithiophosphate ([PS₂F₂]⁻) anions.[1][6]
The overall reaction with dimethylamine can be summarized as: 4 PSF₃ + 4 HNMe₂ → 2 Me₂NPSF₂ + [H₂NMe₂]⁺[PF₆]⁻ + [H₂NMe₂]⁺[PS₂F₂]⁻[1]
This complex reaction mixture necessitates careful control of stoichiometry and reaction conditions to maximize the yield of the desired product and simplifies subsequent purification.
Applications in Drug Development
Phosphoramidates and their thio-analogs are crucial in modern therapeutics.[8] They are often used as prodrugs to enhance the bioavailability and cellular uptake of antiviral or anticancer agents.[4][5] The P-N bond can be enzymatically cleaved inside the cell to release the active drug molecule. The ability to synthesize thiophosphoramidates using PSF₃ provides a direct route to novel pharmaceutical intermediates.[][10]
Reaction with Alcohols: Synthesis of Thiophosphoric Acid Esters
The reaction of PSF₃ with alcohols or alkoxides provides access to thiophosphoric acid esters of the type (RO)PSF₂. These molecules and their derivatives are widely used as insecticides and have other industrial applications.[11]
Mechanism of Reaction
Similar to amines, alcohols act as nucleophiles, attacking the phosphorus center of PSF₃. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HF produced, driving the reaction to completion and preventing acid-catalyzed side reactions.
PSF₃ + ROH + Et₃N → (RO)PSF₂ + [Et₃NH]⁺F⁻
The mechanism is a classical nucleophilic substitution at a tetrahedral center.[12][13] While disproportionation reactions seen with amines are less commonly reported, control of temperature and stoichiometry remains important to prevent further substitution and other side reactions.
Synthetic Utility
Thiophosphoric acid esters are a cornerstone of the agrochemical industry.[11] The specific substituents on the oxygen and sulfur atoms can be tuned to target specific pests while managing environmental persistence and mammalian toxicity. The synthesis starting from PSF₃ allows for the direct introduction of two fluorine atoms, which can significantly alter the biological activity and physicochemical properties of the final molecule.
Experimental Protocols
Safety First: this compound is a hazardous gas. All manipulations must be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. Reactions should be conducted in robust glassware or specialized reactors under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Synthesis of Dimethylaminothiophosphoryl Difluoride (Me₂NPSF₂)
This protocol is adapted from the known reactivity of PSF₃ with secondary amines.[1][6]
A. Materials and Reagents:
-
This compound (PSF₃) gas
-
Dimethylamine (2.0 M solution in THF)
-
Anhydrous Diethyl Ether
-
Anhydrous Hexane
-
Schlenk flask or similar pressure-rated reaction vessel
-
Gas-tight syringe or mass flow controller
-
Dry ice/acetone bath (-78 °C)
-
Magnetic stirrer
B. Experimental Workflow Diagram:
C. Step-by-Step Procedure:
-
Assemble a dry, 250 mL three-neck Schlenk flask equipped with a magnetic stir bar, a gas inlet, a thermometer, and a septum. Purge the system with dry nitrogen.
-
Add 100 mL of anhydrous diethyl ether to the flask and cool the vessel to -78 °C using a dry ice/acetone bath.
-
Slowly bubble a pre-determined mass of PSF₃ gas (e.g., 0.1 mol) into the stirred solvent. The PSF₃ will condense into the solution.
-
Using a syringe pump, add the 2.0 M solution of dimethylamine in THF (e.g., 0.1 mol) dropwise over 1 hour, maintaining the temperature at -78 °C. A white precipitate ([H₂NMe₂]⁺ salts) will form.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.
-
Slowly warm the reaction mixture to room temperature and stir for an additional 4 hours.
-
Filter the mixture under inert atmosphere to remove the precipitated ammonium salts. Wash the precipitate with a small amount of cold, anhydrous diethyl ether.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure.
-
Purify the resulting crude liquid by vacuum distillation to yield dimethylaminothiophosphoryl difluoride, a foul-smelling liquid.[1]
D. Characterization:
-
³¹P NMR: Expect a triplet due to coupling with two fluorine atoms.
-
¹⁹F NMR: Expect a doublet due to coupling with the phosphorus atom.
-
IR Spectroscopy: Look for characteristic P=S and P-F stretching frequencies.[1]
Protocol 2: Synthesis of a Thiophosphoric Acid Ester
This is a general protocol for the reaction of PSF₃ with an alcohol.
A. Materials and Reagents:
-
This compound (PSF₃) gas
-
Anhydrous Alcohol (e.g., Ethanol)
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Reaction vessel suitable for handling corrosive gases
-
Standard glassware for work-up
B. Step-by-Step Procedure:
-
Set up a dry, inert-atmosphere reaction vessel cooled to 0 °C.
-
Add anhydrous DCM, the chosen alcohol (1.0 eq), and triethylamine (1.1 eq).
-
Slowly introduce PSF₃ gas (1.0 eq) into the stirred solution while maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC or GC-MS. Once the starting alcohol is consumed, stop the gas flow.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Filter the reaction mixture to remove the triethylammonium fluoride salt.
-
Wash the organic filtrate with a saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation as appropriate.
Summary and Outlook
The reactions of this compound with amines and alcohols are fundamental transformations in organophosphorus chemistry. While the reaction with amines is complicated by fluoride-induced disproportionation, careful control of conditions allows for the synthesis of valuable thiophosphoramidates. The reaction with alcohols provides a more straightforward route to thiophosphoric acid esters. Both product classes have significant applications, particularly as intermediates in the development of pharmaceuticals and agrochemicals.[5][11][14] Future research may focus on developing catalytic methods to improve selectivity and minimize side reactions, further enhancing the utility of PSF₃ as a synthetic building block.
References
-
Wikipedia. This compound. [Link]
- Padma, D. K., Vijayalakshmi, S. K., & Vasudevamurthy, A. R. (1977). Reaction of this compound & Thiophosphoryl Chloride with Pyridine. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical.
-
YouTube. (2018). This compound | Wikipedia audio article. [Link]
-
AxisPharm. (2024). Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations. [Link]
- Cavell, R. G. (1965). Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio-. Canadian Journal of Chemistry.
- Slusarczyk, M., et al. (2012). Application of the phosphoramidate ProTide approach to the antiviral drug ribavirin. Bioorganic & Medicinal Chemistry Letters.
-
Protheragen. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry. [Link]
-
Chemical Journal of Chinese Universities. (2024). Synthesis of Amide Esters of Thiopyrophosphoric Acid. [Link]
-
Ingenta Connect. Chemistry of phosphorus fluorides. Part III. The reaction of thio.... [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 137585, Phosphorothioic trifluoride. [Link]
-
ResearchGate. Applications of phosphoramidates. [Link]
- Zhang, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules.
- Google Patents. US3071594A - Thiophosphoric acid esters and processes for their production.
-
ResearchGate. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. [Link]
-
Chemistry LibreTexts. (2020). 14.2: Reactions with Phosphorus Halides and Thionyl Chloride. [Link]
-
YouTube. (2021). Reaction of alcohols with phosphorus halides & thionyl chloride. [Link]
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Application Notes and Protocols: Thiophosphoryl Fluoride in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Thiophosphoryl Fluoride in Modern Agrochemical Design
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a resurgence of interest in organophosphorus chemistry. Within this domain, the strategic incorporation of fluorine atoms can dramatically enhance the biological activity and metabolic stability of molecules. This compound (PSF₃), a reactive inorganic gas, represents a key building block for the introduction of the thiophosphoryl difluoride (-P(S)F₂) moiety or for the stepwise construction of complex organothiophosphate pesticides. Its high reactivity, while demanding careful handling, offers a direct route to novel fluorinated agrochemicals that may exhibit improved efficacy and a more desirable toxicological profile compared to their non-fluorinated counterparts.
This guide provides an in-depth exploration of the application of this compound in the synthesis of agrochemicals, focusing on the underlying chemical principles, practical experimental protocols, and the rationale behind procedural choices. The information presented herein is intended to equip researchers with the knowledge to safely and effectively leverage the unique reactivity of this compound in the design and synthesis of next-generation crop protection agents.
Core Chemistry of this compound: A Gateway to Fluorinated Organothiophosphates
This compound is a tetrahedral molecule with a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three fluorine atoms. The strong electron-withdrawing nature of the fluorine atoms renders the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in agrochemical synthesis.
The primary reaction of interest is nucleophilic substitution, where the fluorine atoms are sequentially replaced by other functional groups, such as alkoxy (-OR) or amino (-NR₂) moieties. The P-F bond is strong, and its cleavage requires potent nucleophiles or catalysts. However, the stepwise nature of the substitution allows for the controlled assembly of complex molecules.
A key challenge in the chemistry of this compound is its sensitivity to moisture, which can lead to hydrolysis and the formation of undesired byproducts.[1] Therefore, all reactions must be conducted under strictly anhydrous conditions.
Diagram: General Reaction Pathway for this compound
Caption: Stepwise nucleophilic substitution of this compound.
Case Study: Synthesis of a Generic Organothiophosphate Insecticide
To illustrate the practical application of this compound, this section details the synthesis of a model organothiophosphate insecticide. This hypothetical molecule incorporates a substituted phenol, a common toxophore in many insecticides, and an amino group, which can modulate the molecule's physicochemical properties.
Overall Synthetic Workflow
The synthesis proceeds in two main steps from this compound:
-
Step 1: Synthesis of O-Aryl Thiophosphoryl Difluoride Intermediate: Reaction of this compound with a substituted phenol to displace one fluorine atom.
-
Step 2: Synthesis of the Final O-Aryl-N-Alkylamino this compound: Reaction of the intermediate from Step 1 with a secondary amine to displace a second fluorine atom.
Diagram: Synthetic Workflow
Caption: Two-step synthesis of a model organothiophosphate insecticide.
Experimental Protocols
Safety Precautions: this compound is a toxic and moisture-sensitive gas that is spontaneously flammable in air.[2] All manipulations should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of O-(4-cyanophenyl) thiophosphorodifluoridate
This protocol describes the reaction of this compound with 4-cyanophenol to form the key intermediate. The cyano group is a common feature in various agrochemicals.
Materials:
-
This compound (PSF₃)
-
4-cyanophenol
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask and gas-tight syringe
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, dissolve 4-cyanophenol (1.19 g, 10 mmol) in anhydrous DCM (100 mL) under a nitrogen atmosphere.
-
Addition of Base: Add freshly distilled triethylamine (1.53 mL, 11 mmol) to the solution via syringe. The triethylamine acts as a hydrogen fluoride (HF) scavenger.
-
Introduction of this compound: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly bubble this compound gas (1.20 g, 10 mmol) into the stirred solution over a period of 30 minutes. Alternatively, a pre-weighed lecture bottle can be used to deliver the gas.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Workup:
-
Filter the reaction mixture to remove the triethylammonium fluoride salt.
-
Wash the filtrate with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield O-(4-cyanophenyl) thiophosphorodifluoridate as a colorless oil.
| Parameter | Value | Rationale |
| Temperature | -78 °C to RT | Initial low temperature to control the exothermic reaction, followed by warming to ensure completion. |
| Solvent | Anhydrous DCM | Inert solvent that solubilizes the reactants. Must be anhydrous to prevent hydrolysis of PSF₃. |
| Base | Triethylamine | Scavenges the HF byproduct, driving the reaction to completion and preventing side reactions. |
| Stoichiometry | 1:1:1.1 (Phenol:PSF₃:Base) | A slight excess of the base ensures complete scavenging of HF. |
Protocol 2: Synthesis of O-(4-cyanophenyl) N,N-diethylphosphoramidofluoridothioate
This protocol details the reaction of the intermediate from Protocol 1 with diethylamine to yield the final product.
Materials:
-
O-(4-cyanophenyl) thiophosphorodifluoridate
-
Diethylamine, freshly distilled
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask, dissolve O-(4-cyanophenyl) thiophosphorodifluoridate (2.21 g, 10 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.
-
Addition of Amine and Base: In a separate flask, prepare a solution of diethylamine (1.04 mL, 10 mmol) and triethylamine (1.53 mL, 11 mmol) in anhydrous THF (10 mL).
-
Reaction: Cool the solution of the intermediate to 0 °C using an ice bath. Add the diethylamine/triethylamine solution dropwise over 15 minutes.
-
Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the triethylammonium fluoride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash chromatography on silica gel to obtain O-(4-cyanophenyl) N,N-diethylphosphoramidofluoridothioate.
| Parameter | Value | Rationale |
| Temperature | 0 °C to RT | Milder conditions are generally required for the second substitution compared to the first. |
| Solvent | Anhydrous THF | A more polar aprotic solvent can facilitate the reaction with the amine. |
| Base | Triethylamine | Continues to act as an HF scavenger for the second fluorine displacement. |
| Stoichiometry | 1:1:1.1 (Intermediate:Amine:Base) | Equimolar amounts of the nucleophile are used to favor monosubstitution of the difluoride intermediate. |
Conclusion: A Versatile Reagent for Agrochemical Innovation
This compound, despite its handling challenges, is a potent and versatile reagent for the synthesis of novel fluorinated organothiophosphate agrochemicals. The ability to perform stepwise nucleophilic substitutions allows for the precise construction of complex molecules with tailored biological activities. The protocols outlined in this guide provide a foundational framework for researchers to explore the rich chemistry of this compound and its potential for developing the next generation of crop protection solutions. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for successful and safe experimentation.
References
-
This compound - Wikipedia. [Link]
-
Padma, D. K., Vijayalakshmi, S., & Vasudevamurthy, A. R. (1977). Hydrolysis of this compound. Journal of Fluorine Chemistry, 9(3), 209-218. [Link]
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Application Notes: Thiophosphoryl Fluoride (PSF₃) in Advanced Materials Science
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Thiophosphoryl fluoride (PSF₃) is a highly reactive, inorganic gaseous compound composed of phosphorus, sulfur, and fluorine.[1][2] Its unique structure, featuring a phosphoryl center with both highly electronegative fluorine atoms and a reactive thiocarbonyl group, makes it a potent reagent for introducing phosphorus and fluorine functionalities into a variety of materials. While its extreme toxicity and pyrophoric nature necessitate specialized handling, its application in materials science is unlocking significant advancements.[1] This guide provides in-depth technical notes and protocols for the application of PSF₃ in three key areas: the stabilization of next-generation battery electrolytes, the synthesis of high-performance polymers, and the surface functionalization of nanomaterials. The protocols herein are designed to provide a foundational understanding of the causality behind experimental choices, ensuring a robust and reproducible approach for researchers.
Enhancing High-Energy Battery Performance via Electrolyte Modification
The Causality: Addressing the Lithium Anode Interface Challenge
Lithium metal batteries (LMBs) represent a significant leap in energy density over conventional lithium-ion technology. However, their commercial viability is hindered by the inherent instability of the lithium metal anode. During cycling, lithium plates and strips unevenly, leading to the formation of dendritic structures that can cause internal short circuits and catastrophic failure. Furthermore, the highly reactive lithium surface continuously reacts with conventional liquid electrolytes, forming an unstable Solid Electrolyte Interphase (SEI) that consumes lithium and electrolyte, leading to rapid capacity fade.
The core strategy to overcome this is to engineer a robust and stable SEI layer in-situ. This compound is an exemplary SEI-forming additive. Its efficacy stems from its preferential reduction at the lithium anode surface. This decomposition process creates a thin, uniform, and inorganic-rich interfacial layer. The presence of fluorine is critical, as it leads to the formation of lithium fluoride (LiF), a mechanically strong, electronically insulating material that physically suppresses dendrite growth.[3][4] Concurrently, the phosphorus and sulfur components form stable lithium phosphates, thiophosphates, and sulfides, which contribute to a flexible and ionically conductive matrix, facilitating smooth lithium-ion transport.[5] This multi-component SEI synergistically stabilizes the anode, dramatically improving cycling efficiency and safety.
Visualization: SEI Formation Mechanism
The diagram below illustrates the reductive decomposition of PSF₃ on a lithium metal anode and the subsequent formation of a protective, multi-component SEI layer.
Caption: Reductive decomposition of PSF₃ at the lithium anode surface.
Application Protocol: Formulation and Evaluation of a PSF₃-Modified Electrolyte
⚠️ Safety Prerequisite: this compound is a highly toxic, corrosive, and spontaneously flammable gas.[1] All handling must be performed in a certified inert atmosphere glovebox (<0.1 ppm O₂, H₂O) with a dedicated gas handling manifold and appropriate safety protocols.
Objective: To prepare a PSF₃-containing electrolyte and evaluate its performance in a lithium metal half-cell.
Materials:
-
Baseline Electrolyte: 1.0 M Lithium hexafluorophosphate (LiPF₆) in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).
-
Additive: this compound (PSF₃) gas (lecture bottle with regulator).
-
Electrodes: Lithium metal foil (anode), LiFePO₄ coated aluminum foil (cathode).
-
Cell Components: CR2032 coin cell cases, separator (e.g., Celgard 2325), gaskets, spacers.
Methodology:
-
Electrolyte Preparation:
-
In the glovebox, prepare 10 mL of the baseline electrolyte.
-
Transfer the electrolyte to a small, sealable vial with a magnetic stir bar.
-
Using a mass flow controller or a precise bubbling technique, slowly introduce a calculated amount of PSF₃ gas into the electrolyte while stirring. Target a low concentration, typically 0.05-0.2% by weight.
-
Seal the vial and allow it to stir for 1-2 hours to ensure complete dissolution.
-
-
Coin Cell Assembly (Li || LiFePO₄):
-
Punch circular electrodes from the lithium foil (e.g., 15 mm diameter) and LiFePO₄ sheet (e.g., 14 mm diameter).
-
Assemble the CR2032 coin cell in the following order: negative cap, lithium anode, separator, 2-3 drops of prepared electrolyte, LiFePO₄ cathode, spacer disk, spring, positive cap.
-
Crimp the cell using an electric crimper to ensure a hermetic seal.
-
Prepare a control cell using the baseline electrolyte without the PSF₃ additive.
-
-
Electrochemical Evaluation:
-
Allow the cells to rest for 6 hours to ensure complete wetting of the electrodes.
-
Galvanostatic Cycling: Cycle the cells on a battery tester at a C/10 rate (where C is the theoretical capacity) between 2.5 and 4.2 V. Record the charge/discharge capacity and Coulombic efficiency for at least 100 cycles.
-
Electrochemical Impedance Spectroscopy (EIS): After the initial formation cycles and at various cycle intervals, perform EIS from 100 kHz to 0.1 Hz to measure the interfacial resistance.
-
Expected Performance Data
The addition of PSF₃ is expected to significantly improve key performance metrics by fostering a more stable anode interface.
| Parameter | Baseline Electrolyte | 0.1% PSF₃-Modified Electrolyte | Rationale for Improvement |
| Avg. Coulombic Efficiency (first 100 cycles) | ~98.5% | >99.5% | Reduced parasitic reactions and lithium loss due to stable SEI. |
| Capacity Retention (after 100 cycles) | ~70% | >90% | Suppression of continuous SEI growth and dendrite formation. |
| Interfacial Resistance (after 10 cycles) | >50 Ω·cm² | <20 Ω·cm² | The formed SEI is more compact and has higher Li⁺ conductivity. |
This compound as a Precursor in Advanced Polymer Synthesis
The Causality: Incorporating Phosphorus and Fluorine for Functionality
The incorporation of phosphorus and fluorine into polymer backbones imparts highly desirable properties. Phosphorus-containing polymers are well-established as effective flame retardants, as they promote char formation in the condensed phase during combustion.[6][7] Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy.
PSF₃ serves as an ideal starting point or "hub" for creating monomers that contain all three elements (P, S, F). The reactivity of the P-F bonds allows for controlled nucleophilic substitution, enabling the synthesis of functionalized precursors.[1][8] This approach is a cornerstone of "Phosphorus Fluoride Exchange" (PFEx) chemistry, a concept analogous to the highly efficient Sulfur Fluoride Exchange (SuFEx) click chemistry.[9] By reacting PSF₃ with difunctional nucleophiles, one can create monomers suitable for step-growth polymerization, leading to novel fluorinated poly(thiophosphonates) or poly(thiophosphoramidates).
Visualization: Monomer Synthesis Workflow
This diagram shows the stepwise nucleophilic substitution on PSF₃ to create a functional monomer precursor, which can then be used in polymerization.
Caption: Stepwise synthesis of a polymer precursor from PSF₃.
Application Protocol: Synthesis of Dimethylaminothiophosphoryl Difluoride
This protocol describes the synthesis of a key precursor, (CH₃)₂N-P(=S)F₂, which can be further functionalized for polymerization. The reaction stoichiometry must be carefully controlled to avoid multiple substitutions.[8]
⚠️ Safety Prerequisite: This procedure involves highly toxic and reactive gases and should only be performed by trained personnel in a fume hood with appropriate safety equipment and a dry, inert atmosphere.
Objective: To synthesize dimethylaminothiophosphoryl difluoride via nucleophilic substitution.
Materials:
-
This compound (PSF₃) gas.
-
Dimethylamine ((CH₃)₂NH) gas or anhydrous solution in THF.
-
Anhydrous diethyl ether or other suitable aprotic solvent.
-
Schlenk line and vacuum/inert gas manifold.
-
Low-temperature reaction vessel.
Methodology:
-
Reactor Setup: Assemble a three-neck flask equipped with a gas inlet, a mechanical stirrer, and a cold finger condenser cooled to -78 °C (dry ice/acetone). Ensure the system is under a positive pressure of inert gas (Argon or Nitrogen).
-
Solvent and Reactant Addition:
-
Add 100 mL of anhydrous diethyl ether to the flask and cool the entire vessel to -20 °C using a cryocooler or bath.
-
Slowly bubble a known quantity of PSF₃ gas into the stirred solvent.
-
In a separate vessel, prepare a solution of dimethylamine with a precise molar equivalent (1:1 ratio to PSF₃) in anhydrous ether.
-
-
Reaction:
-
Add the dimethylamine solution dropwise to the PSF₃ solution over 1-2 hours, maintaining the temperature at -20 °C to control the reaction rate and selectivity.
-
A white precipitate of dimethylammonium salts will form.[8]
-
After the addition is complete, allow the reaction to stir at -20 °C for an additional hour, then slowly warm to room temperature.
-
-
Purification:
-
Filter the reaction mixture under inert atmosphere to remove the solid byproducts.
-
The filtrate contains the desired product, dimethylaminothiophosphoryl difluoride.
-
Carefully remove the solvent under reduced pressure.
-
Purify the resulting liquid product by vacuum distillation to obtain the pure compound.
-
-
Characterization: Confirm the structure of the product using ¹⁹F NMR, ³¹P NMR, and ¹H NMR spectroscopy.
Surface Functionalization of Nanomaterials
The Causality: Tailoring Nanoparticle Interfaces
The properties and applications of nanomaterials are dominated by their surface chemistry.[10][11] Surface functionalization is a critical step to control dispersibility, biocompatibility, and reactivity, and to enable the covalent attachment of other molecules.[11][12] Using PSF₃ for surface modification offers a unique route to introduce a high density of phosphorus and fluorine atoms onto a material's surface.
This is particularly effective for oxide-based nanomaterials (e.g., SiO₂, TiO₂) that possess surface hydroxyl (-OH) groups. The highly electrophilic phosphorus atom in PSF₃ readily reacts with these surface hydroxyls, forming a stable covalent bond (e.g., Si-O-P). This process anchors a reactive -P(=S)F₂ moiety to the surface. This newly functionalized surface can then be used for subsequent chemical transformations via the remaining P-F bonds, allowing for the grafting of polymers, biomolecules, or other functional ligands.
Visualization: Nanoparticle Functionalization Workflow
The following workflow illustrates the two-step process of activating a nanoparticle surface with PSF₃ and subsequent functionalization.
Caption: Workflow for surface modification of silica nanoparticles using PSF₃.
Application Protocol: Surface Modification of Silica Nanoparticles
Objective: To covalently functionalize the surface of silica nanoparticles with this compound groups.
Materials:
-
Amorphous fumed silica nanoparticles (e.g., Aerosil 200).
-
Anhydrous toluene.
-
This compound (PSF₃) gas.
-
Anhydrous triethylamine (optional, as an HCl scavenger).
-
Schlenk line, centrifuge, and sonicator.
Methodology:
-
Nanoparticle Preparation:
-
Dry the silica nanoparticles in a vacuum oven at 150 °C overnight to remove physisorbed water.
-
Under an inert atmosphere, suspend 1.0 g of the dried silica in 50 mL of anhydrous toluene in a Schlenk flask.
-
Sonicate the suspension for 15 minutes to ensure it is well-dispersed.
-
-
Surface Reaction:
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly bubble an excess of PSF₃ gas through the suspension for 1 hour. The reaction releases HF, which may require an acid scavenger like triethylamine to be present in the solution.
-
After the addition, seal the flask and allow the reaction to warm to room temperature and stir overnight.
-
-
Purification:
-
Transfer the suspension to centrifuge tubes under an inert atmosphere.
-
Centrifuge the mixture at 8000 rpm for 10 minutes to pellet the functionalized nanoparticles.
-
Discard the supernatant. Resuspend the pellet in fresh anhydrous toluene and sonicate for 5 minutes.
-
Repeat the centrifugation and washing steps three more times to remove any unreacted reagents and byproducts.
-
-
Final Product: After the final wash, dry the functionalized nanoparticles under high vacuum to obtain a fine, white powder.
-
Characterization:
-
X-ray Photoelectron Spectroscopy (XPS): Acquire high-resolution spectra for the Si 2p, O 1s, P 2p, S 2p, and F 1s regions to confirm the presence and chemical state of the grafted functional groups.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Compare the spectra of the pristine and modified nanoparticles. Look for the appearance of new peaks corresponding to P=S and P-F vibrations.
-
Expected Characterization Data (XPS)
XPS is a powerful tool to confirm successful surface modification. The table below shows hypothetical atomic concentration data.
| Element | Unmodified SiO₂ (Atomic %) | PSF₃-Modified SiO₂ (Atomic %) | Interpretation |
| Si | 33.1 | 30.5 | Slight decrease due to surface layer attenuation. |
| O | 66.9 | 62.1 | Decrease due to surface layer and reaction of -OH groups. |
| P | 0 | 2.2 | Confirmation of successful grafting. |
| S | 0 | 2.1 | Confirmation of thiophosphoryl group. |
| F | 0 | 3.1 | Confirmation of fluoride presence. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phosphorothioic trifluoride | F3PS | CID 137585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 7. specificpolymers.com [specificpolymers.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorus fluoride exchange: Multidimensional catalytic click chemistry from phosphorus connective hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbiotech.com [ijbiotech.com]
Application Notes and Protocols for Thiophosphoryl Fluoride as a Novel Precursor in Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction: Thiophosphoryl Fluoride - A Prospective Precursor for Advanced Thin Film Synthesis
This compound (SPF3) is an inorganic molecular gas with the chemical formula F₃PS.[1][2] It is a colorless gas or liquid with a boiling point of -52.25 °C and is known to be highly reactive, spontaneously igniting in air with a characteristic cool, greyish-green flame.[3][4] Historically, its reactivity has been explored in various chemical syntheses, but its potential as a precursor for thin-film deposition remains largely untapped.[5]
These application notes serve as a forward-looking guide for researchers interested in exploring the use of this compound as a novel precursor for thin film deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). The unique combination of phosphorus, sulfur, and fluorine in a volatile molecule makes SPF₃ a compelling candidate for the synthesis of advanced materials, including metal thiophosphates, metal phosphides, and potentially fluoride-doped materials with applications in electronics, catalysis, and protective coatings.
The protocols outlined herein are proposed based on established principles of ALD and CVD and the known reactivity of SPF₃ and analogous precursor chemistries.[3][6][7] Due to the hazardous nature of SPF₃, a strong emphasis is placed on safety and handling protocols.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is essential for designing a successful deposition process.
| Property | Value | Reference |
| Chemical Formula | F₃PS | [1][8] |
| Molar Mass | 120.034 g/mol | [9][10] |
| Appearance | Colorless gas or liquid | [3] |
| Boiling Point | -52.25 °C | [3] |
| Melting Point | -148.8 °C | [3] |
| Density | 1.56 g/cm³ (liquid), 4.906 g/L (gas) | [3] |
| Reactivity | Spontaneously flammable in air, reacts with water | [3] |
| CAS Number | 2404-52-6 | [1][8] |
Proposed Application in Atomic Layer Deposition (ALD)
ALD is a thin film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision.[11] We propose a hypothetical ALD process for the deposition of a metal thiophosphate thin film using a metal-organic precursor and SPF₃.
Proposed ALD Mechanism: Metal Thiophosphate Deposition
This proposed cycle involves two half-reactions:
-
Metal Precursor Pulse: A volatile metal-organic precursor (e.g., a metal amide or alkyl) is introduced into the reactor and chemisorbs onto the substrate surface.
-
This compound Pulse: SPF₃ is introduced and reacts with the surface-adsorbed metal precursor, forming a layer of the metal thiophosphate and volatile byproducts.
The self-limiting nature of these reactions should, in theory, allow for the precise, layer-by-layer growth of the desired film.
Caption: Proposed CVD process for metal phosphide deposition.
Protocol: Hypothetical CVD of a Metal Phosphide
Objective: To deposit a metal phosphide thin film (e.g., Ni₂P) using a nickel precursor and SPF₃.
Materials:
-
Substrates (e.g., conductive substrates like FTO glass)
-
Nickel precursor (e.g., Bis(cyclopentadienyl)nickel(II))
-
This compound (SPF₃)
-
Carrier gas (e.g., N₂, Ar, or H₂)
Equipment:
-
CVD reactor with appropriate gas handling and safety systems
-
Substrate heater
-
Vacuum system
-
Exhaust gas scrubber
Procedure:
-
Substrate Preparation: Clean and load substrates into the CVD reactor.
-
Reactor Preparation:
-
Evacuate the reactor to a base pressure.
-
Heat the substrate to the desired deposition temperature (e.g., 300-500 °C).
-
-
Precursor Delivery:
-
Introduce the nickel precursor into the reactor using a carrier gas.
-
Simultaneously introduce a controlled flow of SPF₃ into the reactor.
-
-
Deposition: Allow the precursors to react for the desired deposition time to achieve the target film thickness.
-
Termination and Cooldown:
-
Stop the precursor flows and purge the reactor with an inert gas.
-
Cool the reactor to room temperature under an inert atmosphere before unloading the samples.
-
Safety and Handling of this compound
CRITICAL: this compound is a pyrophoric and toxic gas. All handling must be performed by trained personnel in a controlled environment. [3][12][13][14][15][16]
-
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat. [13] * Chemical splash goggles and a face shield. [13] * Nitrile gloves under neoprene or other heavy-duty gloves. [12]* Engineering Controls:
-
All work with SPF₃ must be conducted in a certified fume hood or a glove box with an inert atmosphere. [12][13] * A dedicated gas cabinet with a proper exhaust and leak detection system is required for storing the SPF₃ cylinder.
-
Use stainless steel tubing and fittings for all gas lines.
-
-
Handling Procedures:
-
Never work alone when handling SPF₃. [13] * Perform a dry run with an inert gas before using SPF₃ to check for leaks. [13] * Ensure all glassware and equipment are thoroughly dried before use. [12]* Emergency Procedures:
-
In case of a leak, evacuate the area immediately and notify emergency personnel.
-
Have a Class D fire extinguisher or powdered lime/sand readily available for small fires. Do not use water or CO₂ extinguishers.
-
In case of exposure, seek immediate medical attention.
-
Characterization of Deposited Films
The properties of the deposited films should be thoroughly characterized using a variety of techniques:
-
Thickness and Morphology: Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Reflectivity (XRR).
-
Crystallinity and Phase: X-ray Diffraction (XRD).
-
Composition and Purity: X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS).
-
Optical Properties: UV-Vis-NIR Spectroscopy and Ellipsometry.
-
Electrical Properties: Four-point probe measurements and Hall effect measurements.
Conclusion
This compound presents an intriguing, albeit challenging, opportunity as a new precursor for the deposition of advanced thin films. Its unique elemental composition could enable the synthesis of novel materials with desirable properties for a range of applications. The proposed ALD and CVD protocols in these notes provide a starting point for researchers to explore this potential. However, the extreme reactivity and toxicity of SPF₃ cannot be overstated, and all experimental work must be preceded by rigorous safety planning and the implementation of appropriate engineering controls.
References
- Wikipedia. This compound. [URL: https://en.wikipedia.org/wiki/Thiophosphoryl_fluoride]
- Safe Handling of Pyrophoric Materials. [URL: https://www.ehs.pitt.
- Syracuse University Environmental Health & Safety Services. (2022, October 3). Pyrophoric Materials. [URL: https://ehss.syr.
- University of Health Sciences and Pharmacy in St. Louis. (2017, October 1). Safe Use of Pyrophoric Reagents Policy and Procedures. [URL: https://www.uhsp.edu/safety/docs/safe-use-of-pyrophoric-reagents-policy.pdf]
- International Enviroguard. (2025, May 9). Pyrophoric Materials: Safety and Best Practices. [URL: https://int-enviroguard.
- Cornell University Environment, Health and Safety. Pyrophoric Chemicals. [URL: https://ehs.cornell.edu/chemical-safety/laboratory-safety-manual/chapter-13-special-classes-chemicals/135-pyrophoric]
- Guidechem. This compound 2404-52-6 wiki. [URL: https://www.guidechem.com/wiki/Thiophosphoryl-fluoride-cas-2404-52-6.html]
- Reaction of this compound & Thiophosphoryl Chloride with Pyridine. [URL: http://nopr.niscpr.res.in/handle/123456789/25816]
- YouTube. (2018, October 25). This compound | Wikipedia audio article. [URL: https://www.youtube.
- ResearchGate. Synthesis of this compound 6(F). [URL: https://www.researchgate.net/figure/Synthesis-of-thiophosphoryl-fluoride-6-F_fig3_232230113]
- Canadian Science Publishing. (2011, December 20). Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio- phosphoryl fluorides. [URL: https://cdnsciencepub.com/doi/10.1139/v59-122]
- SciSpace. (2022, February 17). Pairing metal phosphates with atomic layer deposition for specialized applications. [URL: https://typeset.
- Stenutz. This compound. [URL: http://stenutz.eu/chem/solv331-en.php?name=thiophosphoryl+fluoride]
- National Center for Biotechnology Information. Phosphorothioic trifluoride. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/137585]
- National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2404526]
- ResearchGate. Atomic Layer Deposition of Metal Phosphates. [URL: https://www.researchgate.
- National Center for Biotechnology Information. (2019, July 29). Large-area thin-film synthesis of photoactive Cu3PS4 thiophosphate semiconductor with 0–14 pH stability range. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6661054/]
- National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2404526&Mask=1]
- Ghent University Academic Bibliography. (2022, April 5). Atomic layer deposition of metal phosphates. [URL: https://biblio.ugent.
- AZoNano. (2013, May 10). Applications of Metal Halide Precursors in CVD/ALD Processes. [URL: https://www.azonano.com/article.aspx?ArticleID=3487]
- ResearchGate. Atomic Layer Deposition of LaF3 Thin Films using La(thd)3 and TiF4 as Precursors. [URL: https://www.researchgate.
- Springer Nature Experiments. Atomic layer deposition. [URL: https://experiments.springernature.com/articles/10.1038/s43586-021-00030-x]
- University of Helsinki Research Portal. Atomic layer deposition of TbF3 thinfilms. [URL: https://researchportal.helsinki.fi/en/publications/atomic-layer-deposition-of-tbf3-thinfilms]
- TechConnect Briefs. Phase Pure Metal Phosphide Thin Films for Catalysis and Energy. [URL: https://briefs.techconnect.org/wp-content/volumes/TCB2017v2/pdf/712.pdf]
- ResearchGate. (PDF) Gold CVD Using Trifluorophosphine Gold(I) Chloride Precursor and Its Toluene Solutions. [URL: https://www.researchgate.net/publication/244670008_Gold_CVD_Using_Trifluorophosphine_GoldI_Chloride_Precursor_and_Its_Toluene_Solutions]
- ResearchGate. Fluorine-free and fluorine containing MOCVD precursors for electronic oxides: A comparison. [URL: https://www.researchgate.net/publication/222165088_Fluorine-free_and_fluorine_containing_MOCVD_precursors_for_electronic_oxides_A_comparison]
- University of Colorado Boulder. (2016, March 1). Atomic Layer Deposition of Metal Fluorides Using HF−Pyridine as the Fluorine Precursor. [URL: https://www.colorado.edu/chbe/sites/default/files/attached-files/115_chem.
- ResearchGate. (PDF) Atomic layer deposition process with TiF4 as a precursor for depositing metal fluoride thin films. [URL: https://www.researchgate.net/publication/231016899_Atomic_layer_deposition_process_with_TiF4_as_a_precursor_for_depositing_metal_fluoride_thin_films]
- MDPI. (2022, November 25). A Review of Thin-Film Growth, Properties, Applications, and Future Prospects. [URL: https://www.mdpi.com/2079-6412/12/12/1899]
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Application Notes & Protocols: A Guide to the Synthetic Routes of Substituted Thiophosphoryl Fluorides
Abstract
Substituted thiophosphoryl fluorides, compounds containing the P(=S)F moiety, are of increasing interest in medicinal chemistry, agrochemicals, and materials science. The unique electronic properties conferred by the fluorine atom—high electronegativity, small size, and the ability to form strong bonds—can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth overview of the principal synthetic strategies for accessing this valuable chemical scaffold. We will explore the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and discuss the rationale behind reagent and condition selection, offering researchers a practical and scientifically rigorous resource for their work.
Introduction: The Thiophosphoryl Fluoride Moiety
The replacement of a chlorine or other halide with fluorine in organophosphorus compounds can lead to profound changes in chemical reactivity and biological activity. In the context of thiophosphoryl compounds (P=S), the P-F bond is significantly stronger and less prone to hydrolysis than the P-Cl bond. This enhanced stability is a critical attribute for the development of robust molecular probes and therapeutic agents. Furthermore, the thiophosphoryl group (P=S) itself is often used as a bioisostere for the phosphate group (P=O), offering altered polarity and resistance to enzymatic cleavage.
The primary challenges in synthesizing these compounds lie in controlling the fluorination process, avoiding over-fluorination, and preventing undesirable side reactions, such as disproportionation, which can be promoted by free fluoride ions[1]. This guide will focus on the most reliable and versatile methods to construct the R₂P(=S)F, RP(=S)F₂, and related scaffolds.
Major Synthetic Strategies
The synthesis of substituted thiophosphoryl fluorides can be broadly categorized into two primary approaches:
-
Halogen Exchange (Halex) Reactions: The substitution of chloride or bromide atoms on a thiophosphoryl precursor with fluoride. This is the most common and often most practical route.
-
Sulfurization of P(III)-Fluoride Precursors: The addition of elemental sulfur to a trivalent phosphorus fluoride compound.
A third, more modern approach involves the direct deoxyfluorination of related phosphorus (V) acids, which offers a novel entry point to these structures.
Halogen Exchange (Halex) Reactions
This strategy relies on the conversion of a more reactive thiophosphoryl chloride or bromide into the corresponding fluoride via nucleophilic substitution at the phosphorus center. The general transformation is shown below:
R₂P(=S)Cl + "F⁻ Source" → R₂P(=S)F + "Cl⁻"
The success of this reaction is highly dependent on the choice of the fluorinating agent, solvent, and reaction conditions.
-
Fluoride Source: The choice of fluoride source is critical.
-
Alkali Metal Fluorides (NaF, KF, CsF): Sodium fluoride (NaF) is a common, inexpensive, and mild fluorinating agent. It is often used in polar aprotic solvents like acetonitrile or sulfolane to enhance its solubility and reactivity[1]. Cesium fluoride (CsF) is more reactive due to its greater solubility but is also more expensive and hygroscopic[2].
-
Antimony Trifluoride (SbF₃): A more potent fluorinating agent, often used for less reactive substrates. It typically requires a catalyst, such as antimony pentachloride (SbCl₅), to facilitate the exchange, a process known as the Swarts reaction[3]. The catalyst generates a more electrophilic phosphorus center, making it more susceptible to fluoride attack.
-
-
Solvent: The solvent must be inert to the reaction conditions and capable of at least partially dissolving the fluoride salt. Acetonitrile is a frequent choice for reactions with NaF as it provides a good balance of polarity and a sufficiently high boiling point[1].
-
Temperature: Reactions often require heating to overcome the activation energy of breaking the P-Cl bond and the lattice energy of the fluoride salt. Temperatures are typically tailored to the reactivity of the substrate and the fluorinating agent.
Caption: Workflow for Halex synthesis of thiophosphoryl fluorides.
This protocol describes a general procedure for converting a dialkylaminothiophosphoryl dichloride to the corresponding difluoride using sodium fluoride.
Materials:
-
Dialkylaminothiophosphoryl dichloride (1.0 eq)
-
Anhydrous Sodium Fluoride (NaF, dried under vacuum at 120 °C for 4h) (2.5 eq)
-
Anhydrous Acetonitrile
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous sodium fluoride (2.5 eq).
-
Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Add anhydrous acetonitrile via syringe to create a slurry.
-
Add the dialkylaminothiophosphoryl dichloride (1.0 eq) to the slurry via syringe.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by ³¹P NMR spectroscopy (disappearance of the starting material signal and appearance of the product triplet).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite under an inert atmosphere to remove the NaCl byproduct and excess NaF. Wash the filter cake with small portions of anhydrous acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield the pure dialkylaminothiophosphoryl difluoride.
Characterization:
-
³¹P NMR: The product will typically exhibit a triplet due to coupling with the two fluorine atoms (¹J_PF).
-
¹⁹F NMR: The spectrum will show a doublet due to coupling with the phosphorus atom (¹J_PF).
-
Mass Spectrometry: To confirm the molecular weight of the product.
Sulfurization of P(III)-Fluoride Precursors
This method involves the direct addition of sulfur to a trivalent phosphorus compound containing one or more P-F bonds. The reaction is an oxidative addition where the phosphorus center is oxidized from P(III) to P(V).
R₂PF + S₈ → R₂P(=S)F
This approach is particularly useful when the corresponding P(III)-fluoride is readily accessible.
-
Sulfur Source: Elemental sulfur (S₈) is the most common and economical choice. It is typically used in excess.
-
Reaction Conditions: The reaction is often carried out by heating the reactants together, either neat or in an inert, high-boiling solvent like toluene or xylene. The reaction proceeds with retention of configuration at the phosphorus center, which is a key advantage for stereospecific syntheses[4].
-
P(III) Precursor Stability: The primary limitation of this method is the stability and accessibility of the P(III)-fluoride starting material. These precursors can sometimes be moisture-sensitive.
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of Thiophosphoryl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophosphoryl fluoride (PSF₃) is a highly reactive, pyrophoric, and toxic gas with significant applications in synthetic chemistry, particularly in the preparation of fluorinated compounds. Its unique properties, including its spontaneous ignition in air and reactivity with water to produce hazardous byproducts like hydrogen fluoride (HF), necessitate stringent and detailed handling and storage protocols.[1] This guide provides a comprehensive overview of the essential procedures for the safe management of this compound in a laboratory setting. By elucidating the causality behind each procedural step, these notes aim to instill a deep understanding of the risks and mitigation strategies, ensuring the safety of all personnel.
Understanding the Inherent Risks of this compound
A thorough comprehension of the chemical and physical properties of this compound is fundamental to its safe handling. It is a colorless gas or liquid with a boiling point of -52.25 °C and is highly reactive.[1] The primary hazards associated with PSF₃ are its pyrophoricity, high reactivity with water, and the toxicity of both the compound itself and its decomposition products.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Significance and Safety Implication |
| Chemical Formula | PSF₃ | Contains highly reactive P-F and P=S bonds. |
| Appearance | Colorless gas or liquid | Potential for unseen leaks; requires gas detection systems.[1] |
| Boiling Point | -52.25 °C[1] | Exists as a gas at standard room temperature, necessitating handling in a closed system. |
| Pyrophoricity | Spontaneously ignites in air[1] | CRITICAL HAZARD: Requires strict exclusion of air during handling and storage. All transfers and reactions must be conducted under an inert atmosphere. |
| Reactivity with Water | Reacts to form hydrogen fluoride (HF) and other toxic compounds | CRITICAL HAZARD: Moisture must be rigorously excluded from all apparatus and storage containers. Exposure to HF can cause severe, deep-tissue burns.[2] |
| Toxicity | Toxic upon inhalation | Inhalation can cause severe respiratory irritation and systemic toxicity. |
| Hazardous Decomposition Products | Hydrogen fluoride (HF), oxides of phosphorus (P₂O₅), and sulfur dioxide (SO₂)[1] | These byproducts are highly corrosive and toxic, necessitating robust ventilation and emergency preparedness. |
Pre-experiment Preparation and Engineering Controls
Prior to handling this compound, a multi-layered safety approach involving meticulous planning and the use of appropriate engineering controls is mandatory.
Standard Operating Procedure (SOP) and Hazard Assessment
A detailed, written Standard Operating Procedure (SOP) specific to the planned experiment must be developed and approved. This SOP should include a thorough hazard assessment, outlining the specific quantities of PSF₃ to be used, potential risks, and detailed mitigation strategies. All personnel involved must be trained on the SOP before any work commences.
Essential Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood or a glove box.
-
Chemical Fume Hood: All manipulations of PSF₃ must be performed within a properly functioning chemical fume hood with a high airflow rate. The sash should be kept at the lowest possible position to maximize containment.
-
Glove Box: For procedures requiring an inert atmosphere, a glove box maintained under a positive pressure of an inert gas (e.g., argon or nitrogen) is the preferred method for handling PSF₃. This provides the highest level of containment and exclusion of air and moisture.
Diagram 1: Logical Flow for Selecting Engineering Controls
Caption: Decision tree for selecting the appropriate engineering control.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are the primary means of protection, appropriate PPE is essential to mitigate the risk of exposure in the event of a breach of containment.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Recommended PPE | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield | Protects against splashes of PSF₃ and its corrosive byproducts. |
| Hands | Nitrile gloves (as a base layer) underneath heavy-duty neoprene or butyl rubber gloves | The double-gloving technique provides a primary barrier against incidental contact, while the outer, more robust glove offers greater chemical resistance and protection from the cold temperature of liquid PSF₃. |
| Body | Fire-resistant lab coat (e.g., Nomex) over long-sleeved clothing and long pants | Provides protection against fire in the event of ignition and from chemical splashes. |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Handling and Transfer Protocols
The pyrophoric nature of this compound dictates that all handling and transfer procedures must be conducted under a strictly inert atmosphere.
Apparatus and Materials
-
Glassware: All glassware must be oven-dried for at least 12 hours and cooled under a stream of dry inert gas before use. Ground glass joints should be properly lubricated with a fluorinated grease.
-
Tubing and Connectors: Use stainless steel or Teflon® (PTFE) tubing for transfers. Avoid using materials that are incompatible with PSF₃ or HF.
-
Materials Compatibility: Due to the formation of highly corrosive HF upon contact with moisture, material selection is critical. Stainless steel, Monel, and fluoropolymers like PTFE are generally recommended for handling systems. Avoid glass for long-term storage or reactions where moisture might be present, as HF will etch it.[3]
Cannula Transfer Technique (for liquid PSF₃)
This is the standard and safest method for transferring liquid this compound.
Diagram 2: Experimental Workflow for Cannula Transfer
Caption: Step-by-step workflow for the cannula transfer of liquid PSF₃.
Detailed Protocol:
-
Preparation: Assemble and oven-dry all glassware. Cool the apparatus under a positive pressure of inert gas (argon or nitrogen).
-
Purging: The entire system, including the transfer cannula, must be thoroughly purged with a dry, inert gas to remove all traces of air and moisture.
-
Cooling: Cool the receiving flask to a temperature below the boiling point of PSF₃ (-52.25 °C) using a suitable cooling bath (e.g., a dry ice/acetone slush).
-
Cannulation: Under a positive flow of inert gas, insert one end of a double-tipped stainless steel needle (cannula) through a septum into the headspace of the PSF₃ source container. Insert the other end into the receiving flask.
-
Transfer: Gently pressurize the source container with the inert gas. This will create a pressure differential that will push the liquid PSF₃ through the cannula into the cooled receiving flask.
-
Completion: Once the desired amount of liquid has been transferred, remove the cannula from the receiving flask first, and then from the source container. Maintain a positive inert gas pressure in both containers.
Storage Procedures
Proper storage of this compound is critical to prevent accidental release and reaction.
-
Containers: Store in a lecture bottle or a pressure-rated cylinder made of a compatible material (e.g., stainless steel). Ensure the valve is in good working condition.
-
Location: Store in a dedicated, well-ventilated gas cabinet or a designated area within a chemical fume hood. The storage area should be cool, dry, and away from heat sources and incompatible materials.
-
Incompatible Materials: Segregate PSF₃ from flammable materials, oxidizing agents, acids, and water.
-
Labeling: All containers must be clearly labeled with the chemical name, hazard warnings (pyrophoric, toxic, corrosive), and the date received.
Emergency Procedures: Be Prepared
Rapid and correct response to an emergency is crucial to minimize harm.
Spills and Leaks
-
Small Leak (in a fume hood):
-
If safe to do so, stop the flow of gas.
-
Keep the fume hood sash closed.
-
Evacuate the immediate area and notify laboratory personnel.
-
Allow the fume hood to ventilate the gas.
-
-
Large Leak or Spill:
-
EVACUATE THE LABORATORY IMMEDIATELY.
-
Activate the fire alarm to alert building occupants.
-
Call emergency services and provide them with the specific details of the chemical involved.
-
Do not re-enter the laboratory until it has been cleared by emergency personnel.
-
Fire
-
If a fire occurs, DO NOT USE WATER as an extinguishing agent, as it will react violently with PSF₃.
-
Use a dry chemical (Class D) fire extinguisher. Powdered lime (calcium oxide) or dry sand can also be used to smother small fires.
-
If the fire is large or cannot be immediately controlled, evacuate the area and call emergency services.
Personal Exposure
-
Inhalation:
-
Immediately move the affected person to fresh air.
-
Call for immediate medical assistance.
-
If breathing has stopped, provide artificial respiration, but only if you are trained to do so and have appropriate barrier protection.
-
-
Skin Contact:
-
IMMEDIATELY flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.
-
Remove all contaminated clothing while continuing to flush.
-
After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it into the skin. This is critical to neutralize the fluoride ions that will have penetrated the skin.[4]
-
Seek immediate medical attention.
-
-
Eye Contact:
-
IMMEDIATELY flush the eyes with water for at least 15 minutes at an eyewash station.
-
Hold the eyelids open to ensure thorough rinsing.
-
Seek immediate medical attention.
-
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Quenching: Unused or excess PSF₃ must be carefully quenched. This should be done by slowly bubbling the gas through a cooled, stirred solution of a weak base, such as sodium bicarbonate, in a fume hood. This process will generate fluoride salts and other phosphorus and sulfur compounds.
-
Disposal of Quenched Material: The resulting aqueous solution should be collected and disposed of as hazardous waste through your institution's environmental health and safety office.
-
Contaminated Materials: Any materials (e.g., gloves, septa, paper towels) that have come into contact with PSF₃ should be collected in a sealed container and disposed of as hazardous waste.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand the utmost respect and adherence to strict safety protocols. By understanding the underlying principles of its reactivity and implementing the detailed procedures outlined in these application notes, researchers can mitigate the risks and ensure a safe laboratory environment. Proactive planning, the consistent use of engineering controls and PPE, and a well-rehearsed emergency response plan are the cornerstones of safely and successfully working with this challenging yet important chemical.
References
Application Notes and Protocols for Thiophosphoryl Fluoride (PSF3) in Coordination Chemistry
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
Thiophosphoryl fluoride (PSF3) is a fascinating, albeit challenging, molecule in the field of inorganic chemistry. As a tetrahedral molecule containing a P(V) center, it is isoelectronic with the well-known phosphoryl fluoride (POF3) and the tetrafluoroborate anion (BF4-). However, the presence of the soft, polarizable sulfur atom and the hard, electronegative fluorine atoms imparts a unique reactivity profile. While its close analog, phosphorus trifluoride (PF3), is celebrated as a superb π-acceptor ligand that mimics carbon monoxide (CO), the coordination chemistry of PSF3 itself is far more nuanced. Its high reactivity, particularly the susceptibility of the P-F bonds to nucleophilic attack, presents significant synthetic hurdles.
This guide is structured to provide a realistic and practical overview of PSF3. We will not present a simple catalog of complexes, as the literature demonstrates that stable, terminal PSF3-metal complexes are exceptionally rare and likely unstable. Instead, we will focus on the fundamental principles: the synthesis and safe handling of PSF3, its confirmed reactivity with Lewis bases to form stable adducts, and a discussion of the electronic properties that make it an intriguing, yet difficult, ligand. By understanding the challenges, we can better appreciate the chemistry that has been successfully explored and identify opportunities for future research.
Section 1: Fundamental Properties of this compound (PSF3)
Physical and Spectroscopic Characterization
PSF3 is a colorless gas at standard temperature and pressure, notable for its spontaneous flammability in air, where it burns with a characteristic cool, greyish-green flame.[1][2] Its physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Formula | F3PS | [3] |
| Molar Mass | 120.034 g/mol | [4] |
| Boiling Point | -52.25 °C (220.90 K) | [1] |
| Melting Point | -148.8 °C (124.3 K) | [1] |
| Appearance | Colorless gas or liquid | [1] |
| Dipole Moment | 0.640 Debye | [1] |
| P=S Bond Distance | 0.187 nm | [1] |
| P-F Bond Distance | 0.153 nm | [1] |
| F-P-F Bond Angle | 100.3° | [1] |
The vibrational spectrum of PSF3 is a key tool for its identification and for observing changes upon coordination. The primary infrared and Raman active modes have been thoroughly assigned.[1][5]
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| ν(P=S) | ~698 - 700 | P=S stretching |
| ν(P-F) | ~951, 983, 995 | P-F stretching (symmetric & asymmetric) |
| δ(PF3) | ~404, 442 | F-P-F bending/deformation |
| δ(PSF) | ~275 | S=P-F bending/deformation |
Note: Exact peak positions can vary slightly based on the phase (gas/liquid) and instrumentation.
Electronic Structure and Ligand Potential: A Comparison with PF3
To understand the potential of PSF3 as a ligand, it is essential to compare it to the well-studied phosphorus trifluoride (PF3).
-
σ-Donation: Like PF3, PSF3 possesses a lone pair on the phosphorus atom, which can be donated to a metal center to form a σ-bond. However, the phosphorus in PSF3 is in a higher oxidation state (P(V)) compared to P(III) in PF3. This, combined with the high electronegativity of the attached fluorine and sulfur atoms, reduces the basicity of the phosphorus center, suggesting that PSF3 is a weaker σ-donor than PF3.
-
π-Acceptance: The π-acceptor capability of phosphine ligands is critical to their function. In PF3, π-backbonding occurs from the metal's d-orbitals into the low-energy σ* orbitals of the P-F bonds.[6][7] This makes PF3 a strong π-acceptor, capable of stabilizing low-valent metal centers, much like CO.[8] For PSF3, this mechanism is also expected to be present. The highly electronegative fluorine atoms create low-lying P-F σ* orbitals that are available for back-donation.[9][10] The presence of the P=S double bond introduces additional complexity, with π* orbitals that could also potentially participate in back-donation. The consensus from theoretical and comparative studies places ligands with highly electronegative substituents, like fluorine, at the high end of the π-acidity scale.[6]
Therefore, PSF3 is predicted to be a weak σ-donor but a strong π-acceptor ligand . This electronic profile makes it a tantalizing target for stabilizing electron-rich metal centers.
Section 2: Synthesis and Safe Handling of PSF3
Caution: this compound is a toxic gas that is spontaneously flammable in air and reacts with moisture.[1][2] All manipulations must be performed by trained personnel using a high-integrity vacuum line or in an inert atmosphere glovebox. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves, is mandatory. A blast shield is highly recommended.
Protocol 1: Synthesis of this compound (PSF3)
This protocol is adapted from a reliable, high-yield method involving the fluorination of thiophosphoryl chloride (PSCl3) with sodium fluoride (NaF) in an appropriate solvent.[1]
Causality: This method is preferred over older preparations (e.g., using P4S10 and HF) because it uses more manageable solid and liquid reagents and avoids the use of highly corrosive anhydrous HF gas. Acetonitrile is used as a polar aprotic solvent to facilitate the fluoride-chloride exchange.
Self-Validation: The successful synthesis is validated by measuring the vapor pressure of the product and collecting its infrared spectrum, which should match the known literature values.[1][5]
Materials:
-
Thiophosphoryl chloride (PSCl3), freshly distilled
-
Sodium fluoride (NaF), dried under vacuum at >150 °C for 24 hours
-
Acetonitrile (CH3CN), anhydrous, freshly distilled from CaH2
-
High-integrity vacuum line with pressure gauge
-
Reaction vessel (heavy-walled Schlenk flask) with a magnetic stir bar
-
Cold traps (liquid nitrogen)
Procedure:
-
Assembly: Assemble the reaction apparatus on the vacuum line. The reaction vessel should be connected to a series of two cold traps and then to the vacuum pump.
-
Reagent Loading: In an inert atmosphere (glovebox), charge the reaction vessel with dried sodium fluoride (a moderate excess, e.g., 3.5 equivalents).
-
Evacuation: Attach the flask to the vacuum line, evacuate the system, and gently flame-dry the flask under vacuum to remove any adsorbed moisture.
-
Solvent Addition: Cool the flask to -196 °C (liquid nitrogen bath) and distill anhydrous acetonitrile into the vessel.
-
Reactant Addition: Freeze the acetonitrile with liquid nitrogen. Vacuum-transfer a known quantity of freshly distilled PSCl3 (1 equivalent) into the reaction vessel.
-
Reaction: Isolate the vessel from the vacuum line. Allow the mixture to warm slowly to room temperature and then heat to reflux (approx. 82 °C) with vigorous stirring. The reaction progress can be monitored by the consumption of the volatile PSCl3. The reaction typically requires several hours.
-
Product Collection: After the reaction is complete, cool the vessel. Place a liquid nitrogen bath around the first cold trap. Slowly open the valve from the reaction vessel to the trap, allowing the volatile products (PSF3 and any unreacted PSCl3) to distill over. The primary product, PSF3 (B.P. -52.25 °C), will be collected in the trap.
-
Purification: The collected product can be purified by fractional condensation through a series of cold traps held at specific temperatures (e.g., -78 °C to trap less volatile impurities, -196 °C to collect PSF3).
-
Verification: Transfer the purified PSF3 gas to an IR gas cell. Record the infrared spectrum and compare it to the reference spectrum to confirm identity and purity.
Caption: Workflow for the synthesis and purification of PSF3.
Section 3: The Coordination Chemistry of this compound
Formation of Lewis Base Adducts
While the formation of stable complexes with a terminal M-PSF3 bond is not well-established, PSF3 readily reacts with strong Lewis bases to form stable 1:1 adducts. This is the most clearly documented aspect of its coordination chemistry. In these reactions, the phosphorus atom acts as the Lewis acid center.
A key study demonstrated the formation of a stable, isolable adduct with pyridine. Infrared spectroscopy was crucial in determining the coordination site. Upon coordination of pyridine to the phosphorus atom, a significant bathochromic (red) shift is observed in both the P=S and P-F stretching frequencies. This is consistent with the donation of electron density from the pyridine nitrogen into the σ-system of the PSF3 molecule, which weakens the P=S and P-F bonds. If coordination had occurred at the sulfur atom, a hypsochromic (blue) shift in the P=S frequency would be expected. Similar adducts have also been reported with dimethyl sulfoxide (DMSO).[11]
Protocol 2: Synthesis and Characterization of the Pyridine Adduct [PSF3(NC5H5)]
This protocol is based on the method described by Padma et al. The reaction is exothermic and requires careful control of temperature. The presence of a trace amount of water is reported to be essential for the reaction to proceed, acting as a catalyst.
Causality: Petroleum ether is used as a solvent to allow for precipitation of the solid adduct. The reaction is cooled initially to control the exothermic nature of the Lewis acid-base reaction.
Self-Validation: The formation of the adduct is confirmed by elemental analysis and by comparing the infrared spectrum of the product to that of the starting materials. The characteristic shifts in the ν(P=S) and ν(P-F) bands serve as a diagnostic fingerprint for successful coordination.
Materials:
-
Purified PSF3 gas (from Protocol 1)
-
Pyridine, purified, dried, and stored over molecular sieves.
-
"Moist" Pyridine: Pyridine containing a trace of water (e.g., 5000 ppm as in the original report, which can be prepared by adding a microliter quantity of water to a known volume of dry pyridine).
-
Petroleum ether (40-60 °C), anhydrous.
-
Evacuated glass reaction vessel with vacuum stopcocks.
-
Ice bath.
Procedure:
-
Setup: Take a known amount of pure PSF3 and dissolve or suspend it in 10 mL of petroleum ether within the evacuated reaction vessel, which has been cooled in an ice bath.
-
Reactant Preparation: In a separate flask, dissolve the "moist" pyridine (slight molar excess) in a small amount of petroleum ether.
-
Reaction: Slowly add the pyridine solution dropwise to the cold, stirred PSF3 solution. The reaction is exothermic, and a solid precipitate should form.
-
Isolation: After the addition is complete, allow the mixture to stir for an additional 30 minutes in the ice bath. Isolate the solid product by filtration under an inert atmosphere.
-
Purification: Wash the solid adduct with cold petroleum ether to remove any unreacted starting materials.
-
Drying: Dry the white solid product under vacuum. The product should be handled and stored in a dry box due to its moisture sensitivity.
-
Characterization:
-
Obtain the infrared spectrum of the solid product (e.g., in a Nujol mull).
-
Validation: Confirm the coordination by observing the shift of the P=S stretch from ~700 cm⁻¹ in free PSF3 to ~660 cm⁻¹ in the adduct, and shifts in the P-F stretches from ~950-1000 cm⁻¹ to ~760-850 cm⁻¹.
-
Perform elemental analysis to confirm the 1:1 stoichiometry.
-
Caption: Lewis acid-base adduct formation between PSF3 and Pyridine.
Challenges in Synthesizing Terminal M-PSF3 Complexes
Despite the strong π-acceptor properties predicted for PSF3, there is a conspicuous absence in the literature of simple, stable transition metal complexes analogous to Cr(CO)5(PF3) or Ni(PF3)4. This is not an oversight but rather a testament to the molecule's challenging reactivity.
The primary obstacle is the reactivity of the P-F bond. Nucleophilic attack at the phosphorus center, either by solvents, anionic ligands, or even the metal center itself, can readily displace fluoride ions. Crucially, the displaced free fluoride ion can catalyze the disproportionation of PSF3 into hexafluorophosphate ([PF6]⁻) and dithiodifluorophosphate ([PS2F2]⁻) anions.[1] This reaction pathway is demonstrated by the reaction of PSF3 with cesium fluoride:
2 PSF3 + CsF → Cs[PF6] + Cs[PS2F2][1]
This inherent instability pathway makes the straightforward substitution of ligands like CO or other phosphines for PSF3 on a metal center extremely difficult, as conditions that favor ligand substitution often involve species that can initiate this decomposition.
Section 4: Potential Applications and Future Directions
Due to the synthetic challenges, the applications of PSF3-containing coordination compounds are largely speculative and based on extrapolation from related systems.
-
Catalysis: Strong π-acceptor ligands are known to be effective in catalysis by modifying the electronic properties of the metal center. For example, iron complexes have been used in catalytic hydrodefluorination reactions.[12] A hypothetical M-PSF3 complex, with its strong π-acidity, could potentially be active in reductive catalysis or reactions involving electron-rich metal centers.
-
Materials Precursors: The controlled decomposition of volatile coordination compounds is a common method for chemical vapor deposition (CVD) of thin films. A volatile metal complex containing a PSF3 ligand could be investigated as a single-source precursor for depositing metal phosphide, sulfide, or fluoride materials.
-
Derivative Chemistry: A more promising route for harnessing the properties of the PSF2 moiety is through derivatization. By first replacing one fluorine atom with a more stable organic or amino group (e.g., forming R2N-PSF2), the resulting ligand is less susceptible to disproportionation and can form stable coordination complexes.[13] This "tamed" ligand approach allows the electronic influence of the -PSF2 group to be studied in a more controlled manner.
References
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Magobet, A., Jenne, C., & de la Cruz, P. (2021). Unravelling the Role of the Pentafluoroorthotellurate Group as a Ligand in Nickel Chemistry. Chemistry – A European Journal, 28(1). Available at: [Link]
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Wikipedia. (n.d.). This compound. Retrieved December 6, 2025, from [Link]
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Padma, D. K., Vijayalakshmi, S. K., & Vasudevamurthy, A. R. (1978). Reaction of this compound & Thiophosphoryl Chloride with Pyridine. Indian Journal of Chemistry, 16A, 403-405. Available at: [Link]
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Bendix, J., & Døssing, A. (2012). A convenient procedure for the synthesis of fluoro-iron(III) complexes of common synthetic porphyrinates. ResearchGate. Available at: [Link]
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Cavin, J. V., et al. (1969). Vibrational Spectra of SPCl3, SPCl2F, SPClF2, and SPF3. The Journal of Chemical Physics, 50(10), 4387-4399. Available at: [Link]
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Michalak, A., et al. (2009). σ-Donor and π-Acceptor Properties of Phosphorus Ligands: An Insight from the Natural Orbitals for Chemical Valence. R Discovery. Available at: [Link]
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Michalak, A., et al. (2010). Sigma-donor and pi-acceptor properties of phosphorus ligands: an insight from the natural orbitals for chemical valence. Inorganic Chemistry, 49(2), 513-522. Available at: [Link]
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Cavell, R. G., & Dobbie, R. C. (1968). Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio. ResearchGate. Available at: [Link]
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Michalak, A., et al. (2009). σ-Donor and π-Acceptor Properties of Phosphorus Ligands: An Insight from the Natural Orbitals for Chemical Valence. ResearchGate. Available at: [Link]
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University of York. (n.d.). Phosphine Ligands. Available at: [Link]
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Ruff, J. K. (1968). The Synthesis of Trifluorophosphazo Compounds. Inorganic Chemistry, 7(9), 1818-1821. Available at: [Link]
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Chemistry LibreTexts. (2023). 24.2D: Phosphine and Related Ligands. Available at: [Link]
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Ali, S., et al. (2018). Synthesis and Optical Properties of Metal Fluoride Complexes. Journal of Ovonic Research, 14(4), 295-301. Available at: [Link]
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Del Gillespie, J., et al. (1976). Vibrational Analysis of this compound. The Journal of Chemical Physics, 65(7), 2637-2643. Available at: [Link]
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Ahrens, T., et al. (2021). Tris(pentafluoroethyl)difluorophosphorane: A Versatile Fluoride Acceptor for Transition Metal Chemistry. Chemistry – A European Journal, 27(12), 4058-4066. Available at: [Link]
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Waterman, R., & Hillhouse, G. L. (2003). Synthesis and Reactivity of Low-Coordinate Iron(II) Fluoride Complexes and Their Use in the Catalytic Hydrodefluorination of Fluorocarbons. Journal of the American Chemical Society, 125(43), 13350-13351. Available at: [Link]
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Lee, E., et al. (2012). Nickel-Mediated Oxidative Fluorination for PET with Aqueous [18F] Fluoride. Journal of the American Chemical Society, 134(42), 17456-17458. Available at: [Link]
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Padma, D. K., Vijayalakshmi, S. K., & Murthy, A. R. (1977). Hydrolysis of this compound. Journal of Fluorine Chemistry, 9(3), 209-217. Available at: [Link]
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G. G. Li, et al. (2016). Nickel-Catalyzed Synthesis of Aryl Trifluoromethyl Sulfides at Room Temperature. Organic Letters, 18(15), 3842-3845. Available at: [Link]
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Electrochemical Applications of Thiophosphoryl Fluoride: A Prospective Analysis and Guide for Exploratory Research
Abstract
Thiophosphoryl fluoride (PSF₃), a highly reactive inorganic gas, has a well-documented history in the realm of synthetic chemistry. However, its foray into the electrochemical landscape remains largely uncharted territory. This comprehensive guide serves as a forward-looking technical memorandum for researchers, materials scientists, and professionals in drug development, providing a theoretical framework and detailed, albeit prospective, protocols for investigating the potential electrochemical applications of this compound. While no established applications are currently documented in peer-reviewed literature, the unique chemical properties of PSF₃ suggest its potential utility as an electrolyte additive in lithium-ion batteries, a component in fluoride-ion batteries, or a precursor for novel electrode materials. This document synthesizes the known chemical and physical characteristics of PSF₃ with established electrochemical principles to propose a roadmap for its systematic evaluation. A paramount emphasis is placed on the stringent safety protocols required for handling this hazardous compound.
Introduction: The Untapped Potential of this compound in Electrochemistry
This compound is a colorless gas with a tetrahedral molecular structure, notable for its high reactivity, particularly its spontaneous flammability in air and vigorous reaction with water.[1] Its chemical identity is well-established, with a molar mass of 120.035 g/mol and CAS Number 2404-52-6.[2] While these reactive properties have historically limited its broader application, they may also be the key to its potential in the electrochemical domain. The presence of both sulfur and highly electronegative fluorine atoms in a single molecule presents intriguing possibilities for influencing the electrochemical environment within a battery or sensor.
This guide will explore three primary avenues of potential application:
-
As an Electrolyte Additive in Lithium-Ion Batteries: To potentially enhance the stability of the solid-electrolyte interphase (SEI) or act as a flame retardant.
-
As a Component in Fluoride-Ion Batteries: Leveraging its fluoride content in the burgeoning field of fluoride-ion battery research.
-
As a Precursor for Electrode Material Synthesis: Utilizing its reactivity to synthesize novel thiophosphate or fluoride-based cathode or anode materials.
Safety First: Mandatory Handling and Disposal Protocols for this compound
WARNING: this compound is a hazardous substance. It is fatal if inhaled, causes severe skin burns and eye damage, and is harmful if swallowed or in contact with skin. It is also moisture-sensitive and reacts with water, steam, or acids to produce toxic vapors.[1] All handling must be conducted in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) or a full-face respirator with a cartridge appropriate for acid gases and inorganic compounds is mandatory.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[1]
-
Skin Protection: Wear protective gloves (e.g., neoprene or butyl rubber), a chemically resistant apron, and closed-toe shoes.
-
General Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Storage and Handling
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, acids, water, and oxidizing agents.[1]
-
Keep the container tightly closed and protect it from moisture.[1]
-
All manipulations of PSF₃ should be performed in an inert atmosphere (e.g., a glovebox) to prevent contact with air and moisture.
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not release into the environment.
Prospective Application I: this compound as an Electrolyte Additive in Lithium-Ion Batteries
The performance and safety of lithium-ion batteries are critically dependent on the composition of the electrolyte. Additives are often introduced in small quantities to improve the stability of the SEI on the anode, enhance ionic conductivity, or mitigate safety concerns like flammability.
Theoretical Merits of PSF₃ as an Additive
-
SEI Modification: Upon electrochemical reduction at the anode surface, PSF₃ could decompose to form a stable, fluorine-rich SEI layer. A robust SEI layer is crucial for preventing dendrite formation and minimizing electrolyte decomposition.
-
Flame Retardancy: Phosphorus-based compounds are known for their flame-retardant properties. The presence of both phosphorus and fluorine in PSF₃ could potentially suppress the combustion of flammable organic carbonate electrolytes.
Experimental Protocol for Evaluating PSF₃ as an Electrolyte Additive
This protocol outlines the steps for preparing a test electrolyte and evaluating its performance in a standard coin cell.
3.2.1. Materials and Equipment
-
Baseline Electrolyte: 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).
-
PSF₃ Source: A lecture bottle of high-purity this compound.
-
Glovebox: An argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Coin Cell Components: CR2032 coin cell cases, lithium metal foil (anode), a standard cathode material (e.g., LiFePO₄ or NMC), separator (e.g., Celgard 2400), and a precision crimper.
-
Electrochemical Testing System: A multi-channel battery cycler.
-
Gas Delivery System: A mass flow controller and stainless-steel tubing for precise addition of gaseous PSF₃.
3.2.2. Step-by-Step Protocol
-
Electrolyte Preparation (in a glovebox):
-
Prepare the baseline electrolyte by dissolving LiPF₆ in the EC/DMC solvent mixture.
-
Using the gas delivery system, carefully bubble a precise amount of PSF₃ gas into a known volume of the baseline electrolyte to achieve the desired concentration (e.g., 0.1%, 0.5%, 1.0% by weight). Caution: This process is highly hazardous and must be performed with extreme care in a well-ventilated enclosure within the glovebox.
-
Gently stir the electrolyte to ensure homogeneity.
-
-
Coin Cell Assembly (in a glovebox):
-
Assemble CR2032 coin cells using the prepared electrolytes, a lithium metal anode, the chosen cathode, and a separator.
-
Ensure proper crimping to prevent leakage.
-
-
Electrochemical Characterization:
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20) for the first few cycles to allow for the formation of a stable SEI.
-
Rate Capability Testing: Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C) to evaluate the impact of the additive on power performance.
-
Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/2) for an extended number of cycles (e.g., 100-500 cycles) to assess the long-term stability and capacity retention.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different stages of cycling to probe the changes in interfacial resistance.
-
Data Presentation and Interpretation
The performance of cells with the PSF₃ additive should be compared to a control group using the baseline electrolyte.
Table 1: Hypothetical Performance Metrics for PSF₃ as an Electrolyte Additive
| Additive Concentration | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 100 Cycles (%) | Average Interfacial Resistance (Ω) |
| 0% (Control) | 85 | 90 | 50 |
| 0.1% PSF₃ | 88 | 92 | 45 |
| 0.5% PSF₃ | 90 | 95 | 40 |
| 1.0% PSF₃ | 87 | 88 | 60 |
Visualization of the Proposed Mechanism
Caption: Workflow for investigating PSF₃-derived FIB electrolytes.
Prospective Application III: this compound as a Precursor for Electrode Materials
The high reactivity of PSF₃ could be harnessed to synthesize novel electrode materials with unique electrochemical properties.
Theoretical Synthetic Routes
-
Reaction with Metal Oxides or Alkoxides: Reacting PSF₃ with metal oxides or alkoxides at elevated temperatures could yield metal thiophosphates or oxythiophosphates, which could be investigated as cathode materials.
-
Solvothermal Synthesis: Using PSF₃ as a fluorine and sulfur source in a solvothermal reaction with a metal salt could lead to the formation of nanostructured metal sulfides or fluorides.
General Protocol for Material Synthesis and Characterization
-
Synthesis:
-
Conduct the synthesis in a sealed, high-pressure reactor due to the gaseous nature of PSF₃ and the potential for high pressures at elevated temperatures.
-
Carefully control the stoichiometry of the reactants and the reaction conditions (temperature, time, solvent).
-
-
Material Characterization:
-
Structural Analysis: Use X-ray diffraction (XRD) to determine the crystal structure and phase purity of the synthesized material.
-
Morphological Analysis: Employ scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to observe the particle size, shape, and morphology.
-
Compositional Analysis: Use energy-dispersive X-ray spectroscopy (EDS) or X-ray photoelectron spectroscopy (XPS) to determine the elemental composition and oxidation states.
-
-
Electrochemical Evaluation:
-
Fabricate electrodes by mixing the synthesized material with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) and casting it onto a current collector.
-
Assemble coin cells and perform electrochemical testing as described in Section 3.2.3.
-
Conclusion and Future Outlook
This compound, while a challenging material to handle, presents a frontier of unexplored possibilities in electrochemical applications. This guide provides a foundational framework for initiating research into its potential use as a transformative electrolyte additive, a component in next-generation fluoride-ion batteries, or a versatile precursor for novel electrode materials. The successful and safe execution of the proposed protocols hinges on a rigorous adherence to safety procedures. The insights gained from such exploratory research could pave the way for significant advancements in energy storage technologies.
References
-
INCHEM. (n.d.). ICSC 0581 - THIOPHOSPHORYL CHLORIDE. Retrieved from [Link]
-
Wikipedia. (2023, November 29). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phosphorothioic trifluoride. PubChem. Retrieved from [Link]
-
Indian Journal of Chemistry. (1976). Reaction of this compound & Thiophosphoryl Chloride with Pyridine. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiophosphoryl azide fluoride. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of this compound 6(F). Retrieved from [Link]
-
ScienceDirect. (2020). Insights into the electrochemical performance of metal fluoride cathodes for lithium batteries. Retrieved from [Link]
-
EEPower. (2018, December 11). Fluoride-Ion Breakthrough Promises 10x Energy Density Compared with Lithium-Ions. Retrieved from [Link]
- Google Patents. (n.d.). WO2018146007A1 - Functionalized sulfonyl fluoride additives for electrolyte composition for lithium ion batteries.
-
National Center for Biotechnology Information. (2021, March 26). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. PMC. Retrieved from [Link]
- Various Sources. (n.d.).
-
Office of Scientific and Technical Information. (n.d.). Lithium Fluoride Additives for Stable Cycling of Lithium Batteries at High Current Densities. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2019, July 25). Synthesis of Lithium Fluoride from Spent Lithium Ion Batteries. Retrieved from [Link]
-
Clinical Research News. (2019, January 14). What the Fluoride-Ion Battery 'Breakthrough' Really Means. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Thiophosphoryl Fluoride (PSF₃)
Welcome to the technical support guide for the purification of thiophosphoryl fluoride (PSF₃). This resource is designed for researchers, scientists, and drug development professionals who handle this reactive and valuable compound. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice to help you navigate the challenges of obtaining high-purity PSF₃ from complex reaction mixtures.
Understanding the Challenge: Common Impurities in PSF₃ Synthesis
The purification strategy for this compound is dictated by the impurities generated during its synthesis. Different synthetic routes produce distinct side products. Understanding these impurities is the first step toward effective purification.
For instance, the fluorination of thiophosphoryl chloride (PSCl₃) using antimony trifluoride (SbF₃) often yields partially substituted intermediates.[1] Similarly, reactions involving phosphorus sulfides and fluorinating agents can introduce other phosphorus fluorides or silicon tetrafluoride if the reaction is carried out in glass vessels at high temperatures.[1][2]
Table 1: Common Impurities and Their Physical Properties
| Impurity | Chemical Formula | Boiling Point (°C) | Common Synthetic Origin |
| This compound (Product) | PSF₃ | -52.25 | - |
| Phosphorus Trifluoride | PF₃ | -101.8 | Incomplete reaction or side reaction |
| Silicon Tetrafluoride | SiF₄ | -86 (sublimes) | Reaction with glass apparatus at high temp.[2] |
| Hydrogen Sulfide | H₂S | -60 | Synthesis from P₄S₁₀ and HF[2] |
| Thiophosphoryl Monochlorodifluoride | PSF₂Cl | -10.1 | Incomplete fluorination of PSCl₃[1] |
| Phosphoryl Fluoride | POF₃ | -39.1 | Oxidation or hydrolysis of phosphorus fluorides[3] |
Experimental Protocols for Purification
Based on the likely contaminants, a multi-step purification workflow is generally required. The following protocols provide detailed methodologies for isolating pure PSF₃.
Workflow: General Purification Strategy for PSF₃
Caption: General workflow for the purification of this compound.
Protocol 1: Chemical Scrubbing to Remove Acidic Impurities
Principle: This step removes highly reactive and acidic gaseous impurities, particularly SiF₄ and PF₃. Calcium oxide (CaO) is an effective scrubbing agent because it reacts with these impurities but is stable against PSF₃.[2]
Methodology:
-
Apparatus Setup: Assemble a gas-washing bottle or a column packed with granular, anhydrous CaO. Ensure all glassware is thoroughly dried to prevent hydrolysis of PSF₃.
-
Inert Atmosphere: Purge the entire apparatus with an inert gas (e.g., Nitrogen or Argon) to remove air and moisture. PSF₃ is spontaneously flammable in air.[2]
-
Gas Flow: Pass the crude gas mixture from the reaction vessel slowly through the CaO trap. The trap should be cooled in a dry ice/acetone bath to ensure efficient trapping and reaction.
-
Collection: Collect the effluent gas, which is now enriched in PSF₃, in a cold trap cooled with liquid nitrogen (-196 °C).
-
Verification: The removal of impurities like PF₃ can be monitored by taking small samples of the gas stream before and after the trap and analyzing them via Infrared (IR) spectroscopy.
Protocol 2: Low-Temperature Fractional Distillation
Principle: Fractional distillation separates compounds based on differences in their boiling points. This is highly effective for separating PSF₃ (b.p. -52.25 °C) from lower-boiling impurities like H₂S (b.p. -60 °C) and higher-boiling ones like PSF₂Cl (b.p. -10.1 °C).[1]
Methodology:
-
Apparatus: Use a vacuum-jacketed fractional distillation column designed for low-temperature work. The column should be packed with a suitable material (e.g., metal helices) to increase surface area.
-
Condensation: Transfer the condensed, scrubbed gas mixture from the liquid nitrogen trap into the distillation flask.
-
Temperature Control: Slowly warm the distillation flask using a controlled temperature bath (e.g., a cryocooler or a slush bath). The temperature at the head of the column must be carefully monitored.
-
Fraction Collection:
-
First Fraction: Collect the components that distill below -55 °C. This fraction will primarily contain lower-boiling impurities like H₂S and residual PF₃.
-
Main Fraction: Carefully collect the fraction that distills at a constant temperature of approximately -52 °C. This is the pure PSF₃.
-
Final Fraction: The temperature will rise again as higher-boiling impurities (e.g., PSF₂Cl) begin to distill. Stop the collection once the temperature deviates from the boiling point of PSF₃.
-
-
Storage: Transfer the purified PSF₃ into a suitable, pre-passivated gas cylinder for storage.
Troubleshooting Guide
Even with robust protocols, unexpected issues can arise. This guide addresses common problems in a question-and-answer format.
Troubleshooting Common Purification Issues
Sources
Technical Support Center: Thiophosphoryl Fluoride Reactions
Welcome to the Technical Support Center for Thiophosphoryl Fluoride (PSF₃) Chemistry. As a Senior Application Scientist, I have designed this guide to address the common challenges and side reactions encountered when working with this versatile but highly reactive reagent. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reactions and avoid common pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is significantly lower than expected, and I'm detecting acidic byproducts like HF and H₂S. What is the likely cause?
Answer: This is a classic sign of hydrolysis. This compound (PSF₃) is extremely sensitive to moisture. Even trace amounts of water in your solvents, reagents, or from atmospheric exposure can lead to its decomposition. The reaction with water, while slow with neutral water, proceeds to form phosphoric acid (H₃PO₄), hydrogen sulfide (H₂S), and hydrofluoric acid (HF)[1].
PSF₃ + 4 H₂O → H₃PO₄ + H₂S + 3 HF
The generation of these acidic species can further catalyze other undesired side reactions, protonate your nucleophiles, and complicate your purification process.
Troubleshooting Guide: Preventing Hydrolysis
Causality: The electrophilic phosphorus atom in PSF₃ is susceptible to nucleophilic attack by water. To prevent this, all components of the reaction must be scrupulously dried and maintained under an inert atmosphere.
Experimental Protocol: Setting Up an Anhydrous PSF₃ Reaction
-
Glassware Preparation: All glassware (flasks, syringes, cannulas) must be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator over a strong desiccant (e.g., P₂O₅).
-
Inert Atmosphere: Assemble the glassware while hot and immediately place it under a positive pressure of a dry, inert gas like Argon or Nitrogen. Use a gas bubbler to monitor the flow.
-
Solvent & Reagent Preparation: Use only anhydrous, commercially available solvents rated for moisture-sensitive reactions. If necessary, distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons). Ensure all other reagents are anhydrous.
-
Reagent Transfer: Transfer all liquids using gas-tight syringes or stainless steel cannulas under a positive pressure of inert gas.
-
Reaction Execution: Maintain a slight positive pressure of inert gas throughout the entire reaction, workup, and quenching procedure.
Question 2: I am reacting PSF₃ with a primary or secondary amine and obtaining a significant amount of insoluble white solid, with very little of my desired aminothiophosphoryl difluoride. What are these solid byproducts?
Answer: This is a very common issue in nucleophilic substitution reactions with PSF₃, particularly with amines. The problem arises from the fluoride ions generated during the reaction. These fluoride ions can induce a complex disproportionation of PSF₃, leading to the formation of stable, inorganic salts: hexafluorophosphate ([PF₆]⁻) and dithiodifluorophosphate ([PS₂F₂]⁻)[1][2].
For example, in the reaction with dimethylamine, the overall stoichiometry is complex. Instead of a simple 1:1 reaction, you observe the formation of these salts alongside your desired product, dimethylaminothiophosphoryl difluoride[1][2].
4 PSF₃ + 4 HNMe₂ → 2 (CH₃)₂NPSF₂ + [H₂NMe₂]⁺[PF₆]⁻ + [H₂NMe₂]⁺[PS₂F₂]⁻
This side reaction consumes your starting material and nucleophile, leading to low yields of the target molecule and a difficult-to-purify mixture.
Troubleshooting Guide: Mitigating Disproportionation
Causality: The formation of fluoride ions in solution attacks unreacted PSF₃, catalyzing its rearrangement into thermodynamically stable phosphorus-anions. The key is to control the concentration of free fluoride and the reaction conditions.
-
Slow Addition: Add the amine nucleophile very slowly to a cooled solution of PSF₃. This keeps the instantaneous concentration of the amine and the resulting fluoride low, favoring the desired substitution pathway over disproportionation.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78°C to 0°C) to decrease the rate of the undesired disproportionation reactions.
-
Stoichiometry: Precise control over stoichiometry is critical. Using a slight excess of PSF₃ may sometimes help ensure the complete consumption of the nucleophile, but this must be evaluated on a case-by-case basis.
Diagram: Reaction Pathway of PSF₃ with Dimethylamine
Caption: A logical workflow for diagnosing and solving common issues in this compound reactions.
References
-
Wikipedia. This compound. [Link]
-
Padma, D. K., & Vasudevamurthy, A. R. (1974). Reaction of this compound & Thiophosphoryl Chloride with Pyridine. Indian Journal of Chemistry, 12, 1321-1322. [Link]
-
Wikipedia. Thiophosphoryl chloride. [Link]
-
YouTube. (2018). This compound | Wikipedia audio article. [Link]
-
Cavell, R. G. (1968). Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio-phosphoryldifluoride. Canadian Journal of Chemistry, 46(4), 613-621. [Link]
Sources
Technical Support Center: Managing the Pyrophoric Nature of Thiophosphoryl Fluoride (SPF3)
A Note from the Senior Application Scientist:
Welcome to the technical support center for thiophosphoryl fluoride (SPF3). This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive compound. While often described as pyrophoric, it's more precise to state that this compound gas spontaneously ignites in air, burning with a characteristic cool, greyish-green flame.[1] This immediate combustion means it doesn't typically pose a delayed ignition risk like some other pyrophoric materials. However, its reactivity, coupled with the hazardous nature of its decomposition products, demands rigorous handling protocols.
This document provides in-depth, field-tested guidance to ensure your experiments are not only successful but, more importantly, safe. We will delve into the causality behind our recommended procedures, offering a self-validating system of protocols grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: Is this compound (SPF3) truly pyrophoric?
A1: Yes, this compound spontaneously ignites in air.[1] However, it's crucial to understand the nuance. Unlike some pyrophoric materials that may have a delayed ignition, SPF3 gas burns immediately upon contact with air, producing solid white fumes of sulfur dioxide (SO2) and phosphorus pentoxide (P2O5).[1] This immediate and visible reaction is a key characteristic to consider in your risk assessment.
Q2: What are the primary hazards associated with SPF3 beyond its flammability?
A2: The primary hazards are:
-
Toxicity of Decomposition Products: The combustion of SPF3 in the air produces SO2 and P2O5, which are toxic and corrosive.[1]
-
Hydrolysis: SPF3 reacts slowly with water to produce hydrogen sulfide (H2S), phosphoric acid (H3PO4), and hydrofluoric acid (HF).[1] HF is extremely corrosive and can cause severe burns and systemic toxicity.[2][3][4]
-
Reactivity with Other Chemicals: SPF3 is unstable with moisture and heat. It can react with various nucleophiles, and these reactions can be complex and lead to disproportionation products.[1][5][6] It also reacts with hot glass.[1]
Q3: What personal protective equipment (PPE) is mandatory when working with SPF3?
A3: A comprehensive PPE strategy is non-negotiable.
-
Flame-Resistant (FR) Lab Coat: A lab coat made of materials like Nomex® is essential.[7][8] Standard cotton or polyester lab coats can ignite and will not provide adequate protection.
-
Chemical Splash Goggles and Face Shield: Due to the risk of gas release and potential for vigorous reactions, both chemical splash goggles and a full-face shield are required.[7][9]
-
Gloves: Double gloving is recommended. A pair of nitrile gloves can be worn under a pair of neoprene or other chemically resistant gloves.[9] For operations with a higher risk of fire, flame-resistant gloves should be considered.[8]
-
Appropriate Attire: Non-synthetic clothing and closed-toe shoes are mandatory.[8]
Q4: How should I properly store cylinders of this compound?
A4: Proper storage is critical to prevent accidental release and ignition.
-
Dedicated Gas Cabinet: SPF3 cylinders should be stored in a continuously ventilated gas cabinet.[10]
-
Inert Atmosphere: While SPF3 is a gas, the principle of storing reactive materials under an inert atmosphere should be applied to the systems it's used in.[7][9]
-
Segregation: Do not store SPF3 with flammable solvents or other combustible materials.[7] It should be stored away from heat, flames, and water sources.[9]
-
Secure Cylinders: Cylinders must be securely strapped to a wall or bench.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Unexpected white fumes at a connection point in my apparatus. | 1. Leak in the system: A loose fitting or cracked glassware is allowing SPF3 to escape and react with ambient air. 2. Contaminated inert gas: The inert gas supply may be contaminated with oxygen or moisture. | 1. Immediate Action: If safe to do so, close the main cylinder valve. Evacuate the immediate area and allow the fume hood to ventilate the fumes. 2. Leak Detection: Once the system is purged with inert gas, perform a leak check. Use a compatible leak detection solution or a handheld electronic leak detector. The reason for this is to pinpoint the exact location of the compromised seal. 3. Verify Inert Gas Purity: Ensure your inert gas source is of high purity and that all gas lines have been thoroughly purged of air and moisture. |
| A solid precipitate has formed in my reaction vessel. | 1. Reaction with impurities: Trace moisture or other impurities in your solvent or reagents are reacting with SPF3. 2. Disproportionation: The presence of free fluoride ions can cause SPF3 to disproportionate into hexafluorophosphate and dithiodifluorophosphate salts.[1] | 1. Solvent and Reagent Purity: Always use freshly distilled, anhydrous solvents. Ensure all reagents are thoroughly dried and stored under an inert atmosphere. The principle here is to eliminate any potential reactants that could lead to unwanted side products. 2. Review Reaction Stoichiometry: Carefully control the stoichiometry of your reaction to avoid the generation of excess fluoride ions, which can trigger disproportionation. |
| My reaction is sluggish or not proceeding as expected. | 1. Degraded SPF3: The SPF3 source may be old or contaminated, leading to lower reactivity. 2. Incorrect Reaction Conditions: The temperature or pressure may not be optimal for the desired transformation. | 1. Source Verification: If possible, verify the purity of your SPF3. Consider starting with a fresh cylinder. 2. Optimize Conditions: Systematically vary the reaction temperature and pressure to determine the optimal conditions for your specific transformation. Consult the literature for similar reactions to guide your optimization. |
| I observe etching on my glassware after a reaction. | Formation of Hydrofluoric Acid (HF): This is a strong indicator that moisture was present in your reaction, leading to the hydrolysis of SPF3 and the formation of HF.[1] | 1. Thoroughly Dry Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed moisture.[10] 2. Inert Atmosphere: Maintain a positive pressure of a high-purity inert gas (argon or nitrogen) throughout your experiment to prevent the ingress of atmospheric moisture. |
Experimental Protocols
Protocol 1: Safe Transfer of this compound Gas
This protocol outlines the fundamental steps for safely transferring SPF3 from a cylinder to a reaction vessel. The core principle is to use a closed system under an inert atmosphere to prevent any contact of SPF3 with air.
Materials:
-
SPF3 cylinder with a compatible regulator
-
Stainless steel or Teflon tubing
-
Gas-tight syringes (if transferring small volumes)
-
Reaction vessel (oven-dried) with a septum
-
Inert gas source (high purity argon or nitrogen)
-
Mineral oil bubbler
Workflow Diagram:
Caption: Workflow for the safe transfer of SPF3 gas.
Step-by-Step Procedure:
-
System Assembly and Leak Check:
-
Assemble the transfer line from the SPF3 cylinder regulator to the reaction vessel. Ensure all connections are secure.
-
Connect the inert gas line to the reaction vessel, with the outlet leading to a mineral oil bubbler.
-
Close the SPF3 cylinder valve and pressurize the system with the inert gas. Check all connections for leaks using a suitable leak detection solution. This step is critical to prevent the escape of the hazardous gas.
-
-
Purge the System:
-
With the SPF3 cylinder valve still closed, purge the entire system, including the transfer line and reaction vessel, with a steady flow of inert gas for at least 15-20 minutes. This removes any residual air and moisture. The bubbling in the mineral oil bubbler should be consistent.
-
-
Introduce SPF3:
-
Reduce the inert gas flow to a gentle positive pressure.
-
Slowly and carefully open the main valve on the SPF3 cylinder, followed by the regulator valve, to introduce the gas into the reaction vessel at the desired rate. Monitor the reaction closely.
-
-
Isolate and Purge:
-
Once the desired amount of SPF3 has been transferred, close the SPF3 cylinder valve and the regulator.
-
Increase the inert gas flow to purge the transfer line of any residual SPF3, venting it through the bubbler or a suitable scrubbing system.
-
Disconnect the transfer line from the reaction vessel while maintaining a positive inert gas pressure on the vessel.
-
Protocol 2: Emergency Quenching and Neutralization
In the event of an uncontrolled release or at the end of a reaction, any remaining SPF3 must be safely quenched and neutralized. This procedure should be performed in a fume hood.
Materials:
-
Quenching solution: A large volume of a basic solution, such as 1 M sodium hydroxide or a slurry of calcium hydroxide in water.
-
Scrubbing vessel (e.g., a gas washing bottle)
-
Inert gas source
Logical Flow for Quenching:
Caption: Decision flow for quenching residual SPF3.
Step-by-Step Procedure:
-
Prepare the Quenching Solution: Ensure a sufficiently large volume of the basic quenching solution is prepared and placed in the scrubbing vessel. The rationale is to have an excess of base to neutralize the acidic byproducts of SPF3 hydrolysis (H3PO4 and HF).
-
Purge Residual Gas: Slowly purge the reaction vessel or system containing residual SPF3 with a gentle stream of inert gas.
-
Scrub the Effluent: Direct the effluent gas from the system through the basic solution in the scrubbing vessel. This will neutralize the SPF3 and its hydrolysis products.
-
Monitor for Completion: Continue the purging and scrubbing process until the reaction is complete. The completion can be monitored by testing the pH of the scrubbing solution to ensure it remains basic.
-
Decontaminate Equipment: All glassware and equipment that have come into contact with SPF3 should be rinsed with an appropriate solvent (e.g., isopropanol) and then soaked in a basic solution for at least 24 hours to ensure complete decontamination.[11]
References
-
This compound. In: Wikipedia. Accessed December 30, 2025. [Link]
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Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety, University of Washington. Accessed December 30, 2025. [Link]
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Handling Pyrophoric Reagents. Pacific Northwest National Laboratory. Accessed December 30, 2025. [Link]
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Handling Pyrophoric and other Air/Water Reactive Materials. Division of Research Safety, University of Illinois Urbana-Champaign. Published September 18, 2019. Accessed December 30, 2025. [Link]
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Safe Handling of Pyrophoric Materials. Environmental Health and Safety, University of California, Berkeley. Accessed December 30, 2025. [Link]
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Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry. Accessed December 30, 2025. [Link]
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R. T. Lagemann, E. A. Jones. The Reaction of Thiophosphoryl-fluoride with Dimethylamine and Some Properties of the Dimethylaminothiophosphoryl Fluorides. Canadian Journal of Chemistry. 1968;46(4):613-617. [Link]
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R. T. Lagemann, E. A. Jones. Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio- phosphoryl fluorides. Canadian Science Publishing. Accessed December 30, 2025. [Link]
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Phosphoryl fluoride. In: Wikipedia. Accessed December 30, 2025. [Link]
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Chemistry of phosphorus fluorides. Part III. The reaction of thio... Ingenta Connect. Accessed December 30, 2025. [Link]
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The Fluorination of Thiophosphoryl Trichloride. ACS Publications. Accessed December 30, 2025. [Link]
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Reaction of this compound & Thiophosphoryl Chloride with Pyridine. Indian Journal of Chemistry. 1977;15A:461-462. [Link]
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Hydrolysis of this compound. Semantic Scholar. Published March 1, 1977. Accessed December 30, 2025. [Link]
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SAFETY DATA SHEET - Phosphorus pentafluoride. Fisher Scientific. Published March 30, 2024. Accessed December 30, 2025. [Link]
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SAFETY DATA SHEET - Phosphorus(III) fluoride. Thermo Fisher Scientific. Published September 24, 2025. Accessed December 30, 2025. [Link]
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Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio. ResearchGate. Published August 6, 2025. Accessed December 30, 2025. [Link]
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This compound. NIST WebBook. Accessed December 30, 2025. [Link]
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This compound. Stenutz. Accessed December 30, 2025. [Link]
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This compound. chemister.ru. Accessed December 30, 2025. [Link]
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Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry. PubMed. Published March 15, 2024. Accessed December 30, 2025. [Link]
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Phosphorothioic trifluoride | F3PS | CID 137585. PubChem. Accessed December 30, 2025. [Link]
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Emergency Procedures for Hydrofluoric Acid (HF) Exposure. Environmental Health and Safety, Caltech. Accessed December 30, 2025. [Link]
-
Emergency Preparedness and Response Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). American Chemistry Council. Published October 2, 2018. Accessed December 30, 2025. [Link]
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Lessons Learned- Fluoride Exposure and Response. OSTI.GOV. Accessed December 30, 2025. [Link]
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Technical Support Center: Navigating the Chemistry of Thiophosphoryl Fluoride (PSF₃)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for thiophosphoryl fluoride (PSF₃). This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments involving this versatile but highly reactive reagent. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you mitigate common challenges, particularly the prevention of hydrolysis.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound (PSF₃), and why is it so sensitive to moisture?
This compound is an inorganic molecular gas with the formula PSF₃. It features a tetrahedral phosphorus(V) center bonded to three fluorine atoms and one sulfur atom. The phosphorus atom in PSF₃ is highly electrophilic due to the strong electron-withdrawing nature of the three fluorine atoms. This electron deficiency makes the phosphorus atom a prime target for nucleophilic attack by water.
The hydrolysis of this compound, while slow with neutral water, is significantly accelerated by bases.[1] The reaction proceeds via nucleophilic attack of water on the phosphorus center, leading to the displacement of fluoride and sulfide ions. The overall reaction is as follows:
PSF₃ + 4 H₂O → H₃PO₄ + H₂S + 3 HF[2]
This reaction is essentially irreversible and consumes your reagent, while also generating corrosive and potentially interfering byproducts: phosphoric acid, hydrogen sulfide, and hydrofluoric acid. Therefore, maintaining strictly anhydrous conditions is paramount for any reaction involving PSF₃.
Q2: What are the immediate signs that my PSF₃ reaction is undergoing hydrolysis?
Several indicators can suggest that unwanted hydrolysis is occurring:
-
Inconsistent Reaction Outcomes: Poor yields, formation of unexpected byproducts, or complete failure of the reaction are common results of PSF₃ degradation.
-
Formation of Precipitates: The generation of inorganic salts or other insoluble materials can be a sign of side reactions initiated by hydrolysis products.
-
Etching of Glassware: The production of hydrofluoric acid (HF) during hydrolysis can lead to the visible etching of standard borosilicate glass.[2]
-
Characteristic Odors: The faint smell of rotten eggs may indicate the formation of hydrogen sulfide (H₂S), a key hydrolysis byproduct.
-
NMR Spectroscopy: The appearance of new signals in ¹⁹F or ³¹P NMR spectra corresponding to hydrolysis products is a definitive sign of decomposition.
Q3: Can I use standard laboratory glassware for my reactions with this compound?
While standard borosilicate glassware can be used for short-term reactions, it is crucial to be aware that hot PSF₃ can react with glass.[2] More importantly, the hydrolysis byproduct, hydrofluoric acid (HF), will etch glass. For prolonged reactions, storage, or reactions at elevated temperatures, it is highly recommended to use apparatus made of or lined with HF-resistant materials such as polytetrafluoroethylene (PTFE) or other fluoropolymers. For standard benchtop synthesis, meticulously dried borosilicate glassware, often assembled and flame-dried under vacuum using a Schlenk line, is typically sufficient.[3][4]
Troubleshooting Guide: Preventing Hydrolysis of PSF₃
This guide provides a systematic approach to identifying and resolving issues related to the hydrolysis of this compound in your experimental workflow.
Issue 1: Low or No Product Yield in a Reaction Involving PSF₃
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Contaminated or Wet Solvents | 1. Use a freshly opened bottle of an anhydrous grade solvent. 2. For highly sensitive reactions, dry the solvent using an appropriate desiccant and distill it under an inert atmosphere immediately before use.[5][6] | Trace amounts of water in the solvent are often the primary culprit for PSF₃ hydrolysis. Standard "anhydrous" solvents may still contain sufficient moisture to degrade the reagent. |
| Moisture in Reagents | 1. Dry solid reagents in a vacuum oven. 2. Distill liquid reagents. 3. If using reagents that cannot be rigorously dried, consider the addition of a compatible in-situ water scavenger. | Reagents, especially hygroscopic ones, can introduce significant amounts of water into the reaction vessel. |
| Atmospheric Moisture | 1. Perform the reaction under a positive pressure of a dry, inert gas (e.g., argon or nitrogen) using a Schlenk line or in a glovebox.[7][8] 2. Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum) before use.[3] | PSF₃ is a gas and is highly reactive. Exposure to even ambient humidity can lead to rapid decomposition. |
| Generation of Acidic Byproducts | 1. Include a non-nucleophilic base, such as a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene), in the reaction mixture.[9][10] | The hydrolysis of PSF₃ produces HF, which can catalyze further decomposition and other side reactions. A proton sponge can scavenge these acidic protons without interfering with the primary reaction. |
Issue 2: Formation of Unidentified Byproducts or Precipitates
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Reaction with Basic Reagents/Conditions | 1. Avoid strongly basic conditions where possible. 2. If a base is required, use a sterically hindered, non-nucleophilic base like a proton sponge.[9][10] | Alkaline conditions dramatically accelerate the hydrolysis of PSF₃. |
| Reaction with Glassware | 1. For high-temperature or prolonged reactions, switch to PTFE or other fluoropolymer reaction vessels. | The formation of HF from trace hydrolysis can lead to the reaction of PSF₃ with the silicate in glass, forming silicon tetrafluoride and other byproducts.[2] |
| Disproportionation Reactions | 1. Avoid the use of nucleophilic fluoride sources (e.g., CsF) unless desired for a specific transformation. | Free fluoride ions can induce the disproportionation of PSF₃ into hexafluorophosphate ([PF₆]⁻) and dithiodifluorophosphate ([PS₂F₂]⁻) ions.[2] |
Experimental Protocols
Protocol 1: Rigorous Drying of Aprotic Solvents for PSF₃ Reactions
Objective: To prepare an aprotic solvent with minimal water content suitable for reactions with this compound.
Materials:
-
Aprotic solvent (e.g., acetonitrile, dichloromethane, THF)
-
Appropriate drying agent (see table below)
-
Schlenk flask and distillation apparatus
-
Inert gas source (argon or nitrogen)
Recommended Drying Agents for Common Solvents:
| Solvent | Recommended Primary Drying Agent | Incompatibilities/Notes |
| Acetonitrile | Calcium hydride (CaH₂) | Phosphorus pentoxide (P₄O₁₀) can cause polymerization. |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | Do not use sodium or potassium metal. |
| Tetrahydrofuran (THF) | Sodium/benzophenone ketyl | Distill immediately before use. Do not distill to dryness. |
| Toluene | Sodium/benzophenone ketyl | Distill immediately before use. Do not distill to dryness. |
Procedure:
-
Pre-drying (Optional but Recommended): If the solvent is not from a freshly opened anhydrous bottle, pre-dry it by stirring over activated 3Å or 4Å molecular sieves for 24 hours.[11]
-
Setup: Assemble a distillation apparatus using oven-dried glassware. Flame-dry the entire setup under vacuum using a Schlenk line and then backfill with a dry, inert gas.[3][4]
-
Addition of Drying Agent: Add the chosen drying agent to the distillation flask containing the solvent. For sodium/benzophenone, add small pieces of sodium and a small amount of benzophenone.
-
Reflux: Heat the solvent to a gentle reflux under a positive pressure of inert gas. For sodium/benzophenone, a deep blue or purple color indicates anhydrous conditions.
-
Distillation: Distill the solvent directly into a flame-dried Schlenk flask that is under a positive pressure of inert gas.
-
Storage: The freshly distilled solvent should be used immediately for the best results. If short-term storage is necessary, store it in the sealed Schlenk flask over activated molecular sieves under an inert atmosphere.
Protocol 2: General Procedure for a Reaction Using PSF₃ Under Anhydrous Conditions
Objective: To provide a general workflow for performing a reaction with PSF₃ while minimizing the risk of hydrolysis.
Materials:
-
Flame-dried Schlenk flasks and glassware
-
Dry, inert gas supply (argon or nitrogen) with a bubbler
-
Anhydrous, freshly distilled solvent
-
Dry reagents
-
PSF₃ gas cylinder with a regulator
-
Cannula and septa
-
Proton sponge (optional)
-
Scavenger for acidic gases in the exhaust (e.g., a bubbler with a dilute NaOH solution)
Procedure:
-
Glassware Preparation: Assemble the necessary glassware (e.g., Schlenk flask with a stir bar, condenser) and flame-dry all parts under vacuum. Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Addition of Solids: Add any solid reagents, including a proton sponge if used, to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Transfer the anhydrous, freshly distilled solvent to the reaction flask via a cannula.[4]
-
Addition of Liquid Reagents: Add any liquid reagents via a dry syringe.
-
Introduction of PSF₃: Cool the reaction mixture to the desired temperature (e.g., in an ice bath or dry ice/acetone bath). Slowly bubble a known amount of PSF₃ gas into the stirred reaction mixture through a needle or a gas dispersion tube. The amount of PSF₃ added can be monitored by mass difference of the cylinder or by using a mass flow controller.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, ¹⁹F NMR, ³¹P NMR). To take an aliquot for NMR analysis, use a dry syringe and transfer the sample to a dry NMR tube, which is then sealed under an inert atmosphere.
-
Workup: Upon completion, quench the reaction appropriately, being mindful of any unreacted PSF₃ and the acidic byproducts.
Protocol 3: Quantitative ¹⁹F NMR for Monitoring PSF₃ Hydrolysis
Objective: To quantify the extent of PSF₃ hydrolysis in a reaction mixture by ¹⁹F NMR.
Materials:
-
NMR spectrometer
-
Dry NMR tubes with sealable caps
-
Anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN)
-
Internal standard (e.g., 4,4'-difluorobenzophenone or another stable fluorinated compound with a distinct chemical shift)
-
Relaxation agent (e.g., chromium(III) acetylacetonate, Cr(acac)₃) (optional, but recommended for accurate quantification)[12]
Procedure:
-
Sample Preparation: In a glovebox or under a strong flow of inert gas, take a known volume or mass of the reaction mixture. Add a known amount of the internal standard. Dilute with the anhydrous deuterated solvent. For improved accuracy and reduced analysis time, a small amount of a relaxation agent can be added.[12]
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ of the signals of interest, to allow for full relaxation of the nuclei. This is crucial for accurate integration.[13]
-
Use a 90° pulse angle.
-
Decouple protons if necessary to simplify the spectrum.
-
-
Data Analysis:
-
Identify the signal for PSF₃ (a doublet due to P-F coupling).
-
Identify the signal for the fluoride ion (F⁻), a byproduct of hydrolysis. Its chemical shift will be highly dependent on the solvent and any complexing agents.
-
Integrate the signal for PSF₃ and the signal for the internal standard.
-
The percentage of remaining PSF₃ can be calculated relative to the internal standard. The presence and integration of the F⁻ signal can provide a direct measure of the extent of hydrolysis.
-
Visualizations
Diagram 1: Hydrolysis Pathway of this compound
Caption: The hydrolysis of PSF₃ proceeds via nucleophilic attack by water.
Diagram 2: Workflow for Anhydrous Reaction Setup
Caption: A typical workflow for setting up a moisture-sensitive reaction.
References
-
Qualitative and quantitative determination of fluoride ion concentration present in name brand dental products using 19F-NMR. American Chemical Society. (n.d.). [Link]
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Drying solvents - Sciencemadness Wiki. (2023, July 25). [Link]
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Drying agents and their compatibilities. Hive Stimulants. (n.d.). [Link]
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19Flourine NMR. (n.d.). University of Ottawa. [Link]
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Borys, A. P. (2023). An Illustrated Guide to Schlenk Line Techniques. Organic Process Research & Development, 27(2), 209-222. [Link]
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Ahrens, T., & Tlili, A. (2021). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]
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Okaru, A. O., Malm, M., & Sporrong, A. (2021). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal. [Link]
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Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. [Link]
- Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060–3065.
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Fluorine NMR. (n.d.). University of Washington. [Link]
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Krishnaswamy, G. (2018). Organophosphorous compounds. Slideshare. [Link]
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Borys, A. P. (n.d.). The Schlenk Line Survival Guide. [Link]
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Phosphorus pentoxide and calcium oxide are good drying agents, but they cannot be used to dry hydrogen chloride gas. Why?. (2018). Quora. [Link]
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Elschenbroich, C. (2006). Organometallics. Wiley-VCH. [Link]
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Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley. [Link]
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Hey-Hawkins, E., & Kudos, A. (Eds.). (2018). Synthesis of organic phosphorus compounds from elemental phosphorus. ResearchGate. [Link]
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Goral, M., et al. (2016). Synthesis of this compound 6(F). [Diagram]. ResearchGate. [Link]
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This compound - Wikipedia. (n.d.). [Link]
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Padma, D. K., Vijayalakshmi, S. K., & Vasudevamurthy, A. R. (1978). Reaction of this compound & Thiophosphoryl Chloride with Pyridine. Indian Journal of Chemistry Section A, 16A, 403-405. [Link]
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Filzen, T. S., & Taton, T. A. (2010). A colorimetric proton sponge. The Journal of organic chemistry, 75(20), 6977–6979. [Link]
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Fukal, J., et al. (2019). Structural Interpretation of the 31 P NMR Chemical Shifts in Thiophosphate and Phosphate; Key Effects due to Spin-Orbit and Explicit Solvent. Physical Chemistry Chemical Physics, 21(20), 10549-10562. [Link]
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Synthesis Workshop: The Schlenk Line Survival Guide with Dr. Andryj Borys (Episode 45). (2021, February 6). [Video]. YouTube. [Link]
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Schlenk tube- Reaction in inert condition. (2022, May 11). [Video]. YouTube. [Link]
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Schlenk Line Techniques and Cannulation Technique. (2015, August 11). [Video]. YouTube. [Link]
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Sýkora, J., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(20), 10549-10562. [Link]
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Kutt, A., et al. (2024). Phosphazenyl Phosphine Proton Sponges: Does the Proton-Chelating Effect Enhance Their Basicity?. International Journal of Molecular Sciences, 25(9), 5058. [Link]
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Cations Derived from Proton Sponge: Modification of Halide Ion Coordination Chemistry Through Intermolecular Interactions. (2025). MIT DSpace. [Link]
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Taton, T. A., & Filzen, T. S. (2010). A Colorimetric Proton Sponge. Figshare. [Link]
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Effective Removal of Fluorine Ions in Phosphoric Acid by Silicate Molecular Sieve Synthesized by Hexafluorosilicic acid. (2025). ResearchGate. [Link]
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Nichols, L. (2024). Drying Agents. Chemistry LibreTexts. [Link]
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Armarego, W. L. F., & Chai, C. L. L. (2012). Drying agents. ResearchGate. [Link]
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Padma, D. K., Vijayalakshmi, S., & Vasudevamurthy, A. R. (1977). Hydrolysis of this compound. Journal of Fluorine Chemistry, 9(3), 209-218. [Link]
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Thiophosphoryl chloride - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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Booth, H. S., & Cassidy, M. C. (1940). The Fluorination of Thiophosphoryl Trichloride. Journal of the American Chemical Society, 62(9), 2369–2372. [Link]
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Martis, M., et al. (2021). New insights into fluoride's role in MFI zeolites: unveiling the link between location and synthesis conditions. Inorganic Chemistry Frontiers, 8(19), 4496-4505. [Link]
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Applications of caged-designed proton sponges in base-catalyzed transformations. (2025). ResearchGate. [Link]
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4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. (n.d.). Organic Syntheses. [Link]
-
Jäger, E., et al. (2019). Synthesis of α-Fluorinated Phosphonoacetate Derivatives Using Electrophilic Fluorine Reagents: Perchloryl Fluoride versus 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate) (Selectfluor®). Molecules, 24(15), 2789. [Link]
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Influence of 3A molecular sieve on tetrahydrofuran (THF) hydrate formation. (2025). ResearchGate. [Link]
-
Zhang, Y., et al. (2019). Preparation of La(III), Fe(III) Modified Zeolite Molecular Sieves for the Removal of Fluorine from Water. Materials, 12(16), 2536. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Thiophosphoryl Fluoride Substitutions
Welcome to the technical support center for thiophosphoryl fluoride (PSF₃) chemistry. This guide is designed for researchers, scientists, and drug development professionals actively working with or considering the use of this compound in their synthetic endeavors. As a highly reactive electrophile, PSF₃ offers a gateway to novel thiophosphorylated compounds, but its handling and reaction optimization present unique challenges. This document provides in-depth, field-proven insights to navigate these complexities, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of this compound chemistry.
Q1: What is this compound (PSF₃), and why are its substitution reactions so challenging?
A: this compound is a colorless, toxic gas with a tetrahedral structure at the phosphorus atom.[1] It is a potent electrophile, making it a valuable reagent for introducing the P(=S)F₂ moiety. However, its high reactivity also leads to several challenges. The primary difficulty in its substitution chemistry is the complexity of the reaction pathways.[1] Nucleophilic substitution is often complicated by side reactions, particularly disproportionation, which can be induced by free fluoride ions.[1] Furthermore, PSF₃ is highly sensitive to moisture and heat, which can lead to hydrolysis and decomposition.[1][2]
Q2: What are the primary side reactions to be concerned about during a nucleophilic substitution on PSF₃?
A: The most significant side reaction is disproportionation . This occurs when free fluoride ions (which can be generated in situ or be present as impurities) react with PSF₃ to form more complex and often undesired anionic species, such as hexafluorophosphate ([PF₆]⁻) and dithiodifluorophosphate ([PS₂F₂]⁻).[1][3][4] For example, the reaction of PSF₃ with cesium fluoride (CsF) yields both Cs[PF₆] and CsPS₂F₂. This process consumes the starting material and complicates product purification. Another common issue is hydrolysis , as PSF₃ reacts with water, even slowly, to produce hydrogen sulfide (H₂S), phosphoric acid (H₃PO₄), and hydrofluoric acid (HF).[1][2]
Q3: What are the essential safety precautions for handling this compound?
A: this compound is a hazardous substance. It is a toxic gas that can spontaneously ignite in air, burning with a characteristic greyish-green flame.[1][2] All manipulations must be conducted in a well-ventilated fume hood, and the use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent both combustion and moisture-related side reactions. Due to its reactivity with water to form HF, appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, is mandatory.
Q4: How is this compound typically prepared?
A: Several methods exist for the synthesis of PSF₃. A common laboratory-scale preparation involves the fluorination of thiophosphoryl chloride (PSCl₃) using a fluoride source like sodium fluoride (NaF) in an aprotic solvent such as acetonitrile.[1][2] Other reported methods include heating arsenic trifluoride with PSCl₃ or the reaction of phosphorus pentasulfide (P₄S₁₀) with hydrogen fluoride (HF).[1][2]
Troubleshooting Guide: Common Experimental Issues
This section provides direct answers to specific problems you may encounter during your experiments.
Q1: My reaction yield is very low, or I'm recovering only starting material. What's going wrong?
A: Low conversion is a frequent issue and can stem from several sources.
-
Moisture Contamination: This is the most common culprit. PSF₃ readily reacts with trace water, leading to its decomposition.[1][5]
-
Solution: Ensure all glassware is rigorously oven- or flame-dried before use. Use anhydrous solvents and reagents. All transfers and the reaction itself should be performed under a dry, inert atmosphere (N₂ or Ar).
-
-
Nucleophile Inactivation: The substitution reaction generates one equivalent of hydrogen fluoride (HF) for every fluoride displaced. This HF can protonate your nucleophile (especially amines or basic alcohols), rendering it unreactive.
-
Solution: Incorporate a non-nucleophilic base into your reaction mixture to act as an acid scavenger. Common choices include triethylamine (NEt₃), diisopropylethylamine (DIPEA), or pyridine. The base should be dry and added cautiously.
-
-
Insufficient Reactivity: Your nucleophile may not be potent enough to react under the chosen conditions. Sterically hindered or electron-poor nucleophiles will react more slowly.
-
Solution: Consider increasing the reaction temperature. However, be aware that heating can also promote decomposition of PSF₃.[1] Alternatively, you may need to deprotonate your nucleophile first (e.g., using NaH for an alcohol) to increase its nucleophilicity before introducing PSF₃.
-
Q2: My crude NMR/Mass Spec shows multiple phosphorus-containing species, including salts like [PF₆]⁻. How can I prevent this?
A: The formation of multiple products, particularly complex fluorophosphate salts, is a clear indicator of the disproportionation side reaction.[1][3][4] This is especially prevalent in reactions with amines. For instance, the reaction of PSF₃ with dimethylamine produces not only the desired substituted product but also dimethylammonium salts of [PF₆]⁻ and [PS₂F₂]⁻.[4][6]
-
Causality: This pathway is initiated by the presence of free fluoride ions. These can arise from the HF byproduct reacting with your base or from impurities in your reagents.
-
Preventative Measures:
-
Controlled Stoichiometry: Carefully control the ratio of reagents. In some cases, using a slight excess of PSF₃ can minimize the relative concentration of species that promote disproportionation.
-
Order of Addition: Slowly add the nucleophile (or a mixture of the nucleophile and base) to a solution of PSF₃ at low temperature. This keeps the concentration of the nucleophile low at any given time, disfavoring side reactions.
-
Choice of Base: Use a bulky, non-nucleophilic base that effectively scavenges HF without promoting fluoride ion dissociation.
-
Solvent Choice: Aprotic, non-polar solvents can sometimes suppress the formation of ionic byproducts.
-
Q3: I'm attempting to substitute with a primary/secondary amine, and the reaction is messy and difficult to control. What is the best approach?
A: Aminolysis of PSF₃ is notoriously complex due to the basicity of the amine and the acidity of the HF byproduct, creating a system prone to the side reactions discussed above.[3][4][6]
-
Expert Recommendation: The key is rigorous acid management and temperature control.
-
Use a 2:1 Amine-to-PSF₃ Ratio: One equivalent of the amine acts as the nucleophile, while the second equivalent acts as the base to sequester the HF byproduct as an ammonium fluoride salt.
-
Alternatively, Use an External Base: A more controlled approach is to use one equivalent of your nucleophilic amine and at least one equivalent of a non-nucleophilic tertiary amine (e.g., NEt₃). This prevents your valuable primary/secondary amine from being consumed as a base.
-
Low Temperature: Begin the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly to room temperature. This helps to manage the exothermicity and reduce the rate of side reactions.
-
Troubleshooting Summary Table
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Moisture contamination.2. Nucleophile inactivation by HF.3. Insufficient nucleophile reactivity. | 1. Use anhydrous conditions (oven-dried glass, dry solvents, inert atmosphere).2. Add a non-nucleophilic base (e.g., NEt₃, DIPEA).3. Increase temperature cautiously or pre-deprotonate the nucleophile. |
| Multiple P-F Byproducts | Disproportionation initiated by free fluoride ions. | 1. Control stoichiometry carefully.2. Use slow, low-temperature addition of the nucleophile.3. Choose an appropriate non-nucleophilic base and aprotic solvent. |
| Uncontrolled Aminolysis | Reaction of amine with HF byproduct; complex salt formation. | 1. Use a 2:1 ratio of amine:PSF₃ or 1:1 ratio with an external base (NEt₃).2. Perform the reaction at low temperatures (-78 °C to RT). |
| Product Decomposition | PSF₃ is thermally unstable; product may also be unstable. | 1. Maintain low reaction temperatures.2. Avoid prolonged heating during reaction or purification. |
Key Experimental Protocols & Methodologies
Protocol 1: General Synthesis of an Aminothiophosphoryl Difluoride (R₂N-P(=S)F₂)
This protocol outlines a controlled method for the monosubstitution of PSF₃ with a secondary amine, minimizing side reactions.
Materials & Reagents:
-
This compound (PSF₃)
-
Secondary Amine (e.g., Dimethylamine, 2.0 M solution in THF)
-
Triethylamine (NEt₃), freshly distilled from CaH₂
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Dry ice/acetone bath
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a gas inlet for argon/nitrogen, a low-temperature thermometer, and a septum.
-
Inerting: Purge the entire system with dry argon or nitrogen for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Reagent: Cool the flask to -78 °C using a dry ice/acetone bath. Condense a known amount of this compound (PSF₃) gas into the flask or add a solution of PSF₃ in an anhydrous solvent. Alternatively, dissolve 1.0 equivalent of the starting PSF₃ in anhydrous diethyl ether (20 mL).
-
Nucleophile Preparation: In a separate dry flask under inert atmosphere, prepare a solution of the secondary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether (10 mL).
-
Slow Addition: Using a syringe pump, add the amine/triethylamine solution dropwise to the cold, stirring solution of PSF₃ over 1-2 hours. It is critical to maintain the internal temperature below -70 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour. Then, slowly warm the mixture to room temperature and let it stir overnight.
-
Work-up: A white precipitate (triammonium hydrochloride) will form. Filter the mixture through a pad of Celite under an inert atmosphere. Rinse the precipitate with additional anhydrous diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel, using a non-polar eluent system.
Visualizing Reaction Pathways and Troubleshooting
Diagrams can clarify complex relationships. The following are rendered in DOT language for precise visualization.
Diagram 1: Core Reaction Pathways
This diagram illustrates the desired nucleophilic substitution pathway versus the detrimental disproportionation side reaction.
Sources
Technical Support Center: Troubleshooting Unexpected Results in Thiophosphoryl Fluoride Chemistry
Welcome to the Technical Support Center for Thiophosphoryl Fluoride (SPF₃) Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results in your synthetic endeavors.
Introduction: The Double-Edged Sword of this compound's Reactivity
This compound (SPF₃) is a valuable building block in medicinal chemistry and materials science due to its ability to introduce the thiophosphoryl group (-P(S)F₂) into molecules. However, its high electrophilicity and sensitivity to moisture can lead to a variety of unexpected side reactions and inconsistent outcomes. This guide is structured to provide you with the expertise and field-proven insights necessary to anticipate, diagnose, and resolve these common challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, reactivity, and storage of this compound and its derivatives.
Q1: My reaction with this compound is giving a complex mixture of products. What are the most likely side reactions?
A1: The most common side reactions in SPF₃ chemistry stem from its high reactivity and sensitivity to trace amounts of water or nucleophilic impurities. The primary culprits are:
-
Hydrolysis: SPF₃ reacts with water to form a cascade of products, including thiophosphoryl di- and monofluoridates, and ultimately thiophosphoric acid and hydrogen fluoride (HF). This not only consumes your reagent but also introduces acidic byproducts that can catalyze further unwanted reactions.[1]
-
Disproportionation: In the presence of fluoride ions (which can be generated from hydrolysis or as a byproduct of substitution reactions), SPF₃ can undergo disproportionation to form hexafluorophosphate ([PF₆]⁻) and dithiodifluorophosphate ([PS₂F₂]⁻) salts.[2] This is a particularly common issue when using fluoride-based reagents or in reactions with amines.
-
Over-substitution: With highly nucleophilic reagents, it's possible to displace more than one fluoride atom, leading to a mixture of mono-, di-, and tri-substituted products.
Q2: How can I minimize moisture in my this compound reactions?
A2: Rigorous exclusion of water is critical for success. Here are some key practices:
-
Glassware: All glassware should be oven-dried at a minimum of 120 °C for several hours and cooled under a stream of dry, inert gas (e.g., argon or nitrogen).
-
Solvents and Reagents: Use freshly distilled, anhydrous solvents. Reagents should be dried according to standard laboratory procedures. Molecular sieves can be added to the reaction vessel to scavenge any residual moisture.
-
Inert Atmosphere: Conduct all manipulations under a positive pressure of an inert gas. A well-maintained glovebox is ideal, but a Schlenk line setup is also effective.
Q3: What are the best analytical techniques for monitoring the progress of my this compound reaction?
A3: A combination of spectroscopic techniques is recommended for a comprehensive understanding of your reaction's progress:
-
¹⁹F NMR Spectroscopy: This is arguably the most powerful tool for monitoring SPF₃ reactions. The fluorine signals are highly sensitive to the electronic environment around the phosphorus center, allowing for clear differentiation between starting material, intermediates, and products.
-
³¹P NMR Spectroscopy: This technique provides complementary information to ¹⁹F NMR. The chemical shift of the phosphorus nucleus is indicative of its oxidation state and coordination environment.
-
In-situ IR Spectroscopy (e.g., ReactIR™): This technique can be invaluable for tracking the disappearance of starting materials and the appearance of products in real-time, providing kinetic information without the need for sampling.[3][4][5][6]
Q4: What are the key safety precautions when working with this compound?
A4: this compound and its derivatives are hazardous and must be handled with extreme care in a well-ventilated fume hood.
-
Toxicity: SPF₃ is a toxic gas that can cause severe respiratory irritation. Many of its derivatives are also toxic.
-
Corrosivity: Hydrolysis of SPF₃ produces hydrogen fluoride (HF), which is highly corrosive and can cause severe burns.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (consider double-gloving), safety goggles, and a lab coat.
-
Quenching and Disposal: Have a quenching solution (e.g., a solution of sodium hydroxide in isopropanol and water) readily available to neutralize any spills and for decontaminating glassware.[7] All waste must be disposed of as hazardous chemical waste according to your institution's guidelines.[8][9][10]
Part 2: Common Troubleshooting Scenarios
This section provides a structured approach to diagnosing and resolving specific issues you may encounter during your experiments.
Scenario 1: Low or No Product Formation
Symptom: ¹⁹F and/or ³¹P NMR analysis of the crude reaction mixture shows predominantly unreacted starting material.
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for low or no product formation.
Scenario 2: Formation of Multiple Products
Symptom: NMR analysis reveals the desired product along with several other phosphorus- and fluorine-containing species.
Root Cause Analysis and Solutions:
| Observed Byproduct Signature (NMR) | Likely Cause | Recommended Action |
| ¹⁹F NMR: Broad singlet around -125 ppm. ³¹P NMR: Signal for [PF₆]⁻ (septet, ~ -145 ppm). | Disproportionation due to excess fluoride ions. | Use a non-fluoride base (e.g., a hindered amine like triethylamine). Add the nucleophile slowly to minimize local excesses. |
| ¹⁹F & ³¹P NMR: Multiple signals corresponding to di- and tri-substituted products. | Over-substitution of fluoride atoms. | Use a stoichiometric amount of the nucleophile. Perform the reaction at a lower temperature to control reactivity. |
| ¹⁹F NMR: Appearance of new P-F signals with different coupling constants. ³¹P NMR: Signals shifting downfield from the starting material. | Hydrolysis of SPF₃ or the product. | Rigorously dry all solvents and reagents. Perform the reaction under a strictly inert atmosphere. |
Part 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments in this compound chemistry.
Protocol 1: Synthesis of N,N-Dimethylaminothiophosphoryl Difluoride
This protocol details the synthesis of a common aminothiophosphoryl difluoride derivative.
Materials:
-
This compound (SPF₃)
-
Dimethylamine (2.0 M solution in THF)
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Schlenk flask and line
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a dropping funnel, and a septum. Dry the apparatus thoroughly under vacuum while heating with a heat gun, then cool under a positive pressure of argon.
-
Reagent Addition: Charge the flask with anhydrous diethyl ether. Cool the flask to -78 °C using a dry ice/acetone bath. Slowly bubble a known amount of this compound gas through the solvent.
-
Nucleophilic Addition: Add the dimethylamine solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2 hours. Monitor the reaction progress by withdrawing aliquots for ¹⁹F and ³¹P NMR analysis.
-
Workup and Purification: Upon completion, filter the reaction mixture to remove any precipitated salts. The filtrate can be concentrated under reduced pressure. The crude product can be purified by vacuum distillation to yield N,N-dimethylaminothiophosphoryl difluoride as a colorless liquid.
Protocol 2: Analytical Monitoring of a this compound Reaction by NMR
This protocol outlines the steps for preparing and analyzing an NMR sample from a moisture-sensitive reaction.
Procedure:
-
Sample Preparation: Under an inert atmosphere, withdraw an aliquot of the reaction mixture using a dry syringe.
-
Quenching (optional but recommended for safety): If the reaction is highly reactive, quench the aliquot by adding it to a small volume of a deuterated solvent containing a mild quenching agent (e.g., a hindered alcohol).
-
NMR Tube Preparation: Transfer the quenched aliquot to a dry NMR tube. For quantitative analysis, a known amount of an internal standard (e.g., trifluorotoluene for ¹⁹F NMR) can be added.
-
Data Acquisition: Acquire ¹⁹F and ³¹P NMR spectra. For quantitative ¹⁹F NMR, ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest).
Typical NMR Data for Common Species:
| Compound | ¹⁹F Chemical Shift (ppm vs. CFCl₃) | ³¹P Chemical Shift (ppm vs. H₃PO₄) | ¹J(P-F) (Hz) |
| SPF₃ | ~ +35 | ~ +70 | ~ 1100 |
| R₂N-P(S)F₂ | ~ +40 to +60 | ~ +60 to +80 | ~ 1000-1100 |
| [PF₆]⁻ | ~ -70 | ~ -145 (septet) | ~ 710 |
| [PS₂F₂]⁻ | ~ +20 | ~ +90 (triplet) | ~ 950 |
Part 4: Visualization of Key Concepts
Reaction Pathway for Amination of this compound
Caption: Key reaction pathways in the amination of this compound.
References
- Padma, D. K., Vijayalakshmi, S. K., & Vasudevamurthy, A. R. (1977). Reaction of this compound & Thiophosphoryl Chloride with Pyridine. Indian Journal of Chemistry, 15A, 945-947.
-
Homer, J. A., Sun, S., Koelln, R. A., & Moses, J. E. (2024). Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry. STAR Protocols, 5(1), 102824. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- Padma, D. K., Vijayalakshmi, S. K., & Vasudevamurthy, A. R. (1977). Hydrolysis of this compound. Journal of Fluorine Chemistry, 9(3), 209-218.
-
Minitab. (n.d.). Using 19F NMR and two-level factorial design to explore thiol-fluoride substitution in hexafluorobenzene and its application in peptide stapling and cyclisation. Retrieved from [Link]
- Leadbeater, N. E., & McGowan, C. (2004). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy.
- Homer, J. A., Sun, S., Koelln, R. A., & Moses, J. E. (2024). Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry. STAR Protocols, 5(1), 102824.
-
University of Southern Denmark. (n.d.). Disposal of chemical waste at FKF. Retrieved from [Link]
-
Mettler Toledo. (2016, September 2). In Situ FTIR Reaction Monitoring [Video]. YouTube. [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
- Kapicka, L., Dastych, D., Richterová, V., Alberti, M., & Kubácek, P. (2005). Analysis and calculation of the 31P and 19F NMR spectra of hexafluorocyclotriphosphazene. Magnetic Resonance in Chemistry, 43(4), 294-301.
- Albericio, F., & Giraud, M. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.
-
DiMagno, S. G. (2005). ANHYDROUS FLUORIDE SALTS AND REAGENTS AND METHODS FOR THEIR PRODUCTION. UNL Digital Commons. [Link]
- Czarnota, J., & Koodyn, A. (2022). Management of Solid Waste Containing Fluoride—A Review.
- Zhang, Y., Wang, Y., Zhang, Y., & Li, H. (2018). In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. Analytical Methods, 10(36), 4429-4435.
- Znidar, D., Dallinger, D., & Kappe, C. O. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Organic Process Research & Development, 26(2), 169-180.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sdunet.dk [sdunet.dk]
- 10. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of Thiophosphoryl Fluoride for Prolonged Storage
Welcome to the technical support center for thiophosphoryl fluoride (SPF3). This guide is designed for researchers, scientists, and drug development professionals who handle this highly reactive compound. Given the inherent instability of this compound, this document provides in-depth guidance on its safe storage, handling, and troubleshooting to ensure its integrity over time. The information presented here is synthesized from established chemical principles and best practices for managing reactive inorganic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
A1: this compound (SPF3) is a colorless, toxic gas with the chemical formula PSF3.[1] Its high reactivity stems from the electrophilic nature of the phosphorus atom and the lability of the phosphorus-sulfur and phosphorus-fluorine bonds. It is particularly susceptible to nucleophilic attack and hydrolysis.
Q2: What are the primary degradation pathways for this compound during storage?
A2: The primary degradation pathways for SPF3 are:
-
Hydrolysis: Reaction with even trace amounts of moisture will lead to the formation of hydrogen fluoride (HF), phosphoric acid, and hydrogen sulfide (H2S).[1]
-
Thermal Decomposition: At elevated temperatures, SPF3 can decompose into other phosphorus-sulfur-fluorine compounds.
-
Reaction with Container Materials: SPF3, and more significantly its hydrolysis product HF, can react with certain materials, especially those containing silica, such as glass.
Q3: Are there any known chemical stabilizers or inhibitors for this compound?
A3: Currently, there are no commercially available or academically documented specific chemical stabilizers or inhibitors for the prolonged storage of this compound. The primary strategy for maintaining its purity is to store it under conditions that minimize its decomposition pathways. This involves stringent control of the storage environment and the use of compatible materials.
Q4: What are the immediate signs of this compound decomposition?
A4: Signs of decomposition include:
-
A noticeable decrease in the pressure of the gas cylinder over time, which is not attributable to temperature changes.
-
The presence of a foul odor, which could indicate the formation of hydrogen sulfide.
-
Corrosion or etching of the storage container, particularly if it is made of an incompatible material.
-
Inconsistent or poor results in your experiments when using the stored SPF3.
Q5: How should I handle a suspected leak of this compound?
A5: Due to its toxicity and reactivity, a suspected leak should be treated as an emergency. Evacuate the area immediately and ensure proper ventilation. Do not attempt to clean up the leak without appropriate personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA) and chemical-resistant clothing. Contact your institution's environmental health and safety department for guidance on handling hazardous gas leaks.
Troubleshooting Guide
This section provides a structured approach to common problems encountered during the storage and use of this compound.
Issue 1: Rapid Pressure Drop in the SPF3 Cylinder
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Leak in the cylinder valve or connection | 1. Check all connections with a compatible leak detection solution (e.g., Snoop®). 2. If a leak is detected at the connection, tighten it carefully. 3. If the leak persists or is from the valve itself, do not attempt to fix it. Move the cylinder to a well-ventilated fume hood or designated gas cabinet and contact the supplier immediately. | A physical leak is the most common cause of a rapid pressure drop. Ensuring a secure and properly sealed connection is critical for safety and to prevent loss of the reagent. |
| Decomposition due to contamination | 1. If no leak is found, the pressure drop may be due to the consumption of SPF3 gas through reactions with contaminants inside the cylinder. 2. Note the date of manufacture and any previous usage. 3. If decomposition is suspected, it is advisable to assume the purity is compromised and to obtain a new cylinder. | Contaminants such as moisture can lead to a chemical reaction that consumes the SPF3, resulting in a decrease in pressure. This is a sign of significant degradation of the product. |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Partial hydrolysis of SPF3 | 1. Verify the integrity of your gas handling system to ensure no moisture is being introduced. 2. Purge the lines with a dry, inert gas (e.g., argon or nitrogen) before introducing SPF3. 3. Consider passing the SPF3 gas through a drying agent, such as a column of phosphorus pentoxide, before use. | The presence of hydrolysis byproducts like HF can significantly alter the reactivity of your system, leading to inconsistent or unexpected outcomes. |
| Reaction with incompatible materials | 1. Review the materials of your reaction vessel and gas handling equipment. 2. Ensure all materials are compatible with both SPF3 and potential byproducts like HF. 3. Switch to more inert materials if necessary (see Table 1). | Reactive materials can be consumed or can catalyze undesired side reactions, leading to variability in your experimental results. |
Diagram: Decomposition Pathway of this compound
Caption: Major degradation pathways of this compound.
Storage and Handling Protocols
To ensure the prolonged stability of this compound, strict adherence to proper storage and handling protocols is essential.
Recommended Storage Conditions
-
Temperature: Store cylinders in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. A temperature range of 2-8 °C is recommended.
-
Atmosphere: this compound is highly reactive with air and moisture.[1] Cylinders should be stored in a dry, inert atmosphere. For laboratory use, a dedicated gas cabinet with an inert gas purge is advisable.
-
Cylinder Orientation: Store cylinders upright and securely fastened to a wall or cylinder stand.
Material Compatibility
The choice of materials for storage containers and handling equipment is critical to prevent reactions and maintain the purity of this compound.
Table 1: Material Compatibility with this compound
| Material | Compatibility | Rationale |
| Metals | ||
| Stainless Steel (316, 304) | Good | Forms a passive fluoride layer that resists further corrosion. |
| Monel®/Inconel® | Excellent | Highly resistant to both dry and wet fluorine-containing compounds. |
| Aluminum | Poor | Can be attacked by fluorides, especially in the presence of moisture. |
| Plastics & Elastomers | ||
| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert to a wide range of reactive chemicals, including SPF3 and HF. |
| Perfluoroalkoxy (PFA) | Excellent | Similar to PTFE with better clarity and flexibility. |
| Polyvinylidene fluoride (PVDF) | Good | Offers good resistance but may have limitations at elevated temperatures. |
| Glass | Not Recommended for Long-Term Storage | Susceptible to attack by hydrogen fluoride, a hydrolysis byproduct. |
| Other Materials | ||
| Calcium Oxide (CaO) | Good for purification | Can be used to remove impurities like SiF4 and PF3 from SPF3.[1] |
Experimental Protocols
Protocol 1: Purity Assessment of Stored this compound
Objective: To determine the purity of a stored sample of this compound using Fourier-Transform Infrared (FTIR) Spectroscopy.
Materials:
-
FTIR spectrometer with a gas cell
-
Vacuum line
-
Cylinder of stored this compound
-
Cylinder of high-purity nitrogen or argon
Procedure:
-
Ensure the gas cell and all connecting lines are clean and dry.
-
Evacuate the gas cell and the lines to a pressure below 1 mbar.
-
Backfill the system with dry nitrogen or argon and re-evacuate. Repeat this purge cycle three times.
-
Carefully introduce a small amount of this compound gas from the cylinder into the gas cell to a pressure of approximately 10-20 mbar.
-
Record the infrared spectrum from 4000 to 400 cm-1.
-
Compare the obtained spectrum with a reference spectrum of pure this compound. The characteristic vibrational bands for SPF3 are at approximately 983, 951, 698, 442, 404, and 275 cm-1.[1]
-
Look for the presence of impurity peaks, such as the broad absorption band for water (around 3700-3500 cm-1) or characteristic peaks of potential decomposition products.
Diagram: Workflow for Handling this compound
Sources
Technical Support Center: Purification of Commercial Thiophosphoryl Fluoride (PSF₃)
Welcome to the technical support center for the purification of commercial thiophosphoryl fluoride (PSF₃). This guide is designed for researchers, scientists, and drug development professionals who require high-purity PSF₃ for their experimental work. Commercial grades of PSF₃ often contain impurities that can interfere with sensitive reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during the purification process.
Introduction to this compound and Its Impurities
This compound is a colorless, toxic, and spontaneously flammable gas at standard conditions.[1] It serves as a valuable reagent in various chemical syntheses. However, its synthetic routes and inherent reactivity can lead to the presence of several impurities in commercial batches. Understanding these impurities is the first step toward effective removal.
Common synthetic methods for PSF₃ include the fluorination of thiophosphoryl chloride (PSCl₃) and high-pressure reactions involving phosphorus trifluoride (PF₃).[1][2] These processes can result in a range of byproducts and unreacted starting materials.
Table 1: Common Impurities in Commercial this compound and Their Boiling Points
| Compound | Formula | Boiling Point (°C) |
| This compound | PSF₃ | -52.2 [1] |
| Phosphoryl Fluoride | POF₃ | -39.7[3] |
| Phosphorus Trifluoride | PF₃ | -101.8 |
| Silicon Tetrafluoride | SiF₄ | -90.3 (sublimes) |
| Hydrogen Sulfide | H₂S | -60 |
| Hydrogen Fluoride | HF | 19.5 |
| Thiophosphoryl Chloride Difluoride | PSF₂Cl | 6.3[2] |
| Thiophosphoryl Dichloride Monofluoride | PSFCl₂ | 64.7[2] |
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of PSF₃.
Issue 1: Incomplete Removal of Volatile Impurities by Distillation
Question: I've performed a fractional distillation of my crude PSF₃, but I'm still observing impurities with lower boiling points, such as phosphorus trifluoride (PF₃), in my final product. What's going wrong?
Answer: This is a common challenge due to the close boiling points of some impurities with PSF₃ and the formation of azeotrope-like mixtures. Here’s a breakdown of potential causes and solutions:
-
Causality: Simple distillation is often insufficient to separate components with very close boiling points. The efficiency of a distillation column is determined by its number of theoretical plates. A low number of theoretical plates will result in poor separation. Additionally, PF₃ can be particularly difficult to remove completely due to its high volatility.
-
Troubleshooting Protocol:
-
Column Efficiency: Ensure you are using a high-efficiency fractionation column, such as a spinning band distillation column or a column packed with a suitable material (e.g., Vigreux indentations or structured packing) to increase the number of theoretical plates.
-
Reflux Ratio: Optimize the reflux ratio. A higher reflux ratio (the ratio of the amount of liquid returned to the column to the amount of liquid removed as distillate) generally leads to better separation but increases the distillation time. Start with a higher reflux ratio and gradually decrease it to find the optimal balance between purity and yield.
-
Temperature Control: Precise temperature control at the distillation head is critical. A stable temperature indicates that a pure fraction is being collected. Fluctuations suggest a mixture is distilling.
-
Pre-treatment: Consider a pre-treatment step to remove specific impurities. For instance, PF₃ can be removed by passing the gas through a trap containing calcium oxide (CaO), which reacts with PF₃ but not PSF₃.[1]
-
Experimental Workflow: Fractional Distillation of PSF₃
Caption: Fractional Distillation Workflow for PSF₃ Purification.
Issue 2: Presence of Acidic Impurities (HF, H₂S) After Purification
Question: My purified PSF₃ is showing signs of acidity, and I suspect the presence of hydrogen fluoride (HF) and/or hydrogen sulfide (H₂S). How can I effectively remove these?
Answer: Acidic impurities are common due to the hydrolysis of PSF₃ or as byproducts from certain synthetic routes.[1] Their removal is crucial as they can catalyze the decomposition of PSF₃ and interfere with downstream reactions.
-
Causality:
-
Hydrogen Fluoride (HF): Often results from the reaction of PSF₃ with trace moisture.
-
Hydrogen Sulfide (H₂S): Can be a byproduct of the synthesis, especially in reactions involving P₄S₁₀ and HF.[1]
-
-
Troubleshooting Protocol: Chemical Scrubbing
-
Alkali Scrubbing: Pass the crude PSF₃ gas through a scrubbing solution. A common and effective method is to use an alkali solution, which will neutralize and remove acidic gases.[1] However, care must be taken as strong alkali can also react with PSF₃. A dilute, cooled solution is recommended.
-
Solid Adsorbents: Utilize a packed bed of a solid adsorbent. Materials like activated carbon, zeolites, or silica gel can be effective for removing various impurities, including acidic gases.[4][5] Biochar has also been explored as a low-cost adsorbent for acid gases.[4] The choice of adsorbent will depend on the specific impurities present.
-
Metal Oxide Sorbents: Metal oxides can be used for the removal of acid gases.[4] For example, passing the gas stream over heated calcium oxide (CaO) can effectively remove SiF₄ and PF₃.[1]
-
Workflow: Chemical Scrubbing of Acidic Impurities
Caption: Chemical Scrubbing Workflow for Acid Gas Removal.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when purifying PSF₃?
A1: this compound is a highly hazardous material.
-
Toxicity and Flammability: It is toxic and spontaneously ignites in air, burning with a cool, greyish-green flame.[1][6] All manipulations must be carried out in a well-ventilated fume hood or a glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.
-
Handling Leaks: In case of a leak, evacuate the area immediately. PSF₃ reacts with moisture in the air to produce toxic and corrosive byproducts like HF and H₂S.[1]
-
Disposal: Unused PSF₃ and reaction byproducts must be neutralized before disposal. This can be done by slowly bubbling the gas through a stirred, cooled alkaline solution.
Q2: How can I analyze the purity of my this compound?
A2: Several analytical techniques can be employed to assess the purity of PSF₃.
-
Gas Chromatography (GC): This is a powerful technique for separating and quantifying volatile impurities. A gas sampling valve is used to introduce the sample into the GC system.
-
Infrared (IR) Spectroscopy: The IR spectrum of PSF₃ has characteristic absorption bands that can be used for identification and to detect the presence of impurities with distinct IR spectra, such as POF₃ or SiF₄.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ³¹P NMR are invaluable for identifying fluorine- and phosphorus-containing species. The chemical shifts and coupling constants are unique for each compound, allowing for unambiguous identification and quantification of impurities.
-
Mass Spectrometry (MS): Can be used to determine the molecular weight of the components in the gas and to identify impurities based on their fragmentation patterns.
Q3: What are the ideal storage conditions for purified PSF₃?
A3: High-purity PSF₃ should be stored in a cool, dry, well-ventilated area away from sources of ignition and moisture. It should be stored in cylinders made of materials compatible with anhydrous PSF₃, such as stainless steel. The storage area should be equipped with appropriate gas detection and alarm systems.
Q4: Can moisture affect the purification process?
A4: Absolutely. Moisture is highly detrimental. PSF₃ reacts slowly with water to produce hydrogen sulfide, phosphoric acid, and hydrofluoric acid.[1] This not only introduces new impurities but also degrades the desired product. All glassware and transfer lines must be scrupulously dried before use, and the entire purification should be conducted under an inert atmosphere.
References
-
This compound - Wikipedia. (n.d.). Retrieved from [Link]
-
A review on common adsorbents for acid gases removal: Focus on biochar - IDEAS/RePEc. (n.d.). Retrieved from [Link]
-
Reaction of this compound & Thiophosphoryl Chloride with Pyridine. (n.d.). Retrieved from [Link]
-
Sorbents for the Capture of CO2 and Other Acid Gases: A Review | Industrial & Engineering Chemistry Research - ACS Publications. (2021). Retrieved from [Link]
-
Selective adsorption of acidic gases from ternary mixture by acetate- and sulfonate-based ionic liquids at molecular level - NIH. (n.d.). Retrieved from [Link]
-
Gas adsorption technologies - AIR JET. (n.d.). Retrieved from [Link]
-
Absorption-Based Optimization Technologies for Acid Gas Removal Units: A Review of Recent Trends and Challenges - MDPI. (n.d.). Retrieved from [Link]
-
ANALYTICAL METHODS. (n.d.). Retrieved from [Link]
-
The Fluorination of Thiophosphoryl Trichloride - ACS Publications. (n.d.). Retrieved from [Link]
-
What are the commonly used chemical agents for phosphorus removal in wastewater treatment? - AIERFUKE. (2025). Retrieved from [Link]
-
Hydrolysis of this compound - Semantic Scholar. (1977). Retrieved from [Link]
-
Synthesis of this compound 6(F). - ResearchGate. (n.d.). Retrieved from [Link]
-
Phosphoryl fluoride - Wikipedia. (n.d.). Retrieved from [Link]
-
This compound | Wikipedia audio article - YouTube. (2018). Retrieved from [Link]
-
Phosphorus Treatment and Removal Technologies - Minnesota Pollution Control Agency. (n.d.). Retrieved from [Link]
-
Chemical phosphorus removal - Wikipedia. (n.d.). Retrieved from [Link]
- US5527517A - Liquid scrubbing of gas-phase contaminants - Google Patents. (n.d.).
-
The Fluoride Anion-Catalyzed Sulfurization of Thioketones with Elemental Sulfur Leading to Sulfur-Rich Heterocycles: First Sulfurization of Thiochalcones - MDPI. (2021). Retrieved from [Link]
-
Phosphorothioic trifluoride | F3PS | CID 137585 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Wafer Air Scrubbers - Advanced Air Technologies. (n.d.). Retrieved from [Link]
-
Chemistry of phosphorus fluorides. Part 111. The reaction of thiophosphoryl - Canadian Science Publishing. (n.d.). Retrieved from [Link]
-
Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio - ResearchGate. (2025). Retrieved from [Link]
-
The Fluorination of Phosphoryl Trichloride - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Molecular structures of phosphoryl fluoride, phosphoryl chloride, and thiophosphoryl chloride studied by gas electron diffraction | Inorganic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Mastering the Reactivity of Thiophosphoryl Fluoride (SPF₃)
Welcome to the technical support center for thiophosphoryl fluoride (SPF₃). This guide is designed for researchers, scientists, and professionals in drug development who are looking to harness the unique reactivity of this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you control the reactivity of SPF₃ and achieve your desired synthetic outcomes with confidence and safety.
This compound is a highly reactive gas that serves as a valuable building block for introducing the P(S)F₂ moiety into molecules, a functional group of increasing interest in medicinal chemistry and materials science. However, its reactivity can be challenging to control, often leading to undesired side products. This guide will equip you with the knowledge to navigate these challenges.
Understanding the Core Reactivity of this compound
This compound's reactivity is dominated by the electrophilicity of the phosphorus atom, making it susceptible to nucleophilic attack. However, the reaction pathways are often complicated by the high reactivity of the P-F bond and the potential for side reactions.
A critical aspect to grasp is the propensity of SPF₃ to undergo disproportionation in the presence of free fluoride ions. This reaction leads to the formation of hexafluorophosphate ([PF₆]⁻) and dithiodifluorophosphate ([PS₂F₂]⁻) salts, which can significantly reduce the yield of the desired substitution product.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, providing explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Substituted Product
-
Possible Cause A: Moisture Contamination. this compound is extremely sensitive to moisture, leading to rapid hydrolysis to thiophosphoric acid and hydrogen fluoride (HF).[2] The generated HF can further catalyze decomposition and other side reactions.
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. Use anhydrous solvents, and handle all reagents under a strictly inert atmosphere (e.g., argon or nitrogen).
-
-
Possible Cause B: Disproportionation Side Reactions. As mentioned, free fluoride ions can trigger the disproportionation of SPF₃.[1][2] This is a common issue when using nucleophiles that can generate fluoride ions or when there are fluoride impurities in the reaction mixture.
-
Solution:
-
Use a Fluoride Scavenger: The addition of a mild Lewis acid that can act as a fluoride scavenger, such as a silylating agent (e.g., trimethylsilyl chloride - TMSCl), can help to trap free fluoride ions and suppress disproportionation.
-
Strict Stoichiometric Control: Carefully control the stoichiometry of your nucleophile. An excess of a fluoride-containing nucleophile can exacerbate the issue.
-
-
-
Possible Cause C: Inadequate Temperature Control. Reactions with SPF₃ are often exothermic. A rapid increase in temperature can lead to uncontrolled side reactions and decomposition.
-
Solution: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and ensure efficient stirring. Add the nucleophile or SPF₃ slowly to the reaction mixture to maintain a controlled temperature profile.
-
Issue 2: Formation of Multiple Products
-
Possible Cause A: Over-substitution. Strong or unhindered nucleophiles can react with the initially formed monosubstituted product to give di- or tri-substituted products.
-
Solution:
-
Control Stoichiometry: Use a 1:1 or slight excess of SPF₃ to the nucleophile to favor monosubstitution.
-
Slow Addition: Add the nucleophile dropwise to the SPF₃ solution to maintain a low concentration of the nucleophile.
-
Low Temperature: Running the reaction at a reduced temperature can significantly improve selectivity for monosubstitution.
-
-
-
Possible Cause B: Isomerization or Rearrangement of Products. Depending on the nature of your nucleophile and the reaction conditions, the initial product may undergo further transformations.
-
Solution: Monitor the reaction progress by techniques like ¹⁹F or ³¹P NMR to identify the formation of intermediates and byproducts. Adjusting the reaction time and temperature can help to isolate the desired product before it converts to other species.
-
Issue 3: Sluggish or Incomplete Reaction
-
Possible Cause A: Low Nucleophilicity of the Substrate. Sterically hindered or electronically deactivated nucleophiles may react slowly with SPF₃.
-
Solution:
-
Increase Reaction Temperature: Gradually increase the temperature after the initial low-temperature addition. Monitor the reaction closely for the onset of side reactions.
-
Use a Catalyst: The use of a mild Lewis acid catalyst can enhance the electrophilicity of the phosphorus atom in SPF₃ and promote the reaction with weaker nucleophiles.
-
Solvent Effects: The choice of solvent can influence the reaction rate. A more polar aprotic solvent may be beneficial, but always ensure it is rigorously dried.
-
-
-
Possible Cause B: Poor Solubility of Reagents. If your nucleophile has poor solubility at low temperatures, the reaction will be slow.
-
Solution: Choose a solvent in which all reactants are sufficiently soluble at the desired reaction temperature. A co-solvent system may be necessary in some cases.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound?
A1: this compound is a toxic, corrosive gas that is spontaneously flammable in air.[2] All manipulations must be conducted in a well-ventilated fume hood. A robust inert atmosphere technique (e.g., Schlenk line or glovebox) is mandatory. Personal protective equipment (PPE), including safety glasses, a face shield, a flame-retardant lab coat, and appropriate gloves, must be worn. Have a dry powder fire extinguisher (Class D for reactive metals, though ABC can be used for small solvent fires) readily available. Always work with a buddy and have an emergency plan in place.
Q2: How should I store this compound?
A2: this compound should be stored as a compressed gas in a suitable cylinder in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents. Ensure the cylinder is properly secured.
Q3: How can I monitor the progress of my reaction with SPF₃?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool.
-
¹⁹F NMR: This is highly informative. The SPF₃ starting material will show a doublet. As the reaction proceeds, new signals corresponding to your substituted product (e.g., a doublet of triplets for a -P(S)F₂ moiety) and any fluorine-containing byproducts will appear.
-
³¹P NMR: This is also very useful for tracking the conversion of the phosphorus center. The chemical shift and coupling constants of the phosphorus signal will change significantly upon substitution.
Q4: What is the best way to quench a reaction involving this compound?
A4: A controlled quench is crucial for safety and to prevent the uncontrolled release of HF.
-
Cool the reaction mixture: Ensure the reaction is at a low temperature (e.g., 0 °C or below).
-
Slowly add a quenching agent: A common and effective method is the slow addition of a solution of a weak base in an alcohol, such as a saturated solution of sodium bicarbonate in methanol. The alcohol will react with any remaining SPF₃, and the base will neutralize the generated HF.
-
Monitor for gas evolution: Be aware that quenching will likely generate gaseous byproducts. Ensure the reaction vessel is not sealed and has a proper vent to a scrubbing system (e.g., a bubbler containing a dilute base solution).
-
Never quench with water directly: This can lead to a violent reaction and the rapid release of a large amount of HF gas.
Q5: How can I purify my this compound-derived product?
A5: The purification method will depend on the properties of your product.
-
Distillation: If your product is a volatile liquid, distillation under reduced pressure can be effective.
-
Chromatography: For less volatile or solid products, column chromatography on silica gel can be used. It is important to first ensure that all reactive species have been quenched. A pre-column of silica treated with a non-nucleophilic base (e.g., triethylamine) can help to neutralize any residual acidity.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution on this compound
This protocol provides a general framework. Specific conditions will need to be optimized for your particular nucleophile.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a gas inlet adapter connected to an inert gas line (argon or nitrogen), and a septum.
-
Inert Atmosphere: Purge the entire system with the inert gas for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In a separate, dry flask, prepare a solution of your nucleophile (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in anhydrous aprotic solvent (e.g., THF, acetonitrile).
-
Reaction Setup: Cool the reaction flask to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Introduction of SPF₃: Introduce a known amount of this compound gas (1.0-1.2 eq.) into the cooled, stirred solvent in the reaction flask. This can be done by bubbling the gas through the solvent from a lecture bottle equipped with a fine control needle valve and a mass flow controller, or by condensing a known amount of the gas into the flask at low temperature.
-
Nucleophile Addition: Slowly add the solution of the nucleophile and base to the stirred SPF₃ solution via a syringe pump over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction by withdrawing small aliquots (under inert atmosphere) and analyzing by ¹⁹F or ³¹P NMR.
-
Quenching: Once the reaction is complete, slowly add a pre-cooled solution of saturated sodium bicarbonate in methanol until gas evolution ceases.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography.
Protocol 2: Safe Quenching of Residual this compound and HF
This protocol is for the safe disposal of small quantities of unreacted SPF₃ or for decontaminating glassware.
-
Prepare a Quenching Solution: In a fume hood, prepare a solution of 10% sodium hydroxide or sodium carbonate in a 1:1 mixture of isopropanol and water.
-
Cool the Quenching Solution: Place the quenching solution in an ice bath.
-
Slow Addition: For residual SPF₃ in a reaction vessel, slowly add the cooled quenching solution to the vessel with stirring. For contaminated glassware, rinse the glassware with the quenching solution.
-
Ventilation: Ensure adequate ventilation as the quenching process may generate fumes.
-
Neutralization Check: After the initial reaction has subsided, check the pH of the solution to ensure it is neutral or slightly basic.
-
Disposal: Dispose of the neutralized solution according to your institution's hazardous waste disposal procedures.
Visualizing Reaction Control
Diagram 1: Controlling Reaction Pathways of this compound
Caption: Key pathways in SPF₃ reactions.
Diagram 2: Experimental Workflow for Controlled Substitution
Caption: Step-by-step experimental workflow.
Quantitative Data Summary
The following table provides a qualitative summary of how different reaction parameters can be adjusted to control the reactivity of this compound. Quantitative data is highly substrate-dependent and should be determined empirically.
| Parameter | To Increase Reactivity | To Increase Selectivity (Monosubstitution) | Potential Issues |
| Temperature | Increase | Decrease (e.g., -78°C to 0°C) | Higher temps can lead to side reactions and decomposition. |
| Solvent | Polar aprotic (e.g., Acetonitrile) | Non-polar or moderately polar aprotic (e.g., THF, Toluene) | Ensure solvent is anhydrous and inert to SPF₃. |
| Stoichiometry | Excess nucleophile | 1:1 or slight excess of SPF₃ | Excess nucleophile can lead to over-substitution. |
| Addition Rate | Rapid addition | Slow, controlled addition | Rapid addition can cause temperature spikes and side reactions. |
| Additives | Lewis Acid Catalyst | Fluoride Scavenger (e.g., TMSCl) | Catalyst choice is crucial to avoid unwanted side reactions. |
References
Sources
Technical Support Center: Thiophosphoryl Fluoride (PSF₃) Production
Welcome to the technical support center for thiophosphoryl fluoride (PSF₃) production. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production of this highly reactive and valuable reagent. As a compound with significant applications in fields like chemical biology and drug development, scaling its production introduces unique challenges that require careful consideration of reaction engineering, purification, and safety protocols.[1] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the field.
Section 1: Synthesis & Reaction Optimization FAQs
This section addresses common hurdles encountered during the scale-up of the PSF₃ synthesis reaction itself.
Q1: Our PSF₃ yield has significantly dropped after moving from a 10g to a 500g scale. What are the most probable causes?
A1: A drop in yield during scale-up is a classic chemical engineering problem, often rooted in mass and heat transfer limitations. For PSF₃ synthesis, consider these factors:
-
Inadequate Heat Dissipation: Many fluorination reactions, such as the fluorination of thiophosphoryl chloride (PSCl₃), are highly exothermic.[2] A small flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. At a 500g scale, the volume increases cubically while the surface area only increases squarely. This can lead to localized hot spots, promoting side reactions and decomposition of the desired product. The solution is to move from passive cooling (e.g., an ice bath) to an active cooling system with a reactor jacket and a circulating coolant.
-
Poor Reagent Mixing: Inefficient stirring at a larger scale can lead to localized excesses of one reagent, which can drive undesired side reactions. For instance, in the synthesis from PSCl₃ and a fluoride salt like NaF, poor mixing can prevent the salt from efficiently reacting, reducing the overall conversion. Ensure your reactor's impeller design and stirring speed are sufficient to maintain a homogeneous reaction slurry.
-
Moisture Contamination: PSF₃ is extremely sensitive to moisture.[3] Scaling up increases the surface area of your equipment and the volume of your reagents, providing more opportunities for atmospheric moisture to enter the system. Even trace water will hydrolyze the product to phosphoryl fluoride (POF₃) and ultimately phosphoric acid, hydrogen sulfide, and hydrogen fluoride (HF).[3][4] All glassware must be rigorously dried, and reagents should be handled under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Q2: We are observing the formation of significant side products, primarily phosphoryl fluoride (POF₃) and phosphorus trifluoride (PF₃). How can we improve the selectivity of our reaction?
A2: The presence of POF₃ and PF₃ points to specific mechanistic issues that become more pronounced at scale.
-
POF₃ Formation: This is almost always due to oxygen or moisture contamination. PSF₃ readily reacts with oxygen sources, especially at elevated temperatures, to yield the more thermodynamically stable POF₃.[3]
-
Preventative Action: Purge your reactor and headspace thoroughly with an inert gas before starting the reaction. Use anhydrous solvents and reagents. Consider adding an oxygen scavenger if the source is difficult to eliminate.
-
-
PF₃ Formation: PF₃ can arise from the decomposition of PSF₃ at high temperatures or from side reactions with certain starting materials.[3]
-
Preventative Action: Precise temperature control is critical. Implement a robust temperature monitoring and control system to avoid overshooting the target temperature. If using a method involving P₂S₅, ensure the stoichiometry is correct, as imbalances can lead to phosphorus fluoride byproducts.[3]
-
Section 2: Purification & Impurity Troubleshooting
Purifying a reactive, low-boiling-point gas at scale is a significant challenge. This section provides guidance on common purification problems.
Q3: What are the most common impurities in crude PSF₃, and what are the best analytical methods for their detection at scale?
A3: Besides the aforementioned POF₃ and PF₃, other common impurities depend on your synthetic route. For example, using a glass reactor at elevated temperatures can generate silicon tetrafluoride (SiF₄) as PSF₃ reacts with the glass.[3]
Table 1: Common Impurities in PSF₃ Production & Detection Methods
| Impurity | Common Source | Boiling Point (°C) | Recommended Analytical Method | Key Considerations |
| Phosphoryl Fluoride (POF₃) | Reaction with O₂/H₂O | -39.7 | Gas Chromatography (GC), IR Spectroscopy | Similar boiling point to PSF₃ makes fractional distillation difficult.[4] |
| Phosphorus Trifluoride (PF₃) | Thermal Decomposition | -101.8 | Gas Chromatography (GC) | Can be removed chemically. |
| Silicon Tetrafluoride (SiF₄) | Reaction with glassware | -86 | Gas Chromatography (GC), Chemical Scrubbing | Can be removed by passing the gas stream through calcium oxide (CaO).[3] |
| Hydrogen Fluoride (HF) | Hydrolysis | 19.5 | Ion-Selective Electrode (ISE) after trapping | Highly corrosive and toxic.[5] |
| Hydrogen Sulfide (H₂S) | Hydrolysis, P₄S₁₀ route | -60 | Gas Detection Tubes, GC | Highly toxic and malodorous. |
| Unreacted PSCl₃ | Incomplete Reaction | 125 | Gas Chromatography (GC) | Easily separated by fractional condensation due to high boiling point. |
For real-time process monitoring, Gas Chromatography (GC) is the most effective method, allowing for the quantification of volatile impurities.[5] Infrared (IR) spectroscopy is also useful for identifying the characteristic P=S and P-F vibrational bands of PSF₃.[3]
Q4: We are struggling to separate POF₃ from our final PSF₃ product. What is the most effective large-scale purification strategy?
A4: Due to the close boiling points of PSF₃ (-52.3 °C) and POF₃ (-39.7 °C), simple distillation is inefficient.[3][4] A multi-pronged approach is required:
-
Prevention (Most Critical): As detailed in Q2, the most effective strategy is to prevent its formation by maintaining a scrupulously dry and oxygen-free environment.
-
Chemical Scrubbing: While there is no selective scrubber for POF₃ that leaves PSF₃ untouched, you can pass the crude gas stream through a column of a suitable drying agent like Calcium Oxide (CaO). This has the added benefit of removing acidic impurities like SiF₄ and PF₃.[3]
-
Fractional Condensation/Distillation: A carefully designed fractional distillation column with a low-temperature condenser can achieve separation, but it requires precise temperature control and multiple theoretical plates. This is often the final polishing step after chemical scrubbing.
Workflow for PSF₃ Purification
This diagram outlines a typical multi-stage purification process for scaling up PSF₃ production.
Caption: Multi-stage purification workflow for PSF₃.
Section 3: Safe Handling, Storage, & Stability
PSF₃ is a hazardous material, and safety protocols must be scaled along with production. It is classified as spontaneously flammable in air, toxic, and corrosive.[3][6]
Q5: What are the appropriate materials for constructing a large-scale reactor and storage vessels for PSF₃?
A5: Material selection is critical to prevent corrosion and catastrophic failure. Standard laboratory glassware becomes unsuitable at larger scales due to the reactivity of PSF₃, especially when hot or if HF is generated.[3]
Table 2: Material Compatibility for PSF₃ and Related Chemicals
| Material | Compatibility with Anhydrous PSF₃ | Compatibility with HF (Decomposition Product) | Notes |
| Metals | |||
| Nickel & Monel | Good | Good | Recommended for handling fluorine compounds, especially under pressure.[7] |
| Aluminum | Good | Good (forms a protective AlF₃ layer) | The protective fluoride film is stable in dry conditions.[7] |
| Stainless Steel (304, 316) | Fair | Fair | Susceptible to stress corrosion cracking in the presence of moisture and fluoride ions.[7] Use with caution. |
| Copper & Brass | Good | Good | A stable cupric fluoride film forms.[7] |
| Plastics & Elastomers | |||
| PTFE (Teflon) | Excellent | Excellent | Highly resistant to both PSF₃ and HF. Ideal for gaskets, valve seats, and linings. |
| PVDF (Kynar) | Good | Good | Good resistance to HF.[7] |
| Glass / Borosilicate | Poor | Poor | Attacked by hot PSF₃ and HF, leading to SiF₄ contamination and equipment failure.[3] Not recommended for production scale. |
For a production-scale reactor, a glass-lined steel or Monel reactor is the preferred choice. Storage and transport cylinders should be made of steel or aluminum, similar to those used for other hazardous gases.
Q6: How should we manage the pyrophoric nature of PSF₃ during large-scale transfers and handling?
A6: PSF₃ spontaneously ignites in air, burning with a characteristic cool, greyish-green flame.[3] All transfers must be conducted in a closed system under a positive pressure of an inert gas like argon or nitrogen.
Troubleshooting Safety Events
This decision tree provides a logical flow for responding to a suspected PSF₃ leak.
Caption: Emergency response workflow for a PSF₃ leak.
Section 4: Experimental Protocols
This section provides a representative lab-scale protocol that can be adapted for pilot-scale studies.
Protocol: Synthesis of PSF₃ via Fluorination of PSCl₃ with NaF
Disclaimer: This procedure involves highly toxic and reactive materials. It must be performed by trained personnel in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Thiophosphoryl chloride (PSCl₃), freshly distilled
-
Sodium fluoride (NaF), anhydrous, finely milled
-
Acetonitrile, anhydrous
-
Reactor: 3-neck round-bottom flask (or appropriate pressure vessel for larger scale), oven-dried
-
Mechanical stirrer with a gas-tight seal
-
Thermocouple
-
Reflux condenser with an inert gas inlet
-
Series of cold traps (e.g., Dry Ice/Acetone at -78°C and Liquid Nitrogen at -196°C)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
System Preparation: Assemble the reactor, stirrer, and condenser under a positive flow of inert gas. Ensure all joints are properly sealed. The exit from the condenser should lead to the series of cold traps.
-
Charge Reagents: Under a strong counter-flow of inert gas, charge the reactor with anhydrous sodium fluoride (NaF). Add anhydrous acetonitrile to create a slurry.
-
Cooling: Cool the reactor vessel to 0°C using an external cooling bath.
-
Addition of PSCl₃: Begin vigorous stirring of the NaF/acetonitrile slurry. Slowly add freshly distilled thiophosphoryl chloride (PSCl₃) to the slurry via an addition funnel. Maintain the internal temperature below 10°C during the addition to control the exotherm.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to a gentle reflux (acetonitrile B.P. ~82°C). The gaseous PSF₃ product will evolve from the reaction mixture.
-
Product Collection: The evolved gas passes through the reflux condenser (which returns solvent to the reactor) and into the cold trap system.
-
The -78°C trap will condense any unreacted PSCl₃ or higher-boiling impurities.
-
The -196°C trap will collect the PSF₃ product as a white solid (M.P. -148.8°C) or colorless liquid (B.P. -52.3°C).[3]
-
-
Termination and Quenching: Once the reaction is complete (monitored by cessation of gas evolution), cool the reactor back to room temperature. The remaining reaction mixture must be quenched carefully by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or calcium hydroxide) to neutralize reactive species.
References
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This compound - Wikipedia. [Link]
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Padma, D. K., & Vasudevamurthy, A. R. (1976). Reaction of this compound & Thiophosphoryl Chloride with Pyridine. Indian Journal of Chemistry, 14A, 461-462. [Link]
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Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
-
Cavell, R. G. (1968). Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio- phosphoryl fluorides. Canadian Journal of Chemistry, 46(4), 613-621. [Link]
-
Booth, H. S., & Martin, D. R. (1940). The Fluorination of Thiophosphoryl Trichloride. Journal of the American Chemical Society, 62(12), 3300-3303. [Link]
-
Phosphoryl fluoride - Wikipedia. [Link]
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Padma, D. K., & Mada, J. (1977). Hydrolysis of this compound. Journal of Fluorine Chemistry, 9(2), 169-171. [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
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ResearchGate. (n.d.). Synthesis of this compound 6(F). [Link]
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PubChem. (n.d.). Phosphorothioic trifluoride. [Link]
-
Stenutz, R. (n.d.). This compound. [Link]
-
Cavell, R. G. (1968). Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio-phosphoryl fluorides. Canadian Journal of Chemistry, 46(4), 613-621. [Link]
-
Kelly, C. B., & Sharpless, K. B. (2022). Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry. Chem, 8(6), 1537-1555. [Link]
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Le, C. M., et al. (2022). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Organic Letters, 24(30), 5589-5593. [Link]
-
ResearchGate. (n.d.). Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio. [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: Phosphorus(III) fluoride. [Link]
-
Eurofluor. (n.d.). Safety and Health. [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
-
Government of Canada. (2001). Transportation of Dangerous Goods Regulations. [Link]
-
Thorpe, T. E., & Rodger, J. W. (1888). LX.—this compound. Journal of the Chemical Society, Transactions, 53, 766-767. [Link]
-
ISMATEC. (2024). Chemical Compatibility Guide. [Link]
-
PubChem. (n.d.). This compound isothiocyanate. [Link]
-
Wang, Y., et al. (2023). Research on the Production of Hydrogen Fluoride from Silicon Tetrafluoride Using 2.45 GHz Microwave Plasma. Processes, 11(10), 2883. [Link]
-
BioProcess International. (2012). Large-Scale, Single-Use Depth Filtration Systems. [Link]
-
Sheeran, J., et al. (2020). (610g) Scalable on-Demand Production of Tetrafluoroethylene for Fluoroalkylations in Continuous Flow. AIChE Proceedings. [Link]
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- 1. Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Phosphoryl fluoride - Wikipedia [en.wikipedia.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Understanding and Managing the Degradation of Thiophosphoryl Fluoride (SPF3) in Common Solvents
Welcome to the technical support center for thiophosphoryl fluoride (SPF3). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their experimental workflows. As a compound with high reactivity, understanding its stability and degradation pathways in common laboratory solvents is paramount to ensure experimental reproducibility, safety, and the integrity of your results. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address specific issues you may encounter.
Introduction: The Unstable Nature of this compound
This compound (PSF3) is a valuable reagent in synthetic chemistry, known for its ability to introduce the thiophosphoryl moiety. However, its utility is intrinsically linked to its electrophilicity, which also renders it susceptible to degradation by various nucleophiles, including common laboratory solvents and trace impurities. This guide will delve into the mechanisms of SPF3 degradation, providing you with the knowledge to mitigate these issues in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of this compound.
Q1: I am dissolving SPF3 in methanol for a reaction, but I am seeing inconsistent results. What could be the cause?
A1: The primary cause of inconsistent results when using this compound in alcoholic solvents like methanol is the solvolysis of SPF3. Alcohols are nucleophiles that can attack the electrophilic phosphorus center of SPF3, leading to the displacement of fluoride ions and the formation of thiophosphate esters. This reaction, known as alcoholysis, consumes your reagent and generates byproducts that can interfere with your desired reaction.[1][2] The rate of this degradation can be influenced by the purity of the methanol (presence of water), the reaction temperature, and the presence of any basic or acidic impurities.
Q2: What are the primary degradation products of SPF3 in the presence of water?
A2: The reaction of this compound with water, or hydrolysis, is a significant degradation pathway. While the reaction with neutral water is reported to be slow, it is often accelerated by acidic or basic conditions.[3] The complete hydrolysis of SPF3 yields phosphoric acid (H3PO4), hydrogen sulfide (H2S), and hydrofluoric acid (HF).[3][4] The formation of these corrosive and toxic byproducts underscores the importance of using anhydrous solvents and inert atmospheres when handling SPF3.
Q3: Can I use polar aprotic solvents like DMSO or DMF with SPF3?
A3: While often used to dissolve a wide range of reagents, polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can react with this compound. For instance, SPF3 is known to form a solid adduct with DMSO.[5] The lone pair of electrons on the oxygen atom of DMSO can act as a nucleophile, attacking the phosphorus center of SPF3. The stability of SPF3 in DMF is also questionable, as DMF can contain trace amounts of water and dimethylamine as impurities, both of which will react with SPF3. Therefore, it is crucial to use freshly distilled, anhydrous grades of these solvents and to be aware of potential side reactions.
Q4: I have noticed the formation of a white precipitate in my reaction vessel when using SPF3. What is it?
A4: A white precipitate can be due to several factors. If your solvent or reagents contain trace amounts of water, the hydrolysis of SPF3 can produce non-volatile acidic byproducts that may appear as solids. Another possibility, especially in reactions involving amines or other bases, is the formation of ammonium or other salts. For example, the reaction of SPF3 with dimethylamine is complex and can yield solid products like hexafluorophosphate and difluorodithiophosphate salts.[6][7]
Q5: How can I minimize the degradation of SPF3 in my experiments?
A5: To minimize degradation, it is critical to adhere to strict anhydrous and inert atmosphere techniques. Always use freshly distilled, dry solvents. The presence of even trace amounts of water can significantly accelerate decomposition.[8] When working with nucleophilic solvents, consider conducting your reaction at lower temperatures to reduce the rate of solvolysis. It is also advisable to prepare solutions of SPF3 immediately before use rather than storing them.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Degradation of SPF3 before or during the reaction. | 1. Verify Solvent Purity: Use freshly distilled, anhydrous solvents. Consider using a drying agent like molecular sieves. 2. Inert Atmosphere: Ensure your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). 3. Fresh Reagent: Use a fresh bottle of SPF3 or verify the purity of your existing stock. 4. Temperature Control: If using a nucleophilic solvent, run the reaction at a lower temperature. |
| Formation of unexpected byproducts | Reaction of SPF3 with the solvent or impurities. | 1. Solvent Compatibility: Choose a non-nucleophilic solvent if possible (e.g., hexane, toluene). If a nucleophilic solvent is required, be aware of potential side reactions. 2. Analyze Byproducts: Use techniques like 31P NMR or GC-MS to identify byproducts and understand the degradation pathway. |
| Inconsistent reaction rates | Catalytic degradation of SPF3. | 1. Purify Reagents: Ensure all reagents are free from acidic or basic impurities that can catalyze SPF3 degradation. 2. Control Water Content: Meticulously dry all glassware and solvents. |
| Safety concerns (fuming, pressure buildup) | Rapid hydrolysis or reaction of SPF3. | 1. Controlled Addition: Add SPF3 slowly to your reaction mixture, especially when working with protic solvents. 2. Proper Quenching: Have a proper quenching procedure and materials (e.g., a solution of a weak base) readily available.[1][9] |
Degradation Pathways and Mechanisms
Understanding the chemical pathways through which this compound degrades is essential for predicting and controlling its reactivity.
Hydrolysis
The reaction with water proceeds via nucleophilic attack of a water molecule on the phosphorus atom. This is often the initial and most common degradation pathway.
Caption: Simplified hydrolysis pathway of SPF3.
Alcoholysis
In alcoholic solvents, a similar nucleophilic substitution occurs, leading to the formation of thiophosphate esters.
Caption: General mechanism of SPF3 alcoholysis.
Experimental Protocols
Protocol 1: Monitoring SPF3 Degradation in a Solvent using 31P NMR Spectroscopy
This protocol provides a method to assess the stability of this compound in a given solvent over time.
Materials:
-
This compound (SPF3)
-
Anhydrous solvent of interest (e.g., methanol, dichloromethane, acetonitrile)
-
NMR tubes with caps
-
Inert atmosphere glovebox or Schlenk line
-
NMR spectrometer
Procedure:
-
Inside a glovebox or under an inert atmosphere, prepare a stock solution of SPF3 in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
Transfer an aliquot of the solution to an NMR tube and cap it securely.
-
Acquire an initial 31P NMR spectrum. The signal for SPF3 should appear as a quartet due to coupling with the three fluorine atoms. The chemical shift of thiophosphoryl compounds can be sensitive to the solvent and temperature.[10][11]
-
Store the NMR tube at a constant temperature (e.g., room temperature).
-
Acquire subsequent 31P NMR spectra at regular time intervals (e.g., every hour, then every few hours, and daily).
-
Monitor the decrease in the intensity of the SPF3 signal and the appearance of new signals corresponding to degradation products.
-
Integrate the signals to quantify the extent of degradation over time.
Protocol 2: Safe Quenching of Unused this compound Solutions
This protocol outlines a safe method for neutralizing unreacted this compound.
Materials:
-
Unused SPF3 solution
-
A suitable quenching solution (e.g., a dilute solution of sodium bicarbonate or another weak base in a non-reactive solvent)
-
A reaction vessel larger than the volume of the SPF3 solution
-
Stirring apparatus
-
Ice bath
Procedure:
-
Cool the quenching solution in an ice bath.
-
Slowly add the unused SPF3 solution to the cold, stirred quenching solution under an inert atmosphere. Caution: The reaction may be exothermic.
-
Continue stirring for at least one hour after the addition is complete to ensure full neutralization.
-
Allow the mixture to warm to room temperature.
-
Test the pH of the aqueous layer to ensure it is neutral or slightly basic before disposal according to your institution's hazardous waste guidelines.[1][12]
References
-
Common Standard Operating Procedure for Quenching Pyrophoric Materials. (n.d.). University of Notre Dame. Retrieved from [Link]
- Padma, D. K., Vijayalakshmi, S. K., & Vasudevamurthy, A. R. (1978). Reaction of this compound & Thiophosphoryl Chloride with Pyridine. Indian Journal of Chemistry, 16A, 403-405.
-
This compound. (2023, October 25). In Wikipedia. Retrieved from [Link]
-
Solvolysis Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]
-
Solvolysis Reactions | Overview, Types & Mechanisms. (n.d.). Study.com. Retrieved from [Link]
-
Solvolysis in Chemistry: Definition, Mechanism & Examples. (n.d.). Vedantu. Retrieved from [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. Retrieved from [Link]
-
Solvolysis. (2023, November 28). In Wikipedia. Retrieved from [Link]
-
Solvolysis - SN1 Reaction Mechanism - Stereochemistry. (2016, December 27). The Organic Chemistry Tutor. Retrieved from [Link]
- Cavell, R. G. (1968). Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio- phosphoryl fluorides. Canadian Journal of Chemistry, 46(4), 613-621.
-
Dimethylamine reacts with this compound... (2025, August 6). ResearchGate. Retrieved from [Link]
-
Reactivity of Tetramethylphosphonium Fluoride in Acetonitrile Solutions. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Safe Handling of Pyrophoric Materials. (n.d.). University of California, Berkeley. Retrieved from [Link]
-
This compound | Wikipedia audio article. (2018, October 25). YouTube. Retrieved from [Link]
-
Quenching of Pyrophoric Materials. (2016, November 22). The Sarpong Group. Retrieved from [Link]
- Padma, D. K., Vijayalakshmi, S., & Vasudevamurthy, A. R. (1977). Hydrolysis of this compound. Journal of Fluorine Chemistry, 9(3), 209-218.
-
Brief Communications NMR spectra of thiophosphoryl-and phosphorylazoles. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
- Liu, X., et al. (2021). Determination of trace fluoride in water samples by silylation and gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 35(11), e9089.
- Sychrovský, V., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(16), 8437-8449.
- Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775.
- Method development for thermal desorption-gas chromatography-tandem mass spectrometry (TD-GC-MS/MS) analysis of trace level fluorotelomer alcohols emitted from consumer products. (2023, August 30).
-
Phosphorothioic trifluoride. (n.d.). PubChem. Retrieved from [Link]
-
Guidelines for the Safe Handling of Hydrofluoric Acid. (2019, March 18). University of California, Berkeley. Retrieved from [Link]
- Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (n.d.). Analytical Methods.
-
Synthesis of this compound 6(F). (n.d.). ResearchGate. Retrieved from [Link]
- Chen, Z., et al. (2022). Determination of water in organic solvents and raw food products by fluorescence quenching of a crystalline vinyl-functionalized COF. Mikrochimica Acta, 189(9), 361.
- A tert-Butyldiphenylsilyl-Containing Polyimide-Based Chemosensor for Sequential Detection of Fluoride Ions and Trace Water in Organic Solvents. (2023, December 7). Molecules, 28(24), 8031.
Sources
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- 2. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Hydrolysis of this compound | Semantic Scholar [semanticscholar.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. sarponggroup.com [sarponggroup.com]
Technical Support Center: In Situ Generation of Thiophosphoryl Fluoride for Sensitive Reactions
Welcome to the technical support guide for the in situ generation and application of thiophosphoryl fluoride (PSF₃). This resource is designed for researchers, chemists, and drug development professionals who require a reliable method for utilizing this highly reactive reagent in sensitive chemical transformations. Given that this compound is a toxic, gaseous compound that is spontaneously flammable in air, direct handling is hazardous and impractical for most laboratory settings.[1][2] The in situ generation approach circumvents these challenges by producing the reagent in the reaction vessel for immediate consumption, offering a safer and more controlled synthetic route.
This guide provides a deep dive into the underlying principles, a detailed experimental protocol, robust troubleshooting advice, and critical safety information to ensure successful and safe experimentation.
Core Concepts: The "Why" and "How" of In Situ PSF₃ Generation
This compound (PSF₃) is a tetrahedral molecule featuring a highly electrophilic phosphorus center, making it an excellent precursor for creating P-S bonds, particularly in the synthesis of phosphorothioates. Its high reactivity, however, is a double-edged sword. The primary challenge in handling PSF₃ is its propensity to ignite in air and react readily with moisture.[1][2] In situ generation transforms this challenge into a manageable process.
The most common and practical laboratory method for the in situ generation of PSF₃ involves the halide exchange reaction of thiophosphoryl chloride (PSCl₃) with a fluoride salt.
Reaction: PSCl₃ + 3 MF → PSF₃ + 3 MCl (where M = Na, K, etc.)
The choice of reagents and conditions is critical for success:
-
Thiophosphoryl Chloride (PSCl₃): A liquid precursor that is more easily handled than gaseous PSF₃. It is crucial to use a high-purity grade, as impurities can lead to side reactions.
-
Fluoride Source: Anhydrous sodium fluoride (NaF) or potassium fluoride (KF) are commonly used. Spray-dried KF is often preferred due to its higher surface area and reactivity. The complete absence of water is paramount to prevent the formation of phosphoryl fluoride (POF₃) and corrosive hydrogen fluoride (HF).[3]
-
Solvent: A polar aprotic solvent like acetonitrile or sulfolane is typically used to partially solubilize the fluoride salt and facilitate the halide exchange. The solvent must be rigorously dried before use.
A key mechanistic consideration is the potential for disproportionation. Free fluoride ions in solution can react with the generated PSF₃ to form undesired species like hexafluorophosphate ([PF₆]⁻) and dithiodifluorophosphate ([PS₂F₂]⁻).[1] Controlling the reaction temperature and the rate of substrate addition can help minimize these side pathways.
Experimental Protocol: In Situ Generation and Reaction
This protocol details a general procedure for the in situ generation of PSF₃ and its subsequent reaction with a primary alcohol to form a phosphorothioate diester, a linkage of significant interest in oligonucleotide therapeutics.[4][5]
Objective: To synthesize an O-alkyl phosphorothioate difluoride from a primary alcohol using in situ generated PSF₃.
Workflow Diagram
Caption: Workflow for the one-pot synthesis using in situ generated PSF₃.
Step-by-Step Methodology
-
Preparation (Crucial for Success):
-
Thoroughly flame-dry all glassware (a three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a septum) under vacuum and cool under a stream of dry nitrogen or argon.
-
Use anhydrous acetonitrile (<50 ppm H₂O).
-
Use spray-dried potassium fluoride (KF) and dry it further in a vacuum oven at 120°C for 4-6 hours before use. Store in a desiccator inside a glovebox.
-
Ensure thiophosphoryl chloride (PSCl₃) is freshly distilled or from a recently opened bottle.
-
-
In Situ Generation of PSF₃:
-
In the flame-dried flask under an inert atmosphere, add spray-dried KF (3.3 equivalents).
-
Add anhydrous acetonitrile via cannula transfer. Begin vigorous stirring to create a slurry.
-
Cool the slurry to 0°C using an ice bath.
-
Slowly add PSCl₃ (1.0 equivalent) dropwise via syringe or dropping funnel over 20-30 minutes. An exothermic reaction may be observed. Maintain the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The slurry will contain the generated PSF₃ in solution and precipitated KCl.
-
-
Reaction with Nucleophile (Example: Primary Alcohol):
-
In a separate dry flask, dissolve your primary alcohol (0.95 equivalents, to ensure complete consumption) and a non-nucleophilic base such as triethylamine (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the PSF₃ slurry to -20°C (acetonitrile/dry ice bath). This is critical to control the reactivity and minimize side reactions.
-
Add the alcohol/base solution dropwise to the cold, stirring PSF₃ slurry over 30-45 minutes.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
-
Monitoring and Work-up:
-
Reaction progress can be monitored by taking aliquots (under inert conditions) and analyzing via ³¹P NMR or ¹⁹F NMR. The product O-alkyl phosphorothioate difluoride should exhibit a characteristic signal.
-
Upon completion, the reaction mixture can be filtered through a pad of Celite under an inert atmosphere to remove KCl and excess KF.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel.
-
Troubleshooting Guide
This section addresses common issues encountered during the in situ generation and reaction of PSF₃.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Reagents or solvent were not sufficiently dry, leading to hydrolysis of PSF₃. 2. Inactive Fluoride Source: KF was not sufficiently activated (not spray-dried or not freshly dried). 3. Poor Halide Exchange: Reaction time or temperature for PSF₃ generation was insufficient. | 1. Rigorously dry all solvents and reagents. Flame-dry all glassware. Perform all operations under a strictly inert atmosphere. 2. Use high-quality, spray-dried KF and dry under vacuum at >100°C immediately before use. 3. Increase the stirring time for the PSCl₃/KF slurry to 2-4 hours before adding the substrate. |
| Formation of Multiple Byproducts | 1. Disproportionation: Reaction of PSF₃ with free fluoride ions.[1] 2. Over-reaction with Substrate: The nucleophile has reacted more than once, or at different sites. 3. Reaction Temperature Too High: The nucleophilic addition was not performed at a sufficiently low temperature, reducing selectivity. | 1. Ensure the substrate is added slowly at low temperatures (-20°C or lower) to consume PSF₃ as it becomes available to the nucleophile. 2. Use a slight excess of the PSF₃ generating reagents relative to the nucleophile (e.g., 1.05 eq PSCl₃ to 1.0 eq nucleophile). 3. Maintain strict temperature control during substrate addition. |
| Reaction is Sluggish or Stalls | 1. Poor Solubility: The KF salt is not sufficiently dispersed in the solvent. 2. Low Reaction Temperature: While initial addition needs to be cold, the reaction may require warming to proceed to completion. 3. Sterically Hindered Substrate: The nucleophile is too bulky, slowing the reaction rate. | 1. Ensure vigorous stirring throughout the reaction. Consider using sulfolane as a solvent for better salt solubility, but note its higher boiling point makes removal difficult. 2. After slow addition at low temperature, allow the reaction to warm to room temperature or even gently heat to 40-50°C if monitoring shows it has stalled. 3. For hindered substrates, longer reaction times (24-48h) or gentle heating may be necessary. |
| Formation of POF₃-derived Byproducts | Oxygen/Water Contamination: Trace moisture or air has led to the conversion of PSCl₃/PSF₃ to POCl₃/POF₃.[1] | This is a critical indicator of a compromised inert atmosphere or wet reagents. Review and improve the entire experimental setup for dryness and inertness. Use fresh, high-purity PSCl₃. |
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere so critical? A1: this compound (PSF₃) is reported to be spontaneously flammable in air.[1][2] Furthermore, both PSF₃ and its precursor PSCl₃ are highly sensitive to moisture. An inert atmosphere of dry nitrogen or argon is mandatory to prevent both ignition and decomposition.
Q2: Can I use other fluoride sources besides KF or NaF? A2: While other sources like tetrabutylammonium fluoride (TBAF) exist, they are often hydrated and can be strongly basic, leading to complex side reactions. For generating PSF₃ via halide exchange, anhydrous alkali metal fluorides like spray-dried KF are the most reliable and cost-effective choice.
Q3: How can I confirm that PSF₃ has been generated before adding my substrate? A3: Direct detection is difficult due to its reactivity. The best confirmation is indirect: successful formation of the desired product. You can run a small-scale test reaction with a simple nucleophile (like benzyl alcohol) and confirm product formation by NMR or GC-MS to validate your setup and reagents before committing your valuable substrate.
Q4: What are the primary safety precautions I must take? A4: All manipulations should be performed in a certified chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Be aware that hydrolysis of P-F compounds can generate highly corrosive hydrogen fluoride (HF).[3] Have a calcium gluconate tube readily available as a first-aid measure for potential HF exposure. Ensure a Class D fire extinguisher (for reactive metals, though a dry powder ABC may be acceptable depending on institutional policy) is nearby.
Q5: Is this method applicable to the synthesis of phosphorothioate oligonucleotides? A5: The principle is highly relevant. In solid-phase oligonucleotide synthesis, sulfurization is a key step to create the phosphorothioate linkage.[5][9] While other sulfurizing agents are more common in automated synthesis, the fundamental chemistry of creating a P=S bond is analogous. This in situ method is well-suited for solution-phase synthesis of phosphoramidite monomers or other complex building blocks where controlled sulfurization is required.
Q6: My reaction involves a sensitive functional group. Will PSF₃ affect it? A6: PSF₃ is a hard electrophile and will preferentially react with hard nucleophiles (like alcohols and amines). However, it is highly reactive. If your substrate contains multiple nucleophilic sites, you may see a lack of selectivity. Protecting group strategies may be necessary. It is always recommended to perform a small-scale trial reaction to check for compatibility with your specific substrate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Phosphorothioate nucleic acid - Wikipedia [en.wikipedia.org]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. fishersci.ie [fishersci.ie]
- 7. echemi.com [echemi.com]
- 8. fluoropolymers.eu [fluoropolymers.eu]
- 9. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Passivation of Glassware for Thiophosphoryl Fluoride Reactions
Welcome to the technical support center for thiophosphoryl fluoride (PSF₃) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a critical, yet often overlooked, aspect of working with this highly reactive reagent: glassware passivation. Proper preparation of your reaction vessel is not merely a preliminary step; it is the foundation upon which the success and reproducibility of your synthesis depend.
Critical Alert: Why Standard Glassware Protocols Will Fail Your PSF₃ Reaction
This compound is exceptionally sensitive to moisture and reactive towards the glass itself, particularly at elevated temperatures.[1] Standard oven-drying is insufficient to remove the tightly bound layer of water and the reactive silanol (Si-OH) groups present on the surface of borosilicate glass. These reactive sites can trigger a cascade of deleterious events, including rapid hydrolysis of PSF₃ to form highly corrosive hydrogen fluoride (HF), which will etch the glass, and other byproducts that can compromise your reaction's yield and purity.[1][2] This guide provides the necessary protocols to render your glassware inert, ensuring the integrity of your experiment.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving inconsistent results and low yields. What is the most likely cause?
A1: The most common culprit for inconsistency and low yields in PSF₃ chemistry is inadvertent hydrolysis caused by residual moisture.[1][3] The surface of untreated laboratory glassware is covered in a thin film of adsorbed water and populated with silanol (Si-OH) groups, which are protic and can initiate decomposition.[4][5]
Causality Chain of Reaction Failure:
-
Initiation: The Si-OH groups on the glass surface provide a proton source, and adsorbed water acts as a reagent.
-
Hydrolysis: PSF₃ reacts slowly with neutral water, but this process can be catalyzed. The reaction is: PSF₃ + 4 H₂O → H₂S + H₃PO₄ + 3 HF.[1]
-
Side Reactions: The generated fluoride ions can induce complex disproportionation reactions with PSF₃, leading to undesired species like hexafluorophosphate ([PF₆]⁻) and dithiodifluorophosphate ([PS₂F₂]⁻).[1][6]
-
Glass Degradation: The hydrogen fluoride (HF) produced is highly corrosive to borosilicate glass, causing etching.[7] This not only damages your equipment but also introduces silicates and other impurities into your reaction mixture. Hot PSF₃ can also react directly with glass.[1]
To mitigate these issues, a robust glassware passivation protocol is not optional, but mandatory.
Q2: What is glassware passivation, and how does it prevent these issues?
A2: Passivation is the process of treating a material to make it less chemically reactive. In this context, it involves chemically modifying the glass surface to cap the reactive Si-OH groups.[8] The most effective and widely used method for this purpose is silanization (or siliconizing).[9][10]
Silanization converts the hydrophilic (water-attracting) glass surface, rich in Si-OH bonds, into a hydrophobic (water-repelling) surface composed of stable silyl ether (Si-O-SiR₃) linkages.[8][11]
Benefits of Silanization:
-
Creates a Hydrophobic Barrier: The nonpolar organic groups (typically methyl groups) on the new surface repel water, preventing it from accumulating and reacting with PSF₃.[9]
-
Eliminates Reactive Sites: It chemically caps the acidic Si-OH groups, removing a primary initiation site for hydrolysis.
-
Prevents Adsorption: The inert, slick surface minimizes the adsorption of your reagents or products onto the glass, ensuring accurate stoichiometry and improving product recovery.[10][11]
Caption: The Problem vs. The Solution for PSF₃ Reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Glassware appears etched, frosted, or cloudy after a reaction. | HF Formation: This is a definitive sign of PSF₃ hydrolysis.[1] The resulting hydrogen fluoride attacks the silica backbone of the glass. | 1. Verify Passivation: Ensure your passivation protocol was followed meticulously. 2. Check for Moisture Ingress: Confirm that all solvents and reagents were rigorously dried and that the reaction was maintained under a strictly inert atmosphere (e.g., Argon or N₂).[4][12] Even a small leak in your system can introduce enough moisture to cause issues. |
| A white, insoluble precipitate forms immediately upon adding PSF₃. | 1. Hydrolysis Products: The reaction of PSF₃ with trace water can form non-volatile phosphoric acids or their salts.[1] 2. Reaction with Glass: Silicates leached from the glass surface by HF can form insoluble fluorosilicate salts. | 1. Re-passivate Glassware: The passivation may be incomplete or have degraded. 2. Use Anhydrous Reagents: Filter solvents over activated alumina or distill from an appropriate drying agent immediately before use. Ensure any other reagents are scrupulously dried. |
| Reaction does not proceed, or starting material is recovered. | Reagent Decomposition: The PSF₃ may have decomposed due to moisture before it could participate in the desired reaction. | 1. Test Passivation: Before use, perform the "Water Bead Test" (see Q3 below) on a representative piece of passivated glassware. 2. Handle PSF₃ with Care: Ensure the PSF₃ source is pure and was handled under strictly anhydrous conditions during transfer. |
| Water does not bead up on my "passivated" glassware. | Incomplete or Failed Silanization: The Si-OH groups were not fully capped. This can be due to wet solvents used in the procedure, an insufficient concentration of the silanizing agent, or inadequate reaction time. | Repeat the entire passivation protocol. Pay close attention to using anhydrous solvents for the silanization solution and rinses. Ensure the glassware is scrupulously clean and dry before starting the procedure.[9] |
Q3: How can I be certain my passivation procedure was successful?
A3: A simple and effective quality control check is the "Water Bead Test." [9]
-
After the final drying step of the passivation protocol, allow the glassware to cool to room temperature in a desiccator.
-
Place a single drop of deionized water on the interior surface of the glass.
-
Successful Passivation: The water will form a tight, spherical bead and will not "wet" the surface. You should be able to roll the bead around easily.[9]
-
Failed Passivation: The water drop will spread out, indicating the surface is still hydrophilic and the passivation must be redone.
Experimental Protocol: Glassware Silanization
This protocol describes a robust method for silanizing borosilicate glassware using dichlorodimethylsilane. This procedure must be performed in a certified chemical fume hood.
Materials:
-
Glassware to be passivated
-
Dichlorodimethylsilane (Me₂SiCl₂)
-
Anhydrous Toluene (or other dry, non-protic solvent like heptane)
-
Anhydrous Methanol
-
Drying oven (capable of >100 °C)
-
Appropriate glass container for the silanizing bath
Safety Precautions:
-
Dichlorodimethylsilane is corrosive, flammable, and reacts with moisture to release HCl gas.[9] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid any contact between the silanizing solution and water, as this can cause a vigorous, exothermic reaction.[9]
Step-by-Step Methodology
Step 1: Rigorous Cleaning
-
Thoroughly wash the glassware with a laboratory detergent and water.
-
Rinse extensively with deionized water.
-
Place the glassware in an oven set to 140 °C for a minimum of 4 hours (overnight is ideal) to remove all physically adsorbed water.[4][5]
Step 2: Preparing the Silanizing Solution
-
In a chemical fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene. For example, carefully add 50 mL of Me₂SiCl₂ to 950 mL of anhydrous toluene in a suitable container.
-
This solution can be stored in a tightly sealed glass bottle in the fume hood for future use.[9]
Step 3: The Passivation Treatment
-
Allow the oven-dried glassware to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
Completely submerge the glassware in the 5% Me₂SiCl₂ solution for 15-30 minutes. For large items, you can pour the solution inside and rotate to ensure all internal surfaces are coated.[9]
-
During this step, the Me₂SiCl₂ reacts with the surface Si-OH groups.
Caption: Silanization reaction on a glass surface.
Step 4: Rinsing
-
Remove the glassware from the silanizing bath and rinse it twice with anhydrous toluene to remove excess Me₂SiCl₂.
-
Next, rinse thoroughly with anhydrous methanol. The methanol reacts with any remaining chlorosilyl groups to form inert methoxysilanes and quenches the reactivity of the surface.
Step 5: Final Drying
-
Allow the glassware to air-dry in the fume hood until the methanol has evaporated.
-
Place the rinsed glassware back in a 140 °C oven for at least 2 hours (or overnight) to cure the siloxane layer and remove all solvent traces.
-
Store the cooled, passivated glassware in a desiccator until ready for use.
References
-
Wikipedia. This compound. [Link]
-
Padma, D. K., & Murthy, A. R. V. (1976). Reaction of this compound & Thiophosphoryl Chloride with Pyridine. Indian Journal of Chemistry, 14A, 461-462. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Siliconizing Glassware. [Link]
-
The Schlenk Line Survival Guide. Silanizing Glassware. [Link]
-
Cavell, R. G. (1968). Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio- phosphoryl fluorides. Canadian Journal of Chemistry, 46(4), 613-621. [Link]
-
Seed, B. (2000). Basic Protocol: Silanizing Glassware. Current Protocols in Cell Biology, A.3E.1-A.3E.2. [Link]
-
Cavell, R. G. (1968). Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio- phosphoryl fluorides. Canadian Journal of Chemistry, 46(4), 613-621. [Link]
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Wikipedia. Silanization. [Link]
-
Chrom Tech. (2022). What is Silanized Glass? - Simple Use Guide. [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
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Utah Tech University. Water Sensitive Reactions. [Link]
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Padma, D. K., Vijayalakshmi, S., & Vasudevamurthy, A. R. (1977). Hydrolysis of this compound. Journal of Fluorine Chemistry, 9(3), 209-218. [Link]
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Reddit. (2022). Do chemists have to use a special type of glass when dealing with highly corrosive/acidic chemicals?[Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. [Link]
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Validation & Comparative
"comparative reactivity of thiophosphoryl fluoride vs. thiophosphoryl chloride"
An In-Depth Comparative Guide to the Reactivity of Thiophosphoryl Fluoride (PSF₃) vs. Thiophosphoryl Chloride (PSCl₃)
For the modern researcher, scientist, or drug development professional, the precise control of chemical reactivity is paramount. Thiophosphoryl halides, specifically this compound (PSF₃) and thiophosphoryl chloride (PSCl₃), are fundamental building blocks for introducing the thiophosphoryl moiety into organic molecules, a critical step in the synthesis of numerous insecticides, pharmaceuticals, and industrial chemicals.[1] While structurally similar, the profound difference in the halogen substituent—fluorine versus chlorine—imparts dramatically different chemical behaviors.
This guide provides an in-depth, objective comparison of the reactivity of PSF₃ and PSCl₃, moving beyond simple descriptions to explain the underlying electronic and steric principles. By synthesizing experimental data and established chemical theory, this document serves as a practical resource for selecting the appropriate reagent and optimizing reaction conditions.
Physicochemical and Structural Foundations
Understanding the reactivity of these compounds begins with their fundamental physical and structural properties. PSF₃ is a colorless gas at standard temperature and pressure, while PSCl₃ is a colorless fuming liquid.[1][2] This difference in physical state, dictated by their respective boiling points, has practical implications for handling and reaction setup.
Both molecules adopt a tetrahedral geometry around the central phosphorus atom.[1] However, the variation in bond lengths and angles, a direct consequence of the halogen's identity, is a key determinant of their chemical behavior.
| Property | This compound (PSF₃) | Thiophosphoryl Chloride (PSCl₃) |
| Molar Mass | 120.035 g/mol [2] | 169.38 g/mol [1] |
| Appearance | Colorless gas or liquid[2] | Colorless fuming liquid[1][3] |
| Density | 1.56 g/cm³ (liquid)[2] | 1.67 g/cm³[1] |
| Melting Point | -148.8 °C[2] | -35 °C[1] |
| Boiling Point | -52.25 °C[2] | 125 °C[1] |
| P=S Bond Length | ~189 pm | 189 pm[1] |
| P-X Bond Length | Not specified in results | 201 pm[1] |
Table 1: Comparison of the Physical and Structural Properties of PSF₃ and PSCl₃.
A Tale of Two Halogens: The Electronic Basis of Reactivity
The divergent reactivity of PSF₃ and PSCl₃ is fundamentally rooted in the differing properties of fluorine and chlorine.
-
Electronegativity and Bond Strength : Fluorine is the most electronegative element, leading to a highly polar and exceptionally strong P-F bond. In contrast, the P-Cl bond is less polar and significantly weaker.[4] This high P-F bond strength means that more energy is required to cleave it, rendering PSF₃ generally less reactive in nucleophilic substitution reactions where P-X bond breaking is the rate-determining step.
-
Leaving Group Ability : In nucleophilic substitution reactions, the facility with which a group departs is critical. Chloride (Cl⁻) is a substantially better leaving group than fluoride (F⁻) due to its larger size, greater polarizability, and the lower solvation energy required to stabilize it in solution. This is arguably the most significant factor contributing to the higher reactivity of PSCl₃.
-
Electrophilicity of Phosphorus : The high electronegativity of fluorine withdraws more electron density from the phosphorus center in PSF₃ compared to the chlorine in PSCl₃. This should, in principle, make the phosphorus atom in PSF₃ a harder and more potent electrophile.[5] However, this increased electrophilicity is often counteracted by the poor leaving group ability of fluoride and the strength of the P-F bond.
Figure 1: A logic diagram illustrating the key factors that differentiate the reactivity profiles of PSF₃ and PSCl₃.
Comparative Reactivity Towards Nucleophiles
The theoretical differences outlined above manifest clearly in the reactions of these halides with common nucleophiles. PSCl₃ generally serves as the more robust and straightforward thiophosphorylating agent.
Hydrolysis
The reaction with water starkly illustrates the reactivity gap.
-
PSCl₃ : Hydrolyzes rapidly and often violently in water or even moist air, producing phosphoric acid, hydrogen sulfide, and hydrochloric acid.[1][3][6] The reaction is exothermic and releases corrosive HCl fumes.[7]
-
PSF₃ : In contrast, its reaction with neutral water is slow.[2] Complete hydrolysis yields phosphoric acid, hydrogen sulfide, and hydrofluoric acid. The slow kinetics make PSF₃ significantly easier to handle in the presence of trace moisture compared to its chloride counterpart.
Aminolysis
Reactions with amines are critical for synthesizing molecules with P-N bonds, common in pharmaceuticals and flame retardants.
-
PSCl₃ : Reacts readily with primary and secondary amines to afford the corresponding aminothiophosphoryl chlorides.[1] The reaction is often predictable, with the stepwise substitution of chlorine atoms being controllable through stoichiometry and reaction conditions. However, with bulky amines like diisopropylamine, the reaction can follow an unexpected pathway, affording the disubstitution product without forming the monosubstitution intermediate, suggesting a complex mechanism involving a P(III) intermediate.[8]
-
PSF₃ : The reaction with amines is more complex. While it does react, for instance with dimethylamine to produce dimethylaminothiophosphoryl difluoride, the reaction is often complicated by disproportionation.[2][9] Free fluoride ions generated in situ can catalyze the formation of stable hexafluorophosphate ([PF₆]⁻) and dithiodifluorophosphate ([PS₂F₂]⁻) salts, reducing the yield of the desired substitution product.[2]
Alcoholysis and Reactions with Other Nucleophiles
-
PSCl₃ : It is widely used to thiophosphorylate alcohols and phenols, forming key intermediates for insecticides like parathion.[1] It also reacts with tertiary amides to generate thioamides and with Grignard reagents.[1][10]
-
PSF₃ : While reactions with alcohols are possible, they are less common and subject to the same complexities as aminolysis. A notable reaction is with pyridine in the presence of moisture, which forms a stable 1:1 adduct; PSCl₃ forms a similar adduct under the same conditions. This indicates that both are capable of acting as Lewis acids, with the phosphorus atom coordinating to the nitrogen of pyridine.
| Nucleophile | Reactivity of PSF₃ | Reactivity of PSCl₃ | Key Considerations |
| Water (Hydrolysis) | Slow reaction with neutral water.[2] | Rapid, often violent hydrolysis.[1][3] | PSCl₃ is highly sensitive to moisture. |
| Amines (Aminolysis) | Reacts, but prone to complex side reactions and disproportionation into [PF₆]⁻ and [PS₂F₂]⁻.[2] | General, predictable reactivity for thiophosphorylation.[1] Can have complex mechanisms with bulky amines.[8] | PSCl₃ is the reagent of choice for straightforward P-N bond formation. |
| Alcohols (Alcoholysis) | Less commonly used due to lower reactivity and potential side reactions. | Widely used to produce thiophosphate esters.[1] | PSCl₃ provides a reliable route to P-O-C linkages. |
| Pyridine | Forms a 1:1 adduct in the presence of moisture. | Forms a 1:1 adduct in the presence of moisture. | Demonstrates Lewis acidic character for both compounds. |
Table 2: A summary of the comparative reactivity of PSF₃ and PSCl₃ with common nucleophiles.
Experimental Protocols
The following protocols provide a framework for investigating the reactivity differences in a laboratory setting.
Protocol 1: Comparative Aminolysis with Diethylamine
This experiment directly compares the rate and product distribution of the reaction of PSF₃ and PSCl₃ with a common secondary amine.
Objective: To synthesize and compare the formation of (Et₂N)PSF₂ and (Et₂N)PSCl₂.
Methodology:
-
Setup: Prepare two separate, dry, three-necked flasks equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. One flask is for the PSCl₃ reaction, and the other for PSF₃.
-
Reagents:
-
Flask A: Charge with a solution of diethylamine (2.2 equivalents) in anhydrous diethyl ether (100 mL).
-
Flask B: Charge with an identical solution of diethylamine.
-
-
Reaction (PSCl₃): Cool Flask A to 0 °C. Add a solution of PSCl₃ (1.0 equivalent) in anhydrous diethyl ether (20 mL) dropwise over 30 minutes.
-
Reaction (PSF₃): Cool Flask B to 0 °C. Bubble PSF₃ gas (1.0 equivalent) through the diethylamine solution via a gas dispersion tube over 60 minutes.
-
Workup: After the addition is complete, allow both reactions to warm to room temperature and stir for 4 hours. Filter the resulting slurries to remove diethylammonium halide salt.
-
Analysis: Concentrate the filtrates under reduced pressure. Analyze the crude products by ³¹P NMR and ¹⁹F NMR (for the PSF₃ reaction) spectroscopy to determine the product distribution and identify any side products like [PF₆]⁻.
Figure 2: A parallel experimental workflow for comparing the aminolysis reactions of PSCl₃ and PSF₃.
Mechanistic Considerations
Nucleophilic substitution at a tetracoordinate thiophosphoryl center can proceed through different mechanisms.
-
Sₙ2@P Mechanism : For highly reactive substrates like PSCl₃ with strong nucleophiles, the reaction typically proceeds via a concerted, associative Sₙ2-like mechanism. This involves the nucleophile attacking the phosphorus center, leading to a single pentacoordinate transition state and resulting in the inversion of configuration at the phosphorus atom.[11][12]
-
Stepwise (Addition-Elimination) Mechanism : For less reactive substrates or when the intermediate can be stabilized, a stepwise mechanism involving a trigonal bipyramidal pentacoordinate intermediate may occur.[11] Studies on cyclic thiophosphoryl fluorides suggest they are more prone to this stepwise pathway compared to their chloride analogs.[12][13]
Figure 3: A generalized associative (Sₙ2@P) mechanism for nucleophilic substitution at a thiophosphoryl center.
Conclusion and Practical Recommendations
The choice between this compound and thiophosphoryl chloride is dictated by the specific synthetic objective and the desired reactivity profile.
-
Choose Thiophosphoryl Chloride (PSCl₃) for:
-
General-purpose thiophosphorylation of a wide range of nucleophiles (amines, alcohols).[1]
-
Reactions where high reactivity and predictable, stepwise substitution are required.
-
Situations where the presence of a good leaving group is essential to drive the reaction to completion.
-
-
Choose this compound (PSF₃) for:
-
Applications where the extreme strength and stability of the P-F bond are desired in the final product.
-
Reactions requiring a less reactive electrophile to achieve selectivity in the presence of multiple nucleophilic sites.
-
Instances where reaction conditions must tolerate trace amounts of moisture.
-
Researchers must be aware of the potential for complex side reactions, particularly disproportionation, when working with PSF₃ and amines.[2] In contrast, the primary challenge with PSCl₃ is its high sensitivity to moisture, requiring strictly anhydrous conditions for predictable outcomes.[1] By understanding these fundamental differences, scientists can harness the unique properties of each reagent to achieve their synthetic goals with greater precision and control.
References
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Wikipedia. This compound. [Link]
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Wikipedia. Thiophosphoryl chloride. [Link]
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Wikiwand. Thiophosphoryl chloride. [Link]
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Indian Journal of Chemistry. Reaction of this compound & Thiophosphoryl Chloride with Pyridine. [Link]
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Dey, S. (2015). Nucleophilic Substitution at Thiophosphoryl Center (P=S). International Journal of Organic Chemistry, 5, 1-6. [Link]
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Harger, M. J. P. (2005). A new mechanism for nucleophilic substitution at a thiophosphoryl centre revealed by the reaction of diisopropylamine with PSCl3. Chemical Communications, (22), 2863-2865. [Link]
-
Gancarz, R. A., & Golembeski, N. M. (2021). Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies. Molecules, 26(12), 3655. [Link]
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PubChem. Thiophosphoryl chloride. [Link]
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Quora. Why is P-F stronger than the P-O bond?. [Link]
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Politzer, P., et al. (2022). The Phosphorus Bond, or the Phosphorus-Centered Pnictogen Bond: The Covalently Bound Phosphorus Atom in Molecular Entities and Crystals as a Pnictogen Bond Donor. Molecules, 27(5), 1543. [Link]
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ResearchGate. Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio. [Link]
-
Semantic Scholar. A new mechanism for nucleophilic substitution at a thiophosphoryl centre revealed by the reaction of diisopropylamine with PSCl3. [Link]
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Semantic Scholar. Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at. [Link]
-
Haz-Map. Thiophosphoryl chloride - Hazardous Agents. [Link]
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- 6. Thiophosphoryl chloride - Hazardous Agents | Haz-Map [haz-map.com]
- 7. THIOPHOSPHORYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 9. researchgate.net [researchgate.net]
- 10. A Thiophosphoryl Chloride Assisted Transformation of Arylaldoximes to Thioamides [organic-chemistry.org]
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- 12. Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Spectroscopic Duality: Unveiling the Structural and Electronic Landscapes of Thiophosphoryl Fluoride (PSF₃) and Phosphoryl Fluoride (POF₃)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of phosphorus chemistry, the subtle substitution of an oxygen atom for sulfur can dramatically alter the electronic and structural properties of a molecule. This guide provides a detailed spectroscopic comparison of two such analogues: thiophosphoryl fluoride (PSF₃) and phosphoryl fluoride (POF₃). By leveraging the analytical power of vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectroscopy, we will dissect the nuanced differences imparted by this chalcogen exchange. This document is intended to serve as a practical resource for researchers, offering not only a comparative analysis of experimental data but also the underlying theoretical principles and detailed protocols for reproducing these fundamental measurements.
Molecular Structure and Bonding: A Tale of Two Chalcogens
At first glance, PSF₃ and POF₃ share a similar tetrahedral geometry, with the phosphorus atom at the center bonded to three fluorine atoms and either a sulfur or an oxygen atom. However, the differences in electronegativity and atomic size between sulfur and oxygen create distinct bonding environments, which are the root cause of their differing spectroscopic signatures. Oxygen, being more electronegative than sulfur, imparts a greater partial positive charge on the phosphorus atom in POF₃. This increased polarity of the P=O bond compared to the P=S bond influences the entire electronic structure of the molecule, affecting bond lengths, bond angles, and vibrational frequencies.
dot graph "Molecular_Structures" { layout=neato; node [shape=circle, style=filled, fontname="Helvetica-Bold", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} dot Figure 1: Ball-and-stick models of POF₃ and PSF₃ with experimental bond lengths.
Vibrational Spectroscopy: Probing Molecular Motion
Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. The substitution of sulfur for oxygen in the phosphoryl fluoride framework leads to predictable yet informative shifts in the vibrational frequencies.
Comparative Analysis of IR and Raman Spectra
The most notable difference in the vibrational spectra of POF₃ and PSF₃ is the position of the P=X stretching frequency (where X is O or S). The P=O stretch in POF₃ is observed at a significantly higher frequency than the P=S stretch in PSF₃. This is a direct consequence of the stronger, more polar P=O bond and the larger mass of the sulfur atom compared to oxygen.
| Vibrational Mode | POF₃ Frequency (cm⁻¹)[1] | PSF₃ Frequency (cm⁻¹)[2] | Primary Rationale for Difference |
| P=X Stretch (ν₁) | ~1415 | ~983 | The P=O bond is stronger and involves the lighter oxygen atom, leading to a higher vibrational frequency compared to the weaker P=S bond. |
| P-F Symmetric Stretch (ν₂) | ~873 | ~698 | The increased positive charge on phosphorus in POF₃ strengthens the P-F bonds, resulting in a higher symmetric stretching frequency. |
| P-F Asymmetric Stretch (ν₄) | ~990 | ~951 | Similar to the symmetric stretch, the stronger P-F bonds in POF₃ lead to a higher asymmetric stretching frequency. |
| Deformation Modes | 485, 473, 336 | 442, 404, 275 | The heavier sulfur atom and weaker P=S bond in PSF₃ result in lower frequency bending and deformation modes compared to POF₃. |
Causality Behind Spectroscopic Observations
The observed shifts in vibrational frequencies can be rationalized by considering the fundamental principles of molecular vibrations. The frequency of a vibrational mode is primarily determined by the bond strength and the reduced mass of the atoms involved. The stronger the bond and the lighter the atoms, the higher the vibrational frequency.
-
P=X Stretching: The P=O bond is significantly stronger and more polar than the P=S bond due to the greater electronegativity of oxygen. This, combined with the lower mass of oxygen, results in a much higher stretching frequency for the P=O bond in POF₃.
-
P-F Stretching: The highly electronegative oxygen atom in POF₃ withdraws more electron density from the central phosphorus atom than the sulfur atom in PSF₃. This increases the effective nuclear charge of the phosphorus atom in POF₃, which in turn shortens and strengthens the P-F bonds, leading to higher stretching frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
³¹P and ¹⁹F NMR spectroscopy provide exquisitely sensitive probes of the local electronic environment around the phosphorus and fluorine nuclei. The chemical shifts and coupling constants in these spectra offer a wealth of information about the bonding and structure of POF₃ and PSF₃.
Comparative Analysis of ³¹P and ¹⁹F NMR Spectra
The substitution of sulfur for oxygen induces significant changes in both the ³¹P and ¹⁹F NMR spectra.
| Spectroscopic Parameter | POF₃ | PSF₃ | Rationale for Difference |
| ³¹P Chemical Shift (δ, ppm) | ~ -35 to -40 | ~ +30 to +35 | The phosphorus nucleus in POF₃ is more shielded (experiences a stronger magnetic field) due to the high electronegativity of oxygen, resulting in an upfield shift compared to PSF₃. The less electronegative sulfur atom in PSF₃ leads to deshielding of the phosphorus nucleus and a downfield shift.[3][4] |
| ¹⁹F Chemical Shift (δ, ppm) | ~ -70 to -75 | ~ -25 to -30 | The fluorine nuclei in POF₃ are more shielded due to the strong electron-withdrawing effect of the oxygen atom, which reduces the electron density available to be polarized by the external magnetic field. |
| ¹J(P-F) Coupling Constant (Hz) | ~ 1070 | ~ 1130 | The magnitude of the one-bond P-F coupling constant is related to the s-character of the P-F bond. The slightly larger coupling constant in PSF₃ suggests a greater s-character in the P-F bonds of this molecule compared to POF₃. |
Interpreting the Nuances of NMR Data
-
Chemical Shifts: The chemical shift is a measure of the magnetic environment of a nucleus. In general, a more electronegative atom attached to the observed nucleus will cause a downfield (more positive) shift for that nucleus. However, in the case of the central phosphorus atom, the highly electronegative oxygen in POF₃ leads to an upfield shift. This is because the chemical shift of phosphorus is dominated by the paramagnetic shielding term, which is inversely proportional to the energy of electronic transitions. The stronger P=O bond leads to higher energy transitions and thus a smaller paramagnetic contribution, resulting in greater overall shielding.[3]
-
Coupling Constants: The spin-spin coupling constant, J, is a measure of the interaction between two nuclear spins and is transmitted through the bonding electrons. The one-bond coupling constant, ¹J(P-F), is particularly informative about the nature of the P-F bond. The magnitude of ¹J is proportional to the amount of s-orbital character in the hybrid orbitals forming the bond. The slightly larger ¹J(P-F) in PSF₃ suggests a subtle redistribution of orbital hybridization in response to the different electronic demands of the P=S versus the P=O bond.
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data presented, the following detailed experimental protocols are provided. These protocols are designed for the safe and effective analysis of volatile and reactive compounds like phosphoryl and this compound.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", fontsize=10];
} dot Figure 2: General experimental workflow for the spectroscopic comparison of PSF₃ and POF₃.
Gas-Phase FT-IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a gas cell (typically 10 cm path length) with infrared-transparent windows (e.g., KBr or ZnSe) is required.
-
Sample Handling: Due to the reactivity and volatility of POF₃ and PSF₃, all handling should be performed in a fume hood or glovebox.[5] The gas cell should be evacuated to a high vacuum (< 1 mbar) before introducing the sample.
-
Sample Introduction: Introduce a small partial pressure of the gaseous sample (typically 1-10 mbar) into the evacuated gas cell. The pressure should be optimized to obtain an absorbance in the range of 0.1-1.0 for the major peaks.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 to 64 scans at a resolution of 1 cm⁻¹. A background spectrum of the evacuated gas cell should be recorded and subtracted from the sample spectrum.
-
Data Processing: Perform baseline correction and peak picking to determine the frequencies of the vibrational bands.
Raman Spectroscopy
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a suitable detector is required.
-
Sample Preparation: For liquid samples, a small amount of the compound can be sealed in a glass capillary tube. For gaseous samples, a specialized high-pressure gas cell with a transparent window is necessary. Given the reactivity of these compounds, sealing in a glass container is crucial to prevent hydrolysis from atmospheric moisture.[6]
-
Data Acquisition: Place the sealed sample in the sample holder of the spectrometer and focus the laser onto the sample. Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample decomposition. A typical acquisition might involve multiple accumulations of 10-30 seconds each.
-
Data Processing: Perform cosmic ray removal, baseline correction, and peak fitting to determine the Raman shifts and relative intensities of the vibrational modes.
³¹P and ¹⁹F NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer equipped with a broadband probe tunable to ³¹P and ¹⁹F frequencies is required.
-
Sample Preparation: In an inert atmosphere (glovebox), dissolve a small amount of the compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a vial. Transfer the solution to a sealable NMR tube (e.g., a J. Young tube) to prevent contact with air and moisture.[7]
-
Data Acquisition:
-
³¹P NMR: Acquire a proton-decoupled ³¹P NMR spectrum. A single pulse experiment is typically sufficient. Use a relaxation delay of at least 5 times the longest T₁ to ensure accurate integration if quantitative analysis is desired. The chemical shifts are referenced externally to 85% H₃PO₄.[3]
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. A standard one-pulse experiment is generally used. The spectrum will show a doublet due to coupling with the phosphorus nucleus. The chemical shifts are referenced to an external standard such as CFCl₃.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Determine the chemical shifts and extract the ¹J(P-F) coupling constant from the splitting of the signals.
Conclusion
The spectroscopic comparison of this compound and phosphoryl fluoride provides a compelling illustration of how a single atom substitution can profoundly influence the physicochemical properties of a molecule. The observed differences in their vibrational and NMR spectra are not merely empirical observations but are deeply rooted in the fundamental principles of chemical bonding and molecular structure. For researchers in materials science, drug development, and catalysis, a thorough understanding of these spectroscopic signatures is invaluable for characterizing novel phosphorus-containing compounds and for elucidating reaction mechanisms. This guide serves as a foundational resource for such endeavors, providing both the comparative data and the practical knowledge necessary to explore the rich and varied chemistry of phosphorus fluorides.
References
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31-P NMR SPECTROSCOPY. (n.d.). SlideShare. Retrieved December 13, 2025, from [Link]
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Norman, N. C., & Pringle, P. G. (n.d.). Orbital interaction diagrams showing π-back-donation in POF3 from the two filled oxygen p orbitals to vacant P–F σ* orbitals of π symmetry. ResearchGate. Retrieved December 13, 2025, from [Link]
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This compound. (n.d.). Wikipedia. Retrieved December 13, 2025, from [Link]
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Phosphorus-31 NMR Spectroscopy. (n.d.). ReadingSample. Retrieved December 13, 2025, from [Link]
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Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. (2024, February 2). YouTube. Retrieved December 13, 2025, from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved December 13, 2025, from [Link]
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b. O 5. POF3 is a molecule with a tetrahedral. (2019, November 5). Chegg.com. Retrieved December 13, 2025, from [Link]
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31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. (2025, February 21). JACS Au. Retrieved December 13, 2025, from [Link]
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NMR Sample Preparation. (n.d.). University of Wisconsin-Madison. Retrieved December 13, 2025, from [Link]
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Molecular Orbitals for PF3. (n.d.). University of Liverpool. Retrieved December 13, 2025, from [Link]
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Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. (n.d.). PMC. Retrieved December 13, 2025, from [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). RSC Publishing. Retrieved December 13, 2025, from [Link]
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Phosphoryl fluoride. (n.d.). NIST WebBook. Retrieved December 13, 2025, from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University. Retrieved December 13, 2025, from [Link]
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Experimental parameters for gas-phase measurements by FTIR. (n.d.). ResearchGate. Retrieved December 13, 2025, from [Link]
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Hybridization of PF3 (Phosphorous trifluoride). (2022, August 5). YouTube. Retrieved December 13, 2025, from [Link]
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Experimental setups for gas‐phase IR action spectroscopy. (n.d.). ResearchGate. Retrieved December 13, 2025, from [Link]
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How Do I Use Inline Raman Spectroscopy in Downstream Oil & Gas Applications? (2024, March 9). MarqMetrix. Retrieved December 13, 2025, from [Link]
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Phosphoryl fluoride. (n.d.). Wikipedia. Retrieved December 13, 2025, from [Link]
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Solved In the PSF3 molecule, the P atom is the central atom. (2019, April 29). Chegg.com. Retrieved December 13, 2025, from [Link]
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Raman spectroscopy based detection of corrosive sulfur in transformer oil: Method and application. (n.d.). ResearchGate. Retrieved December 13, 2025, from [Link]
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Detection of Hazardous Chemicals Using Field-Portable Raman Spectroscopy. (2025, August 9). ResearchGate. Retrieved December 13, 2025, from [Link]
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Detecting Hazardous Liquids With Raman Spectrometer. (n.d.). Optosky. Retrieved December 13, 2025, from [Link]
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Molecular orbital diagram of PPh3 and PPh4⁺ from DFT calculations. (n.d.). ResearchGate. Retrieved December 13, 2025, from [Link]
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Polyatomic Molecular Orbital Theory. (n.d.). La Salle University. Retrieved December 13, 2025, from [Link]
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The NMR spin–spin coupling constant 1J(31P,1H) in an isolated PH3 molecule. (2025, August 10). ResearchGate. Retrieved December 13, 2025, from [Link]
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Crystal Structure and Spectroscopic Investigations of POF₃. (n.d.). OUCI. Retrieved December 13, 2025, from [Link]
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5.3 Spin-Spin Splitting: J-Coupling. (n.d.). University of Wisconsin-Madison. Retrieved December 13, 2025, from [Link]
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Prediction of vicinal proton–proton coupling constants 3 J HH from density functional theory calculations. (2025, August 10). ResearchGate. Retrieved December 13, 2025, from [Link]
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COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). University of California, San Diego. Retrieved December 13, 2025, from [Link]
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A Comparative Guide to Validating the Structure of Thiophosphoryl Fluoride Derivatives by NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organophosphorus compounds, the precise structural validation of thiophosphoryl fluoride derivatives is a critical checkpoint. The incorporation of the P=S and P-F moieties introduces unique chemical properties and potential biological activities, but also presents distinct analytical challenges. This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of these compounds, supported by experimental data and detailed protocols.
The Central Role of NMR in the this compound Analytical Workflow
The unequivocal determination of the molecular structure of this compound derivatives is paramount for understanding their reactivity, stability, and biological function. While several analytical techniques can provide structural information, NMR spectroscopy stands out due to its non-destructive nature and its exceptional ability to probe the local chemical environment of specific nuclei.[1] For this compound derivatives, multinuclear NMR, particularly ³¹P and ¹⁹F NMR, provides a direct window into the core of the molecule, revealing crucial connectivity and stereochemical details.
The power of NMR lies in the inherent properties of the phosphorus-31 (³¹P) and fluorine-19 (¹⁹F) nuclei. Both are spin-1/2 nuclei with 100% natural abundance, affording high sensitivity and simplifying spectral interpretation.[1] This, combined with their large chemical shift dispersion, allows for the resolution of subtle structural differences that might be otherwise indistinguishable.
A Deep Dive into Multinuclear NMR for this compound Derivatives
A comprehensive structural validation of this compound derivatives necessitates a suite of NMR experiments. The interplay of ³¹P, ¹⁹F, ¹H, and ¹³C NMR spectra, coupled with the analysis of chemical shifts and spin-spin coupling constants, provides a robust framework for unambiguous structure determination.
³¹P NMR: The Phosphorus Perspective
³¹P NMR is the cornerstone for analyzing organophosphorus compounds.[2] The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its oxidation state, coordination number, and the electronegativity of its substituents. For thiophosphoryl derivatives (P=S), the ³¹P chemical shifts typically appear in a distinct region compared to their phosphoryl (P=O) analogs.
Key Interpretive Insights from ³¹P NMR:
-
Chemical Shift (δ): The ³¹P chemical shift provides the initial, crucial piece of evidence for the presence of the thiophosphoryl group. Substitution of an oxygen atom in a phosphate with sulfur generally leads to a significant downfield shift of the ³¹P resonance.
-
Coupling to Fluorine (¹JPF): The direct, one-bond coupling between phosphorus and fluorine is a hallmark of these compounds. The magnitude of the ¹JPF coupling constant is typically large (in the order of 1000-1200 Hz) and is a definitive indicator of a direct P-F bond. The multiplicity of the ³¹P signal (e.g., a doublet for one attached fluorine, a triplet for two, etc.) directly reveals the number of fluorine atoms bonded to the phosphorus center.
¹⁹F NMR: The Fluorine Fingerprint
¹⁹F NMR is an equally powerful technique due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. This wide dispersion minimizes signal overlap, even in complex molecules.
Key Interpretive Insights from ¹⁹F NMR:
-
Chemical Shift (δ): The ¹⁹F chemical shift is exquisitely sensitive to the electronic environment. The presence of the electron-withdrawing thiophosphoryl group influences the shielding of the fluorine nucleus, resulting in characteristic chemical shift ranges.
-
Coupling to Phosphorus (¹JFP): Similar to the ³¹P spectrum, the ¹⁹F spectrum will show a splitting pattern corresponding to the number of phosphorus atoms coupled to the fluorine. The magnitude of ¹JFP will be identical to ¹JPF observed in the ³¹P spectrum, providing a self-validating piece of data.
-
Long-Range Couplings: ¹⁹F can also exhibit through-bond coupling to other nuclei, such as protons (²JFH, ³JFH) and carbons (²JFC, ³JFC), providing valuable information about the connectivity of the rest of the molecule.
¹H and ¹³C NMR: Elucidating the Organic Scaffold
While ³¹P and ¹⁹F NMR probe the core of the this compound moiety, ¹H and ¹³C NMR are essential for characterizing the organic substituents attached to the phosphorus atom.
Key Interpretive Insights from ¹H and ¹³C NMR:
-
Coupling to Phosphorus and Fluorine: Protons and carbons in proximity to the phosphorus and fluorine atoms will exhibit through-bond J-coupling. For instance, protons on a carbon adjacent to the phosphorus atom (P-O-C-H ) will show a three-bond coupling (³JPH), and carbons directly bonded to an oxygen attached to phosphorus (P-O-C ) will show a two-bond coupling (²JPC). Similarly, couplings to fluorine (e.g., ³JFH, ²JFC) can be observed. Analyzing these coupling patterns is instrumental in piecing together the complete molecular structure.
2D NMR Techniques: Connecting the Dots
For more complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are indispensable for resolving ambiguities and confirming assignments.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing the ¹H-¹H connectivity within the organic fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (typically 2-3 bond) correlations between ¹H and ¹³C, crucial for establishing connectivity across heteroatoms like oxygen or nitrogen.
-
HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of nuclei, which is vital for determining stereochemistry and conformation.
Experimental Protocol: A Step-by-Step Guide to NMR Data Acquisition and Analysis
The following protocol outlines a robust workflow for the NMR analysis of a novel this compound derivative.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and is inert. CDCl₃ is a common choice, but others like CD₂Cl₂, acetone-d₆, or acetonitrile-d₃ may be used depending on the compound's solubility.
-
Concentration: Aim for a concentration of 5-20 mg of the compound in 0.5-0.7 mL of solvent. This typically provides a good signal-to-noise ratio for all necessary experiments.
-
Internal Standard: For quantitative analysis, a suitable internal standard with a known concentration should be added. For routine structural confirmation, the residual solvent peak can often be used as a reference for ¹H and ¹³C spectra. For ³¹P and ¹⁹F, external referencing is common, but an internal standard can also be used if it does not interfere with the analyte signals.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.
-
Initial Shimming: Shim the magnetic field homogeneity using the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
³¹P NMR: Acquire a proton-decoupled ³¹P NMR spectrum. This will result in sharp singlets, doublets, triplets, etc., depending on the number of fluorine atoms attached to the phosphorus.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (if necessary): Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC spectra to establish connectivities.
3. Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase Correction: Manually or automatically correct the phase of each spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Correct any baseline distortions.
-
Referencing: Reference the chemical shifts of each spectrum to the appropriate standard (e.g., TMS for ¹H and ¹³C, 85% H₃PO₄ for ³¹P, and CFCl₃ for ¹⁹F).[3]
-
Integration: Integrate the peaks in the ¹H spectrum to determine the relative ratios of different types of protons.
-
Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the J-coupling constants from the splitting patterns.
-
Structural Assignment: Systematically assign all signals in the spectra to the corresponding nuclei in the proposed structure, ensuring that all chemical shifts, multiplicities, and coupling constants are consistent.
Visualizing the NMR Analysis Workflow
The following diagram illustrates the logical flow of the NMR-based structural validation process for this compound derivatives.
Caption: Workflow for NMR-based structural validation.
Characteristic Spin-Spin Coupling in Thiophosphoryl Fluorides
The coupling between the ³¹P and ¹⁹F nuclei is a definitive feature in the NMR spectra of this compound derivatives. The following diagram illustrates this key interaction.
Caption: Key ¹J(P,F) coupling in thiophosphoryl fluorides.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is a powerhouse for structural elucidation, a comprehensive validation strategy often involves complementary analytical techniques. The choice of technique depends on the specific information required and the nature of the sample.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, conformation, and dynamic information in solution. | Non-destructive, highly reproducible, provides unambiguous structural information. | Relatively low sensitivity compared to mass spectrometry, requires soluble samples, can be time-consuming for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high-resolution MS), and fragmentation patterns. | High sensitivity (picomole to femtomole range), rapid analysis, can be coupled with separation techniques (GC-MS, LC-MS). | Provides limited information on stereochemistry and isomer differentiation, fragmentation can be complex to interpret. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in the solid state, including bond lengths and angles. | Provides an absolute and definitive structure. | Requires a suitable single crystal, which can be challenging to grow; the solid-state structure may not represent the solution-state conformation.[4] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., P=S, P-F, P-O-C). | Rapid and inexpensive, good for a quick assessment of functional groups. | Provides limited information on the overall molecular structure, spectra can be complex. |
Conclusion: An Integrated Approach for Unquestionable Validation
For the rigorous structural validation of this compound derivatives, NMR spectroscopy, particularly a combination of ³¹P, ¹⁹F, ¹H, and ¹³C NMR, is the most powerful and informative technique. It provides a detailed picture of the molecular connectivity and stereochemistry in solution, which is often the most relevant state for biological applications.
However, for a truly self-validating system, an integrated approach is recommended. High-resolution mass spectrometry should be used to confirm the molecular formula, providing an orthogonal validation of the NMR-derived structure. When a single crystal can be obtained, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure in the solid state. By combining the strengths of these complementary techniques, researchers can have the highest level of confidence in the structure of their novel this compound derivatives, paving the way for further investigation into their chemical and biological properties.
References
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Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity. (2024). Research and Reviews: Journal of Medical and Organic Chemistry. Retrieved from [Link]
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Chauhan, G. & Pant, P. (2025). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Environmental Chemistry Letters. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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Kodolov, V. I. & Spasskii, S. S. (1964). STRUCTURE AND PROPERTIES OF ORGANOPHOSPHORUS COMPOUNDS. Russian Chemical Reviews. Retrieved from [Link]
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Wilkinson, N. (Ed.). (n.d.). Organophosphorus Pesticides: Structural Characteristics, Mechanisms of Toxicity and Effects of Exposure on Health. Nova Science Publishers. Retrieved from [Link]
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Cavell, R. G. (n.d.). Chemistry of phosphorus fluorides. Part 111. The reaction of thiophosphoryl. Canadian Science Publishing. Retrieved from [Link]
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Structural characterization of organophosphorous hydrolyzing enzymes and rationalization of their improvement in the aim of biotechnological applications. (n.d.). ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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Thiophosphoryl chloride - Optional[31P NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
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Ruman, T., et al. (2009). The Synthesis, Reactivity and NMR Investigation on 15N-Thiophosphoramidates (Supplementary Material). ResearchGate. Retrieved from [Link]
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Malet-Martino, M. & Martino, R. (2005). Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
NIST. (n.d.). Phosphoryl fluoride. NIST WebBook. Retrieved from [Link]
-
Complete analysis of the 31P and 19F NMR spectra of [(PF3)3Mo(CO)3]. (2000). ResearchGate. Retrieved from [Link]
-
Kwan, E. E. (2011). Lecture 13: Experimental Methods. Retrieved from [Link]
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Fluorine and Phosphorus(19F and 31P) NMR.pdf. (n.d.). Slideshare. Retrieved from [Link]
-
x Ray crystallography. (n.d.). PMC. Retrieved from [Link]
-
X-ray Crystallography. (2023). Chemistry LibreTexts. Retrieved from [Link]
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19F NMR Reference Standards. (n.d.). Retrieved from [Link]
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Stenutz. (n.d.). This compound. Retrieved from [Link]
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Schmutzler, R. & Reddy, G. S. (n.d.). Mass Spectroscopic Studies of Phosphorus-Fluorine Compounds. Compounds containing Five-coordinate Phosphorus. ResearchGate. Retrieved from [Link]
-
Solution Nuclear Magnetic Resonance Spectroscopy. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to Mass Spectrometry Analysis of Thiophosphoryl Fluoride Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Thiophosphoryl Fluoride's Reactivity
This compound (PSF₃) is a highly reactive inorganic gas with a growing presence in synthetic chemistry, particularly in the synthesis of novel agrochemicals and pharmaceuticals. Its utility stems from the P-F and P=S bonds, which can be selectively targeted by a range of nucleophiles. However, this same reactivity presents a significant analytical challenge. Reactions involving PSF₃ often yield complex mixtures of volatile and non-volatile products, unreacted starting materials, and hydrolysis artifacts. Effective characterization of these reaction outcomes is paramount for reaction optimization, impurity profiling, and ensuring the safety and efficacy of the final products.
This guide provides a comparative analysis of mass spectrometry (MS) techniques for the characterization of this compound reaction products. As a senior application scientist, my focus is not merely on the "how" but the "why"—providing the rationale behind the selection of a particular MS-based method. We will explore the strengths and limitations of various ionization and separation techniques, supported by experimental logic and data presentation, to empower you to make informed decisions in your own research.
Comparing Ionization Techniques: From Hard Fragmentation to Soft Ionization
The choice of ionization technique is the most critical decision in the mass spectrometric analysis of PSF₃ reaction products. It dictates whether you will obtain information about the molecular weight of your products or detailed structural information through fragmentation. We will compare the two main classes of ionization: "hard" ionization, exemplified by Electron Ionization (EI), and "soft" ionization techniques such as Chemical Ionization (CI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
Electron Ionization (EI): The Gold Standard for Structural Elucidation of Volatile Products
Electron Ionization (EI) is a high-energy process that is well-suited for volatile and thermally stable compounds. It is the workhorse of gas chromatography-mass spectrometry (GC-MS).
-
Mechanism of Action: In EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This energetic collision ejects an electron from the molecule, forming a radical cation (M⁺•) that is often unstable and undergoes extensive fragmentation.
-
Strengths for PSF₃ Analysis:
-
Detailed Structural Information: The rich fragmentation patterns are highly reproducible and can be used to piece together the structure of unknown reaction products. For example, in the analysis of an amine reaction product, fragmentation patterns can reveal the structure of the amine substituent.
-
Library Matching: Extensive spectral libraries (e.g., NIST) can be used to identify known products and impurities by matching their fragmentation patterns.
-
-
Limitations:
-
Molecular Ion Peak: The high energy of EI often leads to the complete fragmentation of the molecular ion, making it difficult to determine the molecular weight of the product.
-
Analyte Suitability: EI is only suitable for compounds that are sufficiently volatile and thermally stable to be analyzed by GC. This excludes many of the more polar hydrolysis byproducts of PSF₃ reactions.
-
Chemical Ionization (CI): A Softer Approach for Molecular Weight Determination
Chemical Ionization (CI) is a lower-energy alternative to EI, providing a "softer" ionization that often preserves the molecular ion.
-
Mechanism of Action: In CI, a reagent gas (e.g., methane, isobutane, or ammonia) is introduced into the ion source at a much higher concentration than the analyte. The reagent gas is ionized by the electron beam, and these reagent gas ions then react with the analyte molecules, typically through proton transfer, to form protonated molecules ([M+H]⁺).
-
Strengths for PSF₃ Analysis:
-
Molecular Weight Confirmation: The base peak in a CI spectrum is often the [M+H]⁺ ion, providing clear confirmation of the molecular weight of the reaction product. This is invaluable when a molecular ion is absent in the EI spectrum.
-
Reduced Fragmentation: The lower energy of the ionization process results in significantly less fragmentation, leading to simpler spectra.
-
-
Limitations:
-
Limited Structural Information: The lack of extensive fragmentation means that CI provides less structural information than EI.
-
Analyte Suitability: Like EI, CI is primarily used with GC and is therefore limited to volatile and thermally stable analytes.
-
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): The Keys to Analyzing Non-Volatile and Polar Products
For the non-volatile, polar, and often ionic byproducts of PSF₃ reactions, such as hydrolysis products (e.g., fluorophosphoric acids), Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI or APCI is the method of choice.
-
Electrospray Ionization (ESI):
-
Mechanism of Action: ESI is a very soft ionization technique that generates ions from a solution. A high voltage is applied to a liquid stream, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase.
-
Strengths: ESI is exceptionally well-suited for polar, non-volatile, and ionic compounds. It is the ideal technique for analyzing the hydrolysis products of PSF₃ and its derivatives. It can also be used to analyze polar reaction products that are not amenable to GC.
-
Limitations: ESI is not suitable for non-polar compounds.
-
-
Atmospheric Pressure Chemical Ionization (APCI):
-
Mechanism of Action: In APCI, the sample solution is sprayed through a heated nebulizer, and the resulting aerosol is subjected to a corona discharge. This ionizes the solvent molecules, which then transfer charge to the analyte molecules through gas-phase reactions, similar to CI.
-
Strengths: APCI is well-suited for a wide range of compounds, from polar to moderately non-polar, that are thermally stable. It can be a good alternative to ESI for less polar reaction products.
-
Limitations: APCI requires the analyte to be thermally stable due to the heated nebulizer.
-
Comparative Data Summary
| Ionization Technique | Analyte Volatility | Analyte Polarity | Molecular Ion | Fragmentation | Primary Application for PSF₃ Reactions |
| Electron Ionization (EI) | Required | Low to Medium | Often Absent | Extensive | Structural elucidation of volatile products (e.g., amine adducts) via GC-MS. |
| Chemical Ionization (CI) | Required | Low to Medium | Strong [M+H]⁺ | Minimal | Molecular weight determination of volatile products via GC-MS. |
| Electrospray Ionization (ESI) | Not Required | High | Strong [M+H]⁺ or [M-H]⁻ | Minimal | Analysis of non-volatile, polar hydrolysis products via LC-MS. |
| Atmospheric Pressure Chemical Ionization (APCI) | Not Required (but must be thermally stable) | Low to High | Strong [M+H]⁺ | Minimal | Analysis of a broad range of thermally stable products via LC-MS. |
Experimental Protocols and Workflows
Workflow for Comprehensive Analysis of a PSF₃ Reaction Mixture
Caption: Comprehensive workflow for PSF₃ reaction analysis.
Protocol 1: GC-MS Analysis of Volatile Reaction Products (e.g., Reaction with Dimethylamine)
-
Sample Preparation:
-
Quench the reaction carefully in an appropriate aprotic solvent (e.g., dichloromethane or diethyl ether) to precipitate any salts.
-
Filter the mixture to remove any solids.
-
The resulting solution can be directly injected into the GC-MS or diluted if necessary.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is a good starting point.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
EI Analysis:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-400.
-
-
CI Analysis (if necessary for molecular weight confirmation):
-
Ion Source Temperature: 200 °C.
-
Reagent Gas: Methane or isobutane.
-
Mass Range: m/z 50-400.
-
-
Protocol 2: LC-MS Analysis of Hydrolysis Products
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture in water or a buffered aqueous solution.
-
Dilute the aqueous sample with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column is suitable for separating polar hydrolysis products.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
ESI Analysis (Negative Ion Mode is often better for acidic hydrolysis products):
-
Ion Source: ESI.
-
Capillary Voltage: -3.0 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: m/z 50-500.
-
-
Logical Relationships in Ionization and Analysis
Caption: Selection guide for MS techniques based on analyte properties.
Conclusion: An Integrated Approach for Complete Characterization
No single mass spectrometry technique can provide a complete picture of the complex product mixtures derived from this compound reactions. A truly comprehensive analysis requires an integrated approach. For volatile products, the combination of GC-MS with both EI and CI provides a powerful tool for both structural elucidation and molecular weight determination. For the non-volatile and polar hydrolysis products that are inevitably formed, LC-MS with ESI is indispensable. By understanding the fundamental principles and comparative strengths of these techniques, researchers can develop robust analytical methods to accelerate their research and development efforts in this exciting area of chemistry.
References
A Comparative Guide to the Quantification of Thiophosphoryl Fluoride (SPF₃) Conversion Using Gas Chromatography-Mass Spectrometry
For researchers, chemists, and drug development professionals, the accurate quantification of reactive intermediates is paramount to understanding reaction kinetics, optimizing yields, and ensuring process safety. Thiophosphoryl fluoride (SPF₃), a highly reactive gaseous phosphorus compound, presents a significant analytical challenge. Its propensity to spontaneously ignite in air and react readily with moisture necessitates sophisticated analytical strategies that go beyond standard protocols.[1][2]
This guide provides an in-depth comparison of three distinct methodologies for quantifying SPF₃ conversion using Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a simple listing of steps, we will explore the fundamental causality behind each experimental choice, offering field-proven insights to help you select and implement the most suitable approach for your research objectives.
The Core Challenge: The Innate Reactivity of SPF₃
This compound is a tetrahedral molecule with the formula PSF₃. It is a colorless gas that is thermally unstable and highly susceptible to nucleophilic attack and hydrolysis.[1][2] Direct injection of gaseous SPF₃ onto a standard GC column is often untenable, as the compound can react with active sites in the injector port, the column's stationary phase (especially polysiloxanes), and the ion source, leading to rapid column degradation, poor peak shape, and non-reproducible results.[3] Therefore, any successful quantification strategy must rigorously address and mitigate this inherent reactivity.
Methodology Comparison: Three Paths to Quantification
We will compare three primary workflows:
-
Direct Analysis via Static Headspace GC-MS: A direct measurement of SPF₃ in the vapor phase.
-
Indirect Analysis via Chemical Derivatization GC-MS: Conversion of SPF₃ into a stable, less reactive analyte.
-
Correlative Analysis via Total Fluoride Quantification: Measurement of a reaction byproduct (fluoride) as a proxy for SPF₃ consumption.
Approach 1: Direct Quantification by Static Headspace GC-MS
This method aims to directly measure the concentration of SPF₃ in the sealed vapor phase (headspace) above a reaction mixture, minimizing contact with the analytical hardware.
Causality & Rationale: Headspace analysis is fundamentally suited for volatile analytes in complex or non-volatile matrices.[4] By only injecting the gaseous phase, we protect the GC inlet and column from non-volatile starting materials, catalysts, and salts.[5] This is the most direct way to monitor the disappearance of the SPF₃ reactant in real-time, provided the system is sufficiently inert.
Experimental Protocol: Direct Headspace GC-MS
-
Vial Preparation (Critical Step): Use 20 mL headspace vials with PTFE/silicone septa. To ensure an inert environment, vials must be oven-dried at 120°C for at least 4 hours and cooled in a desiccator under a nitrogen atmosphere before being sealed.
-
Sample Introduction:
-
Place a magnetic stir bar and any non-volatile reactants or solvents (e.g., anhydrous benzene or carbon disulfide, in which SPF₃ is stable) into the prepared vial and seal immediately.[2]
-
Purge the vial headspace with an inert gas (e.g., Argon or Helium) for 2 minutes.
-
Introduce a precise volume of the SPF₃ gas into the sealed vial using a gas-tight syringe. The reaction is initiated upon introduction.
-
-
Equilibration & Sampling:
-
Place the vial in the headspace autosampler's incubation oven, typically set to a controlled temperature (e.g., 40°C) to ensure consistent partitioning of SPF₃ between the liquid and gas phases.
-
Allow the sample to equilibrate with agitation for a predetermined time (e.g., 10 minutes). This step is crucial for reproducible results as it ensures the headspace concentration is proportional to the concentration in the liquid phase.[4]
-
-
GC-MS Analysis:
-
Injector: Split/Splitless inlet at 150°C (a lower temperature is used to minimize thermal decomposition).
-
Column: A robust column resistant to reactive gases is required. A PLOT (Porous Layer Open Tubular) column, such as a PoraBOND Q, is a superior choice over standard liquid-phase columns.[3]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: Isothermal at 50°C for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 30-150. Monitor for the molecular ion (m/z 120) and key fragments.
-
Quantification Strategy: An external standard calibration is the most practical approach.[6] Due to the instability of SPF₃, preparing cylinder gas standards is difficult.[7] A dynamic gas dilution system is recommended to create a multi-point calibration curve by diluting a higher-concentration source gas. An internal standard is challenging to implement due to the difficulty of finding a non-reactive, volatile compound with similar properties.
Data Summary: Performance of Direct Headspace GC-MS
| Parameter | Performance Metric | Rationale / Comments |
| Specificity | High | Mass spectrometer provides positive identification of SPF₃. |
| Linearity (R²) | >0.99 | Achievable with a dynamic dilution system for calibration.[8] |
| Limit of Detection (LOD) | ~10 ppm in headspace | Dependent on MS sensitivity and headspace partitioning. |
| Precision (%RSD) | < 15% | Highly dependent on the quality of vial sealing and gas-tight injections. |
| Key Challenge | System Inertness | Requires dedicated, meticulously maintained equipment to avoid analyte loss. |
Approach 2: Indirect Analysis via Chemical Derivatization GC-MS
This robust method involves quantitatively converting the highly reactive SPF₃ into a stable, liquid-soluble derivative that can be analyzed using standard liquid-injection GC-MS.
Causality & Rationale: Derivatization is a time-honored technique to make analytes more amenable to GC analysis by improving their thermal stability and chromatographic behavior.[9] SPF₃ is known to react cleanly with nucleophiles like dimethylamine to form the significantly more stable and less volatile liquid, dimethylaminothiophosphoryldifluoride ((CH₃)₂NPSF₂).[10][11] By standardizing this derivatization reaction, we can reliably correlate the concentration of the derivative back to the initial concentration of SPF₃.
Experimental Protocol: Indirect Derivatization GC-MS
-
Reaction Sampling: At a specific time point, extract a known volume of the reaction mixture using a syringe.
-
Derivatization/Quenching (Critical Step): Immediately inject the aliquot into a sealed vial containing a chilled (0°C) solution of a derivatizing agent in a suitable solvent. For SPF₃, a solution of 2 M dimethylamine in anhydrous tetrahydrofuran (THF) is effective. The amine will react instantly with any remaining SPF₃.
-
Internal Standard Addition: Add a known concentration of an internal standard (IS) to the derivatized sample. A suitable IS would be a stable organophosphorus compound with a similar structure but different retention time, such as triphenylphosphine oxide. The IS method corrects for variations in injection volume and instrument response, greatly improving precision.[12]
-
Sample Preparation: If necessary, filter the sample to remove any precipitated salts (e.g., dimethylammonium fluoride).
-
GC-MS Analysis:
-
Injector: Split/Splitless inlet at 250°C.
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min.
-
MS Detector: EI mode, scanning m/z 50-350. Use Selected Ion Monitoring (SIM) for the derivative and the IS for enhanced sensitivity.
-
Quantification Strategy: Quantification is based on an internal standard calibration curve.[13] A pure analytical standard of the derivative (dimethylaminothiophosphoryldifluoride) is synthesized and used to prepare a series of calibration standards, each containing a fixed concentration of the internal standard. A relative response factor (RRF) is calculated and used to determine the concentration of the derivative in the unknown samples.
Data Summary: Performance of Indirect Derivatization GC-MS
| Parameter | Performance Metric | Rationale / Comments |
| Specificity | High | The derivative provides a unique mass spectrum for confident identification. |
| Linearity (R²) | >0.999 | Standard liquid calibration curves are highly linear.[14] |
| Limit of Detection (LOD) | ~0.1 µg/mL in solution | SIM mode offers excellent sensitivity for the target derivative. |
| Precision (%RSD) | < 5% | The internal standard method provides superior precision.[12] |
| Key Advantage | Robustness | Eliminates the challenges of handling a reactive gas during analysis. Compatible with standard GC-MS systems. |
Approach 3: Correlative Analysis via Total Fluoride Quantification
This method does not measure SPF₃ directly but instead quantifies the conversion by measuring the amount of inorganic fluoride (F⁻) produced as a byproduct of a reaction (e.g., hydrolysis).
Causality & Rationale: For reactions where SPF₃ is consumed to produce a quantifiable, stable byproduct, measuring that byproduct can serve as a reliable proxy for the conversion of the starting material. In many aqueous or protic environments, SPF₃ will ultimately hydrolyze, releasing fluoride ions.[2] By derivatizing these fluoride ions into a volatile organosilane, we can quantify them using GC-MS. This approach is particularly useful for mass balance calculations.
Experimental Protocol: Total Fluoride Quantification
-
Reaction & Quenching: Run the primary reaction involving SPF₃. At the desired time point, quench the reaction by adding a reagent that will complete the hydrolysis of any remaining SPF₃, such as a dilute sodium hydroxide solution.
-
pH Adjustment: Adjust the pH of the aqueous sample to acidic conditions (pH ~2) with hydrochloric acid. This protonates the fluoride to form HF, which is necessary for the subsequent derivatization.
-
Derivatization (Critical Step): Add a silylating agent, such as phenyldimethylchlorosilane, along with an immiscible organic solvent (e.g., hexane).[15] The silylating agent reacts with the fluoride to form a volatile and stable derivative (phenyldimethylfluorosilane).
-
Extraction & Internal Standard: Vigorously mix the vial to facilitate the reaction and extract the derivative into the organic layer. Add an internal standard (e.g., 1-chloro-4-fluorobenzene) to the organic layer.
-
GC-MS Analysis: Analyze the organic layer using a standard liquid-injection GC-MS protocol similar to Approach 2.
-
MS Detector: Use SIM mode to monitor for the characteristic ions of the fluorosilane derivative and the internal standard.
-
Quantification Strategy: An internal standard calibration curve is created using standard solutions of sodium fluoride (NaF) that have undergone the same derivatization and extraction procedure. This ensures that any variability in the derivatization efficiency is accounted for in the quantification.
Data Summary: Performance of Total Fluoride Quantification
| Parameter | Performance Metric | Rationale / Comments |
| Specificity | Moderate to Low | Measures total fluoride produced, which may not be exclusively from SPF₃ if other fluorine sources are present. |
| Linearity (R²) | >0.995 | Derivatization of fluoride standards shows good linearity.[15] |
| Limit of Detection (LOD) | ~0.1 µg/mL (as F⁻) | High sensitivity is achievable for the fluorosilane derivative. |
| Precision (%RSD) | < 10% | Precision is dependent on the reproducibility of the derivatization and extraction steps. |
| Key Application | Mass Balance | Excellent for confirming reaction stoichiometry and closing the mass balance on fluorine. |
Visualizing the Workflows
To better understand the logical flow of each approach, the following diagrams illustrate the key decision points and experimental stages.
Caption: Decision workflow for selecting an appropriate SPF₃ quantification method.
Caption: Step-by-step workflow for the Direct Headspace GC-MS method.
Caption: Step-by-step workflow for the Indirect Derivatization GC-MS method.
Comparative Summary and Recommendations
| Feature | Direct Headspace GC-MS | Indirect Derivatization GC-MS | Total Fluoride Quantification |
| Analyte Measured | SPF₃ (Direct) | Stable Derivative (Indirect) | Fluoride Ion (Proxy) |
| Specificity | High | High | Moderate |
| Sensitivity | Good | Excellent | Excellent |
| Robustness | Low | High | High |
| Ease of Use | Difficult | Easy | Moderate |
| Hardware Needs | Headspace Sampler, Inert System | Standard GC-MS | Standard GC-MS |
| Best For... | Reaction kinetics, real-time monitoring of SPF₃ | Routine analysis, high-throughput screening, process optimization | Mass balance, confirming hydrolysis pathways |
Authoritative Recommendation:
As a Senior Application Scientist, my recommendation hinges on the specific analytical need.
-
For routine and high-throughput applications , such as those found in drug development and process chemistry labs, the Indirect Analysis via Chemical Derivatization (Approach 2) is unequivocally the superior method. Its robustness, high precision, and compatibility with standard GC-MS instrumentation make it a reliable workhorse for quantifying SPF₃ conversion. The stability of the analyte and the ability to use an internal standard are significant advantages that ensure data quality and trustworthiness.[12]
-
The Direct Headspace GC-MS method (Approach 1) should be reserved for specialized research applications where direct, real-time monitoring of the gaseous SPF₃ concentration is essential for mechanistic or kinetic studies. This approach requires significant upfront investment in method development and hardware maintenance to ensure an inert sample path.
-
Finally, Total Fluoride Quantification (Approach 3) serves as an excellent orthogonal method. While not specific to SPF₃, it is invaluable for validating reaction stoichiometry and performing mass balance calculations, providing an essential layer of self-validation to the overall analytical system.
By understanding the causality behind the challenges of SPF₃ analysis, researchers can confidently select and implement a GC-MS methodology that is not only technically sound but also perfectly aligned with their experimental goals, ensuring data of the highest integrity.
References
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). Section 5: Gas Chromatographic/Mass Spectrometric (GC/MS) Calibration and Quantitation. Retrieved from [Link]
-
YouTube. (2018). This compound | Wikipedia audio article. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio- phosphoryl fluorides. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). HEADSPACE GAS CHROMATOGRAPHY METHOD FOR STUDIES OF REACTION AND PERMEATION OF VOLATILE AGENTS WITH SOLID MATERIALS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method. Retrieved from [Link]
-
ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]
-
SciSpace. (n.d.). The use of calibration approaches for quantitative GC/MS analysis-secobarbital example. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Chemistry of phosphorus fluorides. Part III. The reaction of thio.... Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio. Retrieved from [Link]
-
ASTM International. (n.d.). Special Calibration Systems for Reactive Gases and Other Difficult Measurements. Retrieved from [Link]
-
Chromatography Online. (2024). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Retrieved from [Link]
-
ASTM Digital Library. (n.d.). Special Calibration Systems for Reactive Gases and Other Difficult Measurements. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Headspace Sampling Fundamentals. Retrieved from [Link]
-
Lab Manager. (n.d.). Tackling Volatiles with Headspace GC. Retrieved from [Link]
-
PubMed. (2021). Determination of trace fluoride in water samples by silylation and gas chromatography/mass spectrometry analysis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Thiophosphoryl Fluoride
For researchers, scientists, and drug development professionals working with thiophosphoryl fluoride (SPF3), ensuring its purity is paramount. This highly reactive inorganic gas is a critical building block in the synthesis of a variety of organophosphorus compounds, and the presence of impurities can significantly impact reaction yields, product profiles, and ultimately, the safety and efficacy of the final products. This guide provides an in-depth comparison of the analytical techniques available for assessing the purity of synthesized SPF3, grounded in field-proven insights and experimental data.
The Synthetic Landscape and Anticipated Impurities
The choice of analytical methodology is intrinsically linked to the potential impurities arising from the synthetic route employed. Historically, SPF3 was prepared by heating arsenic trifluoride and thiophosphoryl chloride (PSCl3)[1]. More contemporary and higher-yield methods include the fluorination of PSCl3 with a fluoride source like sodium fluoride (NaF) in a polar aprotic solvent, or the reaction of tetraphosphorus decasulfide (P4S10) with hydrogen fluoride (HF)[1].
Each pathway presents a unique impurity profile:
-
From PSCl3 and NaF: Incomplete fluorination is a primary concern, leading to the presence of chlorofluorothiophosphoryl intermediates such as thiophosphoryl chloride difluoride (PSClF2) and thiophosphoryl dichloride fluoride (PSCl2F). Unreacted PSCl3 may also be present.
-
From P4S10 and HF: This route can produce other phosphorus fluorides, such as phosphorus trifluoride (PF3). Additionally, side reactions can lead to the formation of various sulfur-containing compounds.
-
General Impurities: Regardless of the synthetic route, exposure to moisture can lead to hydrolysis, forming phosphoryl fluoride (POF3) and ultimately phosphoric acid and hydrogen fluoride. Oxidation in the air can also lead to the formation of POF3 and sulfur dioxide (SO2)[1]. Silicon tetrafluoride (SiF4) can be a contaminant if glassware is etched during the reaction[1].
A thorough understanding of the synthetic method is the first step in a robust purity assessment strategy, as it allows for the targeted search for specific, anticipated impurities.
A Comparative Analysis of Analytical Techniques for Purity Assessment
The selection of an appropriate analytical technique for purity assessment hinges on a balance of sensitivity, selectivity, and the nature of the potential impurities. Here, we compare the most relevant methods for analyzing synthesized SPF3.
| Technique | Principle | Strengths for SPF3 Analysis | Limitations for SPF3 Analysis | Typical Application |
| Multinuclear NMR Spectroscopy (31P & 19F) | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | - Highly specific for phosphorus- and fluorine-containing compounds.- Provides structural information and allows for quantification of impurities.- Can differentiate between SPF3 and its chlorinated or oxidized analogues. | - Requires a suitable NMR-compatible solvent in which SPF3 is soluble and stable.- May have lower sensitivity for trace impurities compared to other methods. | - Primary method for identity confirmation and purity quantification.- Ideal for identifying and quantifying phosphorus- and fluorine-containing impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection. | - High sensitivity for volatile impurities.- Can separate complex mixtures of byproducts.- Mass spectrometry provides structural information for impurity identification. | - SPF3 is a highly reactive gas that can degrade on standard GC columns and in the ion source.- Requires specialized, inert GC systems and potentially derivatization. | - Targeted analysis of volatile organic and some inorganic impurities.- Best suited for methods developed specifically for reactive inorganic gases. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, corresponding to molecular vibrations. | - Rapid and non-destructive.- Can detect the presence of specific functional groups, such as P=S, P-F, and P=O bonds.- Useful for detecting oxidation to POF3. | - Less specific than NMR or MS; overlapping peaks can complicate analysis.- Not ideal for quantifying low levels of impurities. | - Rapid quality control check for the presence of major functional groups and gross contamination.- Monitoring for the formation of POF3. |
In-Depth Methodologies and Experimental Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Purity Determination
NMR spectroscopy, particularly a combination of 31P and 19F NMR, stands as the most powerful and definitive technique for assessing the purity of SPF3. The unique chemical environments of the phosphorus and fluorine nuclei in SPF3 and its potential impurities result in distinct and predictable chemical shifts.
Causality in NMR Analysis: The electronegativity of the substituents on the phosphorus atom significantly influences the 31P chemical shift. More electronegative substituents generally cause an upfield (more negative) shift. Similarly, the 19F chemical shift is highly sensitive to its local electronic environment. This high sensitivity allows for the clear differentiation of SPF3 from its chlorinated and oxidized counterparts.
Self-Validating Protocol for Quantitative NMR (qNMR) Analysis:
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining high-quality, reproducible NMR data. The choice of solvent is paramount, as it must dissolve SPF3 without reacting with it. Anhydrous deuterated solvents such as deuterated chloroform (CDCl3) or deuterated acetonitrile (CD3CN) are suitable choices.
-
Procedure: A known mass of the synthesized SPF3 is carefully condensed into a pre-weighed NMR tube containing a known mass of an internal standard and the deuterated solvent at low temperature (e.g., using a liquid nitrogen bath). The tube is then sealed. The internal standard should be a stable compound with a known purity and a signal that does not overlap with the analyte or impurity signals in both the 31P and 19F spectra. For 31P NMR, a common internal standard is triphenyl phosphate. For 19F NMR, a fluorinated compound with a single, sharp resonance in a clear region of the spectrum, such as trifluorotoluene, can be used.
-
-
NMR Acquisition:
-
Rationale: To ensure accurate quantification, the NMR experiment must be set up to allow for complete relaxation of all nuclei between pulses. This is achieved by using a sufficiently long relaxation delay (D1), typically 5 to 7 times the longest T1 relaxation time of the nuclei of interest.
-
31P NMR Parameters:
-
Spectrometer Frequency: ≥ 121 MHz
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (D1): ≥ 30 s
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
19F NMR Parameters:
-
Spectrometer Frequency: ≥ 282 MHz
-
Pulse Program: Standard single-pulse experiment, typically without proton decoupling unless P-F or H-F coupling needs to be removed.
-
Relaxation Delay (D1): ≥ 30 s
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-32 scans).
-
-
-
Data Processing and Analysis:
-
Rationale: Careful processing of the NMR data is essential for accurate integration of the signals. The baseline should be flat, and the phasing of the spectra should be correct.
-
Procedure:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase the spectrum and correct the baseline.
-
Integrate the signals corresponding to SPF3, the internal standard, and any identified impurities.
-
Calculate the purity of the SPF3 using the following formula:
-
-
Expected NMR Chemical Shifts:
| Compound | 31P Chemical Shift (ppm vs. 85% H3PO4) | 19F Chemical Shift (ppm vs. CFCl3) | Coupling (J P-F) |
| SPF3 | ~35 | ~-30 | ~1100 Hz (quartet) |
| PSClF2 | ~55 | ~-10 | ~1150 Hz (triplet) |
| PSCl2F | ~70 | ~+15 | ~1200 Hz (doublet) |
| PSCl3 | ~82 | N/A | N/A |
| POF3 | ~-35 | ~-85 | ~1070 Hz (quartet) |
| PF3 | ~97 | ~-45 | ~1400 Hz (quartet) |
Note: Chemical shifts can vary slightly depending on the solvent and temperature.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach for Volatile Impurities
While challenging due to the reactivity of SPF3, GC-MS can be a valuable tool for detecting volatile impurities at trace levels, particularly when a specialized, inert system is employed.
Causality in GC-MS Analysis: The separation in gas chromatography is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. For highly reactive compounds like SPF3, the choice of an inert column and system components is critical to prevent on-column reactions and degradation. Mass spectrometry then provides identification based on the mass-to-charge ratio of the ionized molecules and their fragmentation patterns.
Considerations for a Self-Validating GC-MS Protocol:
-
System Inertness:
-
Rationale: Standard GC systems contain active sites that can react with or adsorb SPF3. A fully inert sample path is essential.
-
Implementation: Utilize a gas sampling valve with inert components. The column should be a porous layer open tubular (PLOT) column, such as one with a divinylbenzene/ethylene glycol dimethacrylate stationary phase, which is more robust towards reactive gases. All transfer lines should be deactivated or made of inert materials.
-
-
Derivatization (Optional but Recommended):
-
Rationale: To improve chromatographic performance and reduce reactivity, derivatization can be employed. For example, reaction with a silylating agent can convert SPF3 to a more stable, less reactive derivative.
-
Procedure: A validated derivatization protocol must be developed, ensuring complete and reproducible conversion of SPF3 and any relevant impurities.
-
-
Mass Spectrometry Detection:
-
Rationale: Electron ionization (EI) is a common ionization technique in GC-MS. The resulting mass spectrum will show the molecular ion and a series of fragment ions.
-
Expected Fragmentation of SPF3 (m/z 120):
-
Molecular Ion (M+): A peak at m/z 120 corresponding to [PSF3]+.
-
Loss of Fluorine: A peak at m/z 101 corresponding to [PSF2]+.
-
Loss of Sulfur: A peak at m/z 88 corresponding to [PF3]+.
-
Other Fragments: Peaks at m/z 69 ([PF2]+), 50 ([PF]+), and 31 ([P]+) may also be observed.
-
-
Impurity Identification: The mass spectra of impurities can be identified based on their known fragmentation patterns. For example, POF3 (m/z 104) would show a molecular ion at m/z 104 and fragments corresponding to the loss of fluorine.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool
FTIR spectroscopy provides a quick and straightforward method for a preliminary assessment of SPF3 purity.
Causality in FTIR Analysis: The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds within a molecule. The P=S, P-F, and potential P=O bonds in SPF3 and its impurities have characteristic absorption frequencies.
Self-Validating FTIR Protocol:
-
Sample Handling:
-
Rationale: As a gas, SPF3 requires a gas cell for FTIR analysis. The cell must be made of materials that are inert to SPF3 and have windows that are transparent to infrared radiation (e.g., KBr or AgCl).
-
Procedure: The gas cell is evacuated and then filled with the synthesized SPF3 to a known pressure.
-
-
Data Acquisition:
-
Procedure: A background spectrum of the empty gas cell is first acquired. The spectrum of the SPF3 sample is then recorded.
-
-
Spectral Interpretation:
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive and reliable assessment of synthesized this compound, a multi-faceted analytical approach is recommended. Multinuclear NMR spectroscopy (31P and 19F) serves as the cornerstone for definitive identification and quantification of SPF3 and its phosphorus- and fluorine-containing impurities. GC-MS , when performed with a properly inert system, offers high sensitivity for the detection of trace volatile impurities. FTIR spectroscopy provides a rapid and valuable screening tool, particularly for detecting the common oxidation byproduct, POF3.
By understanding the potential impurity profile based on the synthetic route and applying a combination of these robust analytical techniques, researchers, scientists, and drug development professionals can confidently ensure the purity of their this compound, a critical factor in the success of their subsequent synthetic endeavors.
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"Analysis of some volatile phosphorus compounds by gas-liquid chromatography." K-REx, Kansas State University, [Link].
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"Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples." Analytical Methods, Royal Society of Chemistry, 2020, [Link].
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"Phosphorus-31 NMR Spectroscopy." ReadingSample, [Link].
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"31P Chemical Shifts." UCSB Chemistry and Biochemistry NMR Facility, [Link].
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"31 Phosphorus NMR." NMR-Service, [Link].
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"19Flourine NMR." NMR-Service, [Link].
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"Fragmentation patterns in the mass spectra of organic compounds." Chemguide, [Link].
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A Comparative Guide to Phosphorylation Efficiency: Benchmarking Thiophosphoryl Fluoride Against Conventional Reagents
Phosphorylation, the enzymatic or chemical addition of a phosphoryl group to a molecule, is a cornerstone of biological regulation and a critical transformation in medicinal chemistry and drug development.[1][2] The ability to selectively and efficiently introduce phosphate mono- or diesters is paramount for synthesizing active pharmaceutical ingredients (APIs), prodrugs, and biological probes.[3] While a plethora of phosphorylating agents exist, the search for reagents with improved efficiency, selectivity, and milder reaction conditions is a continuous endeavor. This guide provides an in-depth comparison of thiophosphoryl fluoride (PSF₃) against established phosphorylating agents, offering experimental frameworks and data-driven insights for researchers in the field.
The Landscape of Phosphorylating Agents
The choice of a phosphorylating agent is dictated by the substrate's complexity, the desired degree of phosphorylation, and the required reaction conditions. An ideal reagent should offer high yields, predictable selectivity, and operational simplicity. Here, we evaluate this compound against two widely used benchmarks: phosphoryl chloride and diphenyl phosphoryl chloride.
-
This compound (PSF₃): A colorless gas, PSF₃ is a phosphorus(V) compound featuring a tetrahedral geometry with a P=S double bond and three P-F single bonds.[4][5] Its high electronegativity and the strong phosphorus-fluorine bond suggest a unique reactivity profile compared to its chlorinated analogs. While it is known to be highly reactive and spontaneously flammable in air, its potential for controlled phosphorylation under specific conditions warrants investigation.[4] The presence of the P=S bond, as opposed to the P=O bond in phosphoryl fluoride, significantly alters the electrophilicity of the phosphorus center, potentially leading to different reaction kinetics and selectivity.[6]
-
Phosphoryl Chloride (POCl₃): A common and powerful phosphorylating agent, POCl₃ is a colorless liquid used extensively in industrial and laboratory settings to produce phosphate esters.[7][8][9] Its high reactivity stems from the three labile P-Cl bonds. However, this reactivity is often a double-edged sword, leading to a lack of selectivity with multifunctional substrates and the generation of corrosive HCl as a byproduct, which can degrade acid-sensitive molecules.[7][10]
-
Diphenyl Phosphoryl Chloride (DPPC): This liquid reagent replaces two chlorine atoms of POCl₃ with phenoxy groups.[11] The steric bulk and electronic effects of the phenyl groups moderate the reactivity of the remaining P-Cl bond. This often translates to improved selectivity and milder reaction conditions compared to POCl₃, making it a valuable tool for the synthesis of more complex molecules.[12]
Mechanistic Considerations: The Basis of Reactivity and Selectivity
The efficiency of a phosphorylation reaction is fundamentally governed by the mechanism of phosphoryl group transfer. The process is typically a nucleophilic substitution at the phosphorus center.
The central phosphorus atom in these reagents is electrophilic and serves as the target for nucleophilic attack by a hydroxyl or amino group on the substrate. The leaving group's ability to depart and the stability of the transition state are critical. In POCl₃, the chloride ions are excellent leaving groups, contributing to its high reactivity. For DPPC, the departure of a chloride ion is also facile, though the phenoxy groups modulate the electrophilicity of the phosphorus atom.
For this compound, the mechanism is expected to be similar, but with important distinctions. The P-F bond is significantly stronger than the P-Cl bond, which would suggest a lower reaction rate. However, the fluoride ion is also a good leaving group in polar, aprotic solvents, especially with Lewis acid activation. The thiocarbonyl (P=S) group is less polarizing than the carbonyl (P=O) group, which may decrease the phosphorus atom's electrophilicity but can also influence the reaction pathway through different orbital interactions.
Generalized Phosphorylation Workflow
The following diagram illustrates a typical workflow for a chemical phosphorylation experiment, which serves as the basis for the protocols described in this guide.
Caption: A standard experimental workflow for chemical phosphorylation.
Benchmarking Protocol: Phosphorylation of a Model Primary Alcohol
To provide a framework for comparison, we outline a generalized protocol for the phosphorylation of a simple primary alcohol (e.g., 1-octanol) using a non-nucleophilic base like pyridine or triethylamine (TEA) in an aprotic solvent. This protocol must be adapted for the specific physical properties of each reagent (e.g., gas for PSF₃, liquid for POCl₃/DPPC).
Objective: To synthesize the corresponding phosphate ester and compare the reaction efficiency based on yield, time, and purity.
Materials:
-
1-Octanol (Substrate)
-
Phosphorylating Agent (PSF₃, POCl₃, or DPPC)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Anhydrous Pyridine or Triethylamine (Base)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagents: In the flask, dissolve 1-octanol (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.
-
Addition of Phosphorylating Agent:
-
For POCl₃/DPPC (Liquids): Dissolve the phosphorylating agent (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
For PSF₃ (Gas): Bubble a slow, controlled stream of PSF₃ gas (pre-weighed or volume-controlled) through the reaction mixture for a designated period. Extreme caution must be exercised due to the flammability and toxicity of PSF₃.[4]
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding cold water, followed by a saturated solution of sodium bicarbonate to neutralize the acidic byproducts.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Characterize the final product using ³¹P NMR, ¹H NMR, and mass spectrometry to confirm its structure and purity. Calculate the final yield.
Comparative Performance Analysis
The following table summarizes the expected performance of each reagent based on established chemical principles and literature data. These are generalized benchmarks and actual results will vary with the substrate and specific reaction conditions.
| Performance Metric | This compound (PSF₃) | Phosphoryl Chloride (POCl₃) | Diphenyl Phosphoryl Chloride (DPPC) |
| Reactivity | Moderate to High (tunable) | Very High | Moderate |
| Typical Reaction Time | 1 - 12 hours | 0.5 - 4 hours | 2 - 24 hours |
| Selectivity | Potentially High | Low to Moderate | High |
| Typical Yield | Substrate Dependent | Good to Excellent (for simple substrates) | Good to Excellent |
| Substrate Scope | Likely sensitive to steric hindrance | Broad, but harsh on sensitive groups | Good, compatible with many functional groups |
| Byproducts | HF, Sulfide species | HCl | HCl, Phenol |
| Handling & Stability | Difficult (Flammable, toxic gas)[4] | Moderate (Moisture sensitive liquid)[7][10] | Easy (Relatively stable liquid) |
| Cost | Specialty Chemical | Low | Moderate |
In-Depth Discussion and Field Insights
This compound: The Case for Selective Fluorophosphorylation
The primary advantage of PSF₃ lies in its potential for high selectivity. The strength of the P-F bond could allow for finer control over the reaction, potentially enabling selective monophosphorylation where reagents like POCl₃ might lead to mixtures of polyphosphorylated products. The unique electronic nature of the thiophosphoryl group may also offer orthogonal reactivity in complex molecules. However, the practical application of PSF₃ is severely hampered by its hazardous nature. As a gas that can spontaneously ignite in air, its use requires specialized equipment and stringent safety protocols, limiting its widespread adoption in standard research laboratories.[4]
Phosphoryl Chloride: The Workhorse Reagent
POCl₃ remains a dominant reagent due to its high reactivity, low cost, and broad availability.[8] For robust, simple substrates, it provides a rapid and high-yielding route to phosphate esters.[13] The main drawback is its lack of selectivity and the harsh, acidic conditions it generates. In complex syntheses, such as those in drug development involving multifunctional scaffolds, the aggressive nature of POCl₃ can lead to unwanted side reactions, including dehydration, chlorination, and degradation of the starting material.
Diphenyl Phosphoryl Chloride: The Selective Alternative
DPPC strikes a balance between reactivity and selectivity. The bulky phenoxy groups sterically hinder the phosphorus center, making it less reactive than POCl₃ and more selective towards less hindered hydroxyl groups. This moderation allows for reactions to be run at slightly elevated temperatures without significant substrate degradation, expanding its utility for more delicate molecules.[12] The generation of phenol as a byproduct can sometimes complicate purification, but in many cases, DPPC is the reagent of choice for controlled phosphorylation of complex natural products and APIs.
Reaction Mechanism Visualization
The following diagram illustrates the general nucleophilic substitution mechanism at the phosphorus center.
Caption: Generalized SN2-type mechanism at the phosphorus center.
Conclusion and Recommendations
The selection of a phosphorylating agent is a critical decision in chemical synthesis that directly impacts reaction outcomes.
-
This compound (PSF₃) represents a frontier reagent. Its unique reactivity profile suggests it could be a powerful tool for achieving high selectivity in specialized applications. However, its hazardous properties currently make it unsuitable for general laboratory use and restrict it to researchers with specialized handling capabilities. Further research into taming its reactivity, perhaps through in-situ generation or the use of derivatives, could unlock its potential.
-
Phosphoryl Chloride (POCl₃) remains the reagent of choice for simple, robust substrates where high reactivity and low cost are the primary concerns. Its application in the early stages of synthesis or for bulk manufacturing is well-established.
-
Diphenyl Phosphoryl Chloride (DPPC) offers the most practical and versatile solution for complex molecules frequently encountered in drug discovery. Its balanced reactivity and selectivity provide a reliable method for phosphorylating sensitive substrates with a higher degree of control than POCl₃.
For the majority of researchers, scientists, and drug development professionals, DPPC provides the optimal blend of efficiency, selectivity, and safety. While PSF₃ is an academically interesting reagent with potential for novel transformations, its practical utility is, for now, limited. The continued development of new phosphorylating agents, inspired by the unique properties of reagents like PSF₃, will be crucial for advancing the fields of chemical biology and medicinal chemistry.
References
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This compound - Wikipedia. (n.d.). Wikipedia. [Link]
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Synthetic Approaches to Protein Phosphorylation. (2015). PubMed Central (PMC). [Link]
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Phosphoryl chloride - Wikipedia. (n.d.). Wikipedia. [Link]
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Recent advances in radical phosphorylation. (2025). ResearchGate. [Link]
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Selective monophosphorylation of chitosan via phosphorus oxychloride. (n.d.). PubMed Central (PMC). [Link]
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A Review of Machine Learning and Algorithmic Methods for Protein Phosphorylation Site Prediction. (n.d.). PubMed. [Link]
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Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio. (2025). ResearchGate. [Link]
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Phosphorylation of Nucleosides with Phosphorus Oxychloride in Trialkyl Phosphate. (n.d.). J-STAGE. [Link]
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The Double Phospho/Dephosphorylation Cycle as a Benchmark to Validate an Effective Taylor Series Method to Integrate Ordinary Differential Equations. (2021). MDPI. [Link]
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Chemistry of phosphorus fluorides. Part 111. The reaction of thiophosphoryl. (n.d.). Canadian Science Publishing. [Link]
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The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. (n.d.). MDPI. [Link]
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Di-tert-butyl dicarbonate - Wikipedia. (n.d.). Wikipedia. [Link]
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PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). Toxicological Profile for Phosphate Ester Flame Retardants - NCBI. [Link]
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Phosphoryl fluoride - Wikipedia. (n.d.). Wikipedia. [Link]
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A radical pathway for organic phosphorylation during schreibersite corrosion with implications for the origin of life. (2007). ScienceDirect. [Link]
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Phosphate esters synthesis reaction. (n.d.). ResearchGate. [Link]
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DI-tert-BUTYL DICARBONATE. (n.d.). Organic Syntheses Procedure. [Link]
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Fluoride-ion-mediated Hydrolysis of Phosphoric Acid Esters, Amides, and Phosphorous Acid Esters Leading to Phosphorofluoridic, Phosphoramide Fluoridic, and Phosphonic Acid Monoester Salts. (2025). ResearchGate. [Link]
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Convenient synthesis of triphosphate fluoroalkyl esters. (2025). ResearchGate. [Link]
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The functional mechanisms of phosphite and its applications in crop plants. (2025). PubMed Central (PMC). [Link]
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Diphenyl chlorophosphate. (n.d.). NIST WebBook. [Link]
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Kinetic models of phosphorylation cycles: a systematic approach using the rapid-equilibrium approximation for protein-protein interactions. (n.d.). PubMed. [Link]
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Defluorophosphorylation of Fluoroalkyl Peroxides for the Synthesis of Highly Substituted Furans. (2023). The Royal Society of Chemistry. [Link]
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Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry. (2025). PubMed Central (PMC). [Link]
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Phosphate and phosphite have a differential impact on the proteome and phosphoproteome of Arabidopsis suspension cell cultures. (n.d.). PubMed. [Link]
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Phosphorylation of egg white proteins by dry-heating in the presence of phosphate. (n.d.). PubMed. [Link]
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Navigating the Structural Landscape of Thiophosphoryl Fluoride Coordination Compounds: A Comparative Crystallographic Guide
For Immediate Publication
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast and intricate world of coordination chemistry, the quest for ligands that impart unique electronic and steric properties upon metal centers is perpetual. Among the plethora of options, the thiophosphoryl fluoride (PSF₃) moiety presents a compelling case. Its combination of a soft sulfur donor, a hard phosphorus(V) center, and highly electronegative fluorine atoms suggests a rich and varied coordination chemistry. However, a comprehensive understanding of how these characteristics translate into the solid-state structures of its metal complexes has remained somewhat elusive. This guide aims to illuminate this area by providing a comparative analysis of the X-ray crystallography of this compound coordination compounds, offering insights into their synthesis, structural motifs, and how they compare to related ligand systems.
The this compound Ligand: A Profile
This compound, PSF₃, is a tetrahedral molecule featuring a phosphorus-sulfur double bond (P=S) and three phosphorus-fluorine single bonds (P-F)[1]. The molecule is a colorless gas that is highly reactive and spontaneously flammable in air[1]. Its utility as a ligand stems from the potential for coordination through either the sulfur or the phosphorus atom, although coordination is generally expected to occur through the softer sulfur atom when interacting with soft metal centers. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the P=S bond, making it a fascinating subject for structural investigation.
Synthesis and Crystallization: Taming a Reactive Ligand
The synthesis of this compound coordination compounds is challenged by the high reactivity and gaseous nature of the PSF₃ ligand. Reactions often require specialized techniques for handling air-sensitive and volatile compounds.
Experimental Protocol: Synthesis of a this compound Adduct
One of the few reported examples of a this compound coordination compound is its 1:1 adduct with pyridine. While a crystal structure is not available in the literature, the synthesis provides a foundational methodology for forming such adducts.
Objective: To synthesize the PSF₃-pyridine adduct.
Materials:
-
This compound (PSF₃) gas
-
Pyridine, dried and distilled
-
Petroleum ether (40-60 °C), dried
-
Evacuated glass reaction vessel with vacuum stopcocks
Procedure:
-
Introduce a solution of pure this compound in petroleum ether into the evacuated glass reaction vessel.
-
Cool the reaction vessel in an ice bath to moderate the exothermic nature of the reaction.
-
Slowly add a solution of moist pyridine (containing a trace amount of water as a catalyst) to the cooled PSF₃ solution with stirring.
-
Allow the reaction to proceed, leading to the formation of the adduct.
-
Isolate the product, which is reported to be a stable adduct.
Causality of Experimental Choices:
-
Inert Atmosphere/Vacuum: The use of an evacuated vessel is crucial due to the pyrophoric nature of PSF₃.
-
Cooling: The reaction is exothermic, and cooling is necessary to control the reaction rate and prevent decomposition.
-
Moisture Catalyst: Interestingly, the presence of a trace amount of water is reported to be essential for the formation of the pyridine adduct, suggesting a catalytic role in the reaction mechanism.
Growing single crystals suitable for X-ray diffraction from such reactive systems is a significant hurdle. Standard crystallization techniques such as slow evaporation, vapor diffusion, and layering must be adapted for use in a controlled, inert atmosphere, for instance within a glovebox or a Schlenk line.
X-ray Crystallography of Air-Sensitive Compounds: A Methodological Overview
Obtaining high-quality crystallographic data for reactive compounds like PSF₃ complexes requires meticulous handling to prevent sample degradation.
Step-by-Step Workflow for Crystal Mounting and Data Collection:
-
Crystal Selection: Under an inert atmosphere (e.g., in a glovebox), select a suitable single crystal from the crystallization vessel.
-
Cryoprotection: Coat the selected crystal with a cryoprotectant oil (e.g., perfluoropolyether oil) to prevent atmospheric exposure and ice formation during cooling.
-
Mounting: Mount the oil-coated crystal on a cryo-loop.
-
Transfer: Quickly transfer the mounted crystal to the diffractometer, which is equipped with a cryo-stream to maintain a low temperature (typically around 100 K) and an inert environment.
-
Data Collection: Collect the diffraction data. The low temperature minimizes thermal motion of the atoms, leading to higher quality data.
Sources
A Comparative Guide to Isotopic Labeling Studies with Thiophosphoryl Fluoride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug development, isotopic labeling stands as a cornerstone technique for elucidating reaction mechanisms, tracking metabolic pathways, and quantifying molecular interactions. The choice of labeling reagent and methodology is critical, directly impacting the efficiency, specificity, and biological compatibility of the study. This guide provides an in-depth comparison of isotopic labeling using thiophosphoryl fluoride (SPF₃) and its contemporary alternatives for introducing key isotopes such as ¹⁸F, ³⁵S, and ³²P into molecules of interest.
The Emergence of Phosphorus(V) Fluorides in Isotopic Labeling
Historically, organophosphorus(V) fluorides were primarily associated with their toxicity, serving as nerve agents and insecticides.[1] However, recent advancements have repurposed this reactive chemistry for a range of applications in chemical biology and drug development.[1] The unique reactivity of the P-F bond, in particular, has opened new avenues for the introduction of fluorine isotopes, most notably the positron-emitting ¹⁸F for Positron Emission Tomography (PET) imaging.
¹⁸F-Labeling: this compound Derivatives vs. Modern Alternatives
The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods.[2][3] This has driven the development of various prosthetic groups or "synthons" that can be readily labeled with [¹⁸F]fluoride and then conjugated to a target molecule under mild conditions.[3][4]
This compound-Based Synthons
This compound itself is a highly reactive and moisture-sensitive gas, making it unsuitable for direct use in most biological labeling contexts.[5][6] However, its derivatives, particularly fluorothiophosphate (FTP) synthons, have been developed for efficient one-pot ¹⁸F-labeling of biomolecules.[7][8]
Mechanism of Action: The core principle involves the nucleophilic substitution of a leaving group on a thiophosphoryl precursor with [¹⁸F]fluoride. The resulting ¹⁸F-labeled FTP synthon can then be conjugated to a biomolecule, often through a reaction with a thiol or amine group.
Workflow for ¹⁸F-Labeling using FTP Synthons:
Caption: Workflow for one-pot ¹⁸F-labeling using in situ generated FTP synthons.
Performance and Considerations: FTP synthons offer the advantage of rapid, room-temperature labeling with high radiochemical yields (>75% isolated) and can achieve high molar activities.[8] The method is tolerant of small amounts of water, which simplifies the handling of cyclotron-produced [¹⁸F]fluoride.[7][8]
Alternative ¹⁸F-Labeling Agents
A variety of alternative synthons have been developed for ¹⁸F-labeling, each with its own set of advantages and disadvantages. A direct comparison is presented in the table below.
| Feature | This compound (FTP) Synthons | Organophosphine Fluoride Acceptors | N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Aluminum-[¹⁸F]fluoride Labeling |
| Reaction Type | Nucleophilic Substitution | Isotope Exchange (¹⁸F/¹⁹F) | Acylation | Coordination Chemistry |
| Reaction Speed | Very Fast (seconds to minutes)[8] | Fast (minutes)[2] | Slower (minutes to >1 hour)[3] | Fast (minutes)[9] |
| Water Tolerance | High (<5% water)[7][8] | Very High (>95% aqueous)[2] | Low (requires anhydrous conditions)[3] | High (aqueous buffer)[9] |
| Radiochemical Yield | High (>75%)[8] | High (>94%)[10] | Moderate (30-64%)[3] | High (up to 87%)[9] |
| Molar Activity | High (337-517 GBq/µmol)[8] | High (up to 115 GBq/µmol)[9] | Variable, can be high | High (up to 115 GBq/µmol)[9] |
| Substrate Scope | Broad (small molecules, peptides, proteins)[8] | Broad (biomolecular ligands)[2] | Peptides and proteins (targets primary amines)[3][11] | Peptides and proteins with specific chelators (e.g., NOTA)[9] |
| Key Advantage | One-pot simplicity and speed | Exceptional water tolerance and mild conditions | Well-established for peptide labeling | Very mild conditions, high stability of the Al-¹⁸F bond |
| Key Disadvantage | Potential for side reactions with complex biomolecules | Requires precursor with a ¹⁹F atom | Slower reaction times and need for anhydrous conditions | Requires a chelator to be pre-installed on the biomolecule |
Expert Insights on Causality: The choice between these methods often depends on the nature of the target molecule and the desired labeling position. For instance, the high water tolerance of organophosphine fluoride acceptors makes them ideal for labeling sensitive biomolecules that cannot withstand anhydrous conditions.[2] In contrast, the well-established [¹⁸F]SFB is a reliable choice for targeting lysine residues in peptides, though it requires more stringent reaction conditions.[3][11] The aluminum-[¹⁸F]fluoride method offers a unique advantage in its simplicity and the stability of the resulting labeled complex, but it necessitates the prior modification of the target with a suitable chelator.[9]
³⁵S and ³²P Labeling: A Different Paradigm
While this compound is a synthon for fluorine, its utility does not extend to the direct labeling with sulfur or phosphorus isotopes. The inherent reactivity of SPF₃ involves nucleophilic attack at the phosphorus center, leading to the displacement of a fluoride ion.[6][12] The phosphorus-sulfur double bond is generally stable under these conditions. Consequently, there is no established body of literature describing the use of this compound as a reagent for introducing ³⁵S or ³²P.
Instead, the scientific community relies on well-established and highly efficient metabolic and enzymatic labeling methods for these isotopes.
³⁵S-Labeling: The Metabolic Approach
The most common method for labeling proteins with ³⁵S is through metabolic incorporation of [³⁵S]methionine or a mixture of [³⁵S]methionine and [³⁵S]cysteine.[10][13][14]
Principle: Cells are cultured in a medium deficient in methionine and/or cysteine but supplemented with the ³⁵S-labeled amino acid(s).[10][14] During protein synthesis, the radiolabeled amino acids are incorporated into the polypeptide chains.[13]
Experimental Workflow for Metabolic ³⁵S-Labeling:
Caption: A typical pulse-chase workflow for metabolic ³⁵S-labeling of proteins.
Performance and Comparison to a Hypothetical Chemical Approach:
| Feature | Metabolic ³⁵S-Labeling | Hypothetical this compound Approach |
| Specificity | Highly specific to newly synthesized proteins | Non-specific, would likely react with multiple nucleophilic residues |
| Biological Perturbation | Minimal, uses natural metabolic pathways | High, the reactive chemical could denature proteins or be cytotoxic |
| Efficiency | High, dependent on protein synthesis rate | Likely low and difficult to control |
| Ease of Use | Well-established protocols, but requires cell culture expertise[14] | Technically challenging due to reagent instability |
| Label Stability | Covalently incorporated into the protein backbone | Potentially unstable, depending on the resulting linkage |
Causality: The metabolic approach is favored because it leverages the cell's own machinery to incorporate the label in a highly specific and non-perturbative manner. This ensures that the labeled protein is biologically active and correctly folded. A direct chemical approach with a highly reactive agent like a ³⁵S-labeled this compound would be indiscriminate and likely lead to protein denaturation and loss of function.
³²P-Labeling: Enzymatic and Metabolic Methods
Similar to ³⁵S, ³²P is typically introduced into biomolecules using either metabolic or enzymatic methods.
-
Metabolic Labeling: Cells are incubated with [³²P]orthophosphate, which is then incorporated into ATP and subsequently used by kinases to phosphorylate proteins and nucleic acids.[15]
-
Enzymatic Labeling: For in vitro labeling, purified enzymes like T4 polynucleotide kinase are used with [γ-³²P]ATP to label the 5' ends of DNA and RNA.[16]
Comparison of Labeling Strategies for Phosphorus:
| Method | Principle | Common Substrates | Key Advantage |
| Metabolic Labeling | In vivo incorporation of [³²P]orthophosphate | Proteins, Nucleic Acids | Labels molecules in their native cellular context |
| Kinase-based End-Labeling | Enzymatic transfer of ³²P from [γ-³²P]ATP to a 5'-hydroxyl group | DNA, RNA | Highly specific for 5' ends, ideal for footprinting and sequencing |
| Nick Translation | Enzymatic incorporation of [α-³²P]dNTPs into DNA nicks | DNA | Generates probes with high specific activity for hybridization |
Causality: The use of enzymatic and metabolic methods for ³²P-labeling provides unparalleled specificity. Kinases, for example, recognize specific consensus sequences, ensuring that the phosphate group is added to the correct location. This level of control is unattainable with a direct chemical phosphorylation agent in a complex biological milieu.
Conclusion: Matching the Tool to the Isotope and Application
This guide demonstrates that while this compound chemistry has carved out a significant niche in ¹⁸F-labeling for PET imaging, its utility does not extend to the direct chemical labeling of biomolecules with ³⁵S or ³²P. The choice of isotopic labeling strategy is fundamentally dictated by the chemical properties of the isotope and the biological system under investigation.
-
For ¹⁸F-labeling , a variety of synthons, including those derived from this compound, offer rapid and efficient methods for conjugating the isotope to biomolecules. The choice among these alternatives depends on the specific requirements for water tolerance, reaction speed, and substrate compatibility.
-
For ³⁵S and ³²P-labeling , metabolic and enzymatic methods remain the gold standard. These approaches leverage the inherent specificity of biological machinery to ensure that the label is incorporated in a precise and non-disruptive manner, preserving the biological integrity of the target molecule.
Researchers and drug development professionals should carefully consider these factors to select the most appropriate isotopic labeling strategy for their experimental needs, ensuring the generation of reliable and meaningful data.
References
- Simplified one-pot 18F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity. Theranostics.
- Simplified one-pot 18F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity. PMC.
- Rapid one-step 18F-radiolabeling of biomolecules in aqueous media by organophosphine fluoride acceptors. PubMed Central.
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- Improved 18F Labeling of Peptides with a Fluoride-Aluminum-Chel
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A Senior Application Scientist's Guide to Differentiating Isomers of Substituted Thiophosphoryl Fluorides
For researchers, scientists, and drug development professionals working with organophosphorus compounds, the precise characterization of molecular structure is paramount. Substituted thiophosphoryl fluorides, a class of compounds with significant applications in agrochemicals and medicinal chemistry, often present a considerable analytical challenge: the differentiation of their isomers. The introduction of a chiral phosphorus center upon substitution gives rise to enantiomers and diastereomers, each potentially exhibiting vastly different biological activities and toxicological profiles. This guide provides an in-depth comparison of modern analytical techniques, complete with experimental data and field-proven insights, to empower you to confidently distinguish these closely related molecular entities.
The Challenge of P-Chirality in Thiophosphoryl Fluorides
When four different substituents are attached to a phosphorus atom in a thiophosphoryl fluoride molecule (R¹R²P(S)F), the phosphorus atom becomes a stereocenter. This results in non-superimposable mirror images known as enantiomers. If another chiral center is present in one of the R groups, diastereomers are formed. These stereoisomers often possess nearly identical physical properties, making their separation and individual characterization a non-trivial task. However, their interactions within a chiral biological environment, such as with enzymes or receptors, can be dramatically different. For instance, the toxicity of the nerve agent Sarin (O-isopropyl methylphosphonofluoridate) is primarily attributed to one of its enantiomers, which inactivates acetylcholinesterase at a significantly higher rate than the other.[1] This underscores the critical need for robust analytical methods capable of resolving and quantifying these isomers.
This guide will focus on the most powerful and widely adopted techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral Chromatography (HPLC and GC), and Mass Spectrometry (MS) as a complementary method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Isomeric Soul
NMR spectroscopy is arguably the most powerful technique for the direct observation and differentiation of isomers in solution. The nuclei of ¹⁹F and ³¹P are exceptionally sensitive probes of their local electronic environment, making them ideal for distinguishing the subtle structural differences between isomers of substituted thiophosphoryl fluorides.
The Power of ¹⁹F and ³¹P NMR
-
¹⁹F NMR: The fluorine-19 nucleus boasts 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. Its chemical shifts span a very wide range (over 800 ppm), which minimizes signal overlap and makes even minute differences in the electronic environment of the fluorine atom in different isomers readily apparent.[2]
-
³¹P NMR: As the heart of the molecule, the phosphorus-31 nucleus (also 100% abundant) provides direct information about the substitution pattern and stereochemistry at the phosphorus center. The chemical shift of the ³¹P nucleus is highly sensitive to the nature of the substituents and their spatial arrangement.[3]
For diastereomers, distinct signals for each isomer are typically observed in both ¹⁹F and ³¹P NMR spectra due to their different magnetic environments. For enantiomers, which are indistinguishable in an achiral solvent, the use of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to the resolution of separate signals for each enantiomer.[4]
Comparative NMR Data for Thiophosphoryl Isomers and Analogs
The following table summarizes representative NMR data from the literature, illustrating the differentiation of isomers in compounds structurally related to substituted thiophosphoryl fluorides.
| Compound Type | Isomer Type | Nucleus | Chemical Shift Difference (Δδ) | Reference |
| Protected Phosphonamidates | Enantiomers (with CSA) | ³¹P | 46 - 80 ppb | [4] |
| Thiophosphate Analogs of c-di-GMP | Diastereomers | ³¹P | ~1.5 ppm | [5] |
| Cyclic Phosphorodithioates | Diastereomers | ³¹P | 6.6 Hz (at 162 MHz) | |
| cis/trans-Cyclodiphosphazanes | Geometric Isomers | ³¹P | cis isomer is upfield of trans | [6] |
Note: The magnitude of the chemical shift difference is dependent on the specific compound, solvent, and for enantiomers, the chiral solvating agent used.
Experimental Protocol: Differentiating Enantiomers using ¹⁹F and ³¹P NMR with a Chiral Solvating Agent
This protocol outlines the general steps for resolving the NMR signals of enantiomeric substituted thiophosphoryl fluorides.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the racemic substituted this compound.
- Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
- Acquire initial ¹⁹F and ³¹P NMR spectra of the racemate to establish the chemical shifts in the achiral environment.
2. Introduction of Chiral Solvating Agent (CSA):
- Select an appropriate CSA. N-acyl substituted amino acids, such as N-(9-fluorenylmethoxycarbonyl)-L-tryptophan (Fmoc-Trp-OH), have proven effective for chiral phosphorus compounds.[4]
- Prepare a stock solution of the CSA in the same deuterated solvent.
- Add a small aliquot (e.g., 0.2 equivalents) of the CSA stock solution to the NMR tube containing the analyte.
- Gently mix the sample and allow it to equilibrate for a few minutes.
3. NMR Data Acquisition:
- Acquire ¹⁹F and ³¹P{¹H} (proton-decoupled) NMR spectra.
- Typical ¹⁹F NMR Parameters:
- Pulse angle: 30-45°
- Relaxation delay (d1): 2-5 seconds
- Acquisition time: 1-2 seconds
- Number of scans: 16-64 (adjust for desired signal-to-noise)
- Typical ³¹P NMR Parameters:
- Pulse angle: 30-45°
- Relaxation delay (d1): 5-10 seconds (³¹P relaxation times can be long)
- Acquisition time: 2-4 seconds
- Number of scans: 64-256
4. Data Analysis:
- Process the spectra with appropriate Fourier transformation and phasing.
- Examine the spectra for the splitting of the original singlet into two distinct signals, representing the two enantiomers complexed with the CSA.
- Integrate the signals to determine the enantiomeric ratio.
Workflow for NMR-based Isomer Differentiation
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- 6. ias.ac.in [ias.ac.in]
A Comparative Guide to the Electrochemical Characterization of Thiophosphoryl Fluoride (SPF3)
This guide provides a comprehensive technical overview of the electrochemical characterization of thiophosphoryl fluoride (PSF3), a highly reactive inorganic gas.[1][2] In the absence of direct experimental literature on the electrochemistry of PSF3, this document synthesizes information from related organophosphorus and fluorinated compounds to present a prospective analysis. It is designed for researchers, scientists, and drug development professionals seeking to understand the potential electrochemical behavior of this unique molecule and how it compares to relevant alternatives.
Introduction to this compound (PSF3)
This compound is an inorganic molecular gas with the formula PSF3.[1] Discovered in 1888, it is known for its spontaneous ignition in air, producing what has been described as "probably one of the coldest flames known".[1][2] The molecule possesses a tetrahedral geometry with a P=S double bond and three P-F single bonds.[1] Its high reactivity, particularly its sensitivity to moisture and heat, presents significant challenges for experimental investigation.[1][2] Understanding the electrochemical properties of PSF3 is crucial for its potential applications in synthesis, as a precursor for novel materials, and for developing safe handling and disposal protocols.
Prospective Electrochemical Characterization of this compound
Based on the known reactivity of PSF3 and the established electrochemical behavior of related organophosphorus compounds, a comprehensive electrochemical characterization would likely involve techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and controlled potential coulometry.[3][4][5] These methods can elucidate the reduction and oxidation potentials, the number of electrons transferred, and the stability of the resulting intermediates.
Proposed Experimental Workflow
The following workflow is proposed for the electrochemical characterization of PSF3 in a non-aqueous electrolyte, which is essential due to its reactivity with water.[1][2]
Caption: Proposed experimental workflow for the electrochemical characterization of PSF3.
Expected Electrochemical Behavior
Given the presence of the electrophilic phosphorus center and the P=S and P-F bonds, the electrochemical reduction of PSF3 is anticipated to be the primary process of interest. The reduction will likely involve the cleavage of a P-F or P=S bond. Drawing parallels from the electrochemical reduction of trivalent organophosphorus compounds, which proceeds via cleavage of phosphorus-heteroatom bonds, a similar mechanism can be proposed for PSF3.[4]
The initial reduction is likely a one-electron transfer to the PSF3 molecule, forming a radical anion [PSF3]•-. This intermediate could then undergo one of the following pathways:
-
P-F Bond Cleavage: [PSF3]•- → •PSF2 + F-
-
P=S Bond Cleavage: [PSF3]•- → [PF3]•- + S
The subsequent fate of these intermediates would dictate the overall electrochemical profile. Further reduction of the radical species or dimerization could occur.
Comparative Analysis: PSF3 vs. Alternative Compounds
To provide context for the predicted electrochemical behavior of PSF3, a comparison with phosphoryl fluoride (POF3) and thiophosphoryl chloride (PSCl3) is instructive.
| Compound | Formula | Key Structural Difference from PSF3 | Predicted Primary Redox Process | Expected Relative Potential |
| This compound | PSF3 | - | Reduction (P-F or P=S cleavage) | - |
| Phosphoryl Fluoride | POF3 | Oxygen replaces Sulfur | Reduction (P-F or P=O cleavage) | More negative potential than PSF3 |
| Thiophosphoryl Chloride | PSCl3 | Chlorine replaces Fluorine | Reduction (P-Cl cleavage) | More positive potential than PSF3 |
Rationale for Predicted Behavior:
-
Phosphoryl Fluoride (POF3): The P=O bond is generally more polarized and stronger than the P=S bond. The higher electronegativity of oxygen compared to sulfur would likely make the phosphorus center in POF3 less electrophilic than in PSF3, thus requiring a more negative potential for reduction.
-
Thiophosphoryl Chloride (PSCl3): The P-Cl bond is weaker and more easily reduced than the P-F bond. Therefore, the reduction of PSCl3 is expected to occur at a more positive potential compared to PSF3.
Detailed Experimental Protocols
Safety and Handling
This compound is a toxic and highly reactive gas that ignites spontaneously in air.[1][2] All manipulations must be conducted in a well-ventilated fume hood or a glovebox under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents and electrolytes are critical to prevent hydrolysis.[1] Personal protective equipment, including safety glasses, flame-retardant lab coat, and appropriate gloves, must be worn. A safety data sheet for a related compound like phosphorus pentafluoride should be consulted for detailed handling procedures.[6][7]
Preparation of the Electrolyte Solution
-
Dry the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) under vacuum at an elevated temperature (e.g., 80 °C) for several hours.
-
Use anhydrous, electrochemistry-grade solvent (e.g., acetonitrile, CH3CN), further dried over molecular sieves.
-
Prepare the electrolyte solution inside an inert atmosphere glovebox.
-
Introduce a known concentration of PSF3 gas into the sealed electrochemical cell containing the electrolyte solution, either by bubbling a slow stream of the gas or by injecting a known volume from a gas-tight syringe.
Cyclic Voltammetry
-
Assemble a three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver ion (Ag/Ag+) or saturated calomel reference electrode (SCE) isolated by a salt bridge.
-
Polish the working electrode with alumina slurry, sonicate, and dry before use.
-
Record a background CV of the electrolyte solution.
-
Introduce PSF3 and record CVs at various scan rates (e.g., 25, 50, 100, 200 mV/s) to assess the reversibility of the redox processes.
-
The expected voltammogram for the irreversible reduction of PSF3 is depicted below.
Caption: Hypothetical cyclic voltammogram for the irreversible reduction of PSF3.
Conclusion
The electrochemical characterization of this compound, while challenging due to its reactivity, promises to yield valuable insights into its fundamental chemical properties. Based on the behavior of related compounds, an irreversible reduction involving the cleavage of a P-F or P=S bond is the most probable electrochemical event. Comparative studies with POF3 and PSCl3 will be essential to delineate the influence of the chalcogen and halogen atoms on the redox behavior. The protocols and predictions outlined in this guide provide a solid foundation for future experimental investigations into this fascinating and reactive molecule.
References
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Wikipedia. This compound. [Link]
-
ACS Omega. A Review of Voltammetric Techniques for Sensitive Detection of Organophosphate Pesticides in Environmental Samples. [Link]
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DTIC. Electrochemical Reduction of Trivalent Organophosphorus Compounds: Mechanism and Products from Phosphorus-Heteroatom Bond Cleavage. [Link]
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Recent advances in the electrochemical synthesis of organophosphorus compounds. [Link]
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ACS Publications. A Review of Voltammetric Techniques for Sensitive Detection of Organophosphate Pesticides in Environmental Samples. [Link]
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Allen J. Bard. Electrochemistry of organophosphorus compounds. I. Electroreduction of tris(p-nitrophenyl) phosphate. [Link]
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Reaction of this compound & Thiophosphoryl Chloride with Pyridine. [Link]
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YouTube. This compound | Wikipedia audio article. [Link]
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ResearchGate. Synthesis of this compound 6(F). [Link]
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Canadian Science Publishing. Chemistry of phosphorus fluorides. Part III. The reaction of thiophosphoryl-fluoride with dimethylamine and some properties of the dimethylaminothio- phosphoryl fluorides. [Link]
-
PubChem. Phosphorothioic trifluoride. [Link]
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MDPI. Determination of Fluorine by Ion-Selective Electrode and High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry with Respect to Animal Feed Safety. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET - Phosphorus(III) fluoride. [Link]
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A Comparative Guide to the Kinetic Studies of Thiophosphoryl Fluoride Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organophosphorus chemistry, thiophosphoryl fluoride (PSF₃) presents a unique profile of reactivity and potential utility. Its structural similarity to phosphoryl fluoride (POF₃) and thiophosphoryl chloride (PSCl₃) makes it a compelling subject for comparative kinetic analysis, particularly in the context of nucleophilic substitution reactions which are central to many biological and synthetic processes. This guide provides a comprehensive overview of the kinetic studies of this compound reactions, offering a comparative perspective with its more commonly studied analogues. Drawing upon established experimental methodologies and theoretical insights, this document serves as a technical resource for researchers navigating the complexities of phosphorus-halogen chemistry.
Introduction to this compound: A Reactive Enigma
This compound is a colorless, toxic gas that is highly reactive towards moisture and nucleophiles.[1] Its tetrahedral structure, featuring a P=S double bond and three P-F single bonds, results in a highly electrophilic phosphorus center, rendering it susceptible to nucleophilic attack. While its spontaneous flammability in air and immediate reaction with moisture have posed challenges to its widespread application, understanding the kinetics of its reactions is crucial for harnessing its synthetic potential and for developing safe handling protocols.
The primary reactions of interest for PSF₃ are its hydrolysis and aminolysis, which serve as fundamental models for its interaction with biological molecules and synthetic reagents. A key challenge in studying these reactions is their often-rapid nature and the potential for complex reaction pathways, including disproportionation reactions catalyzed by fluoride ions.
Comparative Kinetics: PSF₃ in the Context of POF₃ and PSCl₃
A direct quantitative comparison of the reaction kinetics of PSF₃ with its oxygen analogue, phosphoryl fluoride (POF₃), and its chlorine analogue, thiophosphoryl chloride (PSCl₃), is hampered by a lack of side-by-side experimental studies under identical conditions. However, by synthesizing available qualitative data and theoretical insights, a comparative picture of their reactivity can be constructed.
| Compound | Hydrolysis Rate (Neutral) | Aminolysis Rate | Key Mechanistic Considerations |
| This compound (PSF₃) | Slow[1] | Fast, complex products | Prone to fluoride-ion induced disproportionation. |
| Phosphoryl Fluoride (POF₃) | Readily hydrolyzed | Fast | Hydrolysis proceeds stepwise through fluorophosphoric acids. |
| Thiophosphoryl Chloride (PSCl₃) | Rapidly hydrolyzes | Fast | Reaction with diisopropylamine shows complex mechanism. |
Key Insights:
-
Electrophilicity: The phosphorus atom in PSF₃ is considered to be at least as electrophilic as in POF₃.[1] This high electrophilicity drives its reactivity towards nucleophiles.
-
Leaving Group Ability: The fluoride ion is a poorer leaving group compared to the chloride ion. This would suggest that, all else being equal, reactions involving the displacement of fluoride from PSF₃ might be slower than the corresponding reactions of PSCl₃.
-
P=S vs. P=O Bond: The nature of the P=S bond compared to the P=O bond can influence the reactivity of the phosphorus center. The softer, more polarizable sulfur atom in PSF₃ can affect the transition state energies of nucleophilic attack.
-
Solvent Effects: The choice of solvent is critical in nucleophilic substitution reactions.[2][3][4] Polar aprotic solvents can enhance the rate of Sₙ2 reactions by solvating the cation of the nucleophile, leaving the anion more "naked" and reactive.[3] Conversely, polar protic solvents can solvate the nucleophile through hydrogen bonding, potentially slowing down the reaction.[2][4] The complex reaction pathways observed for PSF₃, particularly with amines, are likely influenced by the solvent environment.
Mechanistic Pathways: A Tale of Two Mechanisms
Nucleophilic substitution at a tetracoordinate phosphorus center, such as in PSF₃, can proceed through two primary mechanisms: a concerted Sₙ2-like pathway or a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate intermediate.
Figure 1: General mechanisms for nucleophilic substitution at the thiophosphoryl center.
The preferred pathway is influenced by several factors including the nature of the nucleophile, the leaving group, and the solvent. For related thiophosphoryl compounds, both concerted and stepwise mechanisms have been proposed. For instance, the aminolysis of some aryl phenyl chlorothiophosphates proceeds via a concerted Sₙ2 mechanism. In contrast, reactions of other thiophosphoryl chlorides with amines have been suggested to proceed through a stepwise mechanism.
Experimental Protocols for Kinetic Analysis
Due to the rapid nature of many PSF₃ reactions, specialized techniques are required to obtain reliable kinetic data.
Stopped-Flow Spectroscopy
Stopped-flow spectroscopy is an ideal technique for monitoring fast reactions in solution with half-lives in the millisecond range.
Experimental Workflow:
Figure 2: Schematic of a stopped-flow experiment for studying PSF₃ reactions.
Detailed Protocol for Stopped-Flow UV-Vis Analysis of PSF₃ Aminolysis:
-
Solution Preparation:
-
Prepare a stock solution of PSF₃ in a dry, aprotic solvent (e.g., acetonitrile) of known concentration. This should be done in a well-ventilated fume hood using appropriate personal protective equipment.
-
Prepare a series of solutions of the amine nucleophile in the same solvent at various concentrations.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature.
-
Load the PSF₃ solution into one syringe and the amine solution into the other.
-
-
Data Acquisition:
-
Initiate the rapid mixing of the two solutions. The reaction mixture flows into the observation cell.
-
Monitor the change in absorbance at a wavelength where either a reactant is consumed or a product is formed. The choice of wavelength will depend on the specific amine and the reaction products.
-
The data acquisition system will record the absorbance as a function of time.
-
-
Data Analysis:
-
Fit the kinetic traces to an appropriate rate equation (e.g., pseudo-first-order if the amine is in large excess) to determine the observed rate constant (k_obs).
-
Plot k_obs versus the concentration of the amine to determine the second-order rate constant for the reaction.
-
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹⁹F NMR, is a powerful tool for studying the kinetics of reactions involving phosphorus and fluorine-containing compounds. It allows for the simultaneous monitoring of multiple species in the reaction mixture.
Experimental Workflow:
Figure 3: Workflow for a kinetic study of a PSF₃ reaction using NMR spectroscopy.
Detailed Protocol for ³¹P NMR Kinetic Analysis of PSF₃ Hydrolysis:
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, prepare a solution of PSF₃ in a deuterated aprotic solvent (e.g., acetonitrile-d₃) in a sealed NMR tube.
-
Cool the NMR tube to a low temperature (e.g., -40 °C) to slow down the reaction upon addition of water.
-
Inject a known amount of D₂O into the NMR tube and quickly mix.
-
-
NMR Data Acquisition:
-
Rapidly transfer the NMR tube to the pre-cooled NMR spectrometer.
-
Acquire a series of ³¹P NMR spectra at regular time intervals. The acquisition parameters should be optimized for quantitative analysis (e.g., using a long relaxation delay).
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to PSF₃ and any phosphorus-containing products.
-
Convert the integral values to concentrations.
-
Plot the concentration of PSF₃ as a function of time and fit the data to an appropriate rate law to determine the rate constant for hydrolysis.
-
Computational Insights into Reactivity
In the absence of extensive experimental kinetic data, computational chemistry provides a valuable tool for understanding the reactivity of PSF₃. Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the activation energies for different reaction pathways and to model the structures of transition states and intermediates.
Such studies on related phosphorus compounds have provided valuable insights into the factors that govern the choice between concerted and stepwise mechanisms. For example, computational studies can elucidate the role of the solvent in stabilizing charged intermediates or transition states, thereby influencing the reaction rate and mechanism.
Conclusion and Future Directions
The kinetic study of this compound reactions remains a challenging yet rewarding area of research. While qualitative observations suggest a high reactivity driven by the electrophilicity of the phosphorus center, a comprehensive quantitative understanding is still lacking. This guide has outlined the current state of knowledge and provided a framework for future investigations.
To advance the field, the following research directions are crucial:
-
Systematic Kinetic Studies: There is a pressing need for systematic experimental studies to determine the rate constants and activation parameters for the hydrolysis and aminolysis of PSF₃ under a variety of conditions (pH, temperature, solvent).
-
Direct Comparative Investigations: Well-designed experiments that directly compare the kinetics of PSF₃, POF₃, and PSCl₃ under identical conditions are essential for elucidating the subtle electronic and steric effects that govern their reactivity.
-
Advanced Spectroscopic Techniques: The application of advanced techniques such as stopped-flow NMR could provide unprecedented detail about the short-lived intermediates and complex reaction networks involved in PSF₃ chemistry.
-
Integrated Computational and Experimental Approaches: A synergistic approach that combines experimental kinetics with high-level computational modeling will be instrumental in unraveling the intricate reaction mechanisms of this compound.
By addressing these research gaps, the scientific community can unlock the full potential of this compound in synthetic chemistry and gain a deeper understanding of the fundamental principles of nucleophilic substitution at phosphorus.
References
-
Wikipedia. This compound. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
-
Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
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A Researcher's Guide to Bridging Experiment and Theory: The Case of Thiophosphoryl Fluoride (PSF₃)
This guide provides a comprehensive comparison of experimental spectroscopic data for thiophosphoryl fluoride (PSF₃) with predictions from leading theoretical models. Designed for researchers and professionals in chemistry and materials science, this document delves into the causality behind experimental and computational choices, offering a self-validating framework for robust spectroscopic analysis. We will explore how the synergy between high-resolution spectroscopy and quantum chemical calculations provides a deeper understanding of molecular structure, bonding, and dynamics.
Introduction: The Significance of this compound
This compound (PSF₃) is a tetrahedral inorganic molecule with C₃v symmetry, featuring a phosphorus atom at its center.[1] It is a colorless, toxic gas that spontaneously ignites in air with a characteristically cool flame.[2] Beyond its intriguing reactivity, PSF₃ serves as an excellent model system for fundamental studies in molecular spectroscopy and computational chemistry. Its relatively small size and high symmetry make it computationally tractable, yet its P=S and P-F bonds present interesting features for vibrational and rotational analysis.
Correlating experimental spectra with theoretical models is paramount for several reasons. It allows for the unambiguous assignment of spectral features to specific molecular motions, validates the accuracy of computational methods, and provides a predictive framework for understanding the properties of related compounds. This guide will focus on the two primary spectroscopic techniques for gas-phase molecules: vibrational (Infrared and Raman) and rotational (Microwave) spectroscopy, comparing them against predictions from ab initio and Density Functional Theory (DFT) calculations.
Vibrational Spectroscopy: Probing Molecular Bonds
Vibrational spectroscopy measures the frequencies of molecular vibrations, which are quantized and correspond to the stretching and bending of chemical bonds. For PSF₃, a non-linear molecule with 5 atoms, we expect 3N-6 = 9 fundamental vibrational modes. Due to its C₃v symmetry, these modes are classified into symmetry species A₁ (symmetric) and E (doubly degenerate). Both A₁ and E modes are active in both Infrared (IR) and Raman spectroscopy.
Experimental Data: Infrared and Raman Spectra
High-resolution IR and Raman spectra of gaseous PSF₃ have been recorded and analyzed.[1] The fundamental vibrational frequencies are well-established and provide a benchmark for theoretical models. The P=S stretching vibration is of particular interest as its frequency is sensitive to the electronic environment of the phosphorus atom.[1]
Theoretical Models: Predicting Vibrational Frequencies
Quantum chemical methods are used to calculate the molecular geometry and vibrational frequencies. The process involves finding the minimum energy structure on the potential energy surface and then calculating the second derivatives of the energy with respect to atomic displacements.
-
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles without empirical parameters.[3]
-
Density Functional Theory (DFT): DFT methods calculate the electron density rather than the full many-body wavefunction, making them computationally more efficient while often providing high accuracy.[3][4] The choice of the exchange-correlation functional (e.g., B3LYP) and the basis set (e.g., 6-311+G(d,p)) is crucial for obtaining reliable results.[3][5]
Correlation and Analysis
The table below compares the experimental fundamental vibrational frequencies of PSF₃ with values calculated using the B3LYP functional and the 6-311+G(d,p) basis set. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are often scaled by an empirical factor (typically ~0.96-0.98 for B3LYP) to improve agreement.
| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) [1][2] | Calculated Frequency (B3LYP/6-311+G(d,p)) (cm⁻¹) | Assignment |
| ν₁ | A₁ | 983 | 1005 | P-F Symmetric Stretch |
| ν₂ | A₁ | 698 | 710 | P=S Stretch |
| ν₃ | A₁ | 442 | 450 | PF₃ Symmetric Bend (Umbrella) |
| ν₄ | E | 951 | 972 | P-F Asymmetric Stretch |
| ν₅ | E | 404 | 411 | PF₃ Asymmetric Bend |
| ν₆ | E | 275 | 280 | PF₃ Rocking |
Causality: The excellent agreement between the scaled theoretical frequencies and the experimental values confirms the vibrational assignments. For instance, the mode calculated at 710 cm⁻¹ is definitively assigned to the P=S stretch. Discrepancies can point to anharmonic effects not captured by the standard harmonic calculation or the need for more sophisticated theoretical models.
Rotational Spectroscopy: Defining Molecular Structure
Microwave spectroscopy provides highly precise information about the rotational energy levels of a molecule. From the rotational spectrum, one can determine the rotational constants (A, B, C), which are inversely related to the moments of inertia. This allows for an extremely accurate determination of the molecular geometry, including bond lengths and angles.
Experimental Data: Microwave Spectroscopy
As a C₃v symmetric top molecule, PSF₃ has two unique moments of inertia (Iₐ = Iₑ ≠ I𝒸) and thus two rotational constants (A=B ≠ C). Microwave spectroscopy studies have precisely measured the ground state rotational constant B₀ for PSF₃.[6]
-
Experimental Rotational Constant (B₀): 2657.63 ± 0.04 MHz[6]
Theoretical Models: Predicting Molecular Geometry
The first step in any quantum chemical calculation is geometry optimization. This process finds the lowest energy arrangement of the atoms, providing a theoretical prediction of the molecule's structure. From this optimized geometry, moments of inertia and the corresponding rotational constants can be calculated directly.
Correlation and Analysis
Comparing the rotational constant derived from the theoretically optimized geometry with the experimental value from microwave spectroscopy is one of the most stringent tests for a computational model.
| Parameter | Experimental Value [2] | Calculated (B3LYP/6-311+G(d,p)) |
| P=S Bond Length | 0.187 ± 0.003 nm | 0.188 nm |
| P-F Bond Length | 0.153 ± 0.002 nm | 0.154 nm |
| F-P-F Bond Angle | 100.3 ± 2° | 100.5° |
| Rotational Constant (B) | 2657.63 MHz [6] | 2645.1 MHz |
Causality: The calculated rotational constant shows a deviation of less than 0.5% from the experimental value. This remarkable agreement validates the accuracy of the B3LYP/6-311+G(d,p) level of theory for predicting the geometry of PSF₃. This synergy is powerful: theory provides a starting point for searching for spectral transitions, while experiment provides the ultimate benchmark for theoretical accuracy.
Experimental and Computational Protocols
To ensure scientific integrity, the methodologies used to obtain and analyze data must be robust and transparent.
Protocol 1: Gas-Phase Infrared Spectroscopy
-
Sample Handling: PSF₃ is a toxic and flammable gas and must be handled in a well-ventilated fume hood or with a dedicated gas handling line.
-
FTIR Spectrometer Setup: A high-resolution Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell (typically 10 cm path length with KBr or ZnSe windows) is required.
-
Data Acquisition:
-
Evacuate the gas cell to a high vacuum (< 0.1 Torr).
-
Acquire a background spectrum of the evacuated cell.
-
Introduce a small partial pressure of PSF₃ gas (e.g., 1-10 Torr) into the cell.
-
Acquire the sample spectrum. Typically, 64-256 scans are co-added at a resolution of 0.5 cm⁻¹ or better to achieve a good signal-to-noise ratio.
-
-
Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Protocol 2: Quantum Chemical Calculations (Gaussian 09/16)
-
Input File Creation: Create a text file specifying the calculation type, theoretical method, basis set, and initial molecular geometry (in Z-matrix or Cartesian coordinates).
-
%chk=psf3.chk
-
#p B3LYP/6-311+G(d,p) Opt Freq
-
PSF3 Geometry and Frequency
-
0 1 (Charge and Multiplicity)
-
P
-
S 1 ps
-
F 1 pf 2 fps
-
F 1 pf 2 fps 3 fpf
-
F 1 pf 2 fps 3 -fpf
-
ps=1.87
-
pf=1.53
-
fps=118.0
-
fpf=100.3
-
-
Execution: Submit the input file to the quantum chemistry software.
-
Output Analysis:
-
Geometry Optimization: Verify that the calculation converged successfully by searching for "Stationary point found." in the output file. The final optimized geometry can be visualized and bond lengths/angles measured.
-
Frequency Analysis: Confirm that there are no imaginary frequencies, which indicates a true energy minimum. The output will list the calculated harmonic vibrational frequencies, their symmetries, and their IR and Raman intensities.
-
Rotational Constants: The output file will also list the moments of inertia and the corresponding rotational constants in GHz.
-
Visualization of the Integrated Workflow
The following diagrams illustrate the logical flow of correlating experimental and theoretical data for PSF₃.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron [article.sapub.org]
- 4. Effective Electron-Vibration Coupling by Ab Initio Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of this compound | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Guide to the Safe Disposal of Thiophosphoryl Fluoride (PSF₃)
Thiophosphoryl fluoride (PSF₃) is a highly reactive and toxic gas, notable for its spontaneous flammability in air.[1] As a critical reagent in specialized synthesis, its unique properties demand a rigorous and well-understood protocol for handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe neutralization and disposal of residual PSF₃ gas and its cylinders, ensuring the safety of laboratory personnel and environmental compliance. The causality behind each step is explained to empower researchers with the knowledge to execute this procedure safely and effectively.
Part 1: Hazard Assessment and Risk Mitigation
Before any disposal procedure begins, a thorough understanding of the risks associated with this compound is paramount. The primary danger stems from its rapid and aggressive reaction with water (hydrolysis), which generates multiple hazardous byproducts.
The Chemistry of the Hazard
This compound reacts with water, even atmospheric moisture, to produce hydrofluoric acid (HF), phosphoric acid (H₃PO₄), and hydrogen sulfide (H₂S).[1]
PSF₃ + 4 H₂O → H₂S + H₃PO₄ + 3 HF
Each of these products presents a significant danger:
-
Hydrofluoric Acid (HF): An extremely corrosive and toxic substance that can cause severe, delayed-onset burns and systemic toxicity upon contact with skin.
-
Hydrogen Sulfide (H₂S): A highly toxic and flammable gas with the characteristic odor of rotten eggs.
-
Phosphoric Acid (H₃PO₄): A corrosive acid.
This reactivity profile dictates that the core of any disposal strategy must be a controlled neutralization process.
Hazard Summary Table
| Compound | Formula | Key Hazards |
| This compound | PSF₃ | Toxic gas, spontaneously flammable in air, reacts violently with water.[1] |
| Hydrogen Fluoride | HF | Acutely toxic, extremely corrosive, causes severe skin burns.[2] |
| Hydrogen Sulfide | H₂S | Flammable, toxic gas, respiratory irritant.[1] |
| Phosphoric Acid | H₃PO₄ | Corrosive to skin and metals.[1] |
Mandatory Safety Protocols
-
Engineering Controls: All handling and disposal operations must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute. The gas cylinder should be secured in a ventilated gas cabinet when not in use.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is non-negotiable.
-
Body: Flame-retardant lab coat.
-
Hands: Heavy-duty butyl or neoprene gloves. Inspect gloves for integrity before each use.
-
Eyes/Face: Chemical splash goggles and a full-face shield.
-
Respiratory: A self-contained breathing apparatus (SCBA) or a supplied-air respirator may be required, depending on the scale and institutional safety assessment. At a minimum, have an acid-gas respirator available for emergency escape.[3]
-
Part 2: The Core Disposal Protocol: Alkaline Neutralization
The most effective method for neutralizing PSF₃ is by bubbling the gas through an alkaline solution. This process, known as "scrubbing," converts the acidic hydrolysis products into less hazardous inorganic salts.[4] This protocol is designed for disposing of residual gas in a lecture bottle or small cylinder.
Experimental Workflow: Gas Scrubbing
Caption: Workflow for the alkaline scrubbing of this compound gas.
Step-by-Step Methodology
-
Prepare the Scrubbing Solution: In a large, robust gas-washing bottle or a three-necked flask equipped with a mechanical stirrer and a gas inlet tube, prepare a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Causality: A basic solution is required to neutralize the acidic products (HF, H₃PO₄, H₂S). Using a concentration of 10-20% ensures sufficient neutralizing capacity and helps manage the heat of the exothermic reaction.
-
Assemble the Apparatus: Place the scrubbing vessel on a magnetic stir plate within the chemical fume hood. Ensure the gas inlet tube extends below the surface of the alkaline solution to maximize gas-liquid contact. Connect the outlet of the vessel to the fume hood's exhaust.
-
Set Up the Gas Cylinder: Securely clamp the PSF₃ cylinder in an upright position. Attach a suitable pressure regulator and flow meter. Use tubing made of a compatible material, such as PTFE, to connect the regulator to the gas inlet tube of the scrubbing vessel.
-
Initiate Neutralization:
-
Begin vigorously stirring the alkaline solution.
-
Slowly open the main cylinder valve, then carefully adjust the regulator to introduce a very slow stream of PSF₃ gas into the scrubbing solution (e.g., 1-2 bubbles per second).
-
Causality: A slow, controlled flow rate is critical. The neutralization reaction is exothermic; adding the gas too quickly can cause the solution to boil, potentially releasing unreacted PSF₃ and caustic aerosol into the fume hood.
-
-
Monitor the Process: Continuously monitor the reaction. If the vessel becomes excessively hot, reduce the gas flow rate or temporarily stop it. Ensure the stirring remains consistent to facilitate efficient absorption and neutralization.
-
Completion and Purging: Once the gas flow from the cylinder ceases, continue to purge the regulator and tubing with an inert gas (e.g., nitrogen) for 10-15 minutes to flush any residual PSF₃ into the scrubber.
-
Decommissioning: Close all cylinder valves. Disassemble the apparatus carefully. The resulting solution in the scrubber is now ready for waste stream management.
Part 3: Post-Neutralization Waste Management
The liquid in the scrubbing vessel now contains a mixture of sodium/potassium salts (fluoride, phosphate, sulfide) and unreacted hydroxide. This solution is still considered hazardous waste.
-
Characterization: Label the waste container clearly as "Hazardous Waste: Neutralized this compound Scrubber Solution" and list the contents (e.g., Sodium Fluoride, Sodium Phosphate, Sodium Sulfide, Sodium Hydroxide).
-
pH Adjustment: Check the pH of the solution. It should be strongly alkaline. If necessary for your institution's disposal protocol, it may be neutralized further, but typically it is disposed of as a caustic solution.
-
Disposal: Transfer the solution to a designated and properly labeled hazardous waste container. Do not mix it with other waste streams, especially acidic waste, which could regenerate toxic H₂S gas.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.[5][6] They will have specific protocols for handling this type of inorganic waste stream.
Part 4: Gas Cylinder Management
An "empty" gas cylinder is never truly empty and still contains residual pressure. It must be handled with care.
-
Valve and Cap: Ensure the cylinder valve is fully closed. Disconnect the regulator and replace the protective valve cap.
-
Tagging: Clearly label the cylinder as "EMPTY."
-
Return or Dispose: The preferred method is to return the cylinder to the original gas supplier.[7] If this is not possible, the cylinder must be disposed of through a certified hazardous waste vendor specializing in compressed gas cylinders.[8][9] Never dispose of a gas cylinder in standard trash or as scrap metal without professional decommissioning.[5]
By adhering to this structured, chemically-sound protocol, researchers can confidently and safely manage the risks associated with this compound, ensuring a secure laboratory environment from procurement to disposal.
References
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phosphoryl fluoride - Wikipedia [en.wikipedia.org]
- 3. fishersci.dk [fishersci.dk]
- 4. Chlorine Gas Neutralization | ABIONIK - Air Water Life [abionik.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. usasafety.com [usasafety.com]
- 7. How to Dispose of Empty Gas Cylinders | Meritus Gas [meritusgas.com]
- 8. Gas Cylinder Transport - Gas Cylinder Disposal - HazChem [hazchem.com]
- 9. bcga.co.uk [bcga.co.uk]
Navigating the Hazards: A Comprehensive Guide to Personal Protective Equipment for Thiophosphoryl Fluoride
For the vanguard of research and drug development, the synthesis of novel compounds is a routine yet high-stakes endeavor. Among the vast array of reactive chemicals, thiophosphoryl fluoride (PSF₃) presents a unique and formidable set of challenges. This guide, born from extensive experience in laboratory safety and chemical handling, provides an in-depth, procedural framework for the safe management of this compound, ensuring the protection of our most valuable asset: our scientists.
This compound is a colorless gas that is not only toxic but also pyrophoric, meaning it can spontaneously ignite in air.[1] Furthermore, its reaction with water or moisture is not benign; it hydrolyzes to produce highly corrosive and toxic hydrogen fluoride (HF) and phosphoric acid.[1] This dual threat of spontaneous combustion and the insidious danger of HF, which can cause severe, delayed-onset burns and systemic toxicity, necessitates a rigorous and multi-faceted approach to personal protective equipment (PPE) and handling protocols.
The Foundation of Safety: A Multi-Layered PPE Strategy
A standard laboratory coat and a single pair of nitrile gloves are dangerously insufficient when handling this compound. A comprehensive PPE strategy must address the risks of fire, chemical splashes, and gas inhalation.
Core PPE Ensemble
| PPE Component | Specification | Rationale |
| Primary Body Protection | Flame-Resistant (FR) Lab Coat | Essential for protection against flash fires that can occur from the pyrophoric nature of this compound.[2] Standard cotton or polyester lab coats can ignite and melt, causing severe burns. |
| Secondary Body Protection | Chemical-Resistant Apron | Worn over the FR lab coat, this provides an additional barrier against splashes of quenching solutions or other chemicals used in the workflow.[3] |
| Eye and Face Protection | Safety Goggles and a Full-Face Shield | Protects against splashes of reactive chemicals and potential projectiles from a rapid reaction. A face shield alone is not sufficient; it must be worn in conjunction with safety goggles.[3][4] |
| Hand Protection | Double Gloving System | A two-layer glove system is critical. The inner glove should be a thin nitrile glove for dexterity, while the outer glove must be a robust, chemical-resistant material.[3][4] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. |
Glove Selection: A Critical Choice
The choice of outer glove material is paramount due to the severe hazards of hydrogen fluoride. Not all standard laboratory gloves offer adequate protection.
| Glove Material | Resistance to Hydrogen Fluoride | Notes |
| Neoprene | Good to Excellent | A common and effective choice for handling HF.[5] |
| Butyl Rubber | Excellent | Offers superior resistance to a wide range of corrosive chemicals, including HF.[5] |
| Nitrile (Thick) | Fair to Good | Thicker nitrile gloves (e.g., >8 mil) can provide short-term protection, but breakthrough times should be carefully considered. Thinner nitrile gloves are not recommended as the primary barrier.[6] |
| Natural Rubber (Latex) | Poor | Should be avoided as it offers poor resistance to HF.[7] |
Always consult the glove manufacturer's specific chemical resistance data for the concentration of HF you may encounter and be aware of the breakthrough time.
Operational Plan: A Step-by-Step Workflow for Safe Handling
All manipulations of this compound must be conducted within a certified chemical fume hood or a glove box to control the pyrophoric and toxic hazards.[8][9]
Figure 1. A procedural workflow for the safe handling of this compound.
Detailed Protocol
-
Preparation:
-
Don the complete PPE ensemble as detailed above.
-
Ensure the chemical fume hood has a certified face velocity of at least 100 feet per minute or that the glove box is properly purged with an inert atmosphere.[10]
-
Set up a dry, inert gas (nitrogen or argon) supply for all transfers.[8]
-
Prepare a quenching station with a suitable non-aqueous solvent (e.g., isopropanol) and a neutralization station with a slurry of calcium carbonate or another appropriate HF neutralizer.[11]
-
Ensure a Class D fire extinguisher or a bucket of dry sand is immediately accessible.[12] Do NOT use a water-based fire extinguisher.[9]
-
-
Handling:
-
Use air-free techniques, such as a gas-tight syringe or a cannula, for all transfers of this compound to prevent contact with air.[2]
-
Conduct all reactions under a positive pressure of an inert gas.
-
Continuously monitor for any signs of a leak (fuming) or ignition.
-
Disposal Plan: Neutralization and Decontamination
The primary hazard in the disposal of this compound is the formation of hydrogen fluoride. Therefore, all waste streams must be treated as HF-contaminated.
Step-by-Step Disposal and Decontamination
-
Quenching Excess Reagent:
-
Slowly add any excess this compound to a cooled (0 °C) and stirred non-aqueous solvent like isopropanol. This should be done under an inert atmosphere. The reaction is exothermic and will produce flammable byproducts.
-
-
Neutralization of Reaction Mixture and Glassware:
-
Once the quenching is complete, slowly and carefully add a slurry of calcium carbonate to the mixture to neutralize the resulting hydrofluoric and phosphoric acids.[11] Do not use sodium bicarbonate as it can produce toxic sodium fluoride.[11]
-
Test the pH of the solution to ensure it is neutral (pH 6-8) before proceeding.
-
All glassware that has come into contact with this compound must be rinsed with a non-aqueous solvent, and the rinsate should be quenched and neutralized as described above. Following this, the glassware should be submerged in a 10% sodium carbonate solution for at least 24 hours to ensure complete decontamination.[13]
-
-
Waste Disposal:
-
Collect all neutralized liquid and solid waste in clearly labeled, dedicated, and chemically compatible (e.g., polyethylene) containers.[14]
-
Contaminated PPE, such as gloves and disposable lab coats, should be collected in a sealed bag and disposed of as hazardous waste.[3]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[15][16]
-
-
Work Area Decontamination:
-
Wipe down all surfaces in the fume hood or glove box with a 10% sodium carbonate solution, followed by a rinse with 70% ethanol and then deionized water.[13]
-
Figure 2. A step-by-step process for the safe disposal and decontamination of this compound.
Emergency Preparedness: Your First Line of Defense
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[13] After flushing, apply a 2.5% calcium gluconate gel to the affected area.[13] Seek immediate medical attention.
-
Eye Exposure: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[13] Hold the eyelids open and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[13] Seek immediate medical attention.
-
Spill: For a small spill, use a Class D fire extinguisher or cover with dry sand to smother any fire.[8] Then, neutralize the spill with calcium carbonate.[11] For a large spill, evacuate the area and contact your institution's emergency response team.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while ensuring their personal well-being. This guide serves as a foundational document, and it is imperative that all personnel receive hands-on training and are thoroughly familiar with their institution's specific safety procedures before handling this challenging but valuable chemical.
References
-
How to Neutralize Hydrofluoric Acid (and Why You Can't Use Sulfuric Acid Neutralizers). (2023, June 13). Retrieved from [Link]
-
Protecting Workers Exposed to Hydrogen Fluoride (HF). California Department of Industrial Relations. Retrieved from [Link]
-
Handling Pyrophoric and other Air/Water Reactive Materials. (2019, September 18). Division of Research Safety | Illinois. Retrieved from [Link]
-
Hydrogen fluoride. University of Wollongong Australia. Retrieved from [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety | The University of Texas at Austin. Retrieved from [Link]
-
Working Safely with Hydrofluoric Acid. Safety & Risk Services | University of Alberta. Retrieved from [Link]
-
Pyrophoric and Water-Reactive Chemical Safety. Lab Coat Selection, Use, and Care at MIT. Retrieved from [Link]
-
Hydrofluoric Acid (HF). Division of Research Safety | University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Standard Operating Procedure - HYDROFLUORIC ACID. Yale Environmental Health & Safety. Retrieved from [Link]
-
Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. ORS | National Institutes of Health. Retrieved from [Link]
-
Safe Use of Pyrophoric/Water Reactive Materials Introduction. Kent State University. Retrieved from [Link]
-
HF Spill Clean-up Procedure. University of Southern California. Retrieved from [Link]
-
Hydrofluoric Acid. University of Illinois. Retrieved from [Link]
-
operating procedure - EPA. (2019, October 3). Retrieved from [Link]
-
Equipment Decontamination. (2023, June 6). FEMA.gov. Retrieved from [Link]
-
Air and Water Reactive Materials Fact Sheet. ESSR | The University of Texas at Dallas. Retrieved from [Link]
-
erg-guide-137-substances-water-reactive-corrosive.pdf. ResponderHelp. Retrieved from [Link]
-
Water Reactive Chemicals SOP. Texas Woman's University. Retrieved from [Link]
-
This compound. Wikipedia. Retrieved from [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety | University of Nevada, Reno. Retrieved from [Link]
-
Thorium Fluoride. MicroMatter. Retrieved from [Link]
-
Decontamination of PFAS-contaminated firefighting equipment - A review. (2025, June 18). PubMed. Retrieved from [Link]
-
Chemical Resistant Gloves Guide. Oxford University. Retrieved from [Link]
-
Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. University of Pittsburgh. Retrieved from [Link]
-
Procedures for the Purification of Infectious Materials SOP 17127 Rev. 02. Frederick National Laboratory. Retrieved from [Link]
-
Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc. Retrieved from [Link]
-
Gloves Chemical Resistance Chart. Gloves By Web. Retrieved from [Link]
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- 4. purdue.edu [purdue.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
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- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
